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Dmapa

Cat. No.: B1212120
CAS No.: 85653-38-9
M. Wt: 253.2 g/mol
InChI Key: KFYRJJBUHYILSO-YFKPBYRVSA-N
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Description

Dmapa, also known as this compound, is a useful research compound. Its molecular formula is C7H16AsNO2S and its molecular weight is 253.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H16AsNO2S B1212120 Dmapa CAS No. 85653-38-9

Properties

CAS No.

85653-38-9

Molecular Formula

C7H16AsNO2S

Molecular Weight

253.2 g/mol

IUPAC Name

(2S)-2-amino-3-dimethylarsanylsulfanyl-3-methylbutanoic acid

InChI

InChI=1S/C7H16AsNO2S/c1-7(2,12-8(3)4)5(9)6(10)11/h5H,9H2,1-4H3,(H,10,11)/t5-/m0/s1

InChI Key

KFYRJJBUHYILSO-YFKPBYRVSA-N

SMILES

CC(C)(C(C(=O)O)N)S[As](C)C

Isomeric SMILES

CC(C)([C@H](C(=O)O)N)S[As](C)C

Canonical SMILES

CC(C)(C(C(=O)O)N)S[As](C)C

Synonyms

dimethylarsinopenicillamine
DMAPA

Origin of Product

United States

Foundational & Exploratory

Dimethylaminopropylamine (DMAPA): A Comprehensive Technical Guide to its Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylaminopropylamine (DMAPA), with the CAS number 109-55-7, is a versatile aliphatic diamine that serves as a crucial intermediate in a multitude of chemical syntheses. Its unique molecular structure, featuring both a primary and a tertiary amine group, imparts a distinct set of chemical properties that are leveraged in various industrial and commercial applications. This guide provides an in-depth overview of the chemical properties of this compound, presenting quantitative data, outlining experimental methodologies for property determination, and illustrating the logical relationships of its chemical characteristics.

Core Chemical and Physical Properties

This compound is a clear, colorless liquid with a characteristic amine-like, fishy odor.[1] It is a moderately basic compound and is completely miscible with water and most common organic solvents such as alcohols, esters, and ketones.[2][3] However, it has limited miscibility with diethyl ether, benzene, and chlorinated hydrocarbons.[2][4]

Physical and Thermochemical Data

The key physical and thermochemical properties of Dimethylaminopropylamine are summarized in the table below. These values have been compiled from various chemical data sources.

PropertyValueUnits
Molecular Formula C5H14N2
Molar Mass 102.181g·mol−1
Appearance Colorless liquid
Odor Fishy, ammoniacal
Density 812mg·mL−1
Boiling Point 132.1 - 135.1°C
Melting Point < -60°C
Flash Point 30.5 - 35°C
Vapor Pressure 0.7–2.4kPa
Refractive Index (nD) 1.435–1.436
Dynamic Viscosity 1.6mPa·s @ 20 °C
pH 12.2 - 12.7(100 g/L in H2O)
log P -0.211
Heat Capacity (C) 255.7J·K−1·mol−1
Std Molar Entropy (S⦵298) 323.0J·K−1·mol−1
Std Enthalpy of Formation (ΔfH⦵298) −76.9kJ·mol−1
Std Enthalpy of Combustion (ΔcH⦵298) -3.8955 to -3.8875MJ·mol−1
Acid-Base Properties

This compound is a diamine and as such, it can be protonated at two sites. The basicity of the two amine groups is distinct, which is reflected in their pKa values.

PropertyValue
pKa1 9.9
pKa2 7.7

Reactivity and Chemical Behavior

The chemical reactivity of this compound is governed by the presence of both a primary and a tertiary amine. This dual functionality allows it to participate in a wide range of chemical reactions.

Basicity and Salt Formation

As a strong base, this compound readily neutralizes acids in exothermic reactions to form salts and water.[2][5] This property is fundamental to its use in various applications where pH control is necessary.

Reactivity with Electrophiles

The primary amine group is a nucleophile and readily reacts with a variety of electrophiles. Key reactions include:

  • Amidation with Carboxylic Acids and Esters: this compound reacts with fatty acids or their esters at elevated temperatures (around 150-175 °C) to form an amide.[6] This reaction is a key step in the synthesis of cocamidopropyl betaine (B1666868), a widely used surfactant.[7][8] The primary amine is more reactive in this case than the tertiary amine.[7]

  • Ring-Opening of Epoxides: The primary amine can act as a nucleophile to open epoxide rings, forming β-amino alcohols.[9] This reaction is utilized in the formulation of epoxy resin curing agents, where this compound contributes to the cross-linking of the polymer network.[10][11]

  • Michael Addition: The primary amine can undergo Michael addition to α,β-unsaturated carbonyl compounds.

The tertiary amine group can also participate in reactions, most notably:

  • Quaternization: The tertiary amine can be alkylated to form quaternary ammonium (B1175870) salts.[12] This is the second step in the synthesis of cocamidopropyl betaine, where the intermediate amide is reacted with sodium chloroacetate.[7][13]

  • Catalysis: The tertiary amine group can act as a catalyst in various reactions, such as polyurethane foam production.[2]

Incompatibilities

This compound is incompatible with strong oxidizing agents, acid chlorides, isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and carbon dioxide.[2][5] It can also generate flammable gaseous hydrogen when combined with strong reducing agents, such as hydrides.[2][5]

Logical Relationship of this compound's Chemical Properties

The following diagram illustrates the relationship between the molecular structure of this compound, its resulting chemical properties, and its primary applications.

DMAPA_Properties cluster_properties cluster_applications Structure This compound Molecular Structure (CH₃)₂N(CH₂)₃NH₂ PrimaryAmine Primary Amine (-NH₂) Structure->PrimaryAmine features TertiaryAmine Tertiary Amine (-N(CH₃)₂) Structure->TertiaryAmine features Properties Key Chemical Properties Nucleophilicity Nucleophilicity PrimaryAmine->Nucleophilicity confers Basicity Strong Basicity (pKa1=9.9, pKa2=7.7) PrimaryAmine->Basicity contributes to TertiaryAmine->Basicity contributes to CatalyticActivity Catalytic Activity TertiaryAmine->CatalyticActivity enables Applications Major Applications Surfactants Surfactant Synthesis (e.g., Cocamidopropyl Betaine) Nucleophilicity->Surfactants enables amidation EpoxyCuring Epoxy Resin Curing Agent Nucleophilicity->EpoxyCuring enables ring-opening Basicity->Surfactants enables quaternization CorrosionInhibitor Corrosion Inhibitors Basicity->CorrosionInhibitor utilized for PUCatalyst Polyurethane Catalyst CatalyticActivity->PUCatalyst functions as

Logical flow from this compound's structure to its applications.

Experimental Protocols for Property Determination

Detailed experimental protocols for determining the chemical and physical properties of substances like this compound are often standardized by organizations such as ASTM International. Below are outlines of the methodologies for key properties.

Determination of pKa

The pKa values of amines are commonly determined by potentiometric titration.[14][15]

  • Principle: A solution of the amine of known concentration is titrated with a standard solution of a strong acid (e.g., HCl). The pH of the solution is monitored throughout the titration using a calibrated pH meter.

  • Methodology:

    • A precise volume of a dilute aqueous solution of this compound (e.g., 0.05 M) is prepared.[15]

    • A standardized solution of HCl (e.g., 1 M) is added incrementally using a burette.[15]

    • After each addition, the solution is stirred to ensure homogeneity, and the pH is recorded once the reading stabilizes.

    • A titration curve is generated by plotting the pH versus the volume of titrant added.

    • The two equivalence points, corresponding to the protonation of the two amine groups, are identified from the curve. The pKa values are determined from the pH at the half-equivalence points.[14]

Alternatively, NMR spectroscopy can be used to determine pKa values by monitoring the pH-dependent chemical shifts of atoms near the amine groups.[14]

Determination of Boiling Point

The boiling range of petroleum products and other chemicals can be determined by gas chromatography, following methods such as ASTM D2887.[16][17]

  • Principle: This method simulates distillation by separating the components of a sample in a gas chromatograph in order of their boiling points.

  • Methodology:

    • The gas chromatograph is equipped with a nonpolar column and a flame ionization detector (FID).

    • The column temperature is programmed to increase at a reproducible linear rate.

    • A calibration curve is established by running a mixture of known n-alkanes with a range of boiling points that encompasses the expected boiling point of the sample. This correlates retention time with boiling point.

    • The this compound sample is injected into the chromatograph under the same conditions as the calibration mixture.

    • The retention time of the this compound peak is used to determine its boiling point from the calibration curve.

Determination of Flash Point

The flash point of a volatile liquid like this compound is typically determined using a closed-cup method, such as the Pensky-Martens method (ASTM D93) or the Tag Closed Cup method (ASTM D56).[1][2]

  • Principle: The sample is heated in a closed cup at a controlled rate. An ignition source is periodically introduced into the vapor space above the liquid. The flash point is the lowest temperature at which the vapors ignite to produce a flash.[1][5]

  • Methodology (ASTM D93):

    • A specified volume of the this compound sample (typically 75 mL) is placed in the brass test cup of the Pensky-Martens apparatus.[1]

    • The sample is heated and stirred at a specified rate.

    • An ignition source is directed into the cup at regular temperature intervals, while the stirring is momentarily stopped.[2]

    • The temperature at which a distinct flash is observed is recorded as the flash point.[1]

    • The observed flash point is then corrected for barometric pressure.[1]

Experimental Workflow for Synthesis of Cocamidopropyl Betaine

The synthesis of cocamidopropyl betaine from this compound is a two-step process that exemplifies the reactivity of both amine groups.[7][8]

CAPB_Synthesis start Reactants: - Fatty Acids (from Coconut Oil) - this compound step1 Step 1: Amidation (150-175 °C) Primary amine of this compound reacts with carboxylic acid. start->step1 intermediate Intermediate: Fatty Acid Amidopropyl Dimethylamine step1->intermediate byproduct1 Byproduct: Water step1->byproduct1 step2 Step 2: Quaternization (80-95 °C, pH 7.5-8.2) Tertiary amine of intermediate reacts with Sodium Chloroacetate. intermediate->step2 product Final Product: Cocamidopropyl Betaine (CAPB) step2->product byproduct2 Byproduct: NaCl step2->byproduct2 reagent Reagent: Sodium Chloroacetate (in basic conditions) reagent->step2

Workflow for the synthesis of Cocamidopropyl Betaine from this compound.

Conclusion

Dimethylaminopropylamine is a valuable chemical intermediate whose utility is derived from the distinct reactivity of its primary and tertiary amine functionalities. A thorough understanding of its chemical properties, including its basicity, nucleophilicity, and reactivity with various electrophiles, is essential for its effective and safe use in research and industrial applications. The data and methodologies presented in this guide offer a comprehensive technical resource for professionals working with this versatile compound.

References

The Role of 4-Dimethylaminopyridine (DMAP) in Organic Synthesis: A Detailed Mechanistic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Dimethylaminopyridine (DMAP) is a highly efficient nucleophilic catalyst extensively utilized in organic synthesis, particularly for acylation and esterification reactions. Its remarkable catalytic activity, often surpassing that of pyridine (B92270) by several orders of magnitude, stems from its unique electronic and structural properties. This guide provides an in-depth exploration of the mechanism of action of DMAP, supported by quantitative data, detailed experimental protocols, and visual representations of the catalytic cycles. Understanding the nuances of DMAP catalysis is paramount for optimizing reaction conditions, improving yields, and designing novel synthetic routes in academic and industrial research, including drug development.

Core Mechanism of Action: Nucleophilic Catalysis

DMAP's catalytic prowess is rooted in its function as a superior nucleophilic catalyst. The dimethylamino group at the 4-position of the pyridine ring plays a crucial role in enhancing the nucleophilicity of the ring nitrogen. This electron-donating group increases the electron density on the pyridine nitrogen, making it a more potent nucleophile compared to pyridine itself.[1]

The generally accepted mechanism for DMAP-catalyzed acylation, for instance with an acid anhydride (B1165640), involves the following key steps:

  • Formation of the Acylpyridinium Intermediate: DMAP attacks the electrophilic carbonyl carbon of the acylating agent (e.g., acetic anhydride) to form a highly reactive N-acylpyridinium ion.[1][2] This intermediate is significantly more electrophilic and thus more susceptible to nucleophilic attack than the original acylating agent.[1] The positive charge on the pyridinium (B92312) ring is stabilized by resonance with the dimethylamino group.

  • Nucleophilic Attack by the Alcohol: The alcohol, the substrate to be acylated, then attacks the carbonyl carbon of the activated acylpyridinium ion.

  • Product Formation and Catalyst Regeneration: The tetrahedral intermediate formed collapses to yield the ester product and protonated DMAP. An auxiliary, non-nucleophilic base, such as triethylamine (B128534) (NEt3) or pyridine, is typically added to the reaction mixture to neutralize the acidic byproduct and regenerate the catalytically active DMAP.[1][3] This regeneration step is crucial for achieving high catalytic turnover.

The overall catalytic cycle is a highly efficient process that dramatically accelerates the rate of acylation reactions.[4]

Visualizing the Catalytic Cycle of DMAP in Acylation

DMAP_Acylation_Cycle cluster_main DMAP-Catalyzed Acylation DMAP DMAP Acylpyridinium [R-CO-DMAP]⁺X⁻ (Acylpyridinium Intermediate) DMAP->Acylpyridinium Nucleophilic Attack AcylatingAgent R-CO-X (e.g., Acetic Anhydride) AcylatingAgent->Acylpyridinium Tetrahedral Tetrahedral Intermediate Acylpyridinium->Tetrahedral Nucleophilic Attack Alcohol R'-OH Alcohol->Tetrahedral Ester R-CO-OR' (Ester Product) Tetrahedral->Ester DMAPH DMAP-H⁺ Tetrahedral->DMAPH DMAPH->DMAP Deprotonation Base Base (e.g., NEt₃) Base->DMAP

Caption: Catalytic cycle of DMAP in the acylation of an alcohol.

The Steglich Esterification: A Key Application of DMAP

The Steglich esterification is a mild and efficient method for the formation of esters from carboxylic acids and alcohols using a carbodiimide, typically dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), as a coupling agent and a catalytic amount of DMAP.[4][5][6][7] This reaction is particularly valuable for the esterification of sterically hindered alcohols and acid-sensitive substrates.[4][6]

The mechanism of the Steglich esterification proceeds as follows:

  • Activation of the Carboxylic Acid: The carboxylic acid reacts with DCC to form a highly reactive O-acylisourea intermediate.

  • Role of DMAP: In the absence of DMAP, the O-acylisourea intermediate can undergo a slow, undesirable intramolecular rearrangement to form a stable N-acylurea byproduct, which does not react further with the alcohol, thus reducing the yield of the desired ester.[5][6] DMAP, being a stronger nucleophile than the alcohol, rapidly attacks the O-acylisourea intermediate to form the same N-acylpyridinium ion as in the acylation with anhydrides.[4][5]

  • Ester Formation: The alcohol then reacts with the highly reactive N-acylpyridinium intermediate to furnish the ester product and regenerate the DMAP catalyst. The byproduct of the coupling agent, dicyclohexylurea (DCU), is insoluble in most organic solvents and can be easily removed by filtration.

Visualizing the Steglich Esterification Pathway

Steglich_Esterification cluster_main Steglich Esterification CarboxylicAcid R-COOH O_acylisourea O-Acylisourea Intermediate CarboxylicAcid->O_acylisourea DCC DCC DCC->O_acylisourea Acylpyridinium [R-CO-DMAP]⁺ O_acylisourea->Acylpyridinium Attack by DMAP DCU DCU O_acylisourea->DCU N_acylurea N-Acylurea (Side Product) O_acylisourea->N_acylurea Rearrangement DMAP DMAP DMAP->Acylpyridinium Ester R-CO-OR' Acylpyridinium->Ester Attack by Alcohol Alcohol R'-OH Alcohol->Ester

Caption: Mechanism of the DMAP-catalyzed Steglich Esterification.

Quantitative Data on DMAP Catalysis

The catalytic efficiency of DMAP is evident from the significant rate enhancements observed in various acylation reactions.

CatalystRelative Rate Constant (Acylation of m-chloroaniline with benzoyl chloride)
N,N-dimethylaniline0.1
Triethylamine0.72
2,6-dimethylpyridine0.3
Pyridine1.80
4-methylpyridine10.0
DMAP 10,600

Table 1: Comparison of catalytic activity of various tertiary organic bases.[8]

The use of DMAP can lead to dramatic improvements in reaction yields and shorter reaction times, especially for sterically demanding substrates.

Alcohol SubstrateAcylating AgentCatalystConditionsYield (%)Reference
1-Methylcyclohexanol (B147175)Acetic AnhydrideDMAP/NEt₃RT, 17hHigh[9]
MesitolAcetic AnhydrideDMAPCH₂Cl₂, exothermic, 2h-[9]
l-MentholIsobutyric AnhydrideDMAPRT, 9h98[10]
(±)-Mentholp-TsClDMAP/PyridineReflux, 12h49[11]
5-O-benzoyl-1,2-O-isopropylidene-D-xylofuranosep-TsClMI/PyridineRT, 4.5h87[11]
Monoethyl fumarate (B1241708)tert-Butyl alcoholDMAP/DCCCH₂Cl₂, 0°C to RT, 3h89-91[12]

Table 2: Selected examples of DMAP-catalyzed acylation and esterification reactions.

Detailed Experimental Protocols

Protocol for the Acetylation of a Tertiary Alcohol: 1-Methylcyclohexanol

This protocol is adapted from a literature procedure.[9]

Materials:

  • 1-Methylcyclohexanol (11.4 g, 0.1 mol)

  • Acetic anhydride (20 mL, 0.21 mol)

  • 4-Dimethylaminopyridine (DMAP) (0.5 g, 4.1 mmol)

  • Triethylamine (20 mL, 0.15 mol)

  • Water

  • Sodium carbonate

  • Dichloromethane (B109758) (for work-up)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • To a stirred solution of 1-methylcyclohexanol and triethylamine in a suitable flask, add DMAP.

  • Add acetic anhydride to the mixture.

  • Allow the reaction mixture to stand at room temperature for 17 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully add water to the reaction mixture.

  • Neutralize the mixture by the portion-wise addition of sodium carbonate until the evolution of carbon dioxide ceases and the aqueous layer remains basic.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude product.

  • Purify the product by distillation or column chromatography if necessary.

Protocol for the Steglich Esterification: Synthesis of tert-Butyl Ethyl Fumarate

This protocol is based on the procedure reported by Neises and Steglich.[12]

Materials:

  • Monoethyl fumarate (28.83 g, 0.20 mol)

  • Dry dichloromethane (200 mL)

  • tert-Butyl alcohol (44.47 g, 0.60 mol)

  • 4-Dimethylaminopyridine (DMAP) (2.00 g, 0.016 mol)

  • Dicyclohexylcarbodiimide (DCC) (45.59 g, 0.22 mol)

  • 0.5 N Hydrochloric acid

  • Saturated sodium bicarbonate solution

Procedure:

  • In a 500-mL one-necked flask equipped with a calcium chloride drying tube, dissolve monoethyl fumarate, tert-butyl alcohol, and DMAP in dry dichloromethane.

  • Cool the stirred solution to 0°C in an ice bath.

  • Add DCC to the cooled solution over 5 minutes.

  • Stir the reaction mixture for an additional 5 minutes at 0°C, then allow it to warm to room temperature and stir for a further 3 hours.

  • Remove the precipitated dicyclohexylurea (DCU) by filtration.

  • Wash the filtrate successively with 0.5 N hydrochloric acid (2 x 50 mL) and saturated sodium bicarbonate solution (2 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ester.

  • Purify the product by distillation or recrystallization. The reported yield for this procedure is 89-91%.[12]

Conclusion

4-Dimethylaminopyridine is an exceptionally effective and versatile nucleophilic catalyst that has become an indispensable tool in modern organic synthesis. Its ability to dramatically accelerate acylation and esterification reactions, particularly in the context of the Steglich esterification, allows for the efficient synthesis of complex molecules under mild conditions. A thorough understanding of its mechanism of action, as detailed in this guide, is essential for researchers and professionals in the field of drug development and chemical synthesis to harness its full potential in their synthetic endeavors. The provided quantitative data and detailed experimental protocols offer a practical resource for the application of DMAP in the laboratory.

References

The Role of 4-Dimethylaminopyridine (DMAP) as a Catalyst in Polymerization: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Dimethylaminopyridine (DMAP) has emerged as a highly efficient and versatile nucleophilic catalyst in a wide array of organic transformations, notably in polymerization reactions. Its superior catalytic activity compared to its parent compound, pyridine (B92270), has established it as a catalyst of choice for the synthesis of well-defined polymers with controlled molecular weights and architectures. This technical guide provides a comprehensive overview of the role of DMAP in polymerization, with a focus on its catalytic mechanisms, applications in the synthesis of various polymers, and detailed experimental protocols. The information presented herein is intended to be a valuable resource for researchers and professionals engaged in polymer chemistry, materials science, and drug development, where precisely engineered polymers are of paramount importance.

Catalytic Mechanisms of DMAP in Polymerization

DMAP primarily functions as a potent nucleophilic catalyst and, in certain instances, as a Brønsted base. The high nucleophilicity of the pyridine nitrogen is enhanced by the strong electron-donating effect of the dimethylamino group at the 4-position, making it significantly more reactive than pyridine.[1] This enhanced nucleophilicity is central to its catalytic efficacy in polymerization.

Nucleophilic Catalysis Mechanism

The most prevalent mechanism for DMAP catalysis in polymerization, particularly in ring-opening polymerization (ROP) of cyclic esters (e.g., lactides, caprolactones) and in esterification reactions, is the nucleophilic catalysis pathway. This mechanism can be dissected into the following key steps:

  • Activation of the Monomer/Acylating Agent: DMAP initiates the catalytic cycle by attacking the electrophilic carbonyl carbon of the monomer (e.g., a cyclic ester) or an acylating agent (e.g., an acid anhydride). This results in the formation of a highly reactive N-acylpyridinium intermediate. This intermediate is significantly more susceptible to nucleophilic attack than the original monomer or acylating agent.[1][2]

  • Nucleophilic Attack by the Initiator: An initiator, typically an alcohol or an amine, then attacks the activated N-acylpyridinium intermediate.

  • Ring-Opening and Propagation: In the case of ROP, this nucleophilic attack leads to the opening of the cyclic monomer and the formation of a new ester bond, elongating the polymer chain. The DMAP molecule is subsequently released.

  • Catalyst Regeneration: The regenerated DMAP is then free to activate another monomer molecule, thus continuing the catalytic cycle. In reactions where an acidic byproduct is formed, a stoichiometric non-nucleophilic base (e.g., triethylamine) is often added to neutralize the acid and regenerate the catalytically active form of DMAP.[2]

Nucleophilic_Catalysis DMAP DMAP Acylpyridinium N-Acylpyridinium Intermediate DMAP->Acylpyridinium + Monomer Monomer Cyclic Ester (e.g., Lactide) Monomer->Acylpyridinium Propagating_Chain Propagating Polymer Chain Acylpyridinium->Propagating_Chain + Initiator Initiator Initiator (R-OH) Initiator->Propagating_Chain Regenerated_DMAP Regenerated DMAP Propagating_Chain->Regenerated_DMAP + Growing Polymer Regenerated_DMAP->DMAP Catalytic Cycle

Caption: Nucleophilic catalysis pathway of DMAP in ROP.

Base Catalysis Mechanism

In specific scenarios, particularly with acidic protons available in the reaction system, DMAP can also function as a Brønsted base.

  • Activation of the Initiator: DMAP deprotonates the initiator (e.g., an alcohol), increasing its nucleophilicity.

  • Nucleophilic Attack: The more nucleophilic alkoxide initiator then directly attacks the monomer, leading to ring-opening and chain propagation.

This mechanism is generally less common for DMAP in polymerization compared to the nucleophilic pathway but can be relevant depending on the specific reactants and conditions.[2]

Base_Catalysis DMAP DMAP Activated_Initiator Activated Initiator (R-O⁻) DMAP->Activated_Initiator Deprotonates Protonated_DMAP Protonated DMAP (DMAP-H⁺) Initiator Initiator (R-OH) Initiator->Activated_Initiator Propagating_Chain Propagating Polymer Chain Activated_Initiator->Propagating_Chain + Monomer Monomer Cyclic Ester (e.g., Lactide) Monomer->Propagating_Chain Propagating_Chain->DMAP Regenerates Catalyst

Caption: Base catalysis pathway of DMAP in polymerization.

Applications of DMAP in Polymer Synthesis

DMAP's catalytic prowess is harnessed in the synthesis of a variety of polymers, most notably polyesters through ring-opening polymerization and polycondensation.

Ring-Opening Polymerization (ROP)

DMAP is an exceptionally effective catalyst for the ROP of cyclic esters such as lactide (LA), ε-caprolactone (CL), and other lactones. This method allows for the synthesis of biodegradable and biocompatible polyesters like polylactide (PLA) and polycaprolactone (B3415563) (PCL), which have extensive applications in the biomedical field, including in drug delivery systems, surgical sutures, and tissue engineering scaffolds. The use of DMAP enables controlled polymerization, leading to polymers with predictable molecular weights and narrow molecular weight distributions (low dispersity, Đ).

Polycondensation

DMAP is also utilized as a catalyst in polycondensation reactions, for example, in the direct condensation of dicarboxylic acids and diols to form polyesters. It is often used in conjunction with a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).[3] In these systems, DMAP acts as an acyl transfer agent, accelerating the esterification process under mild conditions.

Quantitative Data on DMAP-Catalyzed Polymerization

The following tables summarize quantitative data from representative studies on DMAP-catalyzed polymerization, highlighting the catalyst's efficiency under various conditions.

Table 1: DMAP-Catalyzed Ring-Opening Polymerization of rac-Lactide Initiated by β-Cyclodextrin

Entry[LA]₀/[OH]₀[OH]₀/[DMAP]₀Time (h)Temp (°C)Conv. (%)Mₙ (NMR) ( g/mol )Mₙ (SEC) ( g/mol )Đ
110124110>99150016001.07
220124110>99290030001.06
330124110>99430045001.05
450148110>99720075001.08
51001721109513700140001.15

Data sourced from Lamontagne, D. et al. (2022).[4]

Table 2: DMAP-Catalyzed Ring-Opening Polymerization of ε-Caprolactone

Entry[CL]₀/[Initiator]₀[Initiator]₀/[DMAP]₀InitiatorTime (h)Temp (°C)Conv. (%)Mₙ (theor) ( g/mol )Mₙ (NMR) ( g/mol )Đ
15010Benzyl (B1604629) Alcohol242598570056001.12
210010Benzyl Alcohol48259511400110001.18
35051-Pyrenemethanol2460>99570058001.15
410051-Pyrenemethanol48609711400112001.21

Note: Data in this table is representative and compiled from typical results found in the literature for illustrative purposes.

Experimental Protocols

This section provides detailed methodologies for key DMAP-catalyzed polymerization reactions.

Protocol 1: Ring-Opening Polymerization of rac-Lactide

This protocol describes a typical procedure for the DMAP-catalyzed ROP of rac-lactide using an alcohol initiator.

Materials:

  • rac-Lactide (recrystallized from dry toluene)

  • 4-Dimethylaminopyridine (DMAP) (sublimed or recrystallized)

  • Initiator (e.g., Benzyl alcohol, dried over molecular sieves)

  • Dry solvent (e.g., Dichloromethane (DCM) or Toluene, distilled from CaH₂)

  • Methanol (B129727) (for precipitation)

  • Nitrogen or Argon gas supply

  • Standard Schlenk line and glassware

Procedure:

  • Glassware Preparation: All glassware is flame-dried under vacuum and cooled under a nitrogen or argon atmosphere.

  • Reactant Preparation: In a glovebox or under a nitrogen atmosphere, a Schlenk flask is charged with rac-lactide (e.g., 1.0 g, 6.94 mmol) and a magnetic stir bar.

  • Solvent Addition: Dry solvent (e.g., 10 mL of DCM) is added to the flask to dissolve the lactide.

  • Initiator and Catalyst Addition: A stock solution of the initiator (e.g., benzyl alcohol in dry DCM) and a stock solution of DMAP in dry DCM are prepared. The desired amounts of the initiator and DMAP solutions are added sequentially to the lactide solution via syringe. The amounts are calculated based on the desired monomer-to-initiator and initiator-to-catalyst ratios (e.g., [LA]₀/[BnOH]₀ = 50, [BnOH]₀/[DMAP]₀ = 1).

  • Polymerization: The reaction mixture is stirred at the desired temperature (e.g., room temperature or 35 °C). The progress of the polymerization can be monitored by taking aliquots and analyzing them by ¹H NMR spectroscopy to determine monomer conversion.

  • Termination and Precipitation: Once the desired conversion is reached, the polymerization is quenched by adding a few drops of benzoic acid solution in DCM. The polymer is then precipitated by slowly pouring the reaction mixture into a large excess of cold methanol with vigorous stirring.

  • Purification: The precipitated polymer is collected by filtration, washed with methanol, and dried under vacuum at a slightly elevated temperature (e.g., 40-50 °C) to a constant weight.

  • Characterization: The resulting polylactide is characterized by ¹H NMR for end-group analysis and calculation of Mₙ, and by size-exclusion chromatography (SEC) to determine Mₙ and dispersity (Đ).

ROP_Workflow Start Start Dry_Glassware Flame-dry glassware under vacuum Start->Dry_Glassware Add_Reactants Charge Lactide and solvent Dry_Glassware->Add_Reactants Add_Initiator_Catalyst Add Initiator and DMAP solutions Add_Reactants->Add_Initiator_Catalyst Polymerize Stir at desired temperature Monitor conversion by NMR Add_Initiator_Catalyst->Polymerize Quench Quench reaction Polymerize->Quench Precipitate Precipitate polymer in cold methanol Quench->Precipitate Purify Filter, wash, and dry the polymer Precipitate->Purify Characterize Characterize by NMR and SEC Purify->Characterize End End Characterize->End

Caption: Experimental workflow for DMAP-catalyzed ROP.

Protocol 2: Polycondensation of a Dicarboxylic Acid and a Diol

This protocol outlines a general procedure for the synthesis of a polyester (B1180765) via DMAP-catalyzed polycondensation using EDC as a coupling agent.

Materials:

  • Dicarboxylic acid (e.g., Adipic acid)

  • Diol (e.g., 1,6-Hexanediol)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dry, aprotic solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF))

  • Aqueous HCl solution (e.g., 1 M)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvent for precipitation (e.g., Methanol or Diethyl ether)

  • Nitrogen or Argon gas supply

  • Standard reaction glassware

Procedure:

  • Reactant Setup: In a round-bottom flask under a nitrogen atmosphere, the dicarboxylic acid (1 equivalent), the diol (1 equivalent), and DMAP (0.1-0.2 equivalents) are dissolved in the dry solvent.

  • Cooling: The solution is cooled to 0 °C in an ice bath with stirring.

  • EDC Addition: EDC (1.1-1.5 equivalents) is added portion-wise to the cooled solution. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature.

  • Reaction: The reaction is stirred at room temperature for 12-24 hours. The progress can be monitored by thin-layer chromatography (TLC) or by analyzing aliquots.

  • Work-up: The reaction mixture is diluted with the solvent (e.g., DCM) and washed successively with 1 M HCl, saturated NaHCO₃, and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude polymer.

  • Purification: The crude polymer is purified by precipitation from a concentrated solution in a good solvent (e.g., DCM) into a large excess of a poor solvent (e.g., cold methanol). The purified polymer is collected by filtration and dried under vacuum.

  • Characterization: The final polyester is characterized by NMR spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, and SEC to determine its structure, molecular weight, and dispersity.

Conclusion

4-Dimethylaminopyridine is a powerful and versatile organocatalyst that plays a crucial role in modern polymer synthesis. Its high nucleophilicity enables the efficient and controlled polymerization of various monomers, particularly through the ring-opening polymerization of cyclic esters and in polycondensation reactions. The ability to produce well-defined polymers under mild reaction conditions makes DMAP an invaluable tool for researchers and professionals in fields ranging from materials science to drug development. A thorough understanding of its catalytic mechanisms and the availability of detailed experimental protocols, as provided in this guide, are essential for harnessing the full potential of DMAP in the creation of advanced polymeric materials.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Reactivity of DMAPA's Amine Groups

Introduction

3-(Dimethylamino)-1-propylamine, commonly known as this compound, is a versatile diamine that serves as a critical building block in a multitude of chemical syntheses.[1][2][3] Its molecular structure is distinguished by the presence of two distinct amine functionalities: a primary amine (-NH₂) and a tertiary amine (-N(CH₃)₂).[1] This unique arrangement imparts a differential reactivity that is fundamental to its wide-ranging applications, from the synthesis of surfactants in personal care products to its role as a curing agent for epoxy resins and a versatile intermediate in organic synthesis.[1][2][4][5]

Understanding the nuanced reactivity of each amine group—the highly nucleophilic primary amine and the sterically hindered, basic tertiary amine—is paramount for chemists and researchers. This knowledge allows for precise control over reaction pathways, enabling the selective synthesis of desired products and the development of novel materials and molecules. This guide provides a comprehensive exploration of the factors governing the reactivity of this compound's amine groups, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a deeper understanding.

Physicochemical and Reactivity Profile

The distinct electronic and steric environments of the primary and tertiary amine groups in this compound lead to significant differences in their basicity and nucleophilicity. The primary amine, with its accessible lone pair of electrons and two protons, readily participates in nucleophilic attacks and bond formation. Conversely, the tertiary amine's lone pair is more sterically hindered by the two methyl groups, making it a poorer nucleophile but an effective base and catalyst.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 109-55-7[1][4]
Molecular Formula C₅H₁₄N₂[3][4]
Molecular Weight 102.18 g/mol [3][4]
Appearance Colorless to light yellow liquid[1][2]
Boiling Point 133 °C[1][4]
Density 0.812 g/mL at 25 °C[1][4]
pKa (predicted) 10.13 ± 0.10[4]
Solubility Soluble in water and organic solvents[1]

Differential Reactivity in Key Organic Reactions

The primary amine of this compound is the principal site of reaction in most synthetic transformations, particularly in nucleophilic substitution and addition reactions. The tertiary amine typically remains unreacted unless subjected to specific quaternizing agents.

Acylation Reactions

Acylation is a cornerstone of this compound chemistry, especially in the industrial synthesis of surfactants. When this compound is reacted with an acylating agent, such as a fatty acid or an acid chloride, the primary amine selectively undergoes acylation to form a stable amide bond. The tertiary amine does not react under these conditions, a selectivity that is crucial for producing intermediates like amidoamines.

Caption: Selective acylation of this compound's primary amine.

This amidoamine intermediate is the precursor to cocamidopropyl betaine (B1666868) (CAPB), a widely used amphoteric surfactant in shampoos and soaps.[1][5] The subsequent reaction involves the quaternization of the tertiary amine.

Alkylation and Quaternization

Alkylation of this compound can be directed depending on the reaction conditions. The primary amine can be alkylated, but a more common and synthetically useful reaction is the quaternization of the tertiary amine. After the primary amine has been converted to an amide, the resulting amidoamine can be treated with an alkylating agent (e.g., benzyl (B1604629) chloride or sodium chloroacetate) to form a quaternary ammonium (B1175870) salt.[5] This process is key to creating cationic and amphoteric surfactants.

G cluster_reactants Reactants cluster_products Product Amidoamine Amidoamine (R-CONH-(CH₂)₃-N(CH₃)₂) QuatSalt Quaternary Ammonium Salt (e.g., Cocamidopropyl Betaine) Amidoamine->QuatSalt Quaternization (Tertiary Amine) AlkylatingAgent Alkylating Agent (e.g., ClCH₂COONa) AlkylatingAgent->QuatSalt

Caption: Quaternization of the tertiary amine in an amidoamine.

Reactions with Epoxides

In polymer chemistry, this compound functions as an effective epoxy resin curing agent.[1][2] The two active hydrogens on the primary amine readily react with the oxirane ring of the epoxy resin in a nucleophilic ring-opening reaction. This process forms a highly cross-linked, durable polymer network. The tertiary amine group often acts as a catalyst, accelerating the curing process.

Michael Addition

The synthesis of this compound itself provides a classic example of the reactivity of its precursor amines. It is commercially produced through a Michael addition of dimethylamine (B145610) to acrylonitrile, followed by the hydrogenation of the resulting nitrile.[3][6] In other contexts, the primary amine of this compound can act as the nucleophile in Michael additions to various α,β-unsaturated systems, enabling the synthesis of more complex molecules.

Table 2: Summary of this compound's Amine Group Reactivity

Reaction TypePrimary Reactant GroupTertiary Amine RoleTypical Product
Acylation Primary Amine (-NH₂)Non-reactiveAmide (Amidoamine)
Quaternization Tertiary Amine (-N(CH₃)₂)NucleophileQuaternary Ammonium Salt
Epoxy Curing Primary Amine (-NH₂)CatalystCross-linked Polymer
Michael Addition Primary Amine (-NH₂)Non-reactiveβ-Amino Compound

Experimental Protocols

To analyze and quantify the reactivity of this compound's amine groups, several standard experimental procedures can be employed.

Protocol 1: Determination of Amine Value by Titration

This method is used to determine the amount of primary and tertiary amine content.

  • Objective: To quantify the concentration of basic amine groups in a this compound sample.

  • Apparatus: Burette, beaker, magnetic stirrer, pH meter.

  • Reagents: this compound sample, isopropanol (B130326) (solvent), standardized hydrochloric acid (HCl) solution (e.g., 0.1 N).

  • Procedure: a. Accurately weigh a sample of this compound and dissolve it in isopropanol. b. Place the beaker on a magnetic stirrer and immerse a calibrated pH electrode. c. Titrate the solution with the standardized HCl solution, recording the volume of titrant added and the corresponding pH. d. Identify the two equivalence points on the titration curve, which correspond to the neutralization of the tertiary and primary amine groups, respectively. e. Calculate the amine concentration based on the volume of HCl consumed at each equivalence point.

Protocol 2: Monitoring Acylation via ¹H NMR Spectroscopy

This protocol allows for the qualitative and quantitative monitoring of the selective acylation of the primary amine.

  • Objective: To confirm the selective reaction at the primary amine and determine the reaction conversion.

  • Apparatus: NMR spectrometer, NMR tubes.

  • Reagents: this compound, acylating agent (e.g., acetic anhydride), deuterated solvent (e.g., CDCl₃), internal standard (e.g., TMS).

  • Procedure: a. Acquire a ¹H NMR spectrum of the starting this compound to identify the characteristic signals, particularly the protons on the carbon adjacent to the primary amine (α-CH₂) and the N-H protons. b. Set up the acylation reaction in an NMR tube or take aliquots at different time points. c. Acquire ¹H NMR spectra as the reaction progresses. d. Monitor the disappearance of the signal for the α-CH₂ protons of the reactant and the appearance of a new, downfield-shifted signal corresponding to the α-CH₂ protons of the amide product. e. The integration of these signals relative to an internal standard can be used to calculate the reaction conversion over time.

G cluster_setup Experimental Setup cluster_monitoring Reaction Monitoring cluster_analysis Analysis & Workup Reactants 1. Prepare Reactants (this compound + Electrophile) Solvent 2. Choose Solvent & Conditions (Temp, etc.) Reactants->Solvent Monitor 3. Monitor Progress (TLC, GC, NMR) Solvent->Monitor Workup 4. Quench & Workup (e.g., Acidic Wash) Monitor->Workup Purify 5. Purify Product (Distillation/Chromatography) Workup->Purify Characterize 6. Characterize Product (NMR, IR, MS) Purify->Characterize

Caption: General workflow for studying this compound reactivity.

Conclusion

The dual-amine structure of 3-(dimethylamino)-1-propylamine provides it with a rich and selective reactivity profile that is essential to its industrial utility. The primary amine's high nucleophilicity drives key reactions like acylation and epoxy curing, while the tertiary amine's basicity allows for catalysis and subsequent quaternization to create molecules with diverse properties. A thorough understanding of these principles, supported by robust analytical and experimental methodologies, is crucial for professionals in chemical research and drug development to effectively harness the synthetic potential of this versatile molecule.

References

The Versatility of DMAPA in Pharmaceutical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of 3-(Dimethylamino)-1-propylamine (DMAPA) as a Core Building Block in Drug Synthesis, a Versatile Catalyst, and a Functional Component in Advanced Drug Delivery Systems.

Introduction

3-(Dimethylamino)-1-propylamine, commonly known as this compound, is a versatile diamine that has found extensive application across various chemical industries, including a significant role in pharmaceutical research and development.[1][2] Its unique bifunctional nature, possessing both a primary and a tertiary amine, allows it to serve as a valuable intermediate and reagent in the synthesis of a wide array of biologically active molecules.[3] This technical guide provides a comprehensive overview of the applications of this compound in pharmaceutical research, detailing its use in the synthesis of active pharmaceutical ingredients (APIs), its function as a catalyst, and its incorporation into sophisticated drug delivery platforms.

Physicochemical Properties of this compound

A clear understanding of this compound's physical and chemical properties is fundamental to its application in pharmaceutical synthesis. These properties dictate its reactivity, solubility, and handling requirements.

PropertyValueReference(s)
Full Name 3-(Dimethylamino)-1-propylamine[4]
Synonyms N,N-Dimethyl-1,3-propanediamine[4]
CAS Number 109-55-7[3]
Molecular Formula C₅H₁₄N₂[4]
Molar Mass 102.18 g/mol [4]
Appearance Colorless to pale yellow liquid[3]
Boiling Point 133-135 °C[5]
Density 0.812 g/mL at 25 °C[4]
Solubility Miscible with water and most organic solvents[3]

This compound as a Reagent and Intermediate in Pharmaceutical Synthesis

The presence of two amine groups with different reactivities makes this compound a highly valuable building block in organic synthesis. The primary amine is a potent nucleophile, readily participating in reactions such as amidation and alkylation, while the tertiary amine can act as a base or be further functionalized.

Synthesis of Surfactants for Pharmaceutical Formulations

This compound is a key precursor in the synthesis of amphoteric surfactants, most notably cocamidopropyl betaine (B1666868) (CAPB), which is utilized in various pharmaceutical and personal care formulations for its mild cleansing and foaming properties.[6]

Experimental Protocol: Synthesis of Cocamidopropyl Betaine (CAPB)

The synthesis of CAPB from coconut fatty acids and this compound is a two-step process:

  • Amidation: Coconut fatty acids are reacted with this compound to form the intermediate, cocamidopropyl dimethylamine (B145610) (amidoamine).

    • Reaction Conditions: The fatty acids and this compound are heated together, typically at elevated temperatures (around 160-180°C), to drive the amidation reaction via dehydration. The progress of the reaction is monitored by measuring the acid value of the mixture.

  • Betainization: The amidoamine intermediate is then reacted with sodium monochloroacetate in an aqueous solution.

    • Reaction Conditions: This quaternization reaction is typically carried out at 80-100°C under slightly alkaline conditions (pH 8-9), which are maintained by the addition of a base like sodium hydroxide. The reaction is monitored by measuring the chloride content.

Logical Relationship: Synthesis of Cocamidopropyl Betaine

CAPB_Synthesis FattyAcid Coconut Fatty Acid Amidoamine Cocamidopropyl Dimethylamine (Amidoamine Intermediate) FattyAcid->Amidoamine Amidation This compound This compound This compound->Amidoamine CAPB Cocamidopropyl Betaine Amidoamine->CAPB Betainization SMCA Sodium Monochloroacetate SMCA->CAPB

Caption: Synthesis pathway of Cocamidopropyl Betaine from this compound.

Synthesis of Active Pharmaceutical Ingredients (APIs)

This compound serves as a crucial intermediate in the synthesis of several APIs, including antihistamines and local anesthetics.

Case Study: Synthesis of Chlorpheniramine (B86927)

Chlorpheniramine is a first-generation antihistamine used to treat allergic reactions.[7] Its synthesis involves the alkylation of an intermediate with a dimethylaminopropyl group, for which this compound is a key precursor. One synthetic route involves the reaction of 2-(4-chlorophenyl)-2-(pyridin-2-yl)acetonitrile (B1584232) with a 3-(dimethylamino)propyl halide.[8][9]

Experimental Workflow: Synthesis of Chlorpheniramine

A plausible synthetic workflow for chlorpheniramine is as follows:

  • Synthesis of 2-(4-chlorophenyl)-2-(pyridin-2-yl)acetonitrile: This intermediate can be prepared by reacting p-chlorobenzonitrile and 2-bromopyridine (B144113) in the presence of a strong base like sodium amide.[9][10]

  • Alkylation with a this compound derivative: The acetonitrile (B52724) intermediate is then alkylated using a reactive form of this compound, such as 3-chloro-N,N-dimethylpropan-1-amine (which can be synthesized from this compound), in the presence of a base.[8]

  • Hydrolysis and Decarboxylation: The resulting nitrile is then hydrolyzed and decarboxylated to yield chlorpheniramine.

Experimental Workflow: Synthesis of Chlorpheniramine

Chlorpheniramine_Synthesis cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Alkylation cluster_step3 Step 3: Final Product Formation p_chlorobenzonitrile p-Chlorobenzonitrile intermediate1 2-(4-chlorophenyl)-2- (pyridin-2-yl)acetonitrile p_chlorobenzonitrile->intermediate1 two_bromopyridine 2-Bromopyridine two_bromopyridine->intermediate1 intermediate2 Alkylated Intermediate intermediate1->intermediate2 DMAPA_derivative 3-chloro-N,N-dimethylpropan-1-amine (from this compound) DMAPA_derivative->intermediate2 Chlorpheniramine Chlorpheniramine intermediate2->Chlorpheniramine Hydrolysis & Decarboxylation

Caption: A potential synthetic workflow for the antihistamine Chlorpheniramine.

This compound as a Catalyst in Pharmaceutical Synthesis

Beyond its role as a structural component, this compound and its derivatives can also function as effective catalysts in various organic transformations. Its basic nature allows it to act as a base catalyst, while the nucleophilicity of its primary amine can be harnessed in certain catalytic cycles. For instance, this compound can be used as a catalyst in Knoevenagel condensations, a key carbon-carbon bond-forming reaction in the synthesis of various pharmaceutical intermediates.[11]

This compound in Advanced Drug Delivery Systems

The unique properties of this compound make it an attractive component for the design of sophisticated drug delivery systems, particularly in the realm of gene therapy and targeted drug delivery.

Bioreducible Polymers for Gene Delivery

The primary amine group of this compound can be used to introduce cationic charges into polymers, enabling them to electrostatically interact with and condense nucleic acids (like DNA and siRNA) into nanoparticles. These polyplexes protect the genetic material from degradation and facilitate its entry into cells. Furthermore, this compound can be incorporated into bioreducible polymers, which contain disulfide bonds. These bonds are stable in the extracellular environment but are cleaved in the reducing environment inside cells, leading to the disassembly of the nanoparticles and the release of the genetic payload.[5][12]

Experimental Protocol: Synthesis of a this compound-containing Bioreducible Polymer

A general procedure for synthesizing a bioreducible poly(ester amine) could involve the following steps:

  • Monomer Synthesis: A diacrylate monomer containing a disulfide bond is synthesized.

  • Michael Addition Polymerization: The disulfide-containing diacrylate monomer is reacted with this compound via a Michael addition reaction.

    • Reaction Conditions: The polymerization is typically carried out in an organic solvent like DMSO or a mixture of solvents at room temperature or with gentle heating. The molar ratio of the diacrylate to the diamine is carefully controlled to achieve the desired molecular weight and polymer architecture.

  • Purification: The resulting polymer is purified by precipitation in a non-solvent, followed by dialysis to remove unreacted monomers and low molecular weight oligomers.

ParameterDescriptionTypical Values
Polymer/DNA ratio (N/P ratio) The ratio of nitrogen atoms in the polymer to phosphate (B84403) groups in the DNA.5:1 to 20:1
Nanoparticle Size The hydrodynamic diameter of the polymer-DNA complexes.100 - 300 nm
Zeta Potential The surface charge of the nanoparticles.+20 to +40 mV
Transfection Efficiency The percentage of cells expressing the delivered gene.Varies depending on cell type and polymer structure.

Signaling Pathway: Histamine (B1213489) H1 Receptor Signaling

Chlorpheniramine, an antihistamine synthesized using a this compound-derived intermediate, exerts its therapeutic effect by acting as an inverse agonist at the histamine H1 receptor.[7] Histamine binding to the H1 receptor, a G-protein coupled receptor (GPCR), activates the Gq alpha subunit.[1] This, in turn, activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade leads to the various physiological responses associated with an allergic reaction, such as smooth muscle contraction and increased vascular permeability.[13] Chlorpheniramine blocks these effects by stabilizing the inactive conformation of the H1 receptor.[14]

H1_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Binds Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Response Allergic Response (e.g., smooth muscle contraction, increased vascular permeability) Ca2->Response PKC->Response Chlorpheniramine Chlorpheniramine (Antihistamine) Chlorpheniramine->H1R Blocks (Inverse Agonist)

Caption: The signaling pathway of the Histamine H1 receptor and the inhibitory action of Chlorpheniramine.

Conclusion

3-(Dimethylamino)-1-propylamine (this compound) is a demonstrably valuable and versatile molecule in the landscape of pharmaceutical research. Its utility spans from being a fundamental building block in the synthesis of APIs and excipients to a functional component in the design of next-generation drug delivery systems. The unique reactivity of its dual amine groups provides chemists with a powerful tool for molecular construction and functionalization. As pharmaceutical research continues to advance towards more complex and targeted therapies, the strategic application of versatile intermediates like this compound will undoubtedly remain a cornerstone of innovation in drug discovery and development. Further exploration into novel this compound derivatives and their incorporation into multifunctional therapeutic platforms holds significant promise for the future of medicine.

References

The Biological Activity of DMAP Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Dimethylaminopyridine (B28879) (DMAP) is a versatile molecule widely recognized for its catalytic activity in organic synthesis. Beyond its role as a catalyst, a growing body of research highlights the significant and diverse biological activities of its derivatives. These compounds have emerged as promising scaffolds in drug discovery, exhibiting a range of effects including anticancer, kinase inhibition, and modulation of multidrug resistance. This technical guide provides an in-depth overview of the biological activities of various DMAP and related pyridine (B92270) derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support researchers and drug development professionals in this field.

Quantitative Biological Activity Data

The following tables summarize the in vitro biological activities of selected DMAP and other pyridine derivatives against various biological targets and cancer cell lines.

Table 1: Anticancer Activity of Pyridine Derivatives

Compound IDDerivative ClassCancer Cell LineActivity MetricValueReference
Sol-DMAP Glycyrrhetinic Acid DerivativeRLS40 (Murine Lymphosarcoma)IC5035.2 µM[1]
HEK293 (Human Embryonic Kidney)IC5011.7 - 18.4 µM[1]
MDCK (Madin-Darby Canine Kidney)IC5011.7 - 18.4 µM[1]
J774 (Murine Macrophage)IC5011.7 - 18.4 µM[1]
Compound 9 4-Dimethylaminopyridinium MethanideHOP-92 (Lung Cancer)logGI50< -8.00[2]
UACC-257 (Melanoma)logGI50< -8.00[2]
Compound 7l N-(pyridin-3-yl)pyrimidin-4-amineMV4-11 (Leukemia)IC500.83 µM[3]
HT-29 (Colon Cancer)IC502.12 µM[3]
MCF-7 (Breast Cancer)IC503.12 µM[3]
HeLa (Cervical Cancer)IC508.61 µM[3]
Compound 7a 1,4-DihydropyridineMOLT-4 (Leukemia)IC5017.4 ± 2.0 µM[4]
LS180 (Colon Cancer)IC5029.7 ± 4.7 µM[4]
Compound 7d 1,4-DihydropyridineMCF-7 (Breast Cancer)IC5028.5 ± 3.5 µM[4]
3,5-DMAP DimethylaminophenolA549 (Lung Cancer)Cell Viability47% at 50 µM[5]
HLF (Normal Lung Fibroblast)Cell Viability64% at 50 µM[5]
DMC Derivative 2b Tertiary Amine of ChalconeVarious Cancer CellsIC50< 5 µM[6]

Table 2: Kinase Inhibitory Activity of Pyridine and Purine Derivatives

Compound IDDerivative ClassTarget KinaseActivity MetricValueReference
6-DMAP PurineProtein Kinases (general)--[7]
Compound 7l N-(pyridin-3-yl)pyrimidin-4-amineCDK2/cyclin A2IC5064.42 nM[3]
Flavopiridol Flavonoid (contains pyridine)CDK1IC5030 nM[8]
CDK2IC50100 nM[8]
CDK4IC5020 nM[8]
CDK9IC5010 nM[8]
(R)-roscovitine PurineCDK2IC500.1 µM[8]
AT7519 Pyrazole (contains pyridine)CDK2IC5044 nM[8]
CDK9IC50< 10 nM[8]
Pexidartinib PyridineCSF1RIC5013 nM[9]
Capmatinib Imidazopyridazinec-MetIC500.13 nM[9]

Table 3: Modulation of P-glycoprotein by DMAP and Dihydropyridine (B1217469) Derivatives

Compound IDDerivative ClassEffectAssay SystemObservationsReference
Sol-DMAP Glycyrrhetinic Acid DerivativeP-gp InhibitorRLS40 Lymphosarcoma cellsIncreased intratumoral doxorubicin (B1662922) concentration by 4.7-fold[1]
Unnamed 1,4-DihydropyridinesP-gp ModulatorsMultidrug resistant cancer cell linesOvercame resistance to doxorubicin and vincristine[10]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of DMAP derivatives' biological activities.

Cell Viability and Cytotoxicity Assays

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability.

  • Principle: Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan (B1609692) product that is soluble in dimethyl sulfoxide (B87167) (DMSO). The absorbance of the formazan solution is directly proportional to the number of viable cells.

  • Procedure:

    • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[7]

    • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., DMAP derivatives) and a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.

    • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

b) Sulforhodamine B (SRB) Assay

This assay is used to determine cytotoxicity based on the measurement of cellular protein content.

  • Principle: SRB is a bright-pink aminoxanthene dye that binds to basic amino acid residues in proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass and, therefore, the number of cells.

  • Procedure:

    • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

    • Cell Fixation: After treatment, fix the cells by adding cold trichloroacetic acid (TCA) to a final concentration of 10% and incubate for 1 hour at 4°C.

    • Washing: Wash the plates several times with water to remove the TCA.

    • Staining: Stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

    • Washing: Wash the plates with 1% acetic acid to remove unbound dye.

    • Dye Solubilization: Solubilize the bound dye with a 10 mM Tris base solution.

    • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 value (the concentration of the compound that causes 50% growth inhibition).

In Vitro Kinase Inhibition Assay

This protocol describes a general method to assess the inhibitory activity of DMAP derivatives against specific protein kinases.

  • Principle: The assay measures the transfer of a phosphate (B84403) group from ATP to a specific substrate by a kinase. The amount of phosphorylated substrate is then quantified, often using methods like radioactivity, fluorescence, or luminescence.

  • Procedure (Luminescence-based, e.g., ADP-Glo™ Kinase Assay):

    • Reagent Preparation: Prepare the kinase, substrate, ATP, and test compounds (DMAP derivatives) in a suitable kinase buffer.

    • Kinase Reaction: In a multi-well plate, combine the kinase, substrate, and test compound at various concentrations. Initiate the reaction by adding ATP. Incubate at the optimal temperature for the kinase (e.g., 30°C or room temperature).

    • ATP Depletion: Stop the kinase reaction and deplete the remaining ATP by adding an ADP-Glo™ Reagent.

    • ADP to ATP Conversion and Signal Generation: Add a Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which then drives a luciferase reaction to produce a luminescent signal.

    • Luminescence Measurement: Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP formed and thus to the kinase activity.

    • Data Analysis: Calculate the percent inhibition of kinase activity for each compound concentration and determine the IC50 value.

P-glycoprotein (P-gp) Inhibition Assay

This assay evaluates the ability of DMAP derivatives to inhibit the P-gp efflux pump.

  • Principle: The assay measures the intracellular accumulation of a fluorescent P-gp substrate (e.g., Rhodamine 123 or Calcein-AM) in cells that overexpress P-gp. Inhibition of P-gp by a test compound will lead to increased intracellular fluorescence.

  • Procedure (Calcein-AM Efflux Assay):

    • Cell Seeding: Plate P-gp-overexpressing cells (e.g., KB-8-5 or RLS40) in a 96-well plate.

    • Compound Incubation: Pre-incubate the cells with various concentrations of the DMAP derivative or a known P-gp inhibitor (e.g., verapamil) as a positive control.

    • Substrate Loading: Add the fluorescent P-gp substrate Calcein-AM to the wells. Calcein-AM is non-fluorescent but is hydrolyzed by intracellular esterases to the fluorescent calcein.

    • Efflux and Measurement: Incubate for a defined period to allow for substrate efflux. Measure the intracellular fluorescence using a fluorescence plate reader.

    • Data Analysis: An increase in fluorescence in the presence of the test compound indicates P-gp inhibition. Calculate the EC50 value (the concentration of the compound that causes 50% of the maximum P-gp inhibition).

Tubulin Polymerization Assay

This assay determines if DMAP derivatives interfere with the polymerization of tubulin into microtubules.

  • Principle: The polymerization of purified tubulin into microtubules can be monitored by measuring the increase in light scattering (turbidity) at 340 nm.

  • Procedure:

    • Reagent Preparation: Reconstitute purified tubulin in a polymerization buffer (e.g., PIPES buffer) on ice. Prepare a GTP stock solution.

    • Reaction Mixture: In a cold microplate, add the test compound (DMAP derivative) at various concentrations.

    • Initiation of Polymerization: Initiate the reaction by adding the tubulin and GTP solution to the wells and immediately placing the plate in a spectrophotometer pre-warmed to 37°C.

    • Kinetic Measurement: Measure the absorbance at 340 nm at regular intervals (e.g., every minute) for 60-90 minutes.

    • Data Analysis: Plot the absorbance versus time to generate polymerization curves. Compare the curves of treated samples to the control to determine if the compound inhibits or enhances tubulin polymerization. Calculate parameters such as the maximum rate of polymerization (Vmax) and the final polymer mass.

NRF2 Activation Assay

This protocol assesses the ability of DMAP derivatives to activate the NRF2 antioxidant response pathway.

  • Principle: Activation of NRF2 leads to its translocation to the nucleus and the subsequent transcription of antioxidant response element (ARE)-driven genes. This can be measured using a reporter gene assay.

  • Procedure (ARE-Luciferase Reporter Assay):

    • Cell Transfection: Transfect a suitable cell line (e.g., HepG2) with a plasmid containing a luciferase reporter gene under the control of an ARE promoter. A control plasmid (e.g., expressing Renilla luciferase) can be co-transfected for normalization.

    • Compound Treatment: After transfection, treat the cells with various concentrations of the DMAP derivative or a known NRF2 activator (e.g., sulforaphane) as a positive control.

    • Cell Lysis: Lyse the cells using a suitable lysis buffer.

    • Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer and appropriate substrates.

    • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. An increase in the normalized luciferase activity indicates NRF2 activation.

Signaling Pathways and Mechanisms of Action

The biological effects of DMAP derivatives are often mediated through their interaction with specific cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways modulated by these compounds.

p70S6k_pathway Growth_Factors Growth_Factors PI3K PI3K Akt Akt PI3K->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates p70S6k p70S6k mTORC1->p70S6k activates Protein_Synthesis Protein_Synthesis p70S6k->Protein_Synthesis promotes Cell_Growth_Proliferation Cell_Growth_Proliferation Protein_Synthesis->Cell_Growth_Proliferation leads to DMAP_Derivative DMAP Derivative (e.g., 6-DMAP) DMAP_Derivative->p70S6k inhibits

Caption: Inhibition of the p70S6k signaling pathway by a DMAP derivative.

Nrf2_Keap1_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative_Stress Keap1 Keap1 Oxidative_Stress->Keap1 inactivates DMAP_Derivative DMAP Derivative (e.g., Sol-DMAP) DMAP_Derivative->Keap1 disrupts interaction Nrf2 Nrf2 Keap1->Nrf2 binds and promotes ubiquitination Ub Ub Nrf2->Ub Nrf2_nucleus Nrf2 (nucleus) Nrf2->Nrf2_nucleus translocates to Proteasome Proteasomal Degradation Ub->Proteasome targets for ARE Antioxidant Response Element Nrf2_nucleus->ARE binds to Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes activates Cellular_Protection Cellular_Protection Antioxidant_Genes->Cellular_Protection leads to

Caption: Activation of the Nrf2/Keap1 antioxidant pathway by a DMAP derivative.

Conclusion

Derivatives of 4-dimethylaminopyridine represent a rich and underexplored area for the discovery of novel therapeutic agents. The data and protocols presented in this guide demonstrate their potential to modulate key biological processes implicated in cancer and other diseases. The diverse biological activities, including kinase inhibition, anticancer effects, and modulation of multidrug resistance, underscore the versatility of the DMAP scaffold. Further investigation into the structure-activity relationships and mechanisms of action of a broader range of DMAP derivatives is warranted to fully unlock their therapeutic potential. This guide serves as a foundational resource to aid researchers in the design and evaluation of new DMAP-based drug candidates.

References

The Role of DMAPA as a Versatile Precursor in Surfactant Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Synthesis, Properties, and Applications of 3-(Dimethylamino)-1-propylamine (DMAPA)-Derived Surfactants.

Introduction

3-(Dimethylamino)-1-propylamine (this compound) is a key chemical intermediate, serving as a foundational building block for a diverse range of amphoteric and cationic surfactants. Its unique bifunctional nature, possessing both a primary and a tertiary amine group, allows for a two-step synthesis process that yields surfactants with desirable properties such as mildness, excellent foaming characteristics, and viscosity-building capabilities. These attributes have led to their widespread use in personal care products, and their biocompatibility is paving the way for applications in drug delivery systems. This technical guide provides a comprehensive overview of the synthesis, properties, and relevant experimental protocols for this compound-derived surfactants, tailored for researchers and professionals in the fields of chemistry and drug development.

Synthesis of this compound-Derived Surfactants

The synthesis of the most common this compound-derived surfactants—amidoamines, betaines, and amine oxides—follows a series of well-established reaction pathways.

Amidoamine Synthesis

The initial step in the synthesis of many this compound-based surfactants is the formation of a fatty amidoamine. This is achieved through an amidation reaction between a fatty acid or its ester (e.g., triglycerides) and this compound. The primary amine of this compound selectively reacts with the carboxyl group of the fatty acid to form a stable amide linkage, leaving the tertiary amine available for subsequent reactions.

Reaction Scheme:

Fatty Acid + this compound → Fatty Amidoamine + Water

A variety of fatty acids can be used, with the chain length and degree of saturation influencing the final properties of the surfactant. Common examples include lauric acid (C12), myristic acid (C14), palmitic acid (C16), and stearic acid (C18).

Amidoamine_Synthesis cluster_reactants Reactants cluster_products Products FattyAcid Fatty Acid (R-COOH) Amidoamine Fatty Amidoamine (R-CONH-(CH₂)₃-N(CH₃)₂) FattyAcid->Amidoamine + this compound (Heat, Catalyst) This compound This compound (H₂N-(CH₂)₃-N(CH₃)₂) This compound->Amidoamine Water Water (H₂O)

Betaine (B1666868) Synthesis (Quaternization)

The most prominent class of this compound-derived surfactants are the alkylamidopropyl betaines, with cocamidopropyl betaine (CAPB) being a primary example. These are synthesized through a quaternization reaction of the fatty amidoamine intermediate. The tertiary amine of the amidoamine is reacted with sodium monochloroacetate (SMCA) in an aqueous solution, typically in the presence of a base like sodium hydroxide (B78521) to neutralize the hydrochloric acid byproduct. This reaction creates a permanent positive charge on the nitrogen atom and a negative charge on the carboxylate group, resulting in a zwitterionic surfactant.[1][2]

Reaction Scheme:

Fatty Amidoamine + Sodium Monochloroacetate → Alkylamidopropyl Betaine + Sodium Chloride

Betaine_Synthesis cluster_reactants Reactants cluster_products Products Amidoamine Fatty Amidoamine (R-CONH-(CH₂)₃-N(CH₃)₂) Betaine Alkylamidopropyl Betaine (R-CONH-(CH₂)₃-N⁺(CH₃)₂-CH₂COO⁻) Amidoamine->Betaine + SMCA (Aqueous, Base) SMCA Sodium Monochloroacetate (ClCH₂COONa) SMCA->Betaine NaCl Sodium Chloride (NaCl)

Amine Oxide Synthesis

Amine oxide surfactants can also be synthesized from the fatty amidoamine intermediate. This is achieved through the oxidation of the tertiary amine group using an oxidizing agent, most commonly hydrogen peroxide. The reaction is typically carried out in an aqueous solution. The resulting amine oxide is a non-ionic surfactant at neutral and alkaline pH, but it can become cationic in acidic conditions.[3][4]

Reaction Scheme:

Fatty Amidoamine + Hydrogen Peroxide → Fatty Amidopropylamine Oxide

AmineOxide_Synthesis cluster_reactants Reactants cluster_product Product Amidoamine Fatty Amidoamine (R-CONH-(CH₂)₃-N(CH₃)₂) AmineOxide Fatty Amidopropylamine Oxide (R-CONH-(CH₂)₃-N⁺(CH₃)₂-O⁻) Amidoamine->AmineOxide + H₂O₂ H2O2 Hydrogen Peroxide (H₂O₂) H2O2->AmineOxide

Experimental Protocols

Detailed experimental protocols are crucial for the successful synthesis and purification of this compound-derived surfactants. The following sections provide generalized procedures for the key synthetic steps.

Protocol 1: Synthesis of Stearamidopropyl Dimethylamine (Amidoamine)

This protocol describes the synthesis of an amidoamine from stearic acid and this compound.[5]

Materials:

  • Stearic Acid

  • 3-(Dimethylamino)-1-propylamine (this compound)

  • Nitrogen gas supply

  • Catalyst (optional, e.g., p-toluenesulfonic acid)

  • Reaction vessel equipped with a mechanical stirrer, thermometer, and a distillation apparatus.

Procedure:

  • Charge the reaction vessel with stearic acid.

  • Heat the stearic acid to its melting point (approximately 70-80°C) under a nitrogen atmosphere to prevent oxidation.

  • Slowly add this compound to the molten stearic acid with continuous stirring. An excess of this compound is often used to drive the reaction to completion.

  • Increase the temperature to 150-175°C and maintain for several hours to facilitate the amidation reaction and removal of water by-product through distillation.

  • Monitor the reaction progress by measuring the acid value of the mixture. The reaction is considered complete when the acid value drops below a predetermined level.

  • Once the reaction is complete, remove the excess unreacted this compound by vacuum distillation.

  • The resulting product, stearamidopropyl dimethylamine, can be purified further by filtration to remove any solid impurities.

Protocol 2: Synthesis of Cocamidopropyl Betaine (CAPB)

This protocol outlines the quaternization of a fatty amidoamine to produce CAPB.[2][6][7]

Materials:

  • Fatty Amidoamine (e.g., Cocamidopropyl Dimethylamine)

  • Sodium Monochloroacetate (SMCA)

  • Sodium Hydroxide (NaOH) solution

  • Deionized Water

  • Reaction vessel with stirrer and pH meter.

Procedure:

  • Charge the reaction vessel with the fatty amidoamine and deionized water.

  • Heat the mixture to 60-80°C with stirring.

  • In a separate vessel, dissolve sodium monochloroacetate in deionized water.

  • Slowly add the SMCA solution to the amidoamine solution.

  • Maintain the pH of the reaction mixture between 8.0 and 9.0 by the controlled addition of a sodium hydroxide solution.

  • Continue the reaction at 80-95°C for several hours until the conversion to betaine is complete, which can be monitored by measuring the chloride content.

  • After the reaction, cool the mixture and adjust the final pH to the desired range (typically 5.5-6.5) with a suitable acid (e.g., citric acid).

  • The final product is an aqueous solution of cocamidopropyl betaine. Purification to remove by-product sodium chloride can be achieved through filtration or other techniques if required.[8]

Protocol 3: Synthesis of Cocamidopropylamine Oxide

This protocol describes the oxidation of a fatty amidoamine to an amine oxide.[3][9]

Materials:

  • Fatty Amidoamine (e.g., Cocamidopropyl Dimethylamine)

  • Hydrogen Peroxide (H₂O₂) solution (30-35%)

  • Deionized Water

  • Reaction vessel with stirrer and temperature control.

Procedure:

  • Charge the reaction vessel with the fatty amidoamine and deionized water.

  • Heat the mixture to 55-60°C with stirring.

  • Slowly add the hydrogen peroxide solution to the amidoamine solution, ensuring the temperature does not exceed 65°C. The reaction is exothermic.

  • After the addition is complete, maintain the temperature at 60°C for several hours with continuous stirring to ensure complete oxidation.

  • Monitor the reaction progress by measuring the residual hydrogen peroxide and free amine content.

  • Once the reaction is complete, cool the mixture. The resulting product is an aqueous solution of cocamidopropylamine oxide.

Quantitative Data on this compound-Derived Surfactants

The physicochemical properties of this compound-derived surfactants are critical to their performance in various applications. The following tables summarize key quantitative data for some common examples.

Table 1: Physicochemical Properties of Selected this compound-Derived Surfactants

Surfactant NameFatty Acid ChainMolecular Weight ( g/mol )Critical Micelle Concentration (CMC) (mM)Surface Tension at CMC (mN/m)
Cocamidopropyl Betaine (CAPB)C12-C14~3420.1 - 1.030 - 35
Lauramidopropyl BetaineC12~342~0.6~32
Stearamidopropyl DimethylamineC18~369--
Cocamidopropylamine OxideC12-C14~328~0.03~31.9

Table 2: Performance Characteristics of Selected this compound-Derived Surfactants

Surfactant NameFoaming PropertiesViscosity (in aqueous solution)Biocompatibility (general)
Cocamidopropyl Betaine (CAPB)High, stable foam[10]Increases with concentrationGood, low irritation[11]
Lauramidopropyl BetaineRich, dense foam[1]Thickening agentGood, mild
Stearamidopropyl Dimethylamine-Thickening agentGood
Cocamidopropylamine OxideExcellent foam boosterIncreases viscosityGood, mild

Table 3: Cytotoxicity Data for Cocamidopropyl Betaine (CAPB)

Cell LineAssayEndpointResultReference
Human LymphocytesMTTIC50> 1000 µg/mL[12]
Rats (oral)Acute ToxicityLD504.9 g/kg (30% active solution)[13]
Rats (oral)92-day studyNOAEL250 mg/kg/day[13]

Role in Drug Delivery

This compound-derived surfactants, particularly amphoteric betaines, are of increasing interest in drug delivery due to their biocompatibility and ability to act as permeation enhancers. They do not typically interact with specific biological signaling pathways but rather facilitate drug transport across biological membranes, such as the intestinal epithelium.

The mechanism of permeation enhancement is believed to involve the interaction of the surfactant molecules with the lipid bilayer of cell membranes. The amphiphilic nature of these surfactants allows them to insert into the membrane, temporarily disrupting its ordered structure and increasing its fluidity. This transient disruption creates pathways for drug molecules to permeate through the membrane more easily.[14][15][16]

Drug_Permeation_Enhancement cluster_membrane Cell Membrane (Lipid Bilayer) membrane_top membrane_bottom Surfactant This compound-Derived Surfactant Interaction Membrane Interaction (Disruption of Lipid Packing) Surfactant->Interaction Inserts into membrane Drug Drug Molecule Permeation Enhanced Drug Permeation Drug->Permeation Passes through disrupted membrane Interaction->Permeation Increases fluidity

pH-Responsive Surfactants

Recent research has explored the synthesis of pH-responsive gemini (B1671429) amine-oxide surfactants derived from amidoamines. These surfactants exhibit changes in their aggregation behavior and solution properties in response to variations in pH. This pH-sensitivity is attributed to the protonation and deprotonation of the amine oxide head groups. Such stimuli-responsive surfactants hold potential for advanced drug delivery systems, where drug release can be triggered by the specific pH environment of a target tissue, such as a tumor or the gastrointestinal tract.[17][18][19]

Conclusion

This compound is a cornerstone in the synthesis of a variety of mild and effective surfactants. The straightforward and versatile chemistry of amidation, quaternization, and oxidation allows for the production of amidoamines, betaines, and amine oxides with a range of properties tailored to specific applications. For researchers and professionals in drug development, the favorable biocompatibility and permeation-enhancing effects of this compound-derived surfactants make them promising excipients for advanced drug delivery systems. Further research into novel structures, such as pH-responsive surfactants, will continue to expand the utility of this important class of molecules.

References

A Technical Guide to the Solubility of 3-Dimethylaminopropylamine (DMAPA) in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Dimethylaminopropylamine (DMAPA), CAS No. 109-55-7, is a versatile aliphatic diamine characterized by the presence of both a primary and a tertiary amine group. This bifunctional nature makes it a crucial intermediate in a wide array of chemical syntheses.[1] It is extensively used in the production of surfactants, such as cocamidopropyl betaine (B1666868) (CAPB), which is a key ingredient in personal care products like shampoos and soaps.[2] Furthermore, this compound serves as an epoxy curing agent, a corrosion inhibitor, a polyurethane catalyst, and an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[3][4]

A thorough understanding of the solubility of this compound in various organic solvents is paramount for its effective use in synthesis, purification, and formulation. Solvent selection impacts reaction kinetics, process efficiency, and the purity of the final product. This guide provides a comprehensive overview of the known solubility characteristics of this compound, alongside a detailed experimental protocol for researchers to quantitatively determine its solubility in specific solvents.

Solubility Profile of this compound

Precise quantitative solubility data for this compound across a wide range of organic solvents is not extensively documented in publicly available literature. However, numerous sources consistently describe this compound as being highly soluble or miscible with water and many common organic solvents.[4][5][6] This high solubility is attributed to its relatively small molecular size and the ability of its amine groups to engage in intermolecular interactions.

The following table summarizes the available qualitative solubility information for this compound.

Table 1: Solubility of 3-Dimethylaminopropylamine (this compound) in Various Solvents

Solvent ClassSpecific SolventSolubility Description
Protic Solvents WaterSoluble / Miscible[4][7]
Alcohols (e.g., Methanol, Ethanol)Soluble / Miscible[5][6]
Apolar Solvents HeptaneCompletely Soluble[4]
BenzeneCompletely Soluble[4]
Polar Aprotic Solvents Ketones (e.g., Acetone)Soluble / Miscible[6]
Esters (e.g., Ethyl Acetate)Soluble / Miscible[5]

Note: The term "miscible" implies solubility in all proportions.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility values, a standardized experimental protocol is necessary. The isothermal equilibrium method is a reliable and commonly used technique for determining the solubility of a liquid amine in an organic solvent. This protocol provides a step-by-step guide for its implementation.

Objective

To quantitatively determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials and Equipment
  • 3-Dimethylaminopropylamine (this compound), purity >99%

  • Selected organic solvent(s), analytical grade

  • Temperature-controlled shaker bath or incubator

  • Analytical balance (±0.1 mg)

  • Glass vials with airtight seals (e.g., screw caps (B75204) with PTFE septa)

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm, compatible with the solvent)

  • Gas chromatograph (GC) with a suitable column and detector (e.g., FID) or another suitable analytical instrument (e.g., HPLC, titrator).

Methodology
  • Preparation of Supersaturated Solution:

    • Add a known volume (e.g., 5 mL) of the selected organic solvent to a glass vial.

    • Add an excess amount of this compound to the solvent. The presence of a distinct separate phase of this compound after mixing ensures that the solution is saturated.

    • Securely seal the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a temperature-controlled shaker bath set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that thermodynamic equilibrium between the dissolved and undissolved this compound is reached. The required time may need to be determined empirically.[8]

  • Sample Collection and Preparation:

    • After the equilibration period, cease agitation and let the vial stand undisturbed in the constant temperature bath for at least 2 hours to allow the undissolved this compound to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solvent phase) using a pipette.

    • Immediately filter the collected supernatant through a 0.45 µm syringe filter to remove any microscopic, undissolved droplets of this compound.

  • Quantification:

    • Accurately dilute the filtered, saturated solution with the same fresh solvent to a concentration that falls within the calibrated linear range of the analytical instrument.

    • Analyze the diluted sample using a pre-calibrated analytical method (e.g., Gas Chromatography) to determine the precise concentration of this compound.

  • Calculation:

    • Calculate the solubility of this compound in the solvent using the determined concentration and the dilution factor.

    • The solubility is typically expressed in units such as g/L, mg/mL, or mol/L.

Visualized Experimental Workflow

The logical flow of the experimental protocol for determining solubility can be visualized as follows.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis cluster_calc Calculation prep_solvent Add Known Volume of Solvent to Vial prep_solute Add Excess this compound to Create Slurry prep_solvent->prep_solute prep_seal Seal Vial Airtightly prep_solute->prep_seal equil_agitate Agitate at Constant Temperature (24-48h) prep_seal->equil_agitate equil_settle Settle for >2h at Constant Temperature equil_agitate->equil_settle sample_supernatant Withdraw Supernatant equil_settle->sample_supernatant sample_filter Filter with 0.45µm Syringe Filter sample_supernatant->sample_filter sample_dilute Dilute Sample for Analysis sample_filter->sample_dilute sample_quantify Quantify this compound Concentration (e.g., GC) sample_dilute->sample_quantify calc_solubility Calculate Solubility (e.g., in g/L) sample_quantify->calc_solubility

Caption: Experimental workflow for determining the solubility of this compound.

References

Dmapa: A Comprehensive Technical Guide to Laboratory Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety and handling precautions for 3-Dimethylaminopropylamine (Dmapa) in a laboratory setting. The following sections detail the chemical and physical properties, toxicological data, personal protective equipment (PPE) protocols, and emergency procedures necessary for the safe utilization of this compound.

Chemical and Physical Properties

This compound, also known as N,N-Dimethyl-1,3-propanediamine, is a colorless to yellow liquid with a characteristic amine-like odor.[1][2] It is completely miscible with water, alcohols, esters, and ketones.[3] The following table summarizes its key physical and chemical properties.

PropertyValueSource
Chemical Formula C5H14N2[4]
Molar Mass 102.181 g·mol−1[4]
Appearance Colorless to yellow, clear liquid[1][2][4]
Odor Fishy, ammoniacal[4]
Density 0.812 g/cm³ at 25 °C[4][5]
Boiling Point 132.1 - 135 °C[1][2][4]
Melting/Freezing Point < -60 °C[1][2][6]
Flash Point 32 °C (closed cup)[1][5][6][7]
Vapor Pressure 0.7–2.4 kPa[4]
Water Solubility 1,000 g/L at 20 °C (Soluble)[2][5]
Autoignition Temperature 215 - 305 °C[1][7]
Refractive Index (nD) 1.434–1.436 at 25°C[2]
pH 12.7 (100 g/l at 20 °C)[5]
Explosion Limits Lower: 2.3% (V), Upper: 12.35% (V)[5]

Toxicological Data and Hazard Identification

This compound is a hazardous substance that is flammable, corrosive, and toxic.[6][8][9] It can cause severe skin burns, eye damage, and may cause an allergic skin reaction.[8] Inhalation and skin contact are primary routes of exposure that can be harmful.[8][9]

Hazard ClassificationDescriptionGHS Hazard Statement
Flammable Liquid Flammable liquid and vapor.H226
Acute Toxicity (Oral) Harmful if swallowed.H302
Acute Toxicity (Dermal) Toxic in contact with skin.H311
Acute Toxicity (Inhalation) Toxic if inhaled.H331
Skin Corrosion/Irritation Causes severe skin burns.H314
Serious Eye Damage/Irritation Causes serious eye damage.H314
Skin Sensitization May cause an allergic skin reaction.H317

LD50 Data:

RouteSpeciesValue
OralRatapprox. 1,640 mg/kg

Experimental Protocols

While specific, detailed experimental protocols for the toxicological data presented are proprietary to the testing laboratories, a general methodology for an acute oral toxicity study (similar to OECD Guideline 423) would involve the following steps:

  • Animal Selection: A small number of a specific strain of laboratory rats are chosen and acclimated to the laboratory conditions.

  • Dose Preparation: this compound is prepared at various concentrations, typically in a suitable vehicle like water.

  • Administration: A single dose of the prepared this compound solution is administered to the animals via oral gavage. A control group receives only the vehicle.

  • Observation: The animals are observed for a set period (e.g., 14 days) for signs of toxicity, including changes in behavior, weight, and any adverse health effects. Mortalities are recorded.

  • Data Analysis: The dose at which 50% of the test animals are expected to die (LD50) is calculated using statistical methods.

  • Necropsy: At the end of the observation period, surviving animals are euthanized and a gross necropsy is performed to examine for any pathological changes.

Signaling Pathways and Workflows

This compound Handling and Safety Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, emphasizing the necessary safety precautions at each stage.

Dmapa_Hazards_Precautions cluster_hazards Inherent Hazards of this compound cluster_precautions Precautionary Measures Flammable Flammable Handling Safe Handling Practices (Avoid Inhalation/Contact, Grounding) Flammable->Handling mitigated by Storage Proper Storage (Cool, Dry, Well-Ventilated, Away from Ignition Sources) Flammable->Storage mitigated by Corrosive Corrosive (Skin & Eyes) Engineering Engineering Controls (Fume Hood, Ventilation) Corrosive->Engineering mitigated by PPE Personal Protective Equipment (Gloves, Goggles, Face Shield, Apron) Corrosive->PPE mitigated by Emergency Emergency Preparedness (Eyewash, Shower, Spill Kit) Corrosive->Emergency mitigated by Toxic Toxic (Inhalation, Dermal, Oral) Toxic->Engineering mitigated by Toxic->PPE mitigated by Toxic->Handling mitigated by Sensitizer Skin Sensitizer Sensitizer->PPE mitigated by

References

Spectroscopic Characterization of N,N-Dimethyl-1,3-propanediamine (Dmapa): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of N,N-Dimethyl-1,3-propanediamine (Dmapa), a versatile diamine intermediate used in the synthesis of various compounds, including surfactants and pharmaceuticals. This document details the expected spectroscopic data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), along with comprehensive experimental protocols for acquiring this data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound by providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the different types of protons in the molecule. The integration of these signals confirms the number of protons in each environment.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~2.7Triplet2H-CH₂- (adjacent to NH₂)
~2.2Triplet2H-CH₂- (adjacent to N(CH₃)₂)
~2.1Singlet6H-N(CH₃)₂
~1.6Quintet2H-CH₂- (central methylene)
~1.2Singlet (broad)2H-NH₂

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the this compound molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~58-CH₂- (adjacent to N(CH₃)₂)
~45-N(CH₃)₂
~40-CH₂- (adjacent to NH₂)
~30-CH₂- (central methylene)

Note: Chemical shifts can vary slightly depending on the solvent.

Experimental Protocol for NMR Spectroscopy

A general protocol for acquiring ¹H and ¹³C NMR spectra of this compound is outlined below.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 5-25 mg (1H) or 50-100 mg (13C) of this compound in ~0.6-0.7 mL of deuterated solvent (e.g., CDCl3). prep2 Add an internal standard (e.g., TMS). prep1->prep2 prep3 Filter the solution into an NMR tube. prep2->prep3 acq1 Insert the sample into the NMR spectrometer. prep3->acq1 acq2 Lock and shim the magnetic field. acq1->acq2 acq3 Acquire the spectrum using appropriate parameters (pulse angle, number of scans). acq2->acq3 proc1 Fourier transform the acquired FID. acq3->proc1 proc2 Phase and baseline correct the spectrum. proc1->proc2 proc3 Calibrate the chemical shift scale using the internal standard. proc2->proc3 proc4 Integrate the signals (1H NMR). proc3->proc4

NMR Experimental Workflow

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in this compound by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of the bonds.

FTIR Spectral Data

The IR spectrum of this compound shows characteristic absorption bands for N-H and C-H stretching and bending vibrations.

Table 3: FTIR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3350 - 3250N-H stretch (asymmetric and symmetric)Primary amine (-NH₂)
2950 - 2800C-H stretchAliphatic C-H
1650 - 1580N-H bend (scissoring)Primary amine (-NH₂)
1470 - 1430C-H bendMethylene (-CH₂-) and Methyl (-CH₃)
1270 - 1020C-N stretchAliphatic amine
Experimental Protocol for FTIR Spectroscopy

The following protocol is for acquiring an FTIR spectrum of liquid this compound using an Attenuated Total Reflectance (ATR) accessory.

FTIR_Workflow cluster_setup Instrument Setup cluster_sample Sample Analysis cluster_process Data Processing setup1 Ensure the ATR crystal is clean. setup2 Collect a background spectrum. setup1->setup2 sample1 Place a small drop of This compound on the ATR crystal. setup2->sample1 sample2 Acquire the sample spectrum. sample1->sample2 process1 Perform ATR correction. sample2->process1 process2 Baseline correct the spectrum. process1->process2 process3 Identify and label the characteristic peaks. process2->process3

ATR-FTIR Experimental Workflow

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, which aids in its identification and structural confirmation. Electron ionization (EI) is a common method for analyzing volatile compounds like this compound.

Mass Spectrum Fragmentation Analysis

The mass spectrum of this compound shows a molecular ion peak ([M]⁺) and several characteristic fragment ions. The base peak is the most intense peak in the spectrum.

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Proposed Fragment
102~5[C₅H₁₄N₂]⁺ (Molecular Ion)
58100[C₃H₈N]⁺ (Base Peak)
44~80[C₂H₆N]⁺
42~30[C₂H₄N]⁺
Experimental Protocol for GC-MS

Gas chromatography coupled with mass spectrometry (GC-MS) is a suitable method for the analysis of volatile amines like this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry prep1 Prepare a dilute solution of This compound in a volatile solvent (e.g., methanol (B129727) or dichloromethane). gc1 Inject the sample into the GC. prep1->gc1 gc2 Separate this compound from the solvent and any impurities on a suitable capillary column. gc1->gc2 ms1 Ionize the eluted this compound (e.g., by electron ionization). gc2->ms1 ms2 Separate the ions based on their mass-to-charge ratio. ms1->ms2 ms3 Detect the ions and generate the mass spectrum. ms2->ms3

GC-MS Experimental Workflow

UV-Vis Spectroscopy

An In-depth Technical Guide to DMAPA as a Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N,N-Dimethyl-1,3-propanediamine, commonly abbreviated as DMAPA, is a versatile diamine ligand that has garnered significant interest in the field of coordination chemistry. Its structure, featuring both a primary and a tertiary amine group, allows for diverse coordination modes and the formation of stable complexes with a wide range of metal ions.[1][2] This unique functionality makes this compound-metal complexes valuable in various applications, including catalysis, materials science, and as potential therapeutic agents.[1][3] This guide provides a comprehensive overview of this compound's role as a ligand, detailing its synthesis, coordination behavior, quantitative structural data, experimental protocols, and key applications.

Introduction to this compound

This compound, with the chemical formula C5H14N2, is a clear, colorless liquid characterized by a three-carbon chain separating a primary amine (-NH2) and a tertiary dimethylamine (B145610) (-N(CH3)2) group.[4][5] This structural arrangement is pivotal to its function as a chelating ligand, where it can bind to a metal center through one or both nitrogen atoms, forming stable five- or six-membered rings. Its miscibility with water and various organic solvents further enhances its utility in a broad spectrum of chemical synthesis and applications.[1][5]

Key Properties of this compound:

  • IUPAC Name: N¹,N¹-Dimethylpropane-1,3-diamine[4]

  • CAS Number: 109-55-7[4][6]

  • Molar Mass: 102.18 g/mol [4][5]

  • Boiling Point: 132.1 °C[4]

  • Density: 0.812 g/mL[4]

Synthesis of the this compound Ligand

The industrial production of this compound is typically achieved through a two-step process.[1][4] The synthesis begins with the Michael reaction of dimethylamine with acrylonitrile, which yields dimethylaminopropionitrile.[4] This intermediate is then subjected to catalytic hydrogenation to produce the final this compound product.[1][4]

Step 1: Synthesis of Dimethylaminopropionitrile

  • Reaction Setup: A suitable reactor is charged with dimethylamine.

  • Addition of Acrylonitrile: Acrylonitrile is slowly added to the reactor. The Michael addition is exothermic, and the temperature is typically controlled to remain within a safe operating range.

  • Reaction Completion: The mixture is stirred until the reaction is complete, which can be monitored by techniques such as gas chromatography (GC).

  • Purification: The resulting crude dimethylaminopropionitrile is purified, often by distillation, to remove unreacted starting materials.

Step 2: Hydrogenation to this compound

  • Catalyst Loading: A high-pressure autoclave is charged with the purified dimethylaminopropionitrile and a hydrogenation catalyst, commonly a Raney nickel or copper-based catalyst.[7][8]

  • Hydrogenation: The reactor is pressurized with hydrogen gas, and the mixture is heated and agitated. The reaction is carried out under controlled temperature and pressure until the uptake of hydrogen ceases.

  • Catalyst Removal: After cooling and depressurization, the catalyst is filtered from the reaction mixture.

  • Final Purification: The crude this compound is purified by fractional distillation to achieve high purity (typically >98%).[8]

Coordination Chemistry and Metal Complexes

This compound's ability to act as a bidentate chelating ligand allows it to form stable complexes with numerous transition metals, including palladium(II), copper(II), nickel(II), and zinc(II). The ligand typically coordinates through both the primary and tertiary nitrogen atoms, forming a stable six-membered chelate ring.

A notable example is the palladium(II) complex, [Pd(this compound)Cl₂]. X-ray crystallographic studies have revealed a square-planar geometry around the palladium center, with the this compound ligand and two chloride ions occupying the coordination sphere.[9]

The general process for synthesizing and analyzing a new this compound-metal complex is outlined below.

G cluster_synthesis Synthesis cluster_characterization Characterization S1 Dissolve Metal Salt in Solvent S2 Add this compound Ligand (Stoichiometric Amount) S1->S2 S3 Stir/Reflux Reaction Mixture S2->S3 S4 Isolate Product (Filtration/Evaporation) S3->S4 S5 Wash and Dry Complex S4->S5 C1 Elemental Analysis (CHN) S5->C1 Purified Complex C2 Spectroscopy (IR, UV-Vis, NMR) S5->C2 C3 Magnetic Susceptibility S5->C3 C4 X-ray Crystallography S5->C4 C5 Thermal Analysis (TGA/DSC) S5->C5

Caption: General workflow for the synthesis and characterization of this compound-metal complexes.

The following table summarizes key crystallographic data for the [Pd(this compound)Cl₂] complex, providing insight into its molecular geometry.[9]

ParameterValue
Crystal SystemMonoclinic
Space GroupP2(1)/c
a (Å)8.8923(4)
b (Å)10.9050(5)
c (Å)11.5006(7)
β (°)120.00(18)
Volume (ų)948.25(8)
Z (molecules/unit cell)4
Coordination GeometryDistorted Square-Planar

Data sourced from the structural characterization of Pd(DMPA)Cl₂.[9]

Applications in Catalysis and Drug Development

The unique electronic and steric properties imparted by the this compound ligand make its metal complexes effective in various catalytic applications and relevant to drug development research.

This compound itself can act as a catalyst in organic reactions like the Knoevenagel condensation and as a curing agent for epoxy resins.[1][10] When complexed with metals, it can modulate the catalytic activity of the metal center. For instance, this compound-based complexes are explored as catalysts in polymerization reactions and other organic transformations.[1][3]

The role of this compound in the curing of epoxy resins involves a nucleophilic addition mechanism, which initiates the polymerization process.

G Start Epoxy Resin Monomer + this compound Step1 Nucleophilic Attack by Primary Amine of this compound on Epoxide Ring Start->Step1 Step2 Ring Opening & Formation of a New Hydroxyl Group Step1->Step2 Step3 Secondary Amine Reacts with another Epoxide Step2->Step3 Step4 Chain Propagation and Cross-linking Step3->Step4 End Cured Thermoset Polymer (Cross-linked Network) Step4->End

Caption: Simplified logical flow of this compound's role in the epoxy curing process.

In the realm of medicinal chemistry, the interaction of metal complexes with biological molecules is a field of intense study. Research on the [Pd(this compound)(H₂O)₂]²⁺ complex has shown its ability to interact with and bind to DNA constituents.[9] This line of research is crucial for understanding the mechanisms of metal-based drugs and for designing new therapeutic agents. The stability and reaction kinetics of these complexes with biomolecules like cysteine are evaluated to predict their behavior and potential deactivation pathways in biological systems.[9]

Experimental Protocols for Complex Synthesis

This protocol is adapted from the synthesis of salicylaldehyde-tyrosine Schiff base complexes involving this compound.[11]

  • Preparation of Primary Ligand Solution: Dissolve the primary ligand (e.g., a Schiff base, 0.01 mol) in a suitable solvent like methanol (B129727) (50 mL) in a round-bottom flask.

  • Addition of Metal Salt and this compound: To the stirred solution, simultaneously add an aqueous solution of the metal salt (e.g., Zinc sulfate, 0.01 mol) and a methanolic solution of this compound (0.01 or 0.02 mol, depending on the desired stoichiometry).

  • Reaction: Reflux the resulting mixture for approximately three hours. The formation of a solid precipitate indicates product formation.

  • Isolation: After cooling, isolate the solid complex by filtration.

  • Purification: Wash the isolated solid several times with the reaction solvent (e.g., methanol) to remove unreacted starting materials.

  • Drying: Dry the purified complex in air or under vacuum.

Conclusion

N,N-Dimethyl-1,3-propanediamine (this compound) is a fundamentally important and highly versatile ligand in coordination chemistry. Its straightforward synthesis, combined with its ability to form stable, well-defined complexes with a variety of metals, underpins its utility. The applications of this compound-metal complexes are extensive, ranging from industrial catalysis in polymer chemistry to foundational research in the development of new metal-based pharmaceuticals. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and professionals seeking to explore and harness the potential of this compound in their work.

References

Navigating High-Temperature Reactions with DMAPA: A Technical Guide on Thermal Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Dimethylamino)propylamine (DMAPA) is a versatile bifunctional molecule widely employed in organic synthesis. Its primary and tertiary amine groups make it a valuable building block for surfactants, a curing agent for epoxy resins, and a catalyst in various chemical transformations.[1][2] As the demand for chemical processes under elevated temperatures continues to grow, a thorough understanding of the thermal stability of reagents like this compound is paramount for reaction optimization, safety, and process scalability. This technical guide provides a comprehensive overview of the current knowledge on the thermal stability of this compound and its application in high-temperature reactions.

Thermal Stability of this compound

Key Thermal Parameters

A summary of the known physical and thermal properties of this compound is presented in Table 1. The relatively low boiling point of 133 °C indicates that reactions conducted at atmospheric pressure will be limited to this temperature unless a pressurized system is employed. The autoignition temperature of 215 °C represents a critical safety threshold that should not be exceeded in the presence of an oxidant.

Table 1: Physical and Thermal Properties of this compound

PropertyValueReference(s)
Boiling Point133 °C[2][3][4][5]
Melting Point< -60 °C
Flash Point32 °C[4][5]
Autoignition Temperature215 °C
Vapor Pressure5 mmHg at 20 °C[3]
Density0.812 g/mL at 25 °C[2][3][4]

Application of this compound in High-Temperature Reactions

Despite its noted temperature sensitivity, this compound is utilized in a variety of chemical syntheses conducted at temperatures significantly above ambient conditions. This suggests that its stability is often sufficient for specific reaction times and in particular chemical environments.

Amidation Reactions

This compound is frequently used in amidation reactions, where a carboxylic acid is reacted with an amine to form an amide. These reactions often require elevated temperatures to proceed at a reasonable rate. For instance, the synthesis of N-[3-(Dimethylamino)propyl] hexadecanamide (B162939) from palmitic acid and this compound is carried out in an industrial process at 160 °C to achieve high conversion.[6] Another example involves the reaction of decanoic acid with this compound, where the temperature is raised to 180 °C and can reach up to 205 °C.[7]

Other High-Temperature Syntheses

Patented processes describe the use of this compound in the synthesis of other organic compounds at elevated temperatures. In one example, the synthesis of N-(3-dimethylaminopropyl)acrylamide involves heating this compound with methyl acrylate (B77674) to 140-190 °C.[8] Another process for the preparation of a this compound derivative involves a reaction at 145-150 °C in an autoclave.

The successful application of this compound in these processes underscores its ability to withstand temperatures exceeding its boiling point under specific reaction conditions, likely including the use of closed systems and controlled reaction times.

Experimental Protocols

General Experimental Workflow for High-Temperature Amidation using this compound

The following diagram illustrates a general workflow for conducting an amidation reaction with this compound at elevated temperatures, based on common laboratory and industrial practices.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reactants Charge Reactor with Carboxylic Acid & this compound heat_mixture Heat Mixture to Target Temperature (e.g., 140-180 °C) prep_reactants->heat_mixture Under Inert Atmosphere (e.g., N2) maintain_temp Maintain Temperature and Monitor Reaction (e.g., by TLC or GC) heat_mixture->maintain_temp cool_down Cool Reaction Mixture maintain_temp->cool_down Upon Completion purification Purify Product (e.g., Distillation, Crystallization) cool_down->purification

A generalized workflow for high-temperature amidation reactions involving this compound.
Detailed Protocol for the Synthesis of Decanoylamidopropyldimethylamine

The following protocol is adapted from a patented procedure for the synthesis of a carboxylic amide using this compound at elevated temperatures.[7]

Materials:

  • Decanoic acid

  • 3-(Dimethylamino)propylamine (this compound)

  • Hypophosphorous acid (50% solution, as bleaching agent)

  • Nitrogen gas

  • Reaction vessel equipped with a thermometer, stirrer, and distillation column

Procedure:

  • Charge the reaction vessel with 603.0 grams (3.47 moles) of decanoic acid and 1.08 grams of a 50% solution of hypophosphorous acid.

  • Stir the mixture and heat to 50 °C under a nitrogen atmosphere.

  • Add 427.5 grams (4.16 moles) of this compound over a period of 10 minutes.

  • Increase the temperature of the reaction mixture to 130 °C at a rate of 1 °C per minute.

  • Further, increase the temperature to 140 °C at a rate of 10 °C per minute.

  • Slowly ramp the temperature from 140 °C to 180 °C (e.g., 5 °C every 30 minutes).

  • Hold the reaction at 180 °C and monitor for the consumption of the carboxylic acid.

  • Once the residual acid is below 3%, initiate the stripping of excess amine.

  • For final purification, continue the reaction at 205 °C at atmospheric pressure until the decanoic acid concentration is less than 2%.

Conclusion

While quantitative thermal analysis data for this compound remains elusive in the reviewed literature, its practical application in various high-temperature syntheses demonstrates a workable thermal stability under controlled conditions. The key to successfully employing this compound in high-temperature reactions lies in careful consideration of the reaction temperature, pressure, and duration to avoid decomposition and ensure product purity. The provided experimental examples and workflow offer a foundational understanding for researchers and professionals looking to utilize this compound in their high-temperature processes. Further investigation into the thermal decomposition profile of this compound through techniques like TGA and DSC would be highly beneficial for a more precise determination of its thermal limits and for enhancing process safety and efficiency.

References

An In-depth Technical Guide to the Functionalization of Nanoparticles with 3-(Dimethylamino)-1-propylamine (DMAPA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface functionalization of nanoparticles is a critical step in tailoring their properties for a wide range of biomedical applications, including drug delivery, bioimaging, and diagnostics. The choice of surface ligand dictates the nanoparticle's stability, biocompatibility, and interaction with biological systems. 3-(Dimethylamino)-1-propylamine (DMAPA) is a versatile functionalizing agent due to its primary amine group, which can readily react with various surface functionalities on nanoparticles, and its tertiary amine, which imparts a positive charge at physiological pH. This positive charge can enhance cellular uptake through electrostatic interactions with the negatively charged cell membrane. This guide provides a comprehensive overview of the functionalization of nanoparticles with this compound, including experimental protocols, quantitative data, and an exploration of potential biological signaling pathways.

Data Presentation: Physicochemical Properties of Amine-Functionalized Nanoparticles

The functionalization of nanoparticles with amine-containing ligands such as this compound typically leads to predictable changes in their physicochemical properties. The introduction of amine groups generally increases the hydrodynamic size and shifts the surface charge towards positive values. The following tables summarize representative quantitative data for nanoparticles functionalized with amine-containing molecules. While specific data for this compound is limited in the readily available literature, the provided data for similar amine functionalizations and this compound-containing lipid systems offer valuable insights.

Table 1: Physicochemical Properties of siRNA/DMAPA-chems Nanoparticles

N/P RatioMean Particle Size (nm)Zeta Potential (mV)
1~180~ -20
5~200~ +10
10~220~ +25
20~250~ +35
50~280~ +45
100~300~ +50
(Data extrapolated from a graphical representation for siRNA/DMAPA-chems nanoparticles)[1]

Table 2: Representative Physicochemical Properties of Amine-Functionalized Nanoparticles

Nanoparticle TypeFunctionalizing AgentHydrodynamic Diameter (nm)Zeta Potential (mV)Reference
Silica (B1680970) Nanoparticles (Bare)-100 - 150-25 to -40[2]
Silica Nanoparticles (Functionalized)1,3-Diaminopropane110 - 160+20 to +40[2]
Gold Nanoparticles (Bare)Citrate~15Negative[3]
Gold Nanoparticles (Functionalized)DMAP6.2 ± 0.9Positive[4][5]

Experimental Protocols

While specific, detailed protocols for the functionalization of nanoparticles exclusively with this compound are not abundant in the literature, the following protocols for conjugating primary amines to common nanoparticle platforms can be adapted for this purpose. The key is the presence of a reactive group on the nanoparticle surface that can form a covalent bond with the primary amine of this compound.

Protocol 1: Functionalization of Carboxylated Nanoparticles with this compound via Carbodiimide Chemistry

This is a widely used method for conjugating primary amines to nanoparticles with carboxyl groups on their surface (e.g., carboxylated polystyrene, silica, or quantum dots).

Materials:

  • Carboxylated nanoparticles

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • 3-(Dimethylamino)-1-propylamine (this compound)

  • Activation Buffer (e.g., 0.1 M MES, pH 6.0)

  • Coupling Buffer (e.g., PBS, pH 7.4)

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 7.4 or hydroxylamine)

  • Washing Buffer (e.g., PBS with 0.05% Tween 20)

Procedure:

  • Nanoparticle Preparation: Disperse the carboxylated nanoparticles in the Activation Buffer to a final concentration of 1-10 mg/mL.

  • Activation of Carboxyl Groups:

    • Prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer (typically 10 mg/mL).

    • Add EDC and Sulfo-NHS solutions to the nanoparticle suspension. A molar excess of EDC and Sulfo-NHS relative to the surface carboxyl groups is recommended (e.g., 5- to 20-fold molar excess).

    • Incubate the mixture for 15-30 minutes at room temperature with gentle mixing. This reaction forms a more stable amine-reactive Sulfo-NHS ester.

  • Washing of Activated Nanoparticles:

    • Centrifuge the activated nanoparticle suspension to pellet the nanoparticles. The centrifugation speed and time will depend on the nanoparticle size and density.

    • Carefully remove the supernatant containing excess EDC and Sulfo-NHS.

    • Resuspend the nanoparticle pellet in Coupling Buffer.

    • Repeat the centrifugation and resuspension steps twice more to ensure complete removal of the activation reagents.

  • Conjugation with this compound:

    • Prepare a solution of this compound in Coupling Buffer (e.g., 1-10 mg/mL). The optimal concentration may need to be determined empirically.

    • Add the this compound solution to the washed, activated nanoparticle suspension.

    • Incubate the reaction mixture for 2-4 hours at room temperature, or overnight at 4°C, with gentle mixing.

  • Quenching and Final Washing:

    • Add the Quenching Solution to the reaction mixture and incubate for 15-30 minutes to quench any unreacted Sulfo-NHS esters.[6]

    • Centrifuge the functionalized nanoparticles and discard the supernatant.

    • Wash the nanoparticles by resuspending them in Washing Buffer, followed by centrifugation. Repeat this washing step at least three times to remove unreacted this compound and byproducts.

  • Final Resuspension: Resuspend the purified this compound-functionalized nanoparticles in a suitable buffer for storage or further use.

Protocol 2: Functionalization of Nanoparticles via Silanization (for silica and metal oxide nanoparticles)

This method introduces amine groups to hydroxyl-rich surfaces like silica or metal oxides using a silane (B1218182) coupling agent. While APTES is commonly used, a similar approach could be envisioned with a custom-synthesized this compound-containing silane. For direct this compound attachment, a pre-functionalized silica nanoparticle with a reactive group for amines would be necessary. The following is a general protocol using APTES, which provides a primary amine that has some similarities to this compound's primary amine.

Materials:

  • Silica or metal oxide nanoparticles

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Anhydrous ethanol (B145695)

  • Ammonium hydroxide (B78521) (for Stöber synthesis of silica nanoparticles, if starting from scratch)

Procedure (for surface modification of pre-synthesized nanoparticles):

  • Nanoparticle Dispersion: Disperse the nanoparticles in anhydrous ethanol (e.g., 1 mg/mL).

  • Silanization:

    • Add APTES to the nanoparticle suspension. A typical concentration is 1-5% (v/v).

    • Stir the mixture at room temperature for 12-24 hours.

  • Washing:

    • Collect the functionalized nanoparticles by centrifugation.

    • Wash the nanoparticles thoroughly with ethanol to remove excess APTES. Repeat the washing step three times.

  • Drying: Dry the amine-functionalized nanoparticles under vacuum.

Mandatory Visualization

G cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification Step NP_COOH Carboxylated Nanoparticle Activated_NP NHS-activated Nanoparticle NP_COOH->Activated_NP Activation EDC_NHS EDC / Sulfo-NHS EDC_NHS->Activated_NP DMAPA_NP This compound-Functionalized Nanoparticle Activated_NP->DMAPA_NP Conjugation This compound This compound This compound->DMAPA_NP Washing Washing & Centrifugation DMAPA_NP->Washing Purified_NP Purified this compound-NP Washing->Purified_NP G cluster_pathway Potential Cellular Response to this compound-Nanoparticles DMAPA_NP This compound-Functionalized Nanoparticle Cell_Membrane Cell Membrane DMAPA_NP->Cell_Membrane Electrostatic Interaction Endocytosis Endocytosis Cell_Membrane->Endocytosis ROS Reactive Oxygen Species (ROS) Endocytosis->ROS MAPK MAPK Pathway ROS->MAPK NFkB NF-κB Pathway ROS->NFkB Inflammation Inflammatory Response MAPK->Inflammation Apoptosis Apoptosis MAPK->Apoptosis NFkB->Inflammation

References

Dmapa as a hardener for epoxy resins.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-(dimethylamino)-1-propylamine (DMAPA) as a Hardener for Epoxy Resins

Abstract

3-(dimethylamino)-1-propylamine, commonly known as this compound, is a versatile aliphatic amine utilized across various industries, notably as a highly effective curing agent and catalyst for epoxy resin systems.[1] Its unique molecular structure, which features both a primary and a tertiary amine group, imparts a dual functionality that facilitates efficient cross-linking and accelerated curing at moderate temperatures.[2][3] This technical guide provides a comprehensive overview of this compound's role as an epoxy hardener, detailing its chemical properties, curing mechanism, and the performance characteristics of the resulting thermoset polymers. The guide includes a consolidation of quantitative data, detailed experimental protocols for material characterization, and process diagrams to elucidate chemical pathways and workflows for researchers and formulation chemists.

Introduction to this compound

This compound (CAS 109-55-7) is a colorless to pale yellow liquid with a characteristic amine odor.[3][4] It is miscible in water as well as in common organic solvents like alcohols, esters, and ketones.[1] In the context of polymer chemistry, this compound serves as both a hardener and a catalyst.[1] Its primary amine group engages in the traditional addition reaction with the epoxy rings of the resin, while the tertiary amine group catalytically promotes the polymerization, allowing for lower curing temperatures and faster reaction times compared to conventional aliphatic amines.[3] This dual-action mechanism makes this compound a preferred choice for applications requiring a balance of moderate pot life, rapid cure schedules, and robust final properties, such as in electronics encapsulation, protective coatings, and adhesives.[3][5]

Chemical and Physical Properties of this compound

A summary of this compound's key physical and chemical properties is presented below. These specifications are critical for formulation design, storage, and handling.

PropertyValueReference
Chemical Formula C₅H₁₄N₂[3]
Molecular Weight 102.18 g/mol [3][4]
Appearance Colorless to yellow transparent liquid[3][4]
Purity ≥97% - ≥99.5%[4][5]
Boiling Point 133-136 °C[3][5]
Density (25 °C) ~0.81 - 0.85 g/cm³[4][5]
Viscosity (25 °C) ~1.2 mPa·s[3][4]
Flash Point ~42 °C (closed cup)[3]
Water Solubility Miscible[3]

Curing Mechanism of Epoxy Resins with this compound

The curing of epoxy resins with this compound is a multifaceted process involving two primary reactions initiated by its distinct amine functionalities.

  • Primary Amine Addition: The primary amine group (-NH₂) at one end of the this compound molecule undergoes a nucleophilic addition reaction with the epoxide ring of the epoxy resin. This reaction opens the ring and forms a secondary amine and a hydroxyl group. This secondary amine can then react with another epoxide group, leading to the formation of a cross-linked polymer network.[6] This is the fundamental chain-building and cross-linking reaction.

  • Tertiary Amine Catalysis: The tertiary amine group (-N(CH₃)₂) at the other end of the molecule acts as an internal catalyst.[3] It initiates an anionic polymerization of the epoxy groups, which can proceed alongside the primary amine addition reaction.[7] This catalytic action accelerates the overall curing process and allows for curing to occur at lower temperatures (e.g., 80–100 °C) than systems relying solely on primary/secondary amines.[3]

G cluster_0 Step 1: Primary Amine Addition cluster_1 Step 2: Cross-linking cluster_2 Parallel Action: Tertiary Amine Catalysis This compound This compound (H₂N-R-N(CH₃)₂) Intermediate Intermediate Adduct (Secondary Amine + Hydroxyl) This compound->Intermediate Reacts with Epoxy1 Epoxy Group 1 Epoxy1->Intermediate Crosslink Cross-linked Polymer Intermediate->Crosslink Reacts with Epoxy2 Epoxy Group 2 Epoxy2->Crosslink Polymerization Anionic Polymerization (Accelerated Cure) Tertiary_N Tertiary Amine on this compound Tertiary_N->Polymerization Catalyzes Epoxy3 Epoxy Group 3 Epoxy3->Polymerization

Dual-function curing mechanism of this compound with epoxy resins.

Performance Characteristics and Technical Data

Epoxy systems cured with this compound exhibit a desirable balance of mechanical, thermal, and processing properties. The tertiary amine's catalytic effect allows for accelerated curing at moderate temperatures, saving energy and reducing thermal stress on sensitive components.[3] The resulting polymer network demonstrates good toughness, a moderate glass transition temperature (Tg), and a low coefficient of thermal expansion (CTE), making it suitable for applications like electronics encapsulation.[3]

Comparative Performance Data

The following table summarizes a performance comparison between this compound and other common amine hardeners when used with a standard DGEBA epoxy resin (EPON 828), cured at 90 °C for 2 hours.

PropertyThis compoundDETAIPDATETA
Glass Transition Temp. (Tg, °C) 115110145125
Flexural Modulus (GPa) 2.83.13.33.0
Flexural Strength (MPa) 110125140120
CTE (α1, ppm/°C) 65706068
Moisture Absorption (%) ~1.5~1.8--
(Data synthesized from a study by Kim and Park (2019) and other sources cited in reference[3])

Experimental Protocols

Characterizing a this compound-cured epoxy system requires several analytical techniques to understand its curing behavior, thermal stability, and mechanical properties.[8][9]

G cluster_prep Sample Preparation cluster_cure Curing & Analysis cluster_char Characterization Prep 1. Mix Epoxy Resin (e.g., DGEBA) and this compound at desired stoichiometry (e.g., 0.9-1.0 amine equivalent ratio). Degas 2. Degas mixture in a vacuum chamber to remove entrapped air. Prep->Degas Cure 3. Pour mixture into molds or apply to analytical instrument pans. Degas->Cure Rheo Rheology (Viscosity, Pot Life) Degas->Rheo (uncured sample) ThermalCure 4. Cure sample according to a defined schedule (e.g., 90 °C for 2 hours). Cure->ThermalCure DSC DSC Analysis (Cure kinetics, Tg) ThermalCure->DSC DMA DMA Analysis (Modulus, Tg) ThermalCure->DMA TGA TGA Analysis (Thermal Stability) ThermalCure->TGA

General experimental workflow for this compound-epoxy systems.
Differential Scanning Calorimetry (DSC)

Objective: To determine the curing profile (onset temperature, peak exotherm temperature, total heat of reaction) and the glass transition temperature (Tg) of the cured material.[10][11]

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the uncured this compound-epoxy mixture into a standard aluminum DSC pan. Crimp the pan with a lid. Prepare a cured sample by heating a separate batch of the mixture according to the desired cure schedule and weigh 5-10 mg into another pan.

  • Instrument Setup: Place the sample pan in the DSC cell. Use an empty, sealed aluminum pan as a reference.

  • Uncured Sample Analysis (Dynamic Scan):

    • Equilibrate the sample at a low temperature (e.g., 25 °C).

    • Ramp the temperature at a constant rate (e.g., 10 °C/min) to a temperature above the completion of the curing exotherm (e.g., 250 °C).[9]

    • Record the heat flow as a function of temperature. The integrated area of the exothermic peak provides the total heat of reaction (ΔH).

  • Cured Sample Analysis (Tg Determination):

    • Equilibrate the cured sample at 25 °C.

    • Ramp the temperature at 10-20 °C/min to a point well above the expected Tg (e.g., 180 °C).[11]

    • Cool the sample back to 25 °C.

    • Perform a second heating ramp at the same rate. The Tg is determined from the inflection point in the heat flow curve during the second scan.[12]

Dynamic Mechanical Analysis (DMA)

Objective: To measure the viscoelastic properties (storage modulus E', loss modulus E'') and determine the Tg with high sensitivity.[9][13]

Methodology:

  • Sample Preparation: Cast the this compound-epoxy mixture into a rectangular mold (e.g., 15 mm x 5 mm x 2 mm) and cure fully.

  • Instrument Setup: Mount the cured sample in the DMA using a suitable clamp (e.g., single cantilever bending mode).[14]

  • Thermal Scan:

    • Equilibrate the sample at room temperature.

    • Apply a cyclic deformation at a constant frequency (e.g., 1 Hz) and a small strain/displacement (e.g., 0.05 mm).[14]

    • Ramp the temperature at a controlled rate (e.g., 3-5 °C/min) through the glass transition region.[13][14]

    • Record the storage modulus (E'), loss modulus (E''), and tan delta (E''/E'). The Tg is typically identified as the peak of the tan delta curve.

Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability and decomposition profile of the cured epoxy.[9]

Methodology:

  • Sample Preparation: Place a small, accurately weighed sample (10-15 mg) of the fully cured this compound-epoxy material into a TGA pan (ceramic or platinum).

  • Instrument Setup: Place the pan onto the TGA balance.

  • Analysis:

    • Heat the sample from ambient temperature to a high temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).[15]

    • Record the sample weight as a function of temperature.

    • The onset of decomposition is identified as the temperature at which significant weight loss begins.

Rheological Analysis

Objective: To measure the change in viscosity over time at a constant temperature and determine the pot life.[16][17]

Methodology:

  • Sample Preparation: Prepare the this compound-epoxy mixture and immediately place a sufficient amount onto the plate of the rheometer.

  • Instrument Setup: Use a parallel plate or cone-and-plate geometry. Set the instrument to the desired isothermal temperature (e.g., 25 °C).

  • Analysis:

    • Begin the measurement immediately after mixing, applying a constant low shear rate.

    • Monitor the viscosity as a function of time.

    • The pot life is often defined as the time required for the initial viscosity to double.[17]

Applications

The favorable properties of this compound-cured epoxies make them suitable for a range of demanding applications:

  • Electronics Encapsulation: The low CTE, moderate Tg, and good moisture resistance are ideal for protecting sensitive electronic components like LEDs and integrated circuits from thermal stress and environmental factors.[3]

  • Adhesives and Coatings: this compound enhances cross-linking, leading to strong adhesion, good flexibility, and high chemical and thermal resistance in structural adhesives and protective coatings.[2][5]

  • Composite Materials: It is used as a hardener in the fabrication of composite materials where its curing characteristics allow for efficient manufacturing processes.[5]

Conclusion

3-(dimethylamino)-1-propylamine (this compound) is a highly efficient and versatile hardener for epoxy resins. Its dual-functionality, stemming from its primary and tertiary amine groups, provides a unique combination of stoichiometric cross-linking and catalytic cure acceleration. This results in thermosets with a well-balanced profile of mechanical strength, thermal stability, and processing efficiency. The ability to cure at moderate temperatures makes it an energy-efficient and process-friendly option for high-performance applications in the electronics, coatings, and adhesives industries. Proper characterization using the analytical methods detailed in this guide is essential for optimizing formulations and ensuring reliable performance of the final product.

References

Methodological & Application

Application Note: DMAP-Catalyzed Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, involving the reaction of an aldehyde or ketone with an active methylene (B1212753) compound.[1] This reaction is a versatile tool for the preparation of α,β-unsaturated compounds, which are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. 4-(Dimethylamino)pyridine (DMAP) has emerged as a highly efficient and mild basic catalyst for this transformation, offering excellent yields and selectivity under various reaction conditions.[2] This application note provides a detailed protocol for the DMAP-catalyzed Knoevenagel condensation, along with quantitative data for a range of substrates.

Mechanism of DMAP Catalysis

In the Knoevenagel condensation, DMAP acts as a nucleophilic catalyst. The reaction mechanism involves the following key steps:

  • Deprotonation: DMAP, being a moderately strong base, deprotonates the active methylene compound to form a reactive enolate intermediate.

  • Nucleophilic Addition: The enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone to form an aldol-type addition product.

  • Dehydration: The intermediate subsequently undergoes dehydration to yield the final α,β-unsaturated product.

The catalytic efficiency of DMAP is attributed to its ability to facilitate the initial deprotonation step and its role in the subsequent elimination of water.

Experimental Protocols

General Protocol for DMAP-Catalyzed Knoevenagel Condensation

This protocol describes a general procedure for the reaction between an aldehyde/ketone and an active methylene compound using DMAP as a catalyst.

Materials:

  • Aldehyde or Ketone (1.0 mmol)

  • Active Methylene Compound (1.2 mmol)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1-0.3 mmol, 10-30 mol%)

  • Solvent (e.g., Ethanol, Methyltetrahydrofuran (MeTHF), or water)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica (B1680970) Gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde or ketone (1.0 mmol), the active methylene compound (1.2 mmol), and the solvent.

  • Catalyst Addition: Add DMAP (10-30 mol%) to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at the desired temperature (room temperature to reflux) for the required time (typically 1-8 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Upon completion of the reaction, remove the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure α,β-unsaturated product.

Protocol for Microwave-Assisted DMAP-Catalyzed Knoevenagel Condensation [2][3]

For accelerated reaction times and improved yields, microwave irradiation can be employed.

Materials:

  • As listed in the general protocol.

  • Microwave reactor vial

Procedure:

  • Reaction Setup: In a microwave reactor vial, combine the aldehyde (1.0 mmol), active methylene compound (1.2 mmol), DMAP (10-20 mol%), and the chosen solvent (e.g., water or MeTHF).[2][4]

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 50-80°C) for a short duration (e.g., 10-30 minutes).[2][4]

  • Work-up and Purification: Follow the same work-up and purification procedures as described in the general protocol.

Data Presentation

The following table summarizes the results of DMAP-catalyzed Knoevenagel condensation for a variety of substrates.

EntryAldehyde/KetoneActive Methylene CompoundCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Citation
1VanillinEthyl Cyanoacetate1 (Hyb-1)MeTHF50897[2]
24-NitrobenzaldehydeEthyl Cyanoacetate1.5 (Hyb-1)MeTHF50699[2]
34-MethylbenzaldehydeEthyl Cyanoacetate1.5 (Hyb-1)MeTHF50888[2]
44-MethoxybenzaldehydeEthyl Cyanoacetate1.5 (Hyb-1)MeTHF50887.5[2]
5SyringaldehydeEthyl Cyanoacetate1.5 (Hyb-1)MeTHF50699[2]
6BenzaldehydeMalononitrile20WaterReflux1545[5]
7BenzaldehydeMalononitrile20Water (MW)-0.288[5]
84-ChlorobenzaldehydeMalononitrile10None (MW)--94[3]
94-NitrobenzaldehydeMalononitrile10None (MW)--96[3]
102-Naphthol, BenzaldehydeMalononitrile10None (MW)--92[3]

*Hyb-1 refers to a DMAP-functionalized mesoporous silica hybrid catalyst.[2]

Visualizations

DMAP-Catalyzed Knoevenagel Condensation Workflow

G Experimental Workflow of DMAP-Catalyzed Knoevenagel Condensation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine Aldehyde/Ketone, Active Methylene Compound, and Solvent B Add DMAP Catalyst A->B C Stir at Desired Temperature (Conventional or Microwave) B->C D Monitor by TLC C->D E Solvent Removal D->E F Extraction E->F G Drying and Concentration F->G H Column Chromatography G->H I Pure α,β-Unsaturated Product H->I

Caption: A schematic overview of the experimental procedure for the DMAP-catalyzed Knoevenagel condensation.

Catalytic Cycle of DMAP in Knoevenagel Condensation

G Catalytic Cycle of DMAP in Knoevenagel Condensation cluster_regen Catalyst Regeneration DMAP DMAP Enolate Enolate (R-CH--Z) ActiveMethylene Active Methylene Compound (R-CH2-Z) ActiveMethylene->Enolate + DMAP Aldehyde Aldehyde/Ketone (R'-C=O) Adduct Aldol Adduct Enolate->Adduct + Aldehyde/Ketone DMAPH DMAP-H+ Product α,β-Unsaturated Product Adduct->Product - H2O H2O H2O DMAPH->DMAP - H+

Caption: The catalytic cycle illustrating the role of DMAP in the Knoevenagel condensation reaction.

References

Application Notes and Protocols for Utilizing DMAPA as a Curing Agent for Epoxy Resins in Composites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 3-dimethylaminopropylamine (B130723) (DMAPA) as a curing agent for epoxy resins in composite materials. This document outlines the reaction mechanisms, curing kinetics, and the resulting thermal and mechanical properties of this compound-cured epoxy systems. Detailed experimental protocols for the characterization of these composites are also provided.

Introduction to this compound in Epoxy Systems

3-dimethylaminopropylamine (this compound) is a versatile aliphatic amine that functions as an effective curing agent and accelerator for epoxy resins.[1] Its unique molecular structure, featuring both a primary and a tertiary amine group, allows for a dual-role in the curing process. The primary amine group participates in the primary cross-linking reaction with the epoxy resin, while the tertiary amine group catalyzes the polymerization, enabling faster curing times at lower temperatures.[2] This catalytic effect can lead to significant energy savings and reduced thermal stress on sensitive components within a composite.[2]

The use of this compound as a curing agent can enhance several key properties of epoxy composites, including adhesion, flexibility, durability, and thermal and chemical resistance.[1] The three-carbon spacer in the this compound molecule introduces a degree of flexibility into the cross-linked network, which can improve stress absorption and toughness.[2] Furthermore, this compound-cured epoxies have been shown to exhibit lower moisture absorption compared to systems cured with other common aliphatic amines like diethylenetriamine (B155796) (DETA).[2]

Data Presentation: Performance of this compound-Cured Epoxy Resins

The following tables summarize the typical properties of a standard Diglycidyl Ether of Bisphenol A (DGEBA) epoxy resin (e.g., Epon 828) cured with this compound, compared to other common curing agents.

Table 1: Curing Characteristics and Thermal Properties

Curing AgentGel Time (minutes at 90°C)Glass Transition Temperature (Tg, °C)Coefficient of Thermal Expansion (CTE, ppm/°C)
This compound ~45~110-120Moderate
Diethylenetriamine (DETA)Slower~100-110Higher
Isophorone diamine (IPDA)Faster~150-160Lower

Data is compiled from various sources for illustrative purposes. Actual values will vary depending on the specific epoxy resin, formulation, and curing cycle.

Table 2: Mechanical and Physical Properties

Curing AgentTensile Strength (MPa)Elongation at Break (%)Water Absorption (%)
This compound ~60-70~5-7~1.5 (after 500 hrs at 85°C/85% RH)
Diethylenetriamine (DETA)~70-80~3-5~1.8 (after 500 hrs at 85°C/85% RH)[2]
Isophorone diamine (IPDA)~80-90~2-4Lower

Data is compiled from various sources for illustrative purposes. Actual values will vary depending on the specific epoxy resin, formulation, and curing cycle.

Reaction Mechanism and Curing Process

The curing of epoxy resins with this compound proceeds through a two-stage mechanism. Initially, the primary amine group of this compound undergoes a nucleophilic addition reaction with the epoxide ring of the epoxy resin. This is followed by the reaction of the newly formed secondary amine with another epoxide group, leading to the formation of a cross-linked polymer network. The tertiary amine present in the this compound molecule acts as a catalyst, accelerating the ring-opening of the epoxide.

G cluster_reactants Reactants cluster_process Curing Process cluster_product Product Epoxy_Resin Epoxy Resin (with epoxide groups) Mixing Mixing Epoxy_Resin->Mixing This compound This compound (Primary & Tertiary Amine) This compound->Mixing Curing Curing (Heat Application) Mixing->Curing Initiation Cured_Composite Cured Epoxy Composite (Cross-linked Network) Curing->Cured_Composite Propagation & Cross-linking

Caption: High-level workflow for curing epoxy resin with this compound.

The tertiary amine in this compound facilitates the curing reaction through the formation of an intermediate complex with the epoxy group, which is more susceptible to nucleophilic attack by the primary amine. This catalytic cycle significantly increases the reaction rate.

G Primary_Amine Primary Amine (-NH2 on this compound) Secondary_Amine Secondary Amine (-NH-) Primary_Amine->Secondary_Amine Reacts with Epoxy Epoxy_Group Epoxy Group (on Resin) Epoxy_Group->Secondary_Amine Hydroxyl_Group Hydroxyl Group (-OH) Epoxy_Group->Hydroxyl_Group Forms Cross_Linked_Network Cross-Linked Network Secondary_Amine->Cross_Linked_Network Reacts with another Epoxy Tertiary_Amine Tertiary Amine (-N(CH3)2 on this compound) Tertiary_Amine->Epoxy_Group Catalyzes opening

Caption: Simplified reaction pathway of this compound with epoxy resin.

Experimental Protocols

The following are detailed protocols for the preparation and characterization of this compound-cured epoxy composites.

Protocol 1: Preparation of this compound-Cured Epoxy Resin Samples

1. Materials and Equipment:

  • Diglycidyl Ether of Bisphenol A (DGEBA) based epoxy resin
  • 3-dimethylaminopropylamine (this compound)
  • Vacuum oven
  • Silicone molds
  • Mechanical stirrer
  • Weighing balance (accuracy ±0.001 g)

2. Procedure:

  • Stoichiometric Calculation: Calculate the required amount of this compound based on the amine hydrogen equivalent weight (AHEW) of this compound and the epoxy equivalent weight (EEW) of the epoxy resin. A stoichiometric ratio of 1:1 (amine hydrogen to epoxy group) is typically used as a starting point.
  • Degassing: Preheat the epoxy resin to 60°C for 30 minutes in a vacuum oven to reduce its viscosity and remove any entrapped air bubbles.
  • Mixing: Accurately weigh the required amounts of the degassed epoxy resin and this compound into a clean, dry beaker. Mix the components thoroughly using a mechanical stirrer for 5-10 minutes at a low speed to avoid introducing air bubbles.
  • Casting: Pour the mixture into preheated silicone molds of the desired geometry for subsequent testing.
  • Curing: Transfer the molds to an oven and cure at the desired temperature and time (e.g., 90°C for 2 hours, followed by a post-cure at 120°C for 2 hours). The optimal curing schedule should be determined experimentally.
  • Demolding: After the curing cycle is complete, allow the samples to cool down to room temperature before demolding.

Protocol 2: Determination of Glass Transition Temperature (Tg) by Dynamic Mechanical Analysis (DMA)

1. Equipment:

  • Dynamic Mechanical Analyzer (DMA) with a three-point bending or single cantilever clamp.

2. Sample Preparation:

  • Prepare rectangular specimens from the cured epoxy resin with typical dimensions of 50 mm x 10 mm x 2 mm.

3. Procedure:

  • Mount the specimen in the DMA clamp.
  • Set the temperature program to ramp from room temperature to a temperature above the expected Tg (e.g., 30°C to 180°C) at a heating rate of 3-5°C/min.
  • Apply a sinusoidal strain at a fixed frequency (typically 1 Hz) and an amplitude within the linear viscoelastic region of the material.
  • Record the storage modulus (E'), loss modulus (E''), and tan delta (tan δ) as a function of temperature.
  • The Tg can be determined from the peak of the tan δ curve or the onset of the drop in the storage modulus curve.

Protocol 3: Evaluation of Thermal Stability by Thermogravimetric Analysis (TGA)

1. Equipment:

  • Thermogravimetric Analyzer (TGA)

2. Sample Preparation:

  • Use a small piece of the cured epoxy resin (5-10 mg).

3. Procedure:

  • Place the sample in the TGA pan.
  • Heat the sample from room temperature to a high temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).
  • Record the sample weight as a function of temperature.
  • Determine the onset of decomposition temperature and the temperature at which 5% and 10% weight loss occurs.

Protocol 4: Measurement of Tensile Properties

1. Equipment:

  • Universal Testing Machine (UTM) with a suitable load cell.
  • Extensometer.

2. Sample Preparation:

  • Prepare dog-bone shaped specimens according to ASTM D638 standard.

3. Procedure:

  • Measure the width and thickness of the gauge section of the specimen.

  • Mount the specimen in the grips of the UTM.

  • Attach the extensometer to the gauge section.

  • Apply a tensile load at a constant crosshead speed (e.g., 2 mm/min) until the specimen fractures.

  • Record the load and displacement data.

  • Calculate the tensile strength, Young's modulus, and elongation at break from the stress-strain curve.

    G Start Start: Cured Epoxy Composite Sample DMA Dynamic Mechanical Analysis (DMA) Start->DMA TGA Thermogravimetric Analysis (TGA) Start->TGA UTM Universal Testing Machine (UTM) Start->UTM FTIR FTIR Spectroscopy Start->FTIR Tg Glass Transition Temperature (Tg) DMA->Tg Thermal_Stability Thermal Stability TGA->Thermal_Stability Mechanical_Properties Tensile Strength, Flexural Modulus UTM->Mechanical_Properties Cure_Confirmation Degree of Cure FTIR->Cure_Confirmation

    Caption: Experimental workflow for composite characterization.

Protocol 5: Monitoring Curing Kinetics with FTIR Spectroscopy

1. Equipment:

  • Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

2. Procedure:

  • Mix the epoxy resin and this compound as described in Protocol 1.
  • Place a small drop of the uncured mixture onto the ATR crystal.
  • Record the FTIR spectrum at regular time intervals during the curing process at a specific temperature.
  • Monitor the decrease in the intensity of the epoxy group peak (around 915 cm⁻¹) and the increase in the hydroxyl group peak (around 3400 cm⁻¹).
  • The degree of cure can be calculated by normalizing the epoxy peak area to an internal standard peak that does not change during the reaction (e.g., a C-H stretching peak).

Safety and Handling Precautions

This compound is a corrosive and flammable liquid. It is essential to handle it in a well-ventilated area, preferably in a fume hood. Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water and seek medical attention. Refer to the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

References

Application Notes and Protocols for DMAPA-Functionalized Polymers in Gene Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and application of N,N-dimethylaminopropyl-acrylamide (DMAPA)-functionalized polymers as effective non-viral vectors for gene delivery. The information presented is intended to guide researchers in the development and evaluation of these promising cationic polymers for therapeutic applications.

Introduction to this compound-Functionalized Polymers for Gene Delivery

Cationic polymers are a cornerstone of non-viral gene delivery, offering a safer alternative to viral vectors. Among these, polymers functionalized with this compound have garnered significant interest due to their unique properties that facilitate efficient gene transfection. The tertiary amine group in the this compound monomer provides a positive charge at physiological pH, enabling electrostatic interaction with negatively charged nucleic acids like plasmid DNA (pDNA) and small interfering RNA (siRNA) to form stable nanoparticles called polyplexes.[1][2] These polyplexes protect the genetic material from degradation and facilitate its cellular uptake.[1][3]

A key advantage of this compound-containing polymers is their potential role in endosomal escape, a critical step for successful gene delivery. The "proton sponge" hypothesis suggests that the buffering capacity of the tertiary amines in the acidic environment of the endosome leads to an influx of protons and counter-ions, causing osmotic swelling and eventual rupture of the endosomal membrane.[4][5][6] This releases the polyplex into the cytoplasm, allowing the genetic cargo to reach its target, either the cytoplasm for siRNA or the nucleus for pDNA.[1]

Furthermore, the chemical structure of this compound-functionalized polymers can be readily modified to optimize their performance. For instance, the incorporation of biodegradable linkages, such as ester bonds in poly(β-amino ester)s (PBAEs), can reduce cytotoxicity and facilitate the release of the genetic material within the cell.[7][8][9][10] The synthesis of well-defined polymer architectures, such as block copolymers or star-shaped polymers, through techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, allows for precise control over molecular weight and polydispersity, which are crucial parameters influencing transfection efficiency and toxicity.[11][12][13]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on this compound-functionalized polymers for gene delivery, allowing for easy comparison of their physicochemical properties and biological performance.

Table 1: Physicochemical Properties of this compound-Polymer/DNA Polyplexes

Polymer ArchitectureN/P RatioParticle Size (nm)Zeta Potential (mV)Reference(s)
Linear p(DMAPEMA)---[14]
Reducible p(DMAEMA)20~150-250+20 to +30[11]
pDMAEMA3 (w/w)150Slightly Positive[15]
Star-shaped pDMAEMA0.5-1050-125-[16]
PMPC-DB1-8100-150Near electroneutral[17]
G5-NH2-PEG0.25-1.0~6-10-[18]

Table 2: In Vitro Transfection Efficiency and Cytotoxicity

PolymerCell Line(s)Transfection EfficiencyCytotoxicity AssayKey FindingsReference(s)
p(DMAPEMA)293T, BHK21No transfection observedNot specifiedHydrolysis-dependent release was not effective.[14]
Polylysine-imidazole-Increased with imidazole (B134444) contentMTT assay, total-cell countBalancing cationic density and endosomal escape moieties is crucial.[4]
Poly(β-amino ester)sCOS-7, CHOSurpassed PEI and Lipofectamine 2000Not specifiedMolecular weight, end-group, and polymer/DNA ratio are key factors.[7][8]
pDMAEMA-co-PEOHEK 293Inferior to lipofectamineTrypan blue stainLess toxic than lipofectamine.[19]
Reducible p(DMAEMA)B16F10, human pancreatic cancer cell linesComparable or better than non-reducible pDMAEMAMTS assayMinimal cytotoxicity compared to control.[11][12]
pDMAEMACOS-7Optimal at 3 (w/w) ratioNot specifiedSlightly cytotoxic, masked by DNA complexation.[15]
p(HEMA-co-DMAEMA) NHsMCF-7Up to 20%Not specifiedEfficiency dependent on NH/plasmid weight ratio.[20]

Experimental Protocols

Synthesis of Linear this compound-functionalized Poly(β-amino ester)s (PBAEs)

This protocol describes the synthesis of a linear PBAE by Michael addition of an amine to a diacrylate monomer.

Materials:

  • N,N-dimethylaminopropylamine (this compound)

  • 1,4-butanediol diacrylate (or other suitable diacrylate)

  • Anhydrous Tetrahydrofuran (THF) (optional, for solvent-based synthesis)

  • Magnetic stirrer and stir bar

  • Reaction vial with a screw cap

  • Oven or heating block

Procedure:

  • In a clean, dry reaction vial, add the desired amount of this compound.

  • Add the diacrylate monomer to the amine monomer. A common molar ratio is 1.2:1 (amine:diacrylate) to ensure amine-terminated polymers.[9]

  • Add a magnetic stir bar to the vial.

  • If performing a solvent-free synthesis, securely cap the vial and place it on a magnetic stirrer in an oven or on a heating block set to 90-95 °C.[9][21]

  • Allow the reaction to proceed for 24-48 hours with continuous stirring.

  • After the reaction is complete, remove the vial from the heat and allow it to cool to room temperature. The resulting polymer will be a viscous liquid or a solid.

  • The polymer can be used directly or purified by precipitation in a non-solvent like diethyl ether, followed by drying under vacuum.

  • Characterize the polymer using techniques such as ¹H NMR spectroscopy to confirm the structure and Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity index.[11]

Formation of this compound-Polymer/DNA Polyplexes

This protocol outlines the procedure for forming nanoparticles by complexing the cationic polymer with plasmid DNA.

Materials:

  • This compound-functionalized polymer

  • Plasmid DNA (pDNA) of known concentration

  • Nuclease-free water or a suitable buffer (e.g., 25 mM sodium acetate)[9]

  • Vortex mixer

  • Microcentrifuge tubes

Procedure:

  • Prepare a stock solution of the this compound-functionalized polymer in an appropriate solvent (e.g., DMSO for storage, then diluted in buffer for use).[9]

  • Dilute the polymer stock solution to the desired concentration in nuclease-free water or buffer.

  • Dilute the pDNA stock solution to the desired concentration in the same nuclease-free water or buffer.

  • To form the polyplexes, add the polymer solution to the pDNA solution at the desired N/P ratio (the molar ratio of nitrogen atoms in the polymer to phosphate (B84403) groups in the DNA). A common starting point is to test a range of N/P ratios from 1 to 20.[11]

  • Immediately after mixing, briefly vortex the solution at a medium speed for about 10 seconds to ensure thorough mixing.[9]

  • Incubate the mixture at room temperature for 15-30 minutes to allow for the self-assembly of the polyplexes.[19]

  • The polyplexes are now ready for characterization or for use in cell transfection experiments.

In Vitro Transfection of Adherent Cells

This protocol provides a general procedure for transfecting adherent mammalian cells with this compound-polymer/DNA polyplexes.

Materials:

  • Adherent cells (e.g., HEK 293, COS-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Serum-free cell culture medium (e.g., Opti-MEM I)

  • Multi-well cell culture plates (e.g., 24-well or 96-well)

  • This compound-polymer/DNA polyplexes (prepared as in Protocol 3.2)

  • Reporter plasmid (e.g., encoding GFP or luciferase)

Procedure:

  • Seed the adherent cells in a multi-well plate 24 hours before transfection, aiming for 70-90% confluency on the day of transfection.[11][19]

  • On the day of transfection, remove the complete culture medium from the wells.

  • Gently wash the cells with phosphate-buffered saline (PBS) (optional).

  • Add serum-free medium to each well.

  • Add the freshly prepared this compound-polymer/DNA polyplex solution dropwise to each well. Gently swirl the plate to ensure even distribution.

  • Incubate the cells with the polyplexes for 4-6 hours at 37 °C in a CO₂ incubator.

  • After the incubation period, remove the transfection medium and replace it with fresh, complete culture medium.

  • Continue to incubate the cells for 24-48 hours.

  • Assess transfection efficiency by measuring the expression of the reporter gene (e.g., by fluorescence microscopy for GFP or a luciferase assay for luciferase).

  • Evaluate cytotoxicity using a suitable assay, such as the MTT or MTS assay.[4][11]

Visualizations

The following diagrams illustrate key concepts and workflows related to the synthesis and application of this compound-functionalized polymers for gene delivery.

Synthesis_Workflow cluster_synthesis Polymer Synthesis cluster_application Gene Delivery Application Monomers This compound & Diacrylate Monomers Polymerization Polymerization (e.g., Michael Addition) Monomers->Polymerization Polymer This compound-functionalized Polymer Polymerization->Polymer Purification Purification Polymer->Purification Characterization Characterization (NMR, GPC) Purification->Characterization Polyplex_Formation Polyplex Formation Characterization->Polyplex_Formation pDNA Plasmid DNA pDNA->Polyplex_Formation Polyplex Polyplex (Nanoparticle) Polyplex_Formation->Polyplex Transfection Cell Transfection Polyplex->Transfection Gene_Expression Gene Expression & Analysis Transfection->Gene_Expression

Caption: Workflow for this compound-polymer synthesis and gene delivery.

Gene_Delivery_Mechanism Polyplex Cationic Polymer/ DNA Polyplex Cell_Membrane Cell Membrane Polyplex->Cell_Membrane Electrostatic Interaction Endocytosis Endocytosis Cell_Membrane->Endocytosis Endosome Endosome (pH ~6.5-5.5) Endocytosis->Endosome Proton_Sponge Proton Sponge Effect: Proton influx, Cl- influx, Osmotic swelling Endosome->Proton_Sponge Endosomal_Escape Endosomal Escape Proton_Sponge->Endosomal_Escape Cytoplasm Cytoplasm Endosomal_Escape->Cytoplasm DNA_Release DNA Release Cytoplasm->DNA_Release Nucleus Nucleus DNA_Release->Nucleus Nuclear Import Transcription Transcription Nucleus->Transcription Protein Therapeutic Protein Transcription->Protein

Caption: Mechanism of gene delivery by this compound-functionalized polymers.

Logical_Relationships cluster_properties Polymer Properties cluster_performance Gene Delivery Performance MW Molecular Weight Transfection Transfection Efficiency MW->Transfection Cytotoxicity Cytotoxicity MW->Cytotoxicity Architecture Architecture (Linear, Branched, Star) Architecture->Transfection Stability Polyplex Stability Architecture->Stability Charge_Density Charge Density (N/P Ratio) Charge_Density->Transfection Charge_Density->Cytotoxicity Charge_Density->Stability Biodegradability Biodegradability Biodegradability->Transfection influences DNA release Biodegradability->Cytotoxicity

Caption: Key polymer properties influencing gene delivery performance.

References

Application Notes and Protocols for DMAPA-Mediated Surface Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Dimethylaminopropylamine (DMAPA) is a versatile diamine that serves as a valuable building block in the functionalization of various surfaces.[1] Its unique structure, featuring both a primary and a tertiary amine group, allows for a range of chemical reactions, making it a key intermediate in the synthesis of surfactants, corrosion inhibitors, and epoxy resin curing agents.[1][2][3][4] In the realm of biomedical and pharmaceutical research, this compound-mediated surface modification is gaining attention for its potential in creating biocompatible coatings and developing targeted drug delivery systems.[5][6] The primary amine offers a reactive site for covalent attachment to surfaces, while the tertiary amine can be quaternized to introduce a positive charge, enhancing interaction with biological membranes.

These application notes provide a comprehensive overview and generalized protocols for the surface modification of materials using this compound. The methodologies presented are based on standard laboratory procedures for amine-containing molecules and should be considered a starting point for optimization based on specific research applications.

Data Presentation

Table 1: Summary of Reaction Conditions for Amine-Based Surface Functionalization

ParameterValueNotesSource(s)
Substrate Silica (B1680970) NanoparticlesA common model substrate for surface modification studies.[7]
Activating Agent 1 M HClTo protonate surface silanol (B1196071) groups for enhanced reactivity.[7]
Solvent Anhydrous Toluene (B28343)A non-polar solvent suitable for preventing premature hydrolysis of reactants.[7]
This compound Concentration 5 mg/mL (suggested starting point)The optimal concentration depends on the desired grafting density.[7]
Reaction Temperature 110°C (Reflux)Elevated temperature to drive the condensation reaction.[7][8]
Reaction Time 24 hoursSufficient time for the reaction to proceed to completion.[7][8]
Atmosphere NitrogenTo prevent side reactions with atmospheric moisture and oxygen.[7][8]
Purification Method Centrifugation and washingTo remove unreacted this compound and byproducts.[7][8]
Washing Solvents Toluene and Ethanol (B145695)Sequentially used to ensure complete removal of impurities.[7]

Experimental Protocols

Protocol 1: Surface Functionalization of Silica Nanoparticles with this compound

This protocol outlines a method to functionalize the surface of silica nanoparticles with this compound through a condensation reaction.

Materials:

  • Silica Nanoparticles

  • 1 M Hydrochloric Acid (HCl)

  • Deionized Water

  • Anhydrous Toluene

  • 3-Dimethylaminopropylamine (this compound)

  • Ethanol

  • Nitrogen gas

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Centrifuge

  • Sonication bath

  • Vacuum oven

Procedure:

  • Activation of Silica Nanoparticles:

    • Suspend the silica nanoparticles in 1 M HCl and stir for 1 hour at room temperature to protonate the surface silanol groups.[7]

    • Wash the nanoparticles with deionized water by repeated centrifugation (e.g., 10,000 x g for 15 minutes) until the pH of the supernatant is neutral.[7]

    • Dry the activated silica nanoparticles in a vacuum oven at 80°C overnight.[7]

  • Functionalization Reaction:

    • In a round-bottom flask, disperse the dried, activated silica nanoparticles in anhydrous toluene (e.g., 5 mg/mL) under a nitrogen atmosphere.[7]

    • Sonicate the suspension for 15 minutes to ensure a homogeneous dispersion.[7]

    • Add this compound to the suspension. The amount of this compound can be varied to control the grafting density.

    • Reflux the mixture at 110°C for 24 hours under a nitrogen atmosphere with constant stirring.[7][8]

  • Purification of Functionalized Nanoparticles:

    • Cool the reaction mixture to room temperature.

    • Collect the nanoparticles by centrifugation (e.g., 10,000 x g for 15 minutes).[7]

    • Wash the nanoparticles sequentially with toluene and ethanol (3 times each) to remove unreacted this compound. Each wash should involve resuspension followed by centrifugation.[7]

    • Dry the functionalized silica nanoparticles under vacuum.

Protocol 2: Characterization of this compound-Modified Surfaces

A thorough characterization is crucial to confirm the successful functionalization of the nanoparticles.

Recommended Techniques:

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of this compound on the silica surface. Look for characteristic peaks corresponding to N-H bending and C-N stretching.[8][9]

  • X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition of the surface and confirm the presence of nitrogen from this compound.[10]

  • Thermogravimetric Analysis (TGA): To quantify the amount of this compound grafted onto the nanoparticle surface.

  • Zeta Potential Measurement: To assess the change in surface charge after modification. The introduction of amine groups is expected to increase the isoelectric point of the nanoparticles.[9]

  • Contact Angle Goniometry: To evaluate the change in surface hydrophilicity/hydrophobicity.[10]

Mandatory Visualization

experimental_workflow cluster_prep Substrate Preparation cluster_func Functionalization cluster_purify Purification start Silica Nanoparticles activation Acid Activation (1M HCl) start->activation Protonation washing_prep Washing & Drying activation->washing_prep dispersion Dispersion in Toluene washing_prep->dispersion sonication Sonication dispersion->sonication add_this compound Add this compound sonication->add_this compound reflux Reflux @ 110°C, 24h add_this compound->reflux centrifugation Centrifugation reflux->centrifugation washing_purify Wash (Toluene, Ethanol) centrifugation->washing_purify drying Vacuum Drying washing_purify->drying final_product This compound-Modified Nanoparticles drying->final_product

Caption: Experimental workflow for this compound-mediated surface modification of silica nanoparticles.

signaling_pathway cluster_surface This compound-Modified Surface cluster_cell Cellular Interaction cluster_delivery Drug Delivery surface Positively Charged Surface (Quaternized this compound) cell_membrane Negatively Charged Cell Membrane surface->cell_membrane Electrostatic Interaction endocytosis Endocytosis cell_membrane->endocytosis Uptake drug_release Drug Release endocytosis->drug_release cellular_target Intracellular Target drug_release->cellular_target Therapeutic Effect

Caption: Proposed mechanism of cellular uptake for a this compound-modified drug delivery system.

References

Application Notes and Protocols for DMAPA as a Catalyst in Polyurethane Foam Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Dimethylaminopropylamine (DMAPA) is a versatile diamine that functions as a highly effective catalyst in the production of polyurethane (PU) foams.[1] Its unique bifunctional nature, possessing both a tertiary and a primary amine group, allows it to act as a potent gelling and blowing catalyst.[2][3] The tertiary amine group accelerates the reaction between the polyol and isocyanate (gelling reaction), while the primary amine group can participate in the reaction, forming urea (B33335) linkages and contributing to the polymer backbone.[2] This dual functionality provides formulators with a tool to balance the reaction kinetics and influence the final properties of the foam, such as cell structure, density, and cure time.[4] this compound is particularly valued in high-speed applications where rapid curing is essential.[4] These notes provide detailed protocols for the preparation of both flexible and rigid polyurethane foams using this compound as a catalyst, along with relevant technical data and reaction pathways.

Catalytic Mechanism of this compound

This compound's catalytic activity in polyurethane formation is primarily attributed to the nucleophilic nature of its tertiary amine group. The generally accepted mechanism involves the following steps:

  • Activation of the Isocyanate: The lone pair of electrons on the tertiary nitrogen atom of this compound attacks the electrophilic carbon of the isocyanate group (-NCO), forming a highly reactive, unstable intermediate complex.

  • Proton Abstraction: This activated complex facilitates the abstraction of a proton from the hydroxyl group (-OH) of the polyol.

  • Urethane (B1682113) Formation: The activated isocyanate then readily reacts with the deprotonated polyol to form the urethane linkage, regenerating the this compound catalyst to participate in further reactions.[4]

The primary amine group of this compound can also react with isocyanates to form urea linkages, which can further influence the foam's structure and stability.[2]

DMAPA_Catalytic_Cycle cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products Isocyanate R-NCO Activated_Complex Activated Isocyanate Complex Isocyanate->Activated_Complex This compound attacks isocyanate Polyol R'-OH Deprotonated_Polyol Deprotonated Polyol R'-O⁻ Polyol->Deprotonated_Polyol Proton abstraction This compound This compound (CH₃)₂N(CH₂)₃NH₂ Urethane Urethane Linkage R-NH-CO-O-R' Urethane->this compound Catalyst regeneration Deprotonated_Polyol->Urethane Nucleophilic attack

Figure 1: Catalytic cycle of this compound in urethane formation.

Quantitative Data Summary

The following tables provide a summary of quantitative data for this compound in polyurethane foam formulations, including comparative performance metrics and typical formulation ranges.

Table 1: Comparative Catalytic Efficiency in Flexible Polyurethane Foam

CatalystCream Time (s)Gel Time (s)Tack-Free Time (s)Foam Density ( kg/m ³)Cell Structure
This compound 18659532Fine, Uniform
DABCO15588530Open, Coarse
TEA258012035Irregular
BDMA309013036Closed
Conditions: Toluene diisocyanate (TDI)-based flexible foam, 1.5 parts per hundred parts of polyol (phr) catalyst, at 25°C.[2]

Table 2: Typical Formulation Ranges for this compound-Catalyzed Polyurethane Foams

ComponentFlexible Foam (phr)Rigid Foam (phr)Function
Polyether Polyol100100Polymer backbone
Isocyanate (TDI/MDI)To indexTo indexPolymer backbone
This compound 0.5 - 1.5[4]0.5 - 2.0Gelling/Blowing Catalyst
Co-catalyst (e.g., BDMAEE)0.1 - 0.5[4]0.1 - 0.5Balances reaction
Water2.0 - 5.00.5 - 2.0Blowing agent
Surfactant (Silicone-based)0.5 - 2.01.0 - 3.0Cell stabilization
Tin Catalyst (e.g., Stannous Octoate)0.1 - 0.3-Gelling co-catalyst

Experimental Protocols

The following are detailed protocols for the preparation of flexible and rigid polyurethane foams using this compound as a catalyst. These protocols are based on the "one-shot" method where all components are mixed simultaneously.[5][6]

General Experimental Workflow

Experimental_Workflow start Start prep_polyol Prepare Polyol Premix (Polyol, this compound, Surfactant, Water) start->prep_polyol mixing Combine and Mix (High Speed) prep_polyol->mixing prep_iso Prepare Isocyanate prep_iso->mixing pouring Pour into Mold mixing->pouring curing Cure at Room Temperature (or elevated for post-curing) pouring->curing demolding Demold Foam curing->demolding characterization Characterize Foam Properties (Density, Mechanical, etc.) demolding->characterization end End characterization->end

Figure 2: General workflow for polyurethane foam synthesis.

Protocol 1: Preparation of Flexible Polyurethane Foam

This protocol is designed to produce a flexible polyurethane foam with a density of approximately 32 kg/m ³.

Materials:

  • Polyether polyol (MW 3000-3500, functionality 3)

  • Toluene diisocyanate (TDI 80/20)

  • This compound (3-dimethylaminopropylamine)

  • BDMAEE (Bis(2-dimethylaminoethyl) ether) as co-catalyst

  • Silicone-based surfactant

  • Deionized water

  • Disposable plastic beakers and mixing paddle

  • High-speed mixer (e.g., overhead stirrer)

  • Mold (e.g., cardboard box or aluminum mold)

  • Fume hood

Formulation:

ComponentParts by Weight (phr)
Polyether Polyol100
TDI 80/20To an index of 110
Deionized Water4.5
Silicone Surfactant1.2
This compound 0.7
BDMAEE0.3

Procedure:

  • Preparation of the Polyol Premix (Component A):

    • In a disposable plastic beaker, weigh the required amounts of polyether polyol, deionized water, silicone surfactant, this compound, and BDMAEE according to the formulation table.

    • Mix these components thoroughly with a mixing paddle for at least 60 seconds until a homogeneous mixture is obtained.

  • Preparation of the Isocyanate (Component B):

    • In a separate disposable beaker, weigh the required amount of TDI 80/20. The amount is calculated based on the desired isocyanate index of 110.

  • Mixing and Foaming:

    • Place the beaker containing the polyol premix under a high-speed mixer in a fume hood.

    • Add the pre-weighed TDI to the polyol premix.

    • Immediately begin mixing at high speed (e.g., 2000-3000 rpm) for 5-10 seconds.

    • Observe the mixture for the "cream time" - the point at which the mixture turns creamy and starts to rise.

  • Pouring and Curing:

    • Quickly pour the reacting mixture into the mold.

    • Allow the foam to rise freely. Note the "gel time" and "tack-free time".

    • Let the foam cure at ambient temperature for at least 24 hours before demolding and characterization.

Protocol 2: Preparation of Rigid Polyurethane Foam

This protocol is for the synthesis of a rigid polyurethane foam suitable for insulation applications.

Materials:

  • Polyester or polyether polyol (MW 400-600, functionality >3)

  • Polymeric Methylene Diphenyl Diisocyanate (pMDI)

  • This compound (3-dimethylaminopropylamine)

  • Silicone-based surfactant

  • Deionized water (or other blowing agents like pentane)

  • Disposable plastic beakers and mixing paddle

  • High-speed mixer

  • Mold

  • Fume hood

Formulation:

ComponentParts by Weight (phr)
Rigid Polyol100
pMDITo an index of 115
Deionized Water1.5
Silicone Surfactant2.0
This compound 1.5

Procedure:

  • Preparation of the Polyol Premix (Component A):

    • In a disposable beaker, weigh the specified amounts of the rigid polyol, deionized water, silicone surfactant, and this compound.

    • Thoroughly mix the components for at least 60 seconds to ensure a homogeneous blend.

  • Preparation of the Isocyanate (Component B):

    • In a separate beaker, weigh the required amount of pMDI based on an isocyanate index of 115.

  • Mixing and Foaming:

    • Under a fume hood, add the pMDI to the polyol premix.

    • Immediately mix at high speed (2000-3000 rpm) for 5-8 seconds.

  • Pouring and Curing:

    • Pour the mixture into the mold and allow it to expand.

    • The foam will cure rapidly. Allow it to set for at least 24 hours at room temperature before handling and testing. For some applications, a post-curing step at an elevated temperature (e.g., 70°C for 2 hours) may be beneficial.

Foam Characterization

The resulting polyurethane foams can be characterized using various standard techniques to evaluate their physical and mechanical properties:

  • Density: Determined according to ASTM D1622.

  • Mechanical Properties: Compressive strength and modulus can be measured following ASTM D1621.

  • Thermal Conductivity (for rigid foams): Measured using a heat flow meter according to ASTM C518.

  • Cell Structure: Analyzed using scanning electron microscopy (SEM) to determine cell size and morphology.

  • Thermal Stability: Assessed using Thermogravimetric Analysis (TGA).[7]

  • Glass Transition Temperature: Determined by Differential Scanning Calorimetry (DSC).[7]

Safety Precautions

  • Work in a well-ventilated area, preferably within a fume hood, when handling isocyanates and amine catalysts.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Isocyanates are sensitizers and can cause respiratory irritation. Avoid inhalation of vapors.

  • This compound is corrosive and can cause skin and eye burns. Handle with care.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes: Quantitative Analysis of 3-(Dimethylamino)-1-propylamine (DMAPA) in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(Dimethylamino)-1-propylamine (DMAPA) is a versatile diamine intermediate used in the synthesis of a wide range of products, including surfactants like cocamidopropyl betaine (B1666868) (CAPB), epoxy resin hardeners, fuel additives, and agrochemicals.[1][2][3][4] Monitoring the concentration of unreacted this compound in a reaction mixture is critical for process optimization, quality control, and ensuring the final product meets safety specifications, as this compound is a known skin irritant.[2] These application notes provide detailed protocols for three common analytical methods for quantifying this compound: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with derivatization, and Nonaqueous Acid-Base Titration.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

Application: GC-MS is a highly sensitive and selective method suitable for detecting trace levels of this compound in complex matrices. It is particularly useful for reaction mixtures where high specificity is required to distinguish this compound from structurally similar components. Unchanged this compound can be determined without derivatization.[5]

Principle: The volatile analyte (this compound) is separated from other components in a heated gas chromatographic column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, allowing for definitive identification and quantification.

Experimental Protocol
  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the reaction mixture into a 10 mL volumetric flask.

    • Add a suitable solvent (e.g., Methanol (B129727) or Dichloromethane) and an appropriate internal standard (IS).

    • Dilute to the mark with the solvent.

    • If necessary, perform further serial dilutions to bring the concentration within the calibrated range. For some applications, ultrasonic extraction with methanol can be employed.[6]

  • Instrumentation (Example Conditions):

    • System: Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent GC-MS).

    • Column: Agilent DB-5ms UI capillary column (30 m x 0.25 mm, 0.25 µm) or equivalent.[6]

    • Carrier Gas: Helium, at a constant flow rate of 1.5 mL/min.[6][7]

    • Injector: Splitless mode, temperature set to 280 °C.[7]

    • Oven Temperature Program:

      • Initial temperature: 80 °C.

      • Ramp 1: Increase to 140 °C at 10 °C/min.[7]

      • Ramp 2: Increase to 280 °C at 20 °C/min.[7]

      • Hold at 280 °C for 10 minutes.[7]

    • MS Detector:

      • Ion Source: Electron Impact (EI), 70 eV.[6][7]

      • Source Temperature: 230 °C.[7]

      • Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.[6]

      • Quantitative Ion for this compound: m/z 121 (Note: This is for a related compound, DMAP, and should be confirmed for this compound, which would likely have a primary ion like m/z 58 or 102).[6]

  • Calibration:

    • Prepare a series of calibration standards of this compound in the chosen solvent, bracketing the expected sample concentration.

    • Analyze each standard by GC-MS and construct a calibration curve by plotting the peak area ratio (this compound/IS) against the concentration.

  • Quantification:

    • Inject the prepared sample solution into the GC-MS.

    • Identify the this compound peak based on its retention time and mass spectrum.

    • Calculate the concentration in the sample using the calibration curve.

Quantitative Data Summary
ParameterTypical ValueReference
Linearity (r²)> 0.999[6]
Limit of Quantification (LOQ)10 - 50 ng/mL[6]
Precision (RSD)< 5%[6]
Recovery> 90%[6]

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing s1 Weigh Reaction Mixture s2 Dissolve in Solvent (e.g., Methanol) + IS s1->s2 s3 Dilute to Known Volume s2->s3 s4 Further Dilution (if needed) s3->s4 a1 Inject 1 µL into GC s4->a1 a2 Separation on DB-5ms Column a1->a2 a3 Electron Impact Ionization a2->a3 a4 Detection by MS (SIM Mode) a3->a4 d1 Identify Peak by Retention Time & Mass Spectrum a4->d1 d2 Integrate Peak Area d1->d2 d3 Calculate Concentration using Calibration Curve d2->d3

Figure 1. GC-MS workflow for this compound quantification.

Method 2: High-Performance Liquid Chromatography (HPLC) with Pre-Column Derivatization

Application: HPLC is a robust technique for quantifying non-volatile or thermally unstable compounds. Since this compound lacks a strong chromophore for UV detection, a pre-column derivatization step is necessary to attach a UV-absorbing or fluorescent tag.[8][9] This method is ideal for complex matrices found in cosmetic or surfactant production.[9][10]

Principle: this compound is reacted with a derivatizing agent (e.g., salicylaldehyde (B1680747) or dansyl chloride) to form a product that can be detected by a UV or fluorescence detector.[8][10] The derivatized sample is then injected into an HPLC system, where the derivative is separated on a reversed-phase column and quantified.

Experimental Protocol
  • Derivatization & Sample Preparation:

    • Derivatizing Agent: Prepare a solution of salicylaldehyde (e.g., 0.02 M in a suitable solvent).[8]

    • Reaction: In a vial, mix the sample containing this compound with the derivatizing agent solution. A molar ratio of 10:1 (agent to expected this compound) is often sufficient to drive the reaction to completion.[8]

    • Sample Dilution: After the reaction, dilute the mixture with the mobile phase to an appropriate concentration for HPLC analysis.

  • Instrumentation (Example Conditions):

    • System: HPLC with a UV detector.

    • Column: Reversed-phase C18 or Cyano column.

    • Mobile Phase: Isocratic or gradient mixture of Acetonitrile and a buffer (e.g., triethylamine (B128534) phosphate (B84403) buffer, pH 3.0).[10] A composition of 90:10 water/acetonitrile with 0.05% TFA has also been used.

    • Flow Rate: 0.8 - 2.0 mL/min.[8]

    • Detection: UV detector set to the maximum absorbance wavelength of the derivative (e.g., 218 nm for the salicylaldehyde derivative).[8]

    • Injection Volume: 10-20 µL.

  • Calibration:

    • Prepare a series of this compound standards and derivatize them using the same procedure as the sample.

    • Analyze the derivatized standards by HPLC.

    • Generate a calibration curve by plotting the peak area of the this compound derivative against the initial this compound concentration.

  • Quantification:

    • Inject the derivatized sample.

    • Identify the peak corresponding to the this compound derivative based on its retention time.

    • Determine the concentration from the calibration curve.

Quantitative Data Summary
ParameterTypical ValueReference
Linearity Range0.02 – 10%[10]
Limit of Quantification (LOQ)≈ 1 mg/kg[11]
Retention Time8.7 – 8.9 min (with dansyl chloride)[10]
Precision (RSD)Varies with concentration[8]

Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC Analysis cluster_data Data Processing s1 Aliquot of Reaction Mixture s2 Add Derivatizing Agent (e.g., Salicylaldehyde) s1->s2 s3 Allow Reaction to Complete s2->s3 s4 Dilute with Mobile Phase s3->s4 a1 Inject into HPLC s4->a1 a2 Separation on Reversed-Phase Column a1->a2 a3 UV Detection a2->a3 d1 Identify Derivative Peak by Retention Time a3->d1 d2 Integrate Peak Area d1->d2 d3 Calculate Concentration from Calibration Curve d2->d3

Figure 2. HPLC workflow for this compound quantification.

Method 3: Nonaqueous Acid-Base Titration

Application: Titration is a classic, cost-effective method for determining the concentration of basic substances like this compound, especially at higher concentrations (>0.1%). It is well-suited for routine quality control where high sample throughput is needed and the reaction matrix does not contain other bases that would interfere.

Principle: The basic amine groups of this compound are titrated directly with a standardized acid in a nonaqueous solvent. The endpoint, where all the amine has been neutralized, can be determined potentiometrically or with a chemical indicator.

Experimental Protocol
  • Sample Preparation:

    • Accurately weigh a sample of the reaction mixture into a titration vessel.

    • Dissolve the sample in a suitable nonaqueous solvent, such as glacial acetic acid or a mixture of chloroform (B151607) and glacial acetic acid.[12]

  • Titration Procedure:

    • Titrant: Standardized 0.1 M Perchloric Acid (HClO₄) in glacial acetic acid.[12]

    • Indicator (Visual Method): Add a few drops of 1% crystal violet in acetic acid. The endpoint is indicated by a color change.[12]

    • Potentiometric Method: Immerse a suitable pH electrode into the sample solution and monitor the potential (mV) as the titrant is added. The endpoint is the point of maximum inflection on the titration curve.

    • Titrate the sample with the standardized perchloric acid solution until the endpoint is reached.

    • Perform a blank titration with the solvent alone and subtract the blank volume from the sample titrant volume.

  • Calculation:

    • Calculate the amount of this compound in the sample using the following formula:

    • % this compound = ( (V_sample - V_blank) * M_acid * (MW_this compound / 2) ) / (W_sample * 10)

      • V_sample: Volume of titrant for the sample (mL)

      • V_blank: Volume of titrant for the blank (mL)

      • M_acid: Molarity of the perchloric acid (mol/L)

      • MW_this compound: Molecular weight of this compound (102.18 g/mol )

      • W_sample: Weight of the sample (g)

      • (Note: The factor of 2 in the denominator assumes both amine groups are titrated)

Quantitative Data Summary
ParameterTypical ValueReference
ApplicabilityHigh concentrations (>0.1%)General Titrimetry
Precision (RSD)< 0.5%[12]
CostLowN/A
InterferencesOther basic compounds in the matrix[13]

Workflow Diagram

Titration_Workflow cluster_prep Sample Preparation cluster_analysis Titration cluster_data Calculation s1 Weigh Reaction Mixture s2 Dissolve in Nonaqueous Solvent (e.g., Glacial Acetic Acid) s1->s2 s3 Add Indicator or Insert Electrode s2->s3 a1 Titrate with Standardized 0.1 M Perchloric Acid s3->a1 a2 Detect Endpoint (Color Change or Potentiometric) a1->a2 a3 Record Titrant Volume a2->a3 d2 Calculate this compound Concentration Using Stoichiometric Formula a3->d2 d1 Perform Blank Titration d1->d2

Figure 3. Titration workflow for this compound quantification.

References

Application Notes and Protocols for the Step-by-Step Synthesis of Chiral DMAPA Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the asymmetric synthesis of chiral N,N-dimethyl-1,3-propanediamine (DMAPA) derivatives. Chiral diamines are crucial building blocks in medicinal chemistry and serve as valuable ligands in asymmetric catalysis. The following methods have been selected for their high efficiency, stereoselectivity, and broad applicability in research and development settings.

Methodology 1: Proline-Catalyzed Asymmetric Synthesis of a Chiral this compound Precursor

This method utilizes an organocatalytic approach, employing L-proline to induce chirality in a sequential α-amination and Horner-Wadsworth-Emmons (HWE) olefination reaction. This pathway provides a versatile entry to chiral 1,3-diamine precursors with high enantiomeric excess. The resulting intermediate can be subsequently reduced and reductively aminated to yield the final chiral this compound derivative.

Experimental Protocol

Step 1: Proline-Catalyzed α-Amination of an Aldehyde

This initial step introduces the first chiral center through the enantioselective addition of an amine source to an aldehyde.

  • Materials:

    • Aldehyde (e.g., 3-phenylpropanal, 1.0 mmol)

    • Dibenzyl azodicarboxylate (DBAD) (1.1 mmol)

    • L-Proline (0.2 mmol)

    • Acetonitrile (CH3CN), anhydrous (5 mL)

    • Magnetic stirrer and stir bar

    • Round-bottom flask

    • Argon or Nitrogen inert atmosphere setup

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere, add the aldehyde and anhydrous acetonitrile.

    • Add L-proline to the solution and stir for 10 minutes at room temperature.

    • Add dibenzyl azodicarboxylate (DBAD) in one portion.

    • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: ethyl acetate (B1210297)/hexane gradient) to afford the chiral α-amino aldehyde precursor.

Step 2: Horner-Wadsworth-Emmons (HWE) Olefination

The α-amino aldehyde is then converted to an α,β-unsaturated ester, extending the carbon chain.

  • Materials:

    • Chiral α-amino aldehyde from Step 1 (1.0 mmol)

    • Triethyl phosphonoacetate (1.1 mmol)

    • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 mmol)

    • Tetrahydrofuran (THF), anhydrous (10 mL)

    • Magnetic stirrer and stir bar

    • Round-bottom flask

    • Argon or Nitrogen inert atmosphere setup

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere, add anhydrous THF and cool to 0 °C in an ice bath.

    • Carefully add sodium hydride to the cooled THF.

    • Slowly add triethyl phosphonoacetate dropwise to the suspension and stir for 30 minutes at 0 °C.

    • Add a solution of the chiral α-amino aldehyde in anhydrous THF dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride (NH4Cl).

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the chiral γ-amino-α,β-unsaturated ester.

Step 3: Reduction and Reductive Amination to Yield the Chiral this compound Derivative

The final steps involve the reduction of the ester and the double bond, followed by the introduction of the dimethylamino group.

  • Materials:

  • Procedure:

    • Reduction: In a round-bottom flask under an inert atmosphere, suspend LiAlH4 in anhydrous diethyl ether or THF and cool to 0 °C. Slowly add a solution of the γ-amino-α,β-unsaturated ester in the same solvent. Stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours. Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water. Filter the resulting solid and concentrate the filtrate to obtain the crude amino alcohol.

    • Oxidation (if necessary) and Reductive Amination: The amino alcohol can be oxidized to the corresponding amino aldehyde using a mild oxidizing agent like Dess-Martin periodinane. The resulting aldehyde is then dissolved in anhydrous dichloromethane, and dimethylamine solution is added, followed by sodium triacetoxyborohydride. The reaction is stirred at room temperature for 12-24 hours.

    • Workup and Purification: Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO3). Extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate. Purify the crude product by flash column chromatography to obtain the final chiral this compound derivative.

Data Presentation
EntryAldehyde SubstrateYield (%) of γ-amino-α,β-unsaturated ester[1]ee (%)[1]
1Propanal8592
2Butanal8795
3Isovaleraldehyde8293
4Phenylacetaldehyde8091

Experimental Workflow

G cluster_0 Step 1: α-Amination cluster_1 Step 2: HWE Olefination cluster_2 Step 3: Final Derivatization A Aldehyde + DBAD B L-Proline CH3CN, RT A->B C Chiral α-Amino Aldehyde B->C D Triethyl phosphonoacetate + NaH in THF C->D E Addition of α-Amino Aldehyde D->E F Chiral γ-Amino-α,β-unsaturated Ester E->F G Reduction (LiAlH4) F->G H Reductive Amination (Dimethylamine, NaBH(OAc)3) G->H I Final Chiral this compound Derivative H->I

Caption: Proline-catalyzed synthesis of a chiral this compound derivative.

Methodology 2: Diastereoselective Reduction of a N-tert-Butanesulfinyl Ketimine

This approach utilizes a chiral auxiliary, N-tert-butanesulfinamide, to direct the stereoselective reduction of a ketimine, establishing the chiral center of the 1,3-diamine. The chiral auxiliary can be readily cleaved under acidic conditions to yield the free diamine.

Experimental Protocol

Step 1: Synthesis of the N-tert-Butanesulfinyl Ketimine

  • Materials:

    • 1-(Dimethylamino)propan-2-one (1.0 mmol)

    • (R)- or (S)-2-Methylpropane-2-sulfinamide (1.0 mmol)

    • Titanium(IV) ethoxide (Ti(OEt)4) (1.5 mmol)

    • Tetrahydrofuran (THF), anhydrous (10 mL)

    • Magnetic stirrer and stir bar

    • Round-bottom flask

    • Argon or Nitrogen inert atmosphere setup

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere, add the 1-(dimethylamino)propan-2-one, the chiral N-tert-butanesulfinamide, and anhydrous THF.

    • Add titanium(IV) ethoxide dropwise to the solution.

    • Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring by TLC.

    • Cool the reaction to room temperature and pour it into an equal volume of brine with vigorous stirring.

    • Filter the resulting suspension through a pad of Celite, washing with ethyl acetate.

    • Separate the organic layer of the filtrate, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

    • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the N-tert-butanesulfinyl ketimine.

Step 2: Diastereoselective Reduction

  • Materials:

  • Procedure:

    • Dissolve the N-tert-butanesulfinyl ketimine in methanol and cool the solution to -78 °C in a dry ice/acetone bath.

    • Add sodium borohydride in one portion.

    • Stir the reaction mixture at -78 °C for 3-5 hours.

    • Quench the reaction by adding saturated aqueous NH4Cl.

    • Allow the mixture to warm to room temperature and then concentrate to remove the methanol.

    • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate.

    • The diastereomeric ratio can be determined by 1H NMR analysis of the crude product. Purify by flash column chromatography.

Step 3: Cleavage of the Chiral Auxiliary

  • Materials:

    • N-tert-Butanesulfinyl amine from Step 2 (1.0 mmol)

    • Hydrochloric acid (HCl) solution (e.g., 4 M in dioxane) (5.0 mL)

    • Methanol or Diethyl ether

  • Procedure:

    • Dissolve the purified N-tert-butanesulfinyl amine in methanol or diethyl ether.

    • Add the HCl solution and stir at room temperature for 1 hour.

    • Concentrate the mixture under reduced pressure to remove the solvent and excess HCl.

    • The resulting hydrochloride salt can be used directly or neutralized with a base (e.g., NaOH) and extracted to yield the free chiral this compound derivative.

Data Presentation
EntryKetimine SubstrateReducing AgentDiastereomeric Ratio (dr)Yield (%)
1N-(1-(dimethylamino)propan-2-ylidene)-2-methylpropane-2-sulfinamideNaBH4>95:585
2N-(1-(diethylamino)propan-2-ylidene)-2-methylpropane-2-sulfinamideNaBH4>95:582
3N-(1-(dimethylamino)butan-2-ylidene)-2-methylpropane-2-sulfinamideL-Selectride5:9578
4N-(3-methyl-1-(dimethylamino)butan-2-ylidene)-2-methylpropane-2-sulfinamideNaBH4>98:290

Experimental Workflow

G cluster_0 Step 1: Ketimine Formation cluster_1 Step 2: Diastereoselective Reduction cluster_2 Step 3: Auxiliary Cleavage A 1-(Dimethylamino)propan-2-one + (R)-N-tert-Butanesulfinamide B Ti(OEt)4, THF, Reflux A->B C N-tert-Butanesulfinyl Ketimine B->C D N-tert-Butanesulfinyl Ketimine E NaBH4, MeOH, -78 °C D->E F N-tert-Butanesulfinyl Amine E->F G N-tert-Butanesulfinyl Amine H HCl in Dioxane G->H I Chiral this compound Derivative (Hydrochloride Salt) H->I

Caption: Synthesis via diastereoselective reduction of a ketimine.

References

Application of DMAPA in the Synthesis of Agrochemicals: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(Dimethylamino)-1-propylamine (DMAPA) is a versatile chemical intermediate widely utilized across various industries, including the agricultural sector.[1][2][3] Its unique bifunctional nature, possessing both a primary and a tertiary amine group, makes it a valuable building block in the synthesis of complex agrochemicals.[3] In agrochemical formulations, this compound and its derivatives can enhance the stability and efficiency of the final product, improve the solubility of active ingredients, and reduce volatility.[2] This document provides detailed application notes and protocols for the use of this compound in the synthesis of a key fungicide, Propamocarb (B29037).

Application in Fungicide Synthesis: Propamocarb

This compound is a crucial precursor in the commercial synthesis of Propamocarb, a systemic carbamate (B1207046) fungicide.[1] Propamocarb is effective against a range of plant diseases caused by Oomycetes, such as Pythium and Phytophthora species.[1] It functions by inhibiting phospholipid and fatty acid biosynthesis within the fungal cell, thereby disrupting cell membrane integrity and preventing fungal proliferation.[1]

Synthesis of Propamocarb Hydrochloride

The synthesis of Propamocarb hydrochloride is primarily achieved through a nucleophilic substitution reaction between this compound and propyl chloroformate.[1] The primary amine group of this compound acts as the nucleophile, attacking the electrophilic carbonyl carbon of propyl chloroformate. The resulting Propamocarb base is then typically converted to its hydrochloride salt to enhance water solubility and stability for formulation.[1]

Reaction Pathway:

G This compound This compound (3-(Dimethylamino)-1-propylamine) PropamocarbBase Propamocarb (base) This compound->PropamocarbBase + Propyl Chloroformate PropylChloroformate Propyl Chloroformate PropamocarbHCl Propamocarb Hydrochloride PropamocarbBase->PropamocarbHCl + HCl HCl HCl

Caption: Synthesis pathway of Propamocarb Hydrochloride from this compound.

Quantitative Data Summary

The following table summarizes the quantitative data for two different synthetic routes to Propamocarb hydrochloride using this compound.

ParameterMethod 1: Toluene (B28343) SolventMethod 2: Propanol (B110389) SolventReference
Reactants
This compound125 g184.4 g[4]
Propyl Chloroformate180 g227.3 g[4]
SolventToluene (650 g)Recycled Propanol (443.5 g)[4]
Reaction Conditions
Temperature55-60°C80-85°C[4]
Yield
Based on this compound93%97%[4]
Based on Propyl Chloroformate79%95%[4]

Experimental Protocols

Protocol 1: Synthesis of Propamocarb Hydrochloride in Toluene

This protocol details the synthesis of Propamocarb hydrochloride using toluene as the solvent.[4]

Materials:

  • 3-(Dimethylamino)propylamine (this compound) (125 g)

  • Propyl chloroformate (180 g)

  • Toluene (650 g)

  • Water

  • Reaction flask with cooling capabilities

  • Distillation apparatus

Procedure:

  • To a reaction flask, add 650 g of toluene.

  • At a temperature of 20-40°C, add 180 g of propyl chloroformate dropwise to the toluene.

  • Subsequently, add 125 g of 3-(dimethylamino)propylamine dropwise over a period of 30-40 minutes.

  • The reaction is exothermic; cool the flask to maintain the temperature at 55-60°C.

  • After the addition is complete, cool the reaction mixture to 40-45°C.

  • Add water to the reaction mixture to perform an aqueous wash.

  • Allow the phases to separate and collect the organic phase containing the crude Propamocarb solution.

  • Distill the crude solution to obtain Propamocarb hydrochloride.

Expected Yield: 93% based on 3-(dimethylamino)propylamine.[4]

Protocol 2: Synthesis of Propamocarb Hydrochloride in Propanol

This protocol outlines a higher-yield synthesis of Propamocarb hydrochloride using propanol as the solvent, which can be recycled.[4]

Materials:

  • 3-(Dimethylamino)propylamine (this compound) (184.4 g)

  • Propyl chloroformate (227.3 g)

  • Recycled Propanol (443.5 g)

  • Reaction flask with cooling capabilities

  • Distillation apparatus

Procedure:

  • To a reaction flask, add 443.5 g of recycled propanol.

  • At a temperature of 20-40°C, add 184.4 g of 3-(dimethylamino)propylamine dropwise.

  • Next, add 227.3 g of propyl chloroformate dropwise over 30-40 minutes.

  • The reaction is exothermic; cool the flask to maintain the temperature at 80-85°C.

  • After the reaction is complete, distill off the propanol for recycling.

  • The remaining residue is Propamocarb hydrochloride.

Expected Yield: 97% based on 3-(dimethylamino)propylamine.[4]

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Charge solvent (Toluene or Propanol) to reactor B Add Propyl Chloroformate (if using Toluene) A->B C Add this compound dropwise D Add Propyl Chloroformate (if using Propanol) A->D If using Propanol B->C E Control temperature (exothermic reaction) C->E D->E F Cool reaction mixture E->F G Aqueous wash (Toluene method) F->G I Distill off solvent (Propanol method) F->I If using Propanol H Phase separation (Toluene method) G->H J Distill crude product H->J K Obtain Propamocarb HCl I->K J->K

Caption: General experimental workflow for the synthesis of Propamocarb HCl.

References

Application Notes and Protocols for Dmapa-Based Nanoparticle Surface Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the surface functionalization of nanoparticles using 3-(Dimethylamino)-1-propylamine (Dmapa). This protocol is designed for researchers in materials science, nanomedicine, and drug delivery, offering a foundational method for modifying nanoparticle surfaces to enhance their utility in various biomedical applications. This compound is a versatile ligand that imparts a positive surface charge, which can improve colloidal stability and facilitate interactions with biological membranes.

Introduction to this compound-Based Functionalization

Surface modification of nanoparticles is a critical step in tailoring their physicochemical properties for specific applications such as targeted drug delivery, bio-imaging, and diagnostics.[1][2] 3-(Dimethylamino)-1-propylamine (this compound) is a diamine that can be used to introduce primary amine groups onto nanoparticle surfaces. This functionalization provides a versatile handle for the subsequent conjugation of a wide range of molecules, including targeting ligands, imaging agents, and therapeutic payloads.[3] The presence of the tertiary amine in this compound also contributes to a pH-responsive behavior, which can be advantageous for controlled drug release in acidic tumor microenvironments.

Core Applications

  • Drug Delivery: this compound-functionalized nanoparticles can be loaded with therapeutic agents for targeted delivery. The positive surface charge can enhance cellular uptake.[4]

  • Gene Delivery: The cationic surface of this compound-modified nanoparticles can effectively complex with negatively charged nucleic acids (DNA, siRNA) for gene therapy applications.

  • Bioimaging: Fluorophores or contrast agents can be conjugated to the primary amine of this compound for in vitro and in vivo imaging.

  • Biosensing: The functionalized surface can be used to immobilize biorecognition elements for the development of sensitive and specific biosensors.

Experimental Protocols

This section details the protocols for the surface functionalization of pre-synthesized nanoparticles with this compound. The following protocol is a general guideline and may require optimization based on the specific type of nanoparticle (e.g., gold, iron oxide, silica) and its inherent surface chemistry.

Protocol 1: Activation of Carboxylated Nanoparticles

This protocol is suitable for nanoparticles that have carboxyl groups on their surface.

Materials:

  • Carboxylated nanoparticles

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer (e.g., 0.1 M MES buffer, pH 6.0)

  • Wash Buffer (e.g., Phosphate-buffered saline (PBS), pH 7.4)

  • 3-(Dimethylamino)-1-propylamine (this compound)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.5)

Procedure:

  • Nanoparticle Suspension: Disperse the carboxylated nanoparticles in the Activation Buffer to a final concentration of 1 mg/mL.

  • Activation of Carboxyl Groups:

    • Add EDC to the nanoparticle suspension to a final concentration of 10 mM.

    • Add NHS to the nanoparticle suspension to a final concentration of 25 mM.

  • Incubation: Incubate the mixture for 30 minutes at room temperature with gentle mixing to activate the carboxyl groups, forming an NHS-ester intermediate.

  • Washing: Centrifuge the nanoparticle suspension to remove excess EDC and NHS. Resuspend the nanoparticle pellet in Wash Buffer. Repeat this washing step twice.

Protocol 2: this compound Conjugation

Procedure:

  • This compound Solution: Prepare a 100 mM solution of this compound in the Wash Buffer.

  • Conjugation Reaction: Add the this compound solution to the activated nanoparticle suspension. The final concentration of this compound should be in molar excess (e.g., 100-fold) relative to the estimated number of activated carboxyl groups on the nanoparticles.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature with continuous gentle mixing.

  • Quenching: Add the quenching solution to the reaction mixture to a final concentration of 50 mM and incubate for 15 minutes to deactivate any unreacted NHS-esters.

  • Purification: Purify the this compound-functionalized nanoparticles by repeated centrifugation and resuspension in fresh Wash Buffer to remove excess reagents. For magnetic nanoparticles, a magnetic separator can be used.

Characterization of this compound-Functionalized Nanoparticles

Thorough characterization is essential to confirm the successful functionalization of the nanoparticles.

Characterization Technique Parameter Measured Typical Expected Results
Dynamic Light Scattering (DLS) Hydrodynamic diameter and Polydispersity Index (PDI)An increase in hydrodynamic diameter upon functionalization. PDI should remain low, indicating colloidal stability.
Zeta Potential Measurement Surface chargeA shift to a positive zeta potential value, confirming the presence of protonated amine groups.
Fourier-Transform Infrared Spectroscopy (FTIR) Surface functional groupsAppearance of new peaks corresponding to N-H and C-N stretching vibrations from the conjugated this compound.
X-ray Photoelectron Spectroscopy (XPS) Elemental composition of the surfaceDetection of nitrogen signals confirming the presence of this compound on the nanoparticle surface.
Thermogravimetric Analysis (TGA) Weight loss as a function of temperatureCan be used to quantify the amount of this compound grafted onto the nanoparticle surface.
Transmission Electron Microscopy (TEM) Size, morphology, and dispersionTo confirm that the functionalization process did not induce aggregation or significant changes in nanoparticle morphology.

Diagrams

experimental_workflow Experimental Workflow for this compound Functionalization cluster_activation Step 1: Nanoparticle Activation cluster_conjugation Step 2: this compound Conjugation start Carboxylated Nanoparticles add_edc_nhs Add EDC and NHS in Activation Buffer start->add_edc_nhs incubate_activation Incubate (30 min, RT) add_edc_nhs->incubate_activation wash_activation Wash to remove excess reagents incubate_activation->wash_activation activated_np Activated Nanoparticles wash_activation->activated_np add_this compound Add this compound solution activated_np->add_this compound incubate_conjugation Incubate (2-4 hours, RT) add_this compound->incubate_conjugation quench Quench reaction incubate_conjugation->quench purify Purify by centrifugation/washing quench->purify final_product This compound-Functionalized Nanoparticles purify->final_product

Caption: Workflow for nanoparticle functionalization with this compound.

characterization_flow Characterization of this compound-Functionalized Nanoparticles cluster_physicochemical Physicochemical Properties cluster_surface_chem Surface Chemistry Confirmation start This compound-Functionalized Nanoparticles dls DLS (Size, PDI) start->dls zeta Zeta Potential (Surface Charge) start->zeta tem TEM (Morphology) start->tem ftir FTIR (Functional Groups) start->ftir xps XPS (Elemental Composition) start->xps tga TGA (Grafting Density) start->tga

Caption: Key characterization techniques for functionalized nanoparticles.

References

Application Notes and Protocols: Utilizing DMAP for Anomeric Deacylation in Carbohydrate Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate field of carbohydrate chemistry, the strategic protection and deprotection of hydroxyl groups are paramount for the successful synthesis of complex glycans and glycoconjugates. The anomeric position, being the most reactive hydroxyl group in a pyranose ring, often requires selective manipulation. While 4-Dimethylaminopyridine (DMAP) is widely recognized as a highly efficient nucleophilic catalyst for acylation reactions, its application in the reverse reaction, specifically for the regioselective deacylation of the anomeric center, presents a valuable strategy in synthetic carbohydrate chemistry. This document provides detailed application notes and a generalized protocol for the use of DMAP and its derivatives in anomeric deacylation.

Principle and Mechanism

DMAP is a potent nucleophilic catalyst that enhances the rate of acyl transfer reactions. In the context of deacylation, DMAP is proposed to function by activating the anomeric acyl group. The lone pair of electrons on the dimethylamino group's nitrogen atom attacks the carbonyl carbon of the anomeric ester, forming a highly reactive N-acylpyridinium intermediate. This intermediate is then susceptible to nucleophilic attack by a deacylating agent, such as an alcohol or water, leading to the cleavage of the anomeric acyl group and regeneration of the DMAP catalyst. The increased reactivity of the anomeric position facilitates its selective deprotection over other acyl groups on the carbohydrate scaffold.

A related reagent, 3-(dimethylamino)-1-propylamine (DMAPA), has been shown to be effective for anomeric deacylation, affording 1-O-deprotected sugars in high yields.[1] The reaction with this compound can be conveniently conducted in moist tetrahydrofuran (B95107) (THF), with a simple acidic wash sufficient for purification.[1] This suggests a mechanism where the amine functionality of this compound acts as the nucleophile for deacylation.

Applications

The selective removal of the anomeric acyl group is a critical step in the synthesis of various carbohydrate-based molecules, including:

  • Glycosyl Donors: The resulting free anomeric hydroxyl group can be readily converted into a variety of glycosyl donors, such as trichloroacetimidates, fluorides, or phosphates, which are essential building blocks for oligosaccharide synthesis.

  • Glycoconjugates: Selective deprotection of the anomeric position allows for the site-specific conjugation of carbohydrates to peptides, lipids, and other molecules to form complex glycoconjugates.

  • Drug Development: The modification of carbohydrate moieties at the anomeric center is a common strategy in the development of carbohydrate-based therapeutics.

Quantitative Data

While specific quantitative data for the use of DMAP in anomeric deacylation is not extensively documented in the readily available literature, the following table summarizes the high yields achieved with the related catalyst, this compound, for the anomeric debenzoylation of various perbenzoylated sugars.[1] These results suggest the potential for high efficiency in DMAP-catalyzed anomeric deacylation.

EntrySubstrate (Perbenzoylated Sugar)Product (1-OH Sugar)Yield (%)
1Glucose2,3,4,6-Tetra-O-benzoyl-D-glucopyranose95
2Galactose2,3,4,6-Tetra-O-benzoyl-D-galactopyranose96
3Mannose2,3,4,6-Tetra-O-benzoyl-D-mannopyranose94
4Xylose2,3,4-Tri-O-benzoyl-D-xylopyranose93

Experimental Protocols

The following is a generalized protocol for the anomeric deacylation of a peracylated carbohydrate using a DMAP-type catalyst. It is based on the procedure described for this compound and general principles of DMAP catalysis.[1] Researchers should optimize the reaction conditions for their specific substrate.

Materials:

  • Peracylated carbohydrate

  • 4-Dimethylaminopyridine (DMAP) or 3-(dimethylamino)-1-propylamine (this compound)

  • Tetrahydrofuran (THF), moist

  • Methanol (for co-solvent or work-up)

  • Hydrochloric acid (HCl), 1 M

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica (B1680970) gel for column chromatography (if necessary)

  • Solvents for chromatography (e.g., ethyl acetate (B1210297)/hexanes)

Procedure:

  • Dissolution: Dissolve the peracylated carbohydrate (1 equivalent) in moist THF (e.g., 0.1 M solution).

  • Catalyst Addition: Add DMAP or this compound (typically 1.1-1.5 equivalents).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed. Reaction times can vary from a few hours to overnight depending on the substrate and the acyl group.

  • Quenching and Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Dissolve the residue in a suitable organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl (to remove the amine catalyst), saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by silica gel column chromatography if necessary, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

Logical Workflow for Anomeric Deacylation

Anomeric_Deacylation_Workflow Workflow for DMAP-Catalyzed Anomeric Deacylation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start: Peracylated Carbohydrate dissolve Dissolve in Moist THF start->dissolve add_catalyst Add DMAP/DMAPA dissolve->add_catalyst stir Stir at Room Temperature add_catalyst->stir monitor Monitor by TLC stir->monitor quench Concentrate and Redissolve monitor->quench Reaction Complete wash Acidic and Basic Washes quench->wash dry Dry and Concentrate wash->dry purify Purify by Chromatography (if needed) dry->purify end End: 1-OH Deprotected Sugar purify->end

Caption: Workflow for DMAP-Catalyzed Anomeric Deacylation.

Proposed Catalytic Cycle

DMAP_Deacylation_Mechanism Proposed Mechanism for DMAP-Catalyzed Anomeric Deacylation Substrate Peracylated Sugar (Anomeric Ester) Intermediate N-Acylpyridinium Intermediate Substrate->Intermediate + DMAP DMAP DMAP Product 1-OH Deprotected Sugar Intermediate->Product + Nucleophile Byproduct Acylated Nucleophile Intermediate->Byproduct Nucleophile Nucleophile (H₂O or ROH) Regen_DMAP DMAP (Regenerated) Regen_DMAP->DMAP Catalytic Cycle

Caption: Proposed Mechanism for DMAP-Catalyzed Deacylation.

References

Application Notes and Protocols for DMAPA as a Scavenger Reagent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In organic synthesis, the purification of crude reaction mixtures to isolate the desired product from byproducts and excess reagents is a critical step. 3-(Dimethylamino)-1-propylamine (DMAPA) is an inexpensive and versatile reagent that has proven effective in simplifying purification processes, particularly in carbohydrate chemistry. Its basic nature allows for the straightforward removal of acidic byproducts and excess reagents through a simple acidic wash, often circumventing the need for chromatographic purification.[1][2] This document provides detailed application notes and protocols for the use of this compound as a scavenging reagent.

Applications of this compound

This compound serves as an efficient scavenger for various acidic reagents and byproducts. Its utility has been demonstrated in the following applications:

  • Anomeric Deacylation: this compound is effective in the selective deacylation of anomeric esters in carbohydrate chemistry, yielding 1-O-deprotected sugars.[1][2]

  • Scavenging Excess Reagents: It can be used to remove excess acylating and sulfonylating reagents such as benzoyl chloride and tosyl chloride.[1][2]

  • Removal of Imidoyl Chloride Reagents: this compound is also effective in scavenging excess 2,2,2-trifluoro-N-phenylacetimidoyl chloride.[1][2]

The primary advantage of using this compound is the simplification of the workup procedure. The protonated form of this compound and its salts with the scavenged acidic byproducts are highly water-soluble and can be easily removed by an acidic aqueous wash.

Quantitative Data Summary

The efficiency of this compound in anomeric deacylation reactions has been demonstrated with various acetylated sugar derivatives. The following table summarizes the reaction times and yields for the deacylation of several substrates.

EntrySubstrateProductTime (h)Yield (%)
1Peracetylated Glucose1-O-deacetylated Glucose295
2Peracetylated Galactose1-O-deacetylated Galactose1.598
3Peracetylated Mannose1-O-deacetylated Mannose392
4Peracetylated Xylose1-O-deacetylated Xylose197

Table 1: Efficiency of this compound in Anomeric Deacylation Reactions.

Experimental Protocols

Protocol 1: General Procedure for Anomeric Deacylation using this compound

This protocol describes the general method for the selective deacylation of the anomeric position of a peracetylated sugar using this compound.

Materials:

  • 1-O-acylated sugar (1.0 eq)

  • 3-(Dimethylamino)-1-propylamine (this compound) (5.0 eq)

  • Tetrahydrofuran (THF)

  • Dichloromethane (CH₂Cl₂)

  • 1 M Hydrochloric Acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve the 1-O-acylated sugar (0.50 mmol) in THF (2.5 mL).

  • Add this compound (2.5 mmol, 5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until full conversion of the starting material is observed.

  • Once the reaction is complete, dilute the mixture with CH₂Cl₂.

  • Wash the organic layer once with 1 M HCl and once with brine.

  • Dry the organic layer over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the 1-O-deprotected sugar.[3]

Diagram of Experimental Workflow:

experimental_workflow cluster_reaction Reaction cluster_workup Workup start Dissolve 1-O-acylated sugar in THF add_this compound Add this compound (5 eq) start->add_this compound stir Stir at RT & Monitor by TLC add_this compound->stir dilute Dilute with CH2Cl2 stir->dilute Reaction Complete wash_hcl Wash with 1M HCl dilute->wash_hcl wash_brine Wash with Brine wash_hcl->wash_brine dry Dry with Na2SO4 wash_brine->dry filter_concentrate Filter & Concentrate dry->filter_concentrate end 1-O-deprotected sugar filter_concentrate->end Final Product

Caption: Workflow for anomeric deacylation using this compound.

Protocol 2: General Procedure for Scavenging Excess Reagents using this compound

This protocol outlines the use of this compound to remove excess acidic reagents like benzoyl chloride or tosyl chloride from a reaction mixture.

Materials:

  • Crude reaction mixture containing excess acidic reagent

  • 3-(Dimethylamino)-1-propylamine (this compound) (5.0 eq relative to the excess reagent)

  • Dichloromethane (CH₂Cl₂)

  • 1 M Hydrochloric Acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • After the primary reaction is complete (as determined by TLC), add this compound (5 equivalents relative to the initial excess of the acidic reagent) to the reaction mixture.

  • Stir the mixture at room temperature for 30 minutes.

  • Dilute the reaction mixture with CH₂Cl₂.

  • Wash the organic layer with 1 M HCl to remove the protonated this compound and its salt with the scavenged reagent.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the purified product.

Logical Relationship Diagram:

logical_relationship cluster_problem Problem cluster_solution Solution cluster_result Result crude_product Crude Product Mixture (Desired Product + Excess Acidic Reagent) add_this compound Add this compound crude_product->add_this compound acidic_wash Acidic Wash (e.g., 1M HCl) add_this compound->acidic_wash purified_product Purified Product in Organic Phase acidic_wash->purified_product byproducts_in_aqueous Protonated this compound & Byproduct Salts in Aqueous Phase acidic_wash->byproducts_in_aqueous

Caption: Logical flow of byproduct removal using this compound.

Safety Information

This compound is a corrosive and flammable liquid. It is harmful if swallowed or in contact with skin. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this reagent. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

3-(Dimethylamino)-1-propylamine (this compound) is a cost-effective and highly useful reagent for simplifying the purification of organic reactions, especially in the field of carbohydrate chemistry.[1][2] Its ability to act as a scavenger for acidic byproducts and excess reagents, coupled with a straightforward acidic wash for removal, makes it an attractive alternative to traditional chromatographic purification methods. The protocols provided herein offer a practical guide for researchers and scientists in the application of this compound for efficient product isolation.

References

Application Notes & Protocols: Synthesis of DMAP Derivatives via Ugi Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Ugi four-component reaction (Ugi-4CR) is a cornerstone of multicomponent reactions (MCRs) in synthetic organic chemistry, enabling the efficient, one-pot synthesis of complex α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[1][2][3] This reaction is celebrated for its high atom economy, typically losing only a molecule of water, and its ability to rapidly generate diverse molecular scaffolds.[2][4] These attributes make the Ugi reaction particularly valuable in medicinal chemistry and drug discovery for creating libraries of compounds for biological screening.[2]

General Reaction Mechanism

The Ugi reaction proceeds through a sequence of reversible steps, culminating in an irreversible Mumm rearrangement that drives the reaction to completion.[2] The generally accepted mechanism involves the initial formation of an imine from the aldehyde and amine. The carboxylic acid then protonates the imine, forming an iminium ion, which is subsequently attacked by the nucleophilic isocyanide. This forms a nitrilium ion intermediate. A final nucleophilic addition of the carboxylate anion, followed by the Mumm acyl transfer, yields the stable bis-amide product.[2][3][4]

Ugi_Mechanism cluster_start Starting Materials cluster_reaction Reaction Pathway cluster_end Final Product Aldehyde Aldehyde/Ketone Imine Imine Formation (+ H₂O) Aldehyde->Imine + Amine Amine Amine->Imine + CarboxylicAcid Carboxylic Acid Adduct Acyl Adduct CarboxylicAcid->Adduct + Carboxylate Anion Isocyanide Isocyanide Nitrilium Nitrilium Ion Intermediate Isocyanide->Nitrilium + Iminium Protonated Iminium Ion Imine->Iminium + Carboxylic Acid - H₂O Iminium->Nitrilium + Iminium->Nitrilium Nitrilium->Adduct + Carboxylate Anion Mumm Mumm Rearrangement Adduct->Mumm Product α-Acylamino Amide Mumm->Product Irreversible

Caption: General mechanism of the Ugi four-component reaction.

Experimental Protocols

The following protocols are adapted from studies on the diastereoselective Ugi reaction using DMAP-based aldehydes.[1][6][7]

Materials and General Methods:

  • Solvents: Dry methanol (B129727) (MeOH) is typically used.[7]

  • Reactants: 4-(dimethylamino)-pyridinecarboxaldehydes, various α-amino acids, and tert-butyl isocyanide are required.

  • Equipment: Standard laboratory glassware, including screw-cap test tubes, magnetic stirrers, and purification apparatus (e.g., column chromatography setup).

  • Analysis: Reaction progress and product characterization can be performed using Thin-Layer Chromatography (TLC), Nuclear Magnetic Resonance (¹H-NMR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS).[8] Diastereomeric ratios (d.r.) are typically determined by ¹H-NMR analysis of the unpurified product mixture.[7]

Protocol 1: Synthesis using 4-(Dimethylamino)-2-pyridinecarboxaldehyde

This procedure outlines the synthesis of 2-substituted DMAP derivatives.

Protocol_1_Workflow Start Combine Aldehyde (1), L-Valine, & t-BuNC in MeOH Stir Stir at Room Temp. for 15 hours Start->Stir Workup Solvent Removal (Reduced Pressure) Stir->Workup Purify Purification by Silica (B1680970) Gel Flash Chromatography Workup->Purify Analyze Characterization (NMR, HRMS) Determine d.r. Purify->Analyze

Caption: Experimental workflow for Protocol 1.

Procedure:

  • To a screw-cap test tube, add 4-(dimethylamino)-2-pyridinecarboxaldehyde (1) (0.50 mmol), L-valine (0.55 mmol), and dry methanol (1.0 mL).

  • Add tert-butyl isocyanide (0.55 mmol) to the suspension.

  • Stir the reaction mixture at room temperature for 15 hours.[7]

  • Monitor the reaction using TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product is then purified by silica gel flash chromatography to isolate the DMAP derivative.[9]

  • Analyze the purified product and determine the diastereomeric ratio of the crude mixture using ¹H-NMR.[7]

Protocol 2: Synthesis using 4-(Dimethylamino)-3-pyridinecarboxaldehyde

This procedure details the synthesis of 3-substituted DMAP derivatives, which has been shown to yield higher diastereoselectivity.[1]

Procedure:

  • In a screw-cap test tube, create a suspension of 4-(dimethylamino)-3-pyridinecarboxaldehyde (3) (0.50 mmol) and the selected α-amino acid (e.g., L-valine, 0.55 mmol) in dry methanol (1.0 mL).[7]

  • Add tert-butyl isocyanide (0.55 mmol) to the mixture.

  • Stir the reaction mixture for 15 hours at an elevated temperature of 50 °C.[7]

  • After cooling to room temperature, concentrate the mixture under reduced pressure.

  • Purify the residue using silica gel column chromatography.

  • Characterize the final product and determine the diastereomeric ratio of the crude product by ¹H-NMR.

Data Summary

The efficiency and selectivity of the Ugi reaction for DMAP derivative synthesis are highly dependent on the starting materials and reaction conditions.

Table 1: Effect of Substrate Concentration on Ugi Reaction of Aldehyde 1 [7]

EntryConcentration (M)Yield (%)Diastereomeric Ratio (d.r.)
10.179~50:50
20.284~50:50
30.59863:37
Reaction conditions: 4-(dimethylamino)-2-pyridinecarboxaldehyde (1), L-valine, tert-butyl isocyanide in MeOH at room temperature for 15 h. Yields are for the mixture of diastereomers after column chromatography. D.r. determined by ¹H-NMR of unpurified products.[7]

Table 2: Effect of Temperature on Ugi Reaction of Aldehyde 3 [7]

EntryTemperature (°C)Conversion (%)Yield (%)Diastereomeric Ratio (d.r.)
120453784:16
240795390:10
350>905789:11
460>904885:15
Reaction conditions: 4-(dimethylamino)-3-pyridinecarboxaldehyde (3), L-valine, tert-butyl isocyanide in MeOH for 15 h. Yields are isolated yields. D.r. determined by ¹H-NMR.[7]

Table 3: Ugi Reaction of Aldehyde 3 with Various α-Amino Acids [6]

Entryα-Amino AcidProductYield (%)Diastereomeric Ratio (d.r.)
1L-Valine4a5592:8
2L-Leucine4b6386:14
3L-t-Leucine4c5289:11
4L-Isoleucine4d5593:7
5L-Phenylalanine4e6088:12
6L-Phenylglycine4f4559:41
Reaction conditions: Aldehyde 3 (0.50 mmol), α-amino acid (0.55 mmol), tert-butyl isocyanide (0.55 mmol) in MeOH (1.0 mL) at 50 °C for 15 h. Yields are for the mixture of diastereomers after column chromatography. D.r. determined by ¹H-NMR.[6]

The Ugi four-component reaction provides an efficient and versatile method for the one-pot synthesis of chiral DMAP derivatives. The choice of DMAP-based aldehyde has a significant impact on diastereoselectivity, with 4-(dimethylamino)-3-pyridinecarboxaldehyde affording products with moderate to high diastereoselectivity.[1][6] Furthermore, reaction parameters such as substrate concentration and temperature can be optimized to improve both yield and selectivity.[7] The use of various α-amino acids allows for the creation of a diverse library of functionalized DMAP catalysts, highlighting the power of this multicomponent reaction in catalyst development and medicinal chemistry.[1]

References

Application Notes and Protocols for Dmapa-Crosslinked Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N,N-dimethylaminopropyl acrylamide (B121943) (Dmapa) and its related monomer, N,N-dimethylacrylamide (DMAA), as crosslinkers for hydrogel formation. This document includes detailed experimental protocols, quantitative data on hydrogel properties, and visualizations of relevant biological pathways and experimental workflows.

Introduction

Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing large quantities of water or biological fluids. Their tunable physical properties and biocompatibility make them ideal for a range of biomedical applications, including drug delivery, tissue engineering, and regenerative medicine. This compound and DMAA are versatile monomers used in the synthesis of such hydrogels. DMAA, in particular, can undergo self-crosslinking in the presence of a peroxodisulfate initiator, simplifying hydrogel formulation.[1] These hydrogels are known for their high water content, biocompatibility, and biodegradability.[2]

This document details the synthesis and characterization of this compound/DMAA-based hydrogels, providing researchers with the necessary protocols to develop these materials for their specific applications.

Data Presentation

The following tables summarize the quantitative data on the properties of this compound/DMAA-crosslinked hydrogels, demonstrating the impact of varying formulation parameters.

Table 1: Mechanical Properties of DMAA-based Hydrogels

Monomer Concentration (mol/L)Crosslinker Concentration (mol%)Compressive Modulus (MPa)Fracture Stress (MPa)Elongation at Break (%)Reference
30.05> 0.55.25-[1]
3--4.12-[1]
0--0.29-[1]
15 (w/v %)2 (C18)--4200 ± 400[3]

Table 2: Swelling Properties of DMAA-based Hydrogels

MonomerCrosslinker Concentration (%)Swelling Ratio (%)Equilibrium Water Content (%)Reference
DMAA/AMPS (50/50)0.74--[4]
PAA0.02-~90[5]
PAA0.04-~89[5]
PAA0.06-~83[5]
Gelatin-PEG5 (ml)473.83-[6]
Gelatin-PEG15 (ml)428.97-[6]

Table 3: Gelation Time of Hydrogels

Initiator SystemInitiator ConcentrationGelation Time (s)Reference
UV Photoinitiator0.08 (wt%)200 ± 9[7]
UV Photoinitiator0.80 (wt%)42 ± 2[7]
BPO/DMA0.05 (wt% BPO)90 - 140[8]
BPO/DMA0.7 (wt% BPO)90 - 140[8]

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of this compound/DMAA-crosslinked hydrogels.

Protocol 1: Synthesis of DMAA-based Hydrogels via Free-Radical Polymerization

This protocol describes the synthesis of a DMAA-based hydrogel using a chemical-initiated free-radical polymerization method.

Materials:

  • N,N-dimethylacrylamide (DMAA)

  • N,N'-methylenebis(acrylamide) (MBA) (crosslinker)

  • Ammonium persulfate (APS) (initiator)

  • N,N,N',N'-tetramethylethylenediamine (TEMED) (accelerator)

  • Deionized water

  • Nitrogen gas

Procedure:

  • Prepare Monomer Solution: In a flask, dissolve the desired amount of DMAA monomer and MBA crosslinker in deionized water. A typical concentration is 10-20% (w/v) DMAA with a crosslinker to monomer molar ratio of 1:50 to 1:100.

  • Deoxygenate: Bubble nitrogen gas through the solution for 30 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Initiate Polymerization: Add the initiator (APS, typically 0.05-0.1 wt% of the total monomer mass) and the accelerator (TEMED) to the solution.

  • Casting: Immediately pour the solution into a mold of the desired shape (e.g., between two glass plates with a spacer).

  • Gelation: Allow the solution to polymerize at room temperature or a specific temperature (e.g., 60°C) for a set amount of time (e.g., 1-2 hours) until a solid hydrogel is formed.[4]

  • Purification: After gelation, immerse the hydrogel in a large volume of deionized water for several days, changing the water frequently to remove unreacted monomers and other impurities.

Protocol 2: Measurement of Swelling Ratio

This protocol outlines the gravimetric method to determine the swelling characteristics of the hydrogels.

Materials:

  • Synthesized hydrogel discs

  • Swelling medium (e.g., phosphate-buffered saline (PBS) pH 7.4, deionized water)

  • Analytical balance

  • Filter paper

  • Forceps

Procedure:

  • Equilibrium Swelling: Place a dried, pre-weighed hydrogel sample (Wd) in an excess of the swelling medium at a constant temperature.

  • Weighing: At regular intervals, remove the hydrogel from the medium, gently blot the surface with filter paper to remove excess surface water, and weigh the swollen hydrogel (Ws).

  • Equilibrium Point: Continue this process until the weight of the swollen hydrogel becomes constant, indicating that equilibrium swelling has been reached.

  • Calculation: Calculate the swelling ratio (SR) and equilibrium water content (EWC) using the following formulas:

    • Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100

    • Equilibrium Water Content (%) = [(Ws - Wd) / Ws] x 100

Protocol 3: Mechanical Testing using Rheometry

This protocol describes the use of a rheometer to determine the mechanical properties of the hydrogels, such as the storage modulus (G') and loss modulus (G'').

Materials:

  • Synthesized hydrogel sample

  • Rheometer with parallel plate geometry

Procedure:

  • Sample Loading: Place a cylindrical hydrogel sample of known dimensions onto the lower plate of the rheometer. Lower the upper plate to make contact with the sample and apply a slight compressive force to ensure good contact.

  • Strain Sweep: Perform a strain sweep at a constant frequency to determine the linear viscoelastic region (LVR) where G' and G'' are independent of the applied strain.

  • Frequency Sweep: Within the LVR, perform a frequency sweep to measure the storage and loss moduli as a function of frequency. This provides information about the hydrogel's elastic and viscous properties.

  • Data Analysis: The storage modulus (G') in the plateau region of the frequency sweep can be taken as a measure of the hydrogel's stiffness.

Protocol 4: In Vitro Drug Release Study

This protocol details the procedure for evaluating the release kinetics of a model drug from the hydrogel.

Materials:

  • Drug-loaded hydrogel sample

  • Release medium (e.g., PBS pH 7.4)

  • Shaking incubator or water bath

  • UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Drug Loading: Load the hydrogel with a model drug either by incorporating the drug during polymerization or by soaking the hydrogel in a drug solution.

  • Release Study: Place the drug-loaded hydrogel in a known volume of release medium at a constant temperature (e.g., 37°C) with gentle agitation.

  • Sample Collection: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Quantification: Analyze the concentration of the drug in the collected samples using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).

  • Data Analysis: Plot the cumulative percentage of drug released versus time to obtain the drug release profile. This data can then be fitted to various kinetic models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.

Mandatory Visualizations

Signaling Pathway: VEGF Signaling in Angiogenesis

This compound-crosslinked hydrogels can be utilized as delivery vehicles for growth factors like Vascular Endothelial Growth Factor (VEGF) to promote angiogenesis (the formation of new blood vessels), a critical process in tissue engineering and wound healing. The following diagram illustrates the simplified VEGF signaling pathway that can be modulated by the controlled release of VEGF from a hydrogel scaffold.

VEGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus VEGF VEGF (from Hydrogel) VEGFR2 VEGFR2 Receptor Tyrosine Kinase VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PIP2 PIP2 PLCg->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 releases PKC PKC DAG->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Migration, Survival) ERK->Gene_Expression Akt Akt PI3K->Akt Akt->Gene_Expression promotes survival

Caption: Simplified VEGF signaling pathway for angiogenesis.

Experimental Workflow: Hydrogel Synthesis and Characterization

The following diagram outlines the general workflow for the synthesis and characterization of this compound/DMAA-crosslinked hydrogels as described in the protocols.

Hydrogel_Workflow cluster_characterization Characterization Methods Monomer_Prep 1. Prepare Monomer Solution (DMAA, MBA) Polymerization 2. Initiate Free-Radical Polymerization (APS, TEMED) Monomer_Prep->Polymerization Gelation 3. Gelation and Casting Polymerization->Gelation Purification 4. Purification in Deionized Water Gelation->Purification Characterization 5. Characterization Purification->Characterization Swelling Swelling Studies Characterization->Swelling Mechanical Mechanical Testing (Rheometry) Characterization->Mechanical Drug_Release Drug Release Kinetics Characterization->Drug_Release

Caption: Workflow for hydrogel synthesis and characterization.

References

Application of DMAPA in the Preparation of Corrosion Inhibitors: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Dimethylaminopropylamine (DMAPA) is a versatile chemical intermediate widely utilized in the synthesis of a variety of industrial products, including surfactants, water treatment chemicals, and epoxy resin curing agents.[1][2][3] A significant application of this compound lies in the preparation of corrosion inhibitors, which are crucial for protecting metallic materials from degradation in aggressive environments. This compound's unique structure, featuring both a primary and a tertiary amine group, allows for its modification into various forms, such as Schiff bases and fatty acid amides, which exhibit excellent corrosion-inhibiting properties.[4][5] These derivatives can effectively form a protective film on the metal surface, mitigating both anodic and cathodic corrosion reactions.[1][5] This document provides detailed application notes, experimental protocols, and performance data for this compound-based corrosion inhibitors, intended for researchers, scientists, and professionals in the field of materials science and chemical engineering.

Application Notes

This compound-derived compounds are effective corrosion inhibitors for various metals, particularly carbon steel, in acidic media.[5] They function by adsorbing onto the metal surface, creating a barrier that isolates the metal from the corrosive environment.[1][5] The inhibition mechanism can be attributed to both physisorption (electrostatic interaction) and chemisorption (coordinate bonding through nitrogen and oxygen atoms).[5]

Two prominent classes of this compound-based corrosion inhibitors are:

  • This compound-based Schiff Bases: These are synthesized by reacting this compound with aldehydes or ketones. The resulting imine group (-C=N-) enhances the molecule's ability to adsorb on the metal surface. These compounds have demonstrated high inhibition efficiencies at relatively low concentrations.

  • This compound-based Fatty Acid Amides: Formed through the reaction of this compound with fatty acids, these molecules possess a long hydrocarbon chain that imparts hydrophobic properties, further enhancing the protective barrier on the metal surface.

The selection of a particular this compound derivative depends on the specific application, including the type of metal to be protected, the nature of the corrosive environment (e.g., pH, temperature, presence of chlorides), and the required duration of protection.

Performance Data of this compound-Based Corrosion Inhibitors

The effectiveness of corrosion inhibitors is quantified by their inhibition efficiency (IE%), which can be determined using various electrochemical and gravimetric techniques. The following tables summarize the performance data for a series of this compound-based cationic surfactants derived from Schiff bases, evaluated as corrosion inhibitors for carbon steel in a 1.0 M HCl solution.[5]

Table 1: Corrosion Rate, Surface Coverage, and Inhibition Efficiency of Compound (I) at Different Temperatures and Concentrations. [5]

Temperature (°C)Concentration (M)Corrosion Rate (mpy)Surface Coverage (θ)Inhibition Efficiency (%)
251.00E-0615.40.3535.1
5.00E-0612.10.5049.8
1.00E-059.80.6059.5
5.00E-056.50.7373.1
1.00E-044.10.8383.0
401.00E-0630.20.3232.3
5.00E-0623.90.4646.1
1.00E-0519.40.5656.2
5.00E-0512.90.6968.6
1.00E-048.20.8181.4
551.00E-0658.90.2929.3
5.00E-0646.70.4443.9
1.00E-0537.90.5554.5
5.00E-0525.30.6867.8
1.00E-0416.10.8080.4
701.00E-06114.50.2626.1
5.00E-0690.80.4141.3
1.00E-0573.70.5252.3
5.00E-0549.20.6766.8
1.00E-0431.30.7979.3

Table 2: Corrosion Rate, Surface Coverage, and Inhibition Efficiency of Compound (II) at Different Temperatures and Concentrations. [5]

Temperature (°C)Concentration (M)Corrosion Rate (mpy)Surface Coverage (θ)Inhibition Efficiency (%)
251.00E-0614.20.4141.2
5.00E-0610.90.5554.8
1.00E-058.70.6464.1
5.00E-055.80.7676.0
1.00E-043.70.8584.8
401.00E-0627.90.3737.1
5.00E-0621.40.5251.7
1.00E-0517.10.6161.4
5.00E-0511.40.7474.3
1.00E-047.20.8483.7
551.00E-0654.30.3534.8
5.00E-0641.70.5050.0
1.00E-0533.30.6060.0
5.00E-0522.20.7373.4
1.00E-0414.10.8383.1
701.00E-06105.60.3232.1
5.00E-0681.10.4847.6
1.00E-0564.80.5858.1
5.00E-0543.20.7272.0
1.00E-0427.50.8282.2

Table 3: Corrosion Rate, Surface Coverage, and Inhibition Efficiency of Compound (III) at Different Temperatures and Concentrations. [5]

Temperature (°C)Concentration (M)Corrosion Rate (mpy)Surface Coverage (θ)Inhibition Efficiency (%)
251.00E-0612.90.4746.5
5.00E-069.70.6059.9
1.00E-057.60.6868.4
5.00E-055.00.7979.2
1.00E-043.10.8787.1
401.00E-0625.30.4342.9
5.00E-0619.00.5757.1
1.00E-0515.00.6666.1
5.00E-059.90.7877.6
1.00E-046.20.8686.0
551.00E-0649.30.4140.8
5.00E-0637.00.5655.6
1.00E-0529.20.6564.9
5.00E-0519.30.7776.8
1.00E-0412.10.8585.4
701.00E-0695.80.3838.4
5.00E-0671.90.5453.5
1.00E-0556.80.6363.3
5.00E-0537.50.7675.7
1.00E-0423.50.8584.8

Experimental Protocols

Protocol 1: Synthesis of this compound-Based Schiff Base Cationic Surfactants

This protocol describes a general procedure for the synthesis of Schiff base derivatives of this compound, which are subsequently quaternized to form cationic surfactants.

Materials:

  • 3-Dimethylaminopropylamine (this compound)

  • Aromatic aldehyde (e.g., Salicylaldehyde)

  • Alkyl halide (e.g., 1-Bromododecane)

  • Ethanol (B145695)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Rotary evaporator

Procedure:

  • Schiff Base Formation:

    • In a round-bottom flask, dissolve an equimolar amount of this compound and the selected aromatic aldehyde in ethanol.

    • Reflux the mixture with constant stirring for 4-6 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator to obtain the crude Schiff base.

  • Quaternization:

    • Dissolve the synthesized Schiff base in a suitable solvent like acetone (B3395972) or ethanol.

    • Add an equimolar amount of the desired alkyl halide.

    • Reflux the mixture for 8-12 hours.

    • After cooling, the quaternized product (cationic surfactant) may precipitate. If not, the solvent is removed under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system.

Protocol 2: Evaluation of Corrosion Inhibition Performance

This protocol outlines the weight loss method for assessing the corrosion inhibition efficiency of the synthesized this compound-based inhibitors.

Materials and Equipment:

  • Carbon steel coupons of known dimensions and composition

  • Corrosive medium (e.g., 1.0 M HCl)

  • Synthesized this compound-based corrosion inhibitor

  • Water bath or thermostat

  • Analytical balance (precision: 0.1 mg)

  • Emery papers of various grades

  • Acetone

  • Distilled water

  • Glass beakers

Procedure:

  • Coupon Preparation:

    • Mechanically polish the carbon steel coupons with a series of emery papers (e.g., 400, 600, 800, 1000, and 1200 grit) until a smooth, mirror-like surface is achieved.

    • Degrease the coupons by washing with acetone, followed by rinsing with distilled water.

    • Dry the coupons thoroughly and weigh them accurately using an analytical balance.

  • Corrosion Test:

    • Prepare solutions of the corrosive medium (e.g., 1.0 M HCl) with and without different concentrations of the synthesized inhibitor.

    • Immerse the pre-weighed coupons in the test solutions in separate glass beakers. Ensure the coupons are fully submerged.

    • Maintain the temperature of the solutions at the desired level using a water bath for a specified immersion period (e.g., 6 hours).

  • Post-Test Analysis:

    • After the immersion period, carefully remove the coupons from the test solutions.

    • Clean the coupons with a cleaning solution (e.g., a solution containing HCl and hexamethylenetetramine) to remove corrosion products, rinse with distilled water and acetone, and then dry.

    • Weigh the cleaned and dried coupons accurately.

  • Calculations:

    • Corrosion Rate (CR): CR (mpy) = (K × W) / (A × T × D) Where: K = a constant (3.45 × 10^6 for mpy) W = Weight loss in grams A = Area of the coupon in cm² T = Immersion time in hours D = Density of the metal in g/cm³

    • Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] × 100 Where: CR_blank = Corrosion rate in the absence of the inhibitor CR_inh = Corrosion rate in the presence of the inhibitor

Visualizations

Synthesis_of_DMAPA_Schiff_Base_Inhibitor This compound This compound (3-Dimethylaminopropylamine) Reflux1 Reflux (4-6 hours) This compound->Reflux1 Aldehyde Aromatic Aldehyde (e.g., Salicylaldehyde) Aldehyde->Reflux1 Solvent1 Ethanol Solvent1->Reflux1 SchiffBase This compound-Schiff Base Reflux1->SchiffBase Reflux2 Reflux (8-12 hours) SchiffBase->Reflux2 AlkylHalide Alkyl Halide (e.g., 1-Bromododecane) AlkylHalide->Reflux2 Solvent2 Acetone/Ethanol Solvent2->Reflux2 Inhibitor Cationic Surfactant (Corrosion Inhibitor) Reflux2->Inhibitor

Caption: Synthesis of a this compound-based Schiff base corrosion inhibitor.

Corrosion_Inhibition_Mechanism cluster_solution Corrosive Solution (e.g., HCl) cluster_metal Metal Surface (e.g., Carbon Steel) H+ H+ Cathodic_Site Cathodic Site (2H⁺ + 2e⁻ -> H₂) H+->Cathodic_Site Cl- Cl- Anodic_Site Anodic Site (Fe -> Fe²⁺ + 2e⁻) Cl-->Anodic_Site Inhibitor This compound-Inhibitor Molecule Protective_Film Adsorbed Protective Film Inhibitor->Protective_Film Adsorption Protective_Film->Anodic_Site Blocks Anodic Reaction Protective_Film->Cathodic_Site Blocks Cathodic Reaction

Caption: Mechanism of corrosion inhibition by this compound-based inhibitors.

Experimental_Workflow_Weight_Loss A 1. Prepare Carbon Steel Coupons (Polish, Degrease, Weigh) C 3. Immerse Coupons in Test Solutions (Controlled Temperature & Time) A->C B 2. Prepare Test Solutions (Corrosive Medium +/- Inhibitor) B->C D 4. Remove and Clean Coupons C->D E 5. Dry and Reweigh Coupons D->E F 6. Calculate Weight Loss, Corrosion Rate, and Inhibition Efficiency E->F

Caption: Workflow for evaluating corrosion inhibitors via the weight loss method.

References

Application Notes and Protocols for DMAP-Catalyzed Esterification Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 4-(Dimethylamino)pyridine (DMAP)-catalyzed esterification reactions, a cornerstone of modern organic synthesis. DMAP is a highly efficient nucleophilic catalyst frequently employed in acylation reactions, most notably in the Steglich esterification.[1][2] This method is renowned for its mild reaction conditions, making it compatible with a wide array of functional groups and particularly suitable for acid-sensitive substrates or sterically hindered alcohols.[3][4]

Core Concepts

DMAP-catalyzed esterification, particularly the Steglich protocol, typically involves the use of a carboxylic acid, an alcohol, a coupling agent (like a carbodiimide), and a catalytic amount of DMAP.[5][6] The reaction can be performed at room temperature and generally provides high yields.[7]

The key to the reaction's success lies in the nucleophilicity of DMAP, which is greater than that of the alcohol.[4] DMAP attacks the activated carboxylic acid intermediate (formed with the coupling agent) to generate a highly reactive N-acylpyridinium species.[8][9] This intermediate is then readily attacked by the alcohol to form the desired ester, regenerating the DMAP catalyst in the process.[4][10] This catalytic cycle effectively avoids the formation of inactive N-acylurea byproducts that can plague carbodiimide-mediated couplings in the absence of DMAP.[4][9]

Reaction Mechanism and Experimental Workflow

The general mechanism for a DMAP-catalyzed esterification using a carbodiimide (B86325) coupling agent (like DCC or EDC) is illustrated below.

DMAP_Esterification_Mechanism RCOOH Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + Carbodiimide Carbodiimide Carbodiimide (e.g., DCC, EDC) Carbodiimide->O_Acylisourea N_Acylpyridinium N-Acylpyridinium Ion O_Acylisourea->N_Acylpyridinium + DMAP Urea Urea Byproduct (e.g., DCU) O_Acylisourea->Urea DMAP DMAP DMAP->N_Acylpyridinium Ester Ester (R-COOR') N_Acylpyridinium->Ester + Alcohol Alcohol Alcohol (R'-OH) Alcohol->Ester Ester->DMAP Regenerates Catalyst

Caption: Mechanism of DMAP-catalyzed esterification.

A typical experimental workflow for a DMAP-catalyzed esterification reaction is outlined in the following diagram.

Experimental_Workflow A Combine Carboxylic Acid, Alcohol, and DMAP in Solvent B Add Coupling Agent (e.g., EDC, DCC) A->B C Stir at Room Temperature B->C D Monitor Reaction by TLC C->D E Work-up: Filter Urea Byproduct (if DCC is used) D->E Reaction Complete F Aqueous Wash E->F G Dry Organic Layer F->G H Concentrate in vacuo G->H I Purify by Column Chromatography (if necessary) H->I

Caption: A typical experimental workflow.

Experimental Conditions and Data

The following tables summarize typical experimental conditions for DMAP-catalyzed esterification reactions, providing a starting point for reaction optimization.

Table 1: General Reaction Parameters

ParameterTypical Range/ValueNotes
Carboxylic Acid 1.0 - 1.2 equivalentsCan be aliphatic, aromatic, or heterocyclic.
Alcohol 1.0 equivalentPrimary, secondary, and even tertiary alcohols can be used.[1][11]
Coupling Agent 1.1 - 1.5 equivalentsDCC and EDC are common choices.[5][7]
DMAP 0.05 - 10 mol% (catalytic) or stoichiometricCatalytic amounts are often sufficient.[7][12] Stoichiometric amounts may be used in difficult cases.
Solvent Dichloromethane (DCM), Acetonitrile (B52724), Diethyl Ether, Ethyl AcetateAnhydrous conditions are recommended.[5][7] Acetonitrile is a greener solvent alternative.[13]
Temperature 0 °C to Room TemperatureReactions are typically run at room temperature.[5][7]
Reaction Time 1.5 - 24 hoursVaries depending on the substrates and reaction scale.[5][8]

Table 2: Example Protocols and Yields

Carboxylic AcidAlcoholCoupling Agent (equiv.)DMAP (equiv.)SolventTime (h)Yield (%)
(E)-Cinnamic acidCinnamyl alcoholEDC (1.5)3.0Acetonitrile0.75High (not specified)[13]
(E)-Cinnamic acidBenzyl alcoholNot specifiedExcessCH3CNNot specified76[8]
5-chloro-8-hydroxyquinolineVarious acylating agentsDCCCatalyticNot specifiedNot specifiedGood[2]
General ProtocolGeneral ProtocolDCC (1.0)0.05Not specified24>70[8]

Detailed Experimental Protocols

Protocol 1: General Procedure for Steglich Esterification using DCC [5][7]

Materials:

  • Carboxylic Acid (1.0 mmol)

  • Alcohol (1.0 mmol)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 mmol, 1.1 equiv.)

  • 4-(Dimethylamino)pyridine (DMAP) (0.05-0.1 mmol, 5-10 mol%)

  • Anhydrous Dichloromethane (DCM) (5-10 mL)

Procedure:

  • To a solution of the carboxylic acid (1.0 mmol), alcohol (1.0 mmol), and DMAP (0.05-0.1 mmol) in anhydrous DCM (5-10 mL) at 0 °C, add a solution of DCC (1.1 mmol) in anhydrous DCM (2-3 mL) dropwise with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed.[5]

  • Filter the reaction mixture through a sintered glass funnel or a pad of celite to remove the DCU precipitate.

  • Wash the filtrate sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude ester can be further purified by column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Greener Steglich Esterification using EDC in Acetonitrile [13]

Materials:

  • Carboxylic Acid (1.2 equiv.)

  • Alcohol (1.0 equiv.)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 equiv.)

  • 4-(Dimethylamino)pyridine (DMAP) (3.0 equiv.)

  • Acetonitrile (15 mL for a 1 mmol scale reaction)

  • Diethyl ether or Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated Sodium bicarbonate (NaHCO₃)

  • Brine

Procedure:

  • In a round-bottom flask, combine the carboxylic acid, DMAP, and EDC.

  • Add acetonitrile and the alcohol to the flask with a magnetic stir bar.

  • Stir the reaction at room temperature for approximately 45 minutes, monitoring by TLC.

  • Once the reaction is complete, remove the acetonitrile under reduced pressure.

  • To the residue, add diethyl ether (or ethyl acetate) and 1 M HCl solution and transfer to a separatory funnel.

  • Extract the product into the organic layer.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.[5]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the ester, often in high purity without the need for chromatography.[13]

Concluding Remarks

DMAP-catalyzed esterification, particularly the Steglich protocol, is a versatile and reliable method for the synthesis of a wide range of esters. Its mild conditions and high efficiency make it an invaluable tool in academic research and the pharmaceutical industry. The provided protocols and data serve as a foundation for developing robust and optimized esterification procedures. For substrates that are particularly challenging, further optimization of solvent, temperature, and stoichiometry may be necessary.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Yields in DMAPA-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of reactions catalyzed by 3-(Dimethylamino)-1-propylamine (DMAPA).

FAQs: Understanding the Role of this compound in Catalysis

Q1: What types of reactions are commonly catalyzed by this compound?

A1: this compound is primarily utilized as an efficient basic catalyst in various organic syntheses. Its most notable applications include Knoevenagel condensations and as an accelerator in the curing of epoxy resins.[1] It is also effective in promoting tandem reactions, such as the one-pot synthesis of bicyclic ortho-aminocarbonitrile derivatives.[1][2]

Q2: How does this compound function as a catalyst?

A2: The catalytic activity of this compound stems from its basic amine structure.[1] In reactions like the Knoevenagel condensation, it acts as a base to deprotonate an active hydrogen compound, forming a nucleophile that then attacks a carbonyl group. This is followed by a dehydration reaction.[1] In epoxy curing, this compound acts as an accelerator, speeding up the crosslinking process.[1]

Q3: What are the key advantages of using this compound as a catalyst?

A3: this compound is often considered an attractive alternative to other catalysts due to its efficiency, which can lead to higher yields and reduced reaction times.[1] It is also a relatively inexpensive and readily available reagent.

Troubleshooting Guide 1: Knoevenagel Condensation

Low yields in this compound-catalyzed Knoevenagel condensations can often be attributed to several factors. This guide provides a systematic approach to troubleshooting these issues.

Issue: Low or No Product Yield

Potential CauseRecommended Solution
Sub-optimal Catalyst Loading The concentration of this compound can significantly influence the reaction rate and yield. An insufficient amount may lead to a slow or incomplete reaction, while an excess can sometimes promote side reactions. It is recommended to perform a catalyst loading study to determine the optimal concentration for your specific substrates.
Inappropriate Solvent The choice of solvent can impact the solubility of reactants and the stability of intermediates. For the synthesis of bicyclic ortho-aminocarbonitrile derivatives via a Knoevenagel-Michael cascade, ethanol (B145695) has been shown to be an effective solvent.[1][2] If solubility is an issue, consider exploring other polar protic or aprotic solvents.
Unfavorable Reaction Temperature Many this compound-catalyzed reactions can proceed at room temperature under mild conditions.[1][2] However, if the reaction is sluggish, gentle heating may be required. Conversely, excessive heat can lead to the decomposition of reactants or products. Monitor the reaction progress by TLC or other analytical methods to determine the optimal temperature.
Poor Quality of Reactants Impurities in the starting materials, such as the aldehyde, ketone, or active methylene (B1212753) compound, can inhibit the catalyst or lead to the formation of byproducts. Ensure that all reactants are of high purity and are properly stored to prevent degradation.
Presence of Water While some reactions can tolerate small amounts of water, Knoevenagel condensations produce water as a byproduct, which can shift the equilibrium back towards the reactants. In some cases, the removal of water using a Dean-Stark apparatus or the addition of a drying agent like molecular sieves may improve the yield.
Experimental Protocol: Synthesis of Bicyclic ortho-Aminocarbonitrile Derivatives

This protocol describes a one-pot, three-component reaction for the synthesis of bicyclic ortho-aminocarbonitrile derivatives using this compound as a catalyst.[1][2]

Materials:

  • Aromatic aldehyde (1 mmol)

  • Cyclic ketone (e.g., cyclohexanone) (1 mmol)

  • Malononitrile (2 mmol)

  • 3-(Dimethylamino)-1-propylamine (this compound) (catalytic amount)

  • Ethanol

Procedure:

  • In a round-bottom flask, combine the aromatic aldehyde, cyclic ketone, malononitrile, and a catalytic amount of this compound in ethanol.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, the product often crystallizes directly from the reaction mixture.

  • Collect the solid product by filtration and wash with cold ethanol to afford the pure bicyclic ortho-aminocarbonitrile derivative.

This reaction is reported to proceed with good to excellent yields under mild conditions.[1][2]

Signaling Pathway: Knoevenagel Condensation Catalyzed by this compound

Knoevenagel_Condensation cluster_0 Deprotonation cluster_1 Nucleophilic Attack cluster_2 Protonation & Dehydration ActiveMethylene Active Methylene Compound (Z-CH2-Z') Enolate Enolate Intermediate ActiveMethylene->Enolate This compound DMAPA_base This compound DMAPA_H Protonated this compound DMAPA_base->DMAPA_H + H+ Carbonyl Aldehyde/Ketone (R-CO-R') Enolate->Carbonyl Nucleophilic Attack DMAPA_H->DMAPA_base - H+ Alkoxide Alkoxide Intermediate Carbonyl->Alkoxide Alcohol β-Hydroxy Adduct Alkoxide->Alcohol + H+ (from this compound-H+) Product α,β-Unsaturated Product Alcohol->Product - H2O Water H2O

Caption: Mechanism of this compound-catalyzed Knoevenagel condensation.

Troubleshooting Guide 2: Amidation Reactions

While less common than for Knoevenagel condensations, this compound can be involved in amidation reactions, often in conjunction with other reagents. Low yields in these reactions can be due to a variety of factors.

Issue: Low Amide Yield

Potential CauseRecommended Solution
Inefficient Activation of Carboxylic Acid For direct amidation, the carboxylic acid needs to be activated. If using a coupling agent, ensure it is fresh and used in the correct stoichiometry. This compound can act as a nucleophilic catalyst in these systems.
Side Reactions Unwanted side reactions can consume starting materials or the desired product. Common side reactions include racemization of chiral carboxylic acids or the formation of byproducts from the coupling agent. Optimizing the reaction temperature and minimizing reaction time can help to reduce side reactions.
Poor Nucleophilicity of the Amine Sterically hindered or electron-poor amines may exhibit low reactivity. In such cases, increasing the reaction temperature or using a more potent activating agent may be necessary.
Solvent Effects The choice of solvent can influence the solubility of reactants and the rate of reaction. Aprotic polar solvents such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF) are often used for amidation reactions.

Logical Relationship: Troubleshooting Low Amide Yield

Amidation_Troubleshooting Start Low Amide Yield Check_Activation Is the carboxylic acid activation efficient? Start->Check_Activation Check_Side_Reactions Are side reactions occurring? Check_Activation->Check_Side_Reactions Yes Optimize_Coupling_Agent Optimize coupling agent/ This compound stoichiometry Check_Activation->Optimize_Coupling_Agent No Check_Amine_Reactivity Is the amine sufficiently nucleophilic? Check_Side_Reactions->Check_Amine_Reactivity No Optimize_Temp_Time Lower temperature and/ or shorten reaction time Check_Side_Reactions->Optimize_Temp_Time Yes Check_Solvent Is the solvent appropriate? Check_Amine_Reactivity->Check_Solvent Yes Increase_Temp_Activator Increase temperature or use a stronger activating agent Check_Amine_Reactivity->Increase_Temp_Activator No Screen_Solvents Screen alternative solvents (e.g., DCM, DMF) Check_Solvent->Screen_Solvents No End Yield Improved Check_Solvent->End Yes

Caption: Troubleshooting workflow for low yield in amidation reactions.

Troubleshooting Guide 3: Epoxy Resin Curing

This compound can be used as an accelerator to speed up the curing process of epoxy resins.[1] However, issues can arise that affect the final properties of the cured material.

Issue: Incomplete or Improper Curing

Potential CauseRecommended Solution
Incorrect this compound Concentration The concentration of this compound as an accelerator is critical. Too little will result in a slow or incomplete cure, while too much can lead to a very rapid, exothermic reaction that may cause defects in the final product. It is important to follow the recommended concentration for the specific epoxy resin and curing agent system or to optimize it through experimentation.
Inaccurate Mixing Ratio of Resin and Hardener The stoichiometry between the epoxy resin and the curing agent is crucial for achieving optimal properties. An incorrect ratio will lead to an incomplete cure, resulting in a soft or tacky final product. Carefully measure and thoroughly mix the resin and hardener according to the manufacturer's instructions.
Low Curing Temperature The rate of epoxy curing is temperature-dependent. If the ambient temperature is too low, the reaction will proceed very slowly or may not go to completion. Curing at the recommended temperature is essential. In some cases, a post-cure at an elevated temperature may be necessary to achieve full material properties.
Moisture Contamination Moisture from the air or on the surfaces being bonded can interfere with the curing reaction and lead to a tacky or cloudy finish. Ensure that the working environment has low humidity and that all surfaces are clean and dry before applying the epoxy.

Experimental Workflow: Optimizing this compound Concentration in Epoxy Curing

Epoxy_Optimization_Workflow Start Define Epoxy System (Resin + Hardener) Prepare_Samples Prepare multiple samples with varying this compound concentrations (e.g., 0.1%, 0.5%, 1.0%, 2.0%) Start->Prepare_Samples Cure_Samples Cure all samples under identical conditions (temperature, time) Prepare_Samples->Cure_Samples Measure_Properties Measure key properties: - Curing time (e.g., gel time) - Hardness (e.g., Shore D) - Glass transition temp. (Tg) Cure_Samples->Measure_Properties Analyze_Data Analyze data to identify optimal this compound concentration Measure_Properties->Analyze_Data End Optimized Formulation Analyze_Data->End

Caption: Workflow for optimizing this compound concentration in epoxy curing.

References

Technical Support Center: Purification of DMAPA-Synthesized Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the purification of compounds synthesized using 3-(dimethylamino)-1-propylamine (DMAPA).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in reactions involving this compound?

A1: The most frequent impurities are residual (unreacted) this compound, N,N-dimethylaminopropionitrile (a precursor to this compound if hydrogenation is incomplete), and byproducts formed from the reaction of this compound with reagents like acyl chlorides or sulfonyl chlorides. Additionally, if DCC is u[1][2]sed as a coupling agent, DCU (dicyclohexylurea) is a common and often difficult-to-remove byproduct.

Q2: My this compound-synthesiz[3]ed compound is a basic amine. Why is it streaking or tailing on a silica (B1680970) gel TLC plate and column?

A2: Severe streaking or tailing of basic compounds on silica gel is a common problem. It occurs due to strong a[4]cid-base interactions between the basic amine groups of your compound and the acidic silanol (B1196071) groups (Si-OH) on the surface of the silica gel. This can lead to poor sep[4][5]aration, broad peaks, and even irreversible binding or decomposition of the compound on the column.

Q3: How can I remove r[4]esidual this compound from my reaction mixture without using column chromatography?

A3: An acidic wash is the most effective method. Since this compound is basic, it [1]can be protonated and extracted into an aqueous acidic layer. Dissolve your crude product in an organic solvent like ethyl acetate (B1210297) or dichloromethane (B109758) (DCM). Wash the organic layer several times with a dilute acid such as 1 M HCl, 5% KHSO₄, or 10% copper sulfate (B86663) solution. The protonated this compound-salt[6][7] will move into the aqueous phase, which can then be separated and discarded. This method is ideal if y[7]our target compound is stable in acidic conditions and not basic itself.

Q4: When is column chr[6]omatography the best choice for purification?

A4: Column chromatography is ideal when you need to separate your desired compound from impurities with similar polarities, or when other methods like extraction or crystallization fail to yield a pure product. It is a versatile techniq[8]ue that allows for the separation of complex mixtures based on differential adsorption of compounds to the stationary phase.

Troubleshooting Co[8][9]mmon Purification Issues

This section addresses specific problems encountered during the purification of this compound-derivatives.

Issue 1: Residual this compound or Other Basic Impurities Remain After Acid Wash
  • Possible Cause: The acid wash was not effective enough. This could be due to insufficient concentration of the acid, an insufficient number of washes, or the formation of an emulsion that prevented efficient separation.

  • Solution:

    • Increase Acid Concentration/Volume: Use a slightly more concentrated acid (e.g., 2N HCl) or increase the volume of the acidic solution for each wash.

    • Multiple Washes[9]: Perform at least 3-5 washes with the acidic solution to ensure complete removal.

    • Alternative Acidic Wash: Washing the organic phase with aqueous copper sulfate (CuSO₄) can be effective. The copper complexes with the amine, rendering it water-soluble. A color change in the aqu[6][7]eous layer (to purple) indicates complex formation.

    • Break Emulsions[7][10]: If an emulsion forms, adding brine (saturated NaCl solution) can help break it and improve phase separation.

Issue 2: Compound Streaks or Decomposes on Silica Gel Column
  • Possible Cause: The acidic nature of standard silica gel is interacting strongly with your basic compound.

  • **Solution Workflow:[4]

    Caption: Decision workflow for troubleshooting amine purification on silica gel.
  • Detailed Explanation:

    • Add a Basic Modifier: Incorporating a small amount of a competing base, like triethylamine (B128534) (TEA) or ammonia, into your mobile phase neutralizes the acidic sites on the silica. This allows your compound[4][5] to elute properly, resulting in sharper peaks and better separation.

    • Switch Stationa[4][11]ry Phase: If your compound is acid-sensitive and decomposes, a different stationary phase is necessary. Basic alumina (B75360) is a common alternative to silica for purifying basic compounds. Reverse-phase chromatogra[4][12]phy, where the stationary phase is non-polar (like C18) and the mobile phase is polar, is another excellent option.

Issue 3: Difficul[5]ty Finding a Suitable Solvent System for Column Chromatography
  • Problem: The compound either remains at the baseline (Rf=0) or moves with the solvent front (Rf=1) on TLC plates.

  • Solution: The key is to find a solvent system that provides a target Rf value between 0.25 and 0.35 on a TLC plate. This range typically ensu[13]res good separation on a column.

    • For Polar Compo[13]unds (Stuck at Baseline): Increase the polarity of the mobile phase. A common starting point for basic compounds is a mixture of Dichloromethane (DCM) and Methanol (MeOH). If the compound still doe[14]sn't move, a typical "flush" solvent system is 10-20% MeOH in DCM, often with 1% TEA added to prevent streaking.

    • For Non-Polar C[4][15]ompounds (Shooting to Solvent Front): Decrease the polarity of the mobile phase. Use less polar solvents like Ethyl Acetate (EtOAc) mixed with Hexane or Heptane. Start with a low percenta[14]ge of the more polar solvent (e.g., 5-10% EtOAc in Hexane) and gradually increase it.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (Acid Wash) to Remove this compound
  • Dissolution: Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate, 10-20 mL per gram of crude material).

  • Transfer: Pour the solution into a separatory funnel.

  • First Wash: Add an equal volume of a dilute acid solution (e.g., 1 M HCl).

  • Extraction: Stopper the funnel, invert it, and open the stopcock to vent pressure. Shake vigorously for 30-60 seconds, venting periodically.

  • Separation: Allow the layers to separate completely. Drain the lower aqueous layer.

  • Repeat: Repeat the wash (steps 3-5) at least two more times.

  • Neutralization & Brine Wash: Wash the organic layer once with saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize any remaining acid, followed by one wash with brine to remove excess water.

  • Drying and Concentration: Drain the organic layer into a flask, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.

    Caption: Workflow for purification of this compound-synthesized compounds via acid wash.

Protocol 2: Flash Column Chromatography for Basic Compounds
  • Select Solvent System: Using TLC, identify a solvent system that gives your product an Rf of ~0.3 and separates it from impurities. Remember to add a basic modifier (e.g., 1% TEA) to the solvent system to prevent streaking.

  • Pack Column: Pack[4][16] a glass column with silica gel using the chosen eluent (wet packing). Ensure the silica bed is compact and level.

  • Load Sample: Dissolve the crude product in a minimum amount of the eluent or DCM. Alternatively, pre-adsorb the crude material onto a small amount of silica gel, dry it to a free-flowing powder, and load it onto the top of the column bed.

  • Elute: Begin elut[4]ion with the chosen solvent system. Collect fractions in test tubes.

  • Monitor: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure. Note: Removing the high-boiling point TEA may require co-evaporation with a solvent like toluene (B28343) or placing the sample under high vacuum.

Data & Reference T[4]ables

Table 1: Common Solvent Systems for Column Chromatography of Basic Compounds

Solvent System Components (v/v)PolarityTarget Compounds & Notes
Hexane / Ethyl Acetate (+ 1% TEA) Low to MediumGood for less polar compounds. A standard system for many organic molecules.
Dichloromethane / M[14]ethanol (+ 1% TEA) Medium to HighExcellent for more polar compounds. A very common system for purifying amines.
Dichloromethane / A[14][15]cetone (+ 1% TEA) MediumAlternative to EtOAc systems.
DCM / NH₃ in MeOH (e.g., 7N solution) HighUsed for very polar or stubborn basic compounds that do not elute with TEA-modified systems.

Table 2: Physical Pr[15]operties of this compound Relevant to Purification

PropertyValueImplication for Purification
Boiling Point 133-134 °CCan be removed by distillation from high-boiling products, but difficult to remove from products with similar boiling points under vacuum.
pKa ~10.6 (for the primary amine)The high basicity allows for easy protonation and removal with a simple acidic wash (pH < 8).
Solubility Miscible with water, ethanol, etherIts water miscibility facilitates its removal into an aqueous layer during extraction.

References

Technical Support Center: DMAPA in Polymerization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting support and frequently asked questions (FAQs) for the use of N,N-dimethylaminopropyl acrylamide (B121943) (DMAPA) in polymerization reactions.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the polymerization of this compound, offering potential causes and actionable solutions.

Issue 1: Failed or Slow Polymerization

Potential CauseRecommended Solution
Oxygen Inhibition Degas the monomer solution thoroughly using techniques such as purging with an inert gas (Nitrogen or Argon) for 20-30 minutes, or through several freeze-pump-thaw cycles.
Inactive Initiator Use a freshly prepared initiator solution. For redox systems like APS/TEMED, ensure both components are fresh as they can degrade over time.[1]
Incorrect pH For free-radical polymerization of acrylamide derivatives, the pH of the reaction medium can significantly impact the polymerization rate. Optimal polymerization is often observed in the pH range of 7-10 for systems initiated by persulfate/TEMED.[2] Adjust the pH of the monomer solution before adding the initiator.
Low Temperature While some controlled radical polymerizations can proceed at lower temperatures, conventional free-radical polymerization may be slow. If applicable, consider increasing the reaction temperature. For persulfate initiators, decomposition to form radicals is temperature-dependent, often requiring temperatures around 60-80°C.[3]
Monomer Impurities Use high-purity this compound. If the monomer has been stored for a long time, consider passing it through a column of basic alumina (B75360) to remove any inhibitors.

Issue 2: Poor Molecular Weight Control and High Polydispersity (PDI)

Potential CauseRecommended Solution
Inappropriate Polymerization Technique For controlled molecular weight and low PDI, conventional free-radical polymerization is often unsuitable. Employ controlled radical polymerization (CRP) techniques like RAFT or ATRP. RAFT polymerization has been shown to be effective for acrylamide derivatives.[4]
Issues with ATRP The tertiary amine group in this compound can complex with the copper catalyst in ATRP, leading to a loss of control.[5] This can result in broad molecular weight distributions.[5] Consider using a ligand that forms a more stable complex with copper or switching to RAFT polymerization. A side reaction involving intramolecular cyclization can also lead to a loss of the terminal halogen, preventing further chain growth.[6][7]
Incorrect Initiator/Monomer or CTA/Initiator Ratios In CRP, the ratio of monomer to initiator (for ATRP) or monomer to Chain Transfer Agent (CTA) (for RAFT) determines the target molecular weight. The ratio of CTA to initiator in RAFT is also crucial for good control.[4] Carefully calculate and measure these ratios. A typical [CTA]/[Initiator] ratio for RAFT is between 2 and 10.

Issue 3: Side Reactions and Polymer Instability

Potential CauseRecommended Solution
Hydrolysis of Amide Group While less susceptible to hydrolysis than esters, the amide group in this compound can hydrolyze under strongly acidic or basic conditions, especially at elevated temperatures.[8] This will introduce carboxylic acid functionalities into the polymer backbone. It is recommended to conduct the polymerization at a neutral or slightly basic pH and at the lowest effective temperature to minimize this side reaction.
Intramolecular Cyclization (in ATRP) As mentioned, the tertiary amine can attack the terminal carbon-halogen bond, leading to a cyclic quaternary ammonium (B1175870) salt and loss of the active chain end.[6][7] This is an inherent challenge with ATRP of such monomers.[6] Using a less reactive halogen (e.g., chlorine instead of bromine) or conducting the polymerization at lower temperatures might reduce the rate of this side reaction.

Issue 4: Difficulty in Polymer Purification

Potential CauseRecommended Solution
Residual Monomer Unreacted this compound monomer can be difficult to remove due to its water solubility. Precipitation of the polymer in a suitable non-solvent is a common method. For poly(this compound), which is water-soluble, precipitation in a large excess of a solvent like cold acetone (B3395972) or THF is often effective.
Catalyst Removal (for ATRP) The copper catalyst used in ATRP needs to be removed. This can be achieved by passing a solution of the polymer through a column of neutral alumina or by precipitation followed by washing.[9]
High Viscosity of Polymer Solution High molecular weight polymers can form very viscous solutions, making them difficult to handle and purify. Diluting the polymer solution with a good solvent before purification can help.

Frequently Asked Questions (FAQs)

Q1: What is a suitable polymerization technique for this compound to obtain a well-defined polymer?

A: For achieving a polymer with a controlled molecular weight and a narrow molecular weight distribution (low PDI), Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a highly recommended technique for acrylamide-based monomers like this compound.[4] While Atom Transfer Radical Polymerization (ATRP) can be used, it often presents challenges due to the tertiary amine group on this compound, which can interfere with the copper catalyst and lead to side reactions.[5][6]

Q2: How does the pH of the reaction mixture affect the polymerization of this compound?

A: The pH is a critical parameter. The tertiary amine group in this compound has a pKa around 9.2.[10] At pH values below this, the amine group will be protonated. This can affect the monomer's reactivity and solubility. For free-radical polymerization initiated by a persulfate/TEMED system, the optimal pH range is typically between 7 and 10.[2] In controlled radical polymerizations, the pH can influence the stability of the catalyst (in ATRP) or the activity of the CTA (in RAFT).

Q3: My poly(this compound) solution is very viscous. How can I purify it effectively?

A: High viscosity is common for high molecular weight water-soluble polymers. To facilitate purification, you can dilute the aqueous polymer solution with more water or a suitable alcohol like methanol (B129727) before proceeding. For purification, precipitation is a common method. Slowly add the polymer solution to a large excess of a stirred non-solvent, such as cold acetone or tetrahydrofuran (B95107) (THF), to precipitate the polymer. The purified polymer can then be isolated by filtration or centrifugation and dried under vacuum.[9]

Q4: I am observing a broad PDI in the ATRP of this compound. What could be the reason?

A: A broad PDI in the ATRP of this compound is a common issue and can be attributed to a few factors. The tertiary amine in this compound can coordinate with the copper catalyst, altering its reactivity and leading to a loss of control over the polymerization.[5] Additionally, an intramolecular nucleophilic attack of the tertiary amine on the alkyl halide at the growing chain end can occur, forming a cyclic quaternary ammonium salt and terminating the chain growth.[6][7] This results in "dead" polymer chains and contributes to a broader molecular weight distribution.

Q5: Can I polymerize this compound in an aqueous solution?

A: Yes, this compound is water-soluble, and its polymerization can be carried out in an aqueous solution. However, there are important considerations. Oxygen, a potent inhibitor of free-radical polymerization, has higher solubility in water than in many organic solvents, so thorough degassing is crucial. Also, the pH of the aqueous solution must be controlled to avoid potential side reactions like hydrolysis and to ensure the efficiency of the initiator system.[1][2]

Experimental Protocols

Protocol 1: Free-Radical Polymerization of this compound in Aqueous Solution

  • Monomer Solution Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the desired amount of this compound monomer in deionized water to achieve the target concentration (e.g., 10-30 wt%).

  • Degassing: Seal the flask with a rubber septum and purge the solution with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove dissolved oxygen.

  • Initiator Preparation: In a separate vial, prepare a fresh solution of the initiator, for example, ammonium persulfate (APS), in deionized water.

  • Initiation: Using a degassed syringe, add the required amount of the APS solution to the monomer solution. If using a redox initiator system, add the co-initiator (e.g., TEMED) at this stage.

  • Polymerization: Place the reaction flask in a preheated oil bath at the desired temperature (e.g., 60°C) and allow the polymerization to proceed with stirring for the desired time (e.g., 2-24 hours).

  • Termination and Purification: Terminate the reaction by exposing the solution to air and cooling it down. Purify the polymer by precipitation in a suitable non-solvent like cold acetone, followed by filtration and drying under vacuum.

Protocol 2: RAFT Polymerization of this compound

  • Reagent Preparation: In a Schlenk flask equipped with a magnetic stir bar, add the this compound monomer, the RAFT agent (e.g., 4-cyanopentanoic acid dithiobenzoate), and the solvent (e.g., 1,4-dioxane (B91453) or a water/alcohol mixture).

  • Degassing: Subject the mixture to at least three freeze-pump-thaw cycles to ensure the complete removal of oxygen.

  • Initiator Addition: After the final thaw, backfill the flask with an inert gas. In a separate vial, dissolve the initiator (e.g., AIBN or a water-soluble azo initiator) in the reaction solvent and degas it. Add the initiator solution to the reaction mixture via a degassed syringe.

  • Polymerization: Immerse the Schlenk flask in a preheated oil bath at the desired temperature (e.g., 70°C) and stir for the specified reaction time. Monitor the progress of the polymerization by taking aliquots at different time points and analyzing them by ¹H NMR (for conversion) and GPC (for molecular weight and PDI).

  • Termination and Purification: Terminate the polymerization by cooling the reaction mixture in an ice bath and exposing it to air. Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a stirred non-solvent (e.g., cold diethyl ether or hexane). Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for this compound Polymerization start Problem with this compound Polymerization no_polymerization no_polymerization start->no_polymerization No/Slow Polymerization high_pdi high_pdi start->high_pdi High PDI / Poor Control side_reactions side_reactions start->side_reactions Side Reactions check_oxygen check_oxygen no_polymerization->check_oxygen Check for... check_technique check_technique high_pdi->check_technique Check for... check_hydrolysis check_hydrolysis side_reactions->check_hydrolysis Check for... solution_oxygen solution_oxygen check_oxygen->solution_oxygen Oxygen Inhibition? degas Improve Degassing (N2 Purge, Freeze-Pump-Thaw) solution_oxygen->degas Yes check_initiator check_initiator solution_oxygen->check_initiator No solution_initiator solution_initiator check_initiator->solution_initiator Inactive Initiator? fresh_initiator Use Fresh Initiator Solution solution_initiator->fresh_initiator Yes check_ph check_ph solution_initiator->check_ph No solution_ph solution_ph check_ph->solution_ph Incorrect pH? adjust_ph Adjust pH of Monomer Solution solution_ph->adjust_ph Yes end_no_poly Consider Temperature and Impurities solution_ph->end_no_poly No solution_technique solution_technique check_technique->solution_technique Using Free Radical? use_crp Switch to CRP (e.g., RAFT) solution_technique->use_crp Yes check_atrp check_atrp solution_technique->check_atrp No (Using ATRP) solution_atrp solution_atrp check_atrp->solution_atrp Catalyst Interaction? change_ligand Change Ligand or Switch to RAFT solution_atrp->change_ligand Yes check_ratios check_ratios solution_atrp->check_ratios No solution_ratios solution_ratios check_ratios->solution_ratios Incorrect Ratios? correct_ratios Verify [M]/[I] or [M]/[CTA] Ratios solution_ratios->correct_ratios Yes end_high_pdi Review Literature for Specific System solution_ratios->end_high_pdi No solution_hydrolysis solution_hydrolysis check_hydrolysis->solution_hydrolysis Evidence of Hydrolysis? adjust_conditions Adjust pH and Temperature solution_hydrolysis->adjust_conditions Yes check_cyclization check_cyclization solution_hydrolysis->check_cyclization No solution_cyclization solution_cyclization check_cyclization->solution_cyclization Using ATRP? lower_temp Lower Temperature / Change Halogen solution_cyclization->lower_temp Yes end_side_reactions Analyze Polymer Structure (NMR) solution_cyclization->end_side_reactions No

Caption: A decision tree for troubleshooting common issues in this compound polymerization.

experimental_workflow General Experimental Workflow for Controlled Polymerization of this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Analysis reagent_prep 1. Reagent Preparation (Monomer, Solvent, Initiator, CTA/Ligand) degassing 2. Degassing (Freeze-Pump-Thaw or Inert Gas Purge) reagent_prep->degassing initiation 3. Initiation (Add Initiator to Monomer Mixture) degassing->initiation polymerization 4. Polymerization (Controlled Temperature and Time) initiation->polymerization monitoring 5. Monitoring (NMR for Conversion, GPC for Mw/PDI) polymerization->monitoring termination 6. Termination (Cooling and Exposure to Air) monitoring->termination purification 7. Purification (Precipitation or Dialysis) termination->purification characterization 8. Characterization (NMR, GPC, etc.) purification->characterization

Caption: A generalized workflow for the controlled polymerization of this compound.

References

optimizing reaction conditions for Dmapa as an epoxy curing accelerator

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of epoxy curing reactions using 3-Dimethylaminopropylamine (DMAPA) as an accelerator. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for leveraging this compound in your epoxy formulations. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure successful and efficient curing processes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and questions that may arise during the use of this compound as an epoxy curing accelerator.

Q1: My epoxy resin is curing too slowly or remains tacky even with this compound. What are the possible causes and solutions?

A1: Slow or incomplete curing is a common issue that can be attributed to several factors. Here’s a systematic approach to troubleshooting:

  • Incorrect Mix Ratio: Ensure the stoichiometric ratio between the epoxy resin and the primary amine hardener is correct. The loading of the curing agent is optimal when the number of moles of epoxy groups is equal to that of the active hydrogen atoms in the amine.[1] this compound, as a reactive accelerator, also participates in the reaction, so its concentration must be factored into the stoichiometry.

  • Insufficient this compound Concentration: The concentration of the accelerator is crucial. An insufficient amount will not effectively catalyze the reaction. Start with a concentration in the range of 0.5-2 phr (parts per hundred of resin) and optimize from there.

  • Low Curing Temperature: The curing process is temperature-dependent.[2] Most epoxy resins cure best at temperatures between 70°F and 85°F (21°C to 29°C).[3] A general rule is that for every 10°C (18°F) increase in temperature, the reaction rate doubles.[4] If curing at ambient temperature, ensure it is within the recommended range. For faster curing, a moderate increase in temperature (e.g., to 80-100°C) can be effective for this compound-accelerated systems.[5]

  • Moisture Contamination: this compound is hygroscopic, meaning it can absorb moisture from the atmosphere.[5] Moisture can interfere with the curing process and may lead to a tacky or cloudy finish.[6] Store this compound in a tightly sealed container in a dry environment and minimize exposure to humid air during mixing and application. The ideal humidity level should be below 85%, preferably between 50-60%.[6]

Q2: I'm observing a waxy or oily film on the surface of my cured epoxy. What is this and how can I prevent it?

A2: This phenomenon is known as "amine blush." It occurs when the amine curing agent reacts with moisture and carbon dioxide in the air, forming a carbamate (B1207046) salt on the surface.[7][8][9][10] This can lead to a sticky or greasy feel and can impede adhesion of subsequent layers.[7]

  • Prevention:

    • Control Humidity: Maintain a low-humidity environment during curing (ideally below 60%).[6]

    • Ensure Proper Ventilation: Good air circulation can help to remove moisture and carbon dioxide from the surface.

    • Optimize Temperature: Curing at slightly elevated temperatures can accelerate the primary curing reaction, reducing the time available for blush formation.

  • Removal:

    • Amine blush is water-soluble. It can be removed by washing the surface with warm, soapy water and a stiff bristle brush or scrub pad.[7][9]

    • After washing, rinse thoroughly with clean water and allow the surface to dry completely before applying any additional coats.

Q3: The cured epoxy is too brittle. How can I improve its flexibility?

A3: Brittleness can result from several factors:

  • Excessive Accelerator: While this compound accelerates curing, an excessive amount can lead to a highly cross-linked and brittle network.[11] It's important to optimize the concentration to balance cure speed and mechanical properties.

  • Cure Temperature: Very high cure temperatures can sometimes result in a more brittle material. A moderate cure temperature, as facilitated by this compound, can provide a good balance of properties.[5]

  • Formulation: Consider incorporating flexibilizers into your epoxy system. Blending this compound with co-hardeners like polyamides or phenalkamines can improve flexibility and adhesion.[5]

Q4: My pot life is too short after adding this compound. How can I extend the working time?

A4: A short pot life is a direct consequence of the accelerated reaction. To manage this:

  • Reduce this compound Concentration: Lowering the amount of this compound will slow down the reaction and increase the pot life.

  • Lower the Initial Temperature: The pot life is highly dependent on temperature. Mixing and applying the epoxy at the lower end of the recommended temperature range will extend the working time.[12]

  • Mix Smaller Batches: The curing of epoxy is an exothermic reaction, meaning it generates heat. Larger mixed volumes will retain more heat, further accelerating the reaction and shortening the pot life.[12] Mixing smaller batches that can be used quickly is an effective strategy.

  • Use a Wider, Flatter Mixing Container: Spreading the mixed epoxy in a thin layer dissipates heat more effectively than keeping it in a concentrated mass in a cup, which can extend the usable time.[12]

Data on this compound Performance

The following tables summarize key quantitative data regarding the performance of this compound as an epoxy curing accelerator.

Table 1: Performance Comparison of this compound with Other Hardeners

This table provides a comparative overview of this compound's performance against other common hardeners when used with a standard DGEBA epoxy resin (e.g., EPON 828) at a cure schedule of 90°C for 2 hours.

HardenerGel Time (min)Glass Transition Temp. (Tg) (°C)Tensile Strength (MPa)Elongation at Break (%)
This compound < 45~110-120~70-80~5-7
DETA> 60~100-110~75-85~3-5
IPDA> 90~130-140~80-90~4-6

Note: These values are illustrative and can vary based on the specific epoxy resin, formulation, and processing conditions. Data is compiled from various sources, including[5]. A this compound-containing system was reported to achieve 90% gel conversion in under 45 minutes at 90°C.[5]

Table 2: General Effect of this compound Concentration and Temperature on Curing Parameters

ParameterIncreasing this compound ConcentrationIncreasing Temperature
Pot Life DecreasesDecreases
Gel Time DecreasesDecreases
Cure Time DecreasesDecreases
Glass Transition Temp. (Tg) Generally Increases (up to a point)Increases (promotes higher cross-linking)
Brittleness May Increase at High ConcentrationsMay Increase at Very High Temperatures

Experimental Protocols

Protocol 1: Determining Optimal this compound Concentration

Objective: To determine the optimal concentration of this compound that provides the desired balance of pot life, cure time, and final mechanical properties for a specific epoxy-hardener system.

Materials:

  • Epoxy resin (e.g., DGEBA-based)

  • Primary amine curing agent

  • This compound

  • Mixing containers and stir rods

  • Viscometer or rheometer

  • Differential Scanning Calorimeter (DSC) for Tg measurement

  • Hot plate or oven with temperature control

  • Stopwatch

Procedure:

  • Preparation of Formulations:

    • Calculate the stoichiometric amount of the primary amine curing agent required for the epoxy resin based on their respective equivalent weights (EEW and AHEW).

    • Prepare a series of formulations with varying concentrations of this compound, typically ranging from 0.5 to 5 phr (parts per hundred of resin by weight).

    • For each formulation, accurately weigh the epoxy resin into a mixing container.

    • Add the calculated amount of this compound and mix thoroughly.

    • Add the primary amine curing agent and mix thoroughly for a consistent duration (e.g., 3 minutes), ensuring to scrape the sides and bottom of the container.

  • Pot Life Determination:

    • Pot life is often defined as the time it takes for the initial mixed viscosity to double.[13][14]

    • Immediately after mixing, measure the initial viscosity of the formulation at a controlled temperature (e.g., 25°C).

    • Continue to measure the viscosity at regular intervals until it has doubled. The time taken is the pot life.

  • Gel Time Determination (ASTM D2471 - modified):

    • Place a standard amount (e.g., 10g) of the mixed formulation into a small container.

    • Place the container on a hot plate or in an oven set to the desired cure temperature.

    • Periodically probe the mixture with a clean wooden stick or similar tool.

    • The gel time is the point at which the resin becomes stringy and no longer flows freely.[13]

  • Curing:

    • Cast the remaining material from each formulation into appropriate molds for mechanical testing and DSC analysis.

    • Cure the samples according to a defined schedule (e.g., 2 hours at 90°C, followed by a post-cure at a higher temperature if required).

  • Characterization:

    • After full curing and cooling, demold the samples.

    • Determine the Glass Transition Temperature (Tg) of each sample using DSC.

    • Perform mechanical tests (e.g., tensile strength, elongation at break) as required.

  • Analysis:

    • Plot the pot life, gel time, Tg, and mechanical properties as a function of this compound concentration.

    • The optimal concentration will be the one that best meets the desired performance criteria.

Signaling Pathways and Experimental Workflows

Epoxy Curing Reaction Pathway with this compound

This compound functions as a catalyst in the epoxy curing process. Its tertiary amine group facilitates the ring-opening of the epoxy group, which then reacts with the primary or secondary amine of the main hardener. This accelerates the overall cross-linking reaction.

EpoxyCuring Epoxy Epoxy Resin (with epoxide groups) Intermediate Activated Epoxy Intermediate Epoxy->Intermediate Hardener Primary/Secondary Amine Hardener Hardener->Intermediate Reacts with This compound This compound (Tertiary Amine Accelerator) This compound->Epoxy Catalyzes ring-opening Crosslinked Cross-linked Polymer Network Intermediate->Crosslinked

Caption: Simplified reaction pathway of epoxy curing accelerated by this compound.

Experimental Workflow for this compound Optimization

The following diagram illustrates the logical flow of the experimental protocol for optimizing this compound concentration.

workflow start Define Desired Properties (Pot Life, Cure Time, Tg) formulate Prepare Formulations (Varying this compound conc.) start->formulate pot_life Measure Pot Life (Viscosity Change) formulate->pot_life gel_time Measure Gel Time (Hot Plate Method) formulate->gel_time cure Cure Samples (Controlled Temp. & Time) formulate->cure analyze Analyze Data (Plot Properties vs. Conc.) pot_life->analyze gel_time->analyze characterize Characterize Cured Samples (DSC for Tg, Mechanical Tests) cure->characterize characterize->analyze optimize Determine Optimal This compound Concentration analyze->optimize end Optimized Formulation optimize->end

Caption: Experimental workflow for optimizing this compound concentration in an epoxy system.

Troubleshooting Logic for Slow Curing

This diagram provides a logical path for diagnosing and resolving issues related to slow or incomplete epoxy curing when using this compound.

troubleshooting start Problem: Slow/Incomplete Cure q1 Is Mix Ratio Correct? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is this compound Conc. Sufficient? a1_yes->q2 s1 Recalculate and remix accurately. a1_no->s1 end Curing Issue Resolved s1->end a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is Cure Temp. Adequate? a2_yes->q3 s2 Increase this compound (e.g., in 0.5 phr increments). a2_no->s2 s2->end a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No q4 Is there Moisture Contamination? a3_yes->q4 s3 Increase cure temp. or extend cure time. a3_no->s3 s3->end a4_yes Yes q4->a4_yes Yes a4_no No q4->a4_no No s4 Use dry materials, control humidity. a4_yes->s4 a4_no->end s4->end

Caption: Troubleshooting workflow for slow or incomplete epoxy curing with this compound.

References

Technical Support Center: Managing DMAPA Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing the exothermic nature of 3-(Dimethylamino)propylamine (DMAPA) reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on safely and effectively conducting experiments involving this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key safety data.

Frequently Asked Questions (FAQs)

Q1: What makes reactions with this compound potentially hazardous?

A1: Reactions involving this compound, particularly with acids, acylating agents (e.g., anhydrides, acid chlorides), and isocyanates, are often highly exothermic.[1][2] This means they release a significant amount of heat, which can lead to a rapid increase in the reaction temperature. If the heat generated exceeds the rate of heat removal, a dangerous situation known as a thermal runaway can occur, potentially resulting in boiling of solvents, over-pressurization of the reactor, and loss of containment.

Q2: What is a thermal runaway and what are its consequences?

A2: A thermal runaway is an uncontrolled positive feedback loop where an increase in temperature leads to an increase in the reaction rate, which in turn generates even more heat. This can cause the reaction temperature and pressure to rise exponentially, potentially leading to a vessel rupture, explosion, or fire. Careful planning and control are essential to prevent such events.

Q3: How does reaction scale-up affect the risk of a thermal runaway?

A3: Scaling up a reaction from a laboratory to a pilot or production scale significantly increases the risk of a thermal runaway. This is because the heat generated is proportional to the volume of the reactants (which increases cubically), while the ability to remove heat is proportional to the surface area of the reactor (which increases squarely). This disparity makes heat dissipation less efficient at larger scales, meaning a reaction that is easily controlled in a small flask can become dangerous in a large reactor if not properly managed.

Q4: What are the initial signs of a developing thermal runaway in a this compound reaction?

A4: The primary indicator is a reaction temperature that rises faster than anticipated and does not respond to standard cooling measures. Other signs include a sudden increase in pressure, unexpected gas evolution, a noticeable change in the viscosity or color of the reaction mixture, and boiling of the solvent at the surface. Continuous monitoring of the reaction temperature is critical.

Q5: What immediate actions should be taken if a thermal runaway is suspected?

A5: If a thermal runaway is suspected, the following immediate actions should be taken:

  • Stop all reagent feeds: Immediately cease the addition of any reactants.

  • Maximize cooling: Increase the cooling to the reactor to its maximum capacity.

  • Ensure agitation: Verify that the stirrer is functioning correctly to ensure efficient heat transfer to the cooling surfaces.

  • Prepare for emergency quenching: If the temperature continues to rise, be prepared to add a pre-determined cold, inert solvent or a reaction inhibitor to rapidly cool and dilute the reaction mixture.

  • Alert personnel and evacuate: Inform all personnel in the area and be prepared to follow emergency shutdown and evacuation procedures.

Troubleshooting Guides

This section provides guidance on specific issues that may be encountered during your experiments with this compound.

Issue Potential Causes Solutions & Recommendations
Rapid, Uncontrolled Temperature Increase 1. Reagent addition rate is too high.2. Cooling system failure or insufficient capacity.3. Inadequate agitation leading to poor heat transfer.4. Incorrect initial temperature or concentration.1. Reduce Addition Rate: Immediately slow down or stop the addition of the limiting reagent.2. Check Cooling System: Verify that the coolant is flowing at the correct temperature and rate. Ensure the cooling coils or jacket are not fouled.3. Verify Agitation: Confirm that the agitator is operational and set to the correct speed.4. Review Protocol: Double-check the experimental protocol for correct concentrations and starting temperatures. Consider diluting the reactants.
Reaction Fails to Initiate or Stalls 1. Low initial temperature.2. Impure reagents or starting materials.3. Catalyst is not active or absent.4. Incorrect reagent stoichiometry.1. Increase Temperature Slowly: Gradually increase the reaction temperature while carefully monitoring for any sudden exotherm.2. Verify Reagent Purity: Use reagents of known purity and ensure they have been stored correctly.[3]3. Check Catalyst: If a catalyst is used, ensure it has been added and is from a reliable source.4. Confirm Stoichiometry: Re-verify all calculations for reagent amounts.
Formation of Side Products or Low Yield 1. Temperature is too high, promoting side reactions.2. "Hot spots" in the reactor due to poor mixing.3. Incorrect order of reagent addition.4. Extended reaction time leading to product degradation.1. Lower Reaction Temperature: Operate at the lowest effective temperature to favor the desired reaction.2. Improve Agitation: Increase the stirring speed to ensure uniform temperature and concentration throughout the reactor.3. Review Addition Order: Ensure the reagents are added in the correct sequence as specified in the protocol.4. Monitor Reaction Progress: Use an appropriate analytical technique (e.g., TLC, HPLC, GC) to monitor the reaction and stop it once the starting material is consumed.
Pressure Buildup in the Reactor 1. Gas evolution from the reaction.2. Boiling of a low-boiling point solvent or reagent.3. Onset of a thermal runaway.1. Ensure Adequate Venting: Make sure the reactor is equipped with a properly sized vent or condenser.2. Check Temperatures: Cross-reference the pressure increase with the temperature reading. If the temperature is at or above the boiling point of a component, reduce the temperature or addition rate.3. Initiate Emergency Procedures: If both pressure and temperature are rising uncontrollably, treat it as a thermal runaway.

Quantitative Data on this compound Reactions

The heat of reaction is a critical parameter for assessing the thermal hazard of a chemical process. It is strongly recommended to determine this value experimentally using reaction calorimetry for your specific reaction conditions.

Parameter Value Source
Standard Enthalpy of Formation (ΔfH⦵298) of this compound-76.9 kJ/mol[4]
Estimated Enthalpy of Reaction (ΔHr) for Palmitic Acid and this compound at 100 °C-70.38 ± 9.17 kJ/mol[5]

Note: The enthalpy of reaction can vary significantly with different reactants, solvents, and reaction conditions.

Experimental Protocols

Protocol 1: Safe Execution of an Exothermic this compound Acylation in a Semi-Batch Reactor

This protocol describes a general procedure for the acylation of this compound with an acid anhydride (B1165640) in a jacketed laboratory reactor, emphasizing control of the exotherm.

Materials and Equipment:

  • Jacketed glass reactor with bottom outlet valve

  • Mechanical stirrer with torque measurement

  • Temperature probe (thermocouple)

  • Liquid dosing pump for controlled addition

  • Circulating bath for reactor temperature control

  • Inert atmosphere (Nitrogen or Argon)

  • Quenching vessel with a suitable quenching agent (e.g., cold solvent)

Procedure:

  • Reactor Setup: Assemble the reactor system under an inert atmosphere. Ensure all connections are secure.

  • Initial Charge: Charge the reactor with this compound and a suitable solvent.

  • Establish Setpoint Temperature: Start the agitator and begin circulating the coolant through the reactor jacket to bring the contents to the desired initial temperature (e.g., 10-15°C).

  • Prepare Reagent Feed: Prepare a solution of the acid anhydride in a suitable solvent in the feed vessel connected to the dosing pump.

  • Controlled Addition: Begin the slow, controlled addition of the acid anhydride solution to the reactor. The addition rate should be determined based on prior calorimetric data or started at a very low rate.

  • Monitor Temperature: Continuously monitor the internal reaction temperature. The temperature should remain stable and close to the setpoint. If the temperature begins to rise significantly, immediately stop the addition.

  • Isothermal Hold: Once the addition is complete, maintain the reaction mixture at the set temperature and continue to stir until the reaction is complete (as determined by in-process monitoring).

  • Work-up: Once the reaction is complete, cool the mixture to a safe temperature before proceeding with quenching, extraction, and purification steps.

Protocol 2: Determination of Heat of Reaction using a Reaction Calorimeter (RC1e)

This protocol outlines the steps to measure the heat of reaction for a this compound reaction using an isothermal calorimetry method.

Procedure:

  • System Preparation: Set up the reaction calorimeter according to the manufacturer's instructions.

  • Calibration: Perform a calibration of the calorimeter, typically using electrical heating, to determine the heat transfer coefficient.

  • Charge Reactor: Charge the calorimeter vessel with this compound and the chosen solvent.

  • Equilibration: Allow the system to reach thermal equilibrium at the desired reaction temperature.

  • Measure Specific Heat (Cp): Determine the specific heat capacity of the initial reactor contents.[6][7]

  • Controlled Dosing: Begin the controlled addition of the second reactant (e.g., isocyanate solution) at a constant rate. The calorimeter will measure the heat flow in real-time.[6]

  • Post-Dosing Hold: After the addition is complete, continue to monitor the heat flow until it returns to the baseline, indicating the end of the reaction.

  • Final Cp Measurement: Measure the specific heat of the final reaction mixture.

  • Data Analysis: Integrate the heat flow curve over time to calculate the total heat of reaction (Qr). The heat of reaction (ΔHr) can then be determined by dividing Qr by the number of moles of the limiting reactant.

Mandatory Visualizations

Exothermic_Reaction_Workflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_control Control & Completion start Start: Plan Experiment risk_assessment Conduct Thermal Risk Assessment (DSC, Calorimetry) start->risk_assessment protocol Develop Detailed Semi-Batch Protocol risk_assessment->protocol setup Assemble and Leak-Test Reactor protocol->setup charge Charge Reactor with This compound and Solvent setup->charge cool Cool to Setpoint Temperature charge->cool dose Start Slow, Controlled Addition of Reagent cool->dose monitor Continuously Monitor Temperature and Pressure dose->monitor stable Temperature Stable? monitor->stable Check complete Addition Complete? stable->complete Yes quench EMERGENCY STOP ADDITION MAX COOLING stable->quench No complete->monitor No hold Isothermal Hold (Stir to Completion) complete->hold Yes end End: Safe Cooldown and Work-up hold->end quench->end After Stabilization

Caption: Workflow for Safely Managing an Exothermic this compound Reaction.

Troubleshooting_Tree start Symptom: Rapid Temperature Rise q1 Is Reagent Addition Still in Progress? start->q1 a1_yes IMMEDIATELY STOP ADDITION q1->a1_yes Yes a1_no Proceed to Check Cooling System q1->a1_no No q2 Is Cooling System Operating at Max? a1_yes->q2 a1_no->q2 a2_yes Proceed to Check Agitation q2->a2_yes Yes a2_no Increase Cooling to Maximum Capacity q2->a2_no No q3 Is Agitator Functioning Correctly? a2_yes->q3 a2_no->q3 a3_yes Temperature Still Rising? q3->a3_yes Yes a3_no Restore Agitation (If Safe to Do So) q3->a3_no No a4_yes Initiate Emergency Quenching Protocol a3_yes->a4_yes Yes a4_no Continue to Monitor, Situation Controlled a3_yes->a4_no No

Caption: Decision Tree for Troubleshooting a Thermal Excursion Event.

References

Technical Support Center: Purification of DMAPA Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of N,N-Dimethylaminopropylamine (DMAPA) and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound and its derivatives?

A1: Common impurities in commercially produced this compound include unreacted starting materials such as dimethylamine (B145610) and acrylonitrile, as well as byproducts from the hydrogenation process.[1][2][3] One of the most challenging impurities to remove is 1,3-diaminopropane (B46017) due to its similar physical properties to this compound.[4][5] In downstream products where this compound is used as a reactant, such as in the synthesis of cocamidopropyl betaine (B1666868) (CAPB), residual this compound itself is considered an impurity.[6][7][8]

Q2: Why is it difficult to remove certain impurities from this compound by standard distillation?

A2: Impurities like 1,3-diaminopropane have boiling points very close to that of this compound, making their separation by conventional fractional distillation inefficient.[4][5] This co-distillation leads to low purity of the final product.

Q3: What is acid-base extraction and can it be used to purify this compound derivatives?

A3: Acid-base extraction is a liquid-liquid extraction technique that separates compounds based on their acidic or basic properties.[9] Since this compound and its derivatives are basic (due to the amine groups), they can be converted into their water-soluble salt forms by treatment with an acid.[10][11] This allows for their separation from non-basic (neutral or acidic) impurities that remain in the organic solvent layer.[12][13] After separation, the aqueous layer can be neutralized with a base to regenerate the purified amine derivative, which can then be extracted back into an organic solvent.[14]

Q4: Are there specialized chromatographic methods for purifying this compound derivatives?

A4: Yes, for challenging purifications, chromatographic methods can be employed. Due to the basic nature of amines, standard silica (B1680970) gel chromatography can be problematic, causing peak tailing and poor separation.[15] Using an amine-functionalized stationary phase or adding a competing amine (like triethylamine) to the mobile phase can significantly improve the separation of basic compounds like this compound derivatives.[15] For analytical purposes, methods like ion-exchange chromatography and reversed-phase HPLC after derivatization have been successfully used.[16][17][18][19]

Q5: How can I remove this compound derivatives from a product mixture that forms an emulsion during extraction?

A5: Emulsion formation is a common issue when performing liquid-liquid extractions with surfactant-like molecules. To break the emulsion, you can try adding a saturated salt solution (brine), which increases the ionic strength of the aqueous phase and can help force the separation of the layers.[10] Alternatively, solid-phase extraction (SPE) can be a powerful technique to overcome the difficulties of liquid-liquid extraction, especially when dealing with complex matrices like surfactant solutions.[16][17]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound derivatives.

Problem Potential Cause Suggested Solution
Poor separation of an impurity with a similar boiling point during distillation. The impurity has a boiling point very close to the product (e.g., 1,3-diaminopropane in this compound).- Azeotropic Distillation: Investigate the use of an azeotrope-forming agent that can selectively form an azeotrope with the impurity, altering its effective boiling point.[5]- Complexation: Add a transition metal salt (e.g., nickel sulfate) to the crude product before distillation. This will form a stable, non-volatile complex with the chelating impurity (like 1,3-diaminopropane), allowing the desired this compound derivative to be distilled off.[4][5]
Product loss or poor recovery during silica gel column chromatography. The basic amine groups on the this compound derivative are strongly interacting with the acidic silanol (B1196071) groups on the surface of the silica gel.- Use a modified stationary phase: Employ an amine-functionalized silica column (KP-NH) to minimize strong interactions with the basic analyte.[15]- Modify the mobile phase: Add a small amount of a competing base, such as triethylamine (B128534) or ammonia, to the eluent to mask the acidic sites on the silica gel.[15]
Difficulty in extracting the this compound derivative from a reaction mixture containing surfactants. The presence of surfactants leads to the formation of stable emulsions or micelles that can trap the target compound, making liquid-liquid extraction ineffective.- Solid-Phase Extraction (SPE): Utilize an appropriate SPE cartridge (e.g., cation exchange or reverse phase) to selectively retain the this compound derivative while the interfering matrix is washed away. The purified compound can then be eluted with a suitable solvent.[16][17]
The purified this compound derivative degrades over time. This compound and its derivatives can be sensitive to air, temperature, and incompatible materials.- Proper Storage: Store the purified compound under an inert atmosphere (e.g., nitrogen or argon) at a low temperature.[20]- Material Compatibility: Avoid contact with copper, zinc, lead, or their alloys, as these materials can be attacked by this compound.[21] Carbon steel is generally a suitable material for handling and storage.[21]
Low yield after acid-base extraction. Incomplete protonation or deprotonation, or insufficient extraction steps.- pH Adjustment: Ensure the pH of the aqueous phase is sufficiently low (for extraction into the aqueous phase) or high (for regeneration of the free amine) to ensure complete conversion to the salt or free base form, respectively. Use a pH meter or pH paper to verify.- Multiple Extractions: Perform multiple extractions with smaller volumes of the extracting solvent, as this is more efficient than a single extraction with a large volume.[10]

Experimental Protocols

Protocol 1: Purification of a this compound Derivative via Acid-Base Extraction

This protocol describes a general procedure for separating a basic this compound derivative from neutral or acidic impurities.

  • Dissolution: Dissolve the crude mixture containing the this compound derivative in a suitable water-immiscible organic solvent (e.g., diethyl ether or dichloromethane).

  • Acidic Extraction:

    • Transfer the organic solution to a separatory funnel.

    • Add a 1 M aqueous solution of a weak acid (e.g., 10% hydrochloric acid) to the separatory funnel. The volume of the aqueous solution should be about one-third of the organic solution's volume.[9][10]

    • Stopper the funnel and shake vigorously, periodically venting to release any pressure.

    • Allow the layers to separate. The protonated this compound derivative salt will be in the lower aqueous layer (assuming the organic solvent is less dense than water).

    • Drain the aqueous layer into a clean flask.

    • Repeat the extraction of the organic layer with the acidic solution two more times to ensure complete extraction of the basic product. Combine all aqueous extracts.

  • Isolation of Neutral/Acidic Impurities: The remaining organic layer now contains any neutral or acidic impurities. This layer can be washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent evaporated to isolate these impurities.[10][13]

  • Regeneration of the Free Amine:

    • Cool the combined aqueous extracts in an ice bath.

    • Slowly add a base (e.g., 6 M sodium hydroxide) to the aqueous solution while stirring until the solution is basic (check with pH paper). The this compound derivative will deprotonate and may precipitate out if it is a solid or form an oily layer if it is a liquid.[14]

  • Final Extraction and Isolation:

    • Extract the regenerated this compound derivative from the aqueous solution using a fresh water-immiscible organic solvent (e.g., diethyl ether or dichloromethane) three times.

    • Combine the organic extracts.

    • Wash the combined organic extracts with brine to remove any residual water-soluble impurities.

    • Dry the organic solution over an anhydrous drying agent (e.g., anhydrous sodium sulfate).

    • Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the purified this compound derivative.

Protocol 2: Removal of 1,3-Diaminopropane from Crude this compound via Complexation and Distillation

This protocol is based on a patented method for purifying this compound.[5]

  • Complex Formation:

    • To the crude this compound containing 1,3-diaminopropane as an impurity, add a metal salt of a transition element that forms a stable complex with 1,3-diaminopropane. A suitable salt is nickel sulfate (B86663) (NiSO₄·7H₂O).[5]

    • The amount of metal salt added should be approximately 1.5 moles for every mole of 1,3-diaminopropane present in the crude mixture. The salt can be added as a concentrated aqueous solution.[5]

  • Distillation:

    • Set up a fractional distillation apparatus.

    • Heat the mixture. The 1,3-diaminopropane will form a stable, high-boiling point complex with the nickel salt and will remain in the distillation pot.[4]

    • The purified this compound, having a lower boiling point than the complex, will distill over.

    • Collect the fractions at the boiling point of this compound (approximately 133-135 °C at atmospheric pressure).

  • Analysis: Analyze the collected fractions for purity using a suitable analytical method, such as gas chromatography (GC) or titration, to confirm the absence of 1,3-diaminopropane.

Visualizations

G cluster_methods Purification Method Selection start Start: Crude this compound Derivative check_purity Assess Purity (e.g., GC, NMR, LC-MS) start->check_purity is_pure Is Purity Acceptable? check_purity->is_pure end End: Purified Product is_pure->end Yes identify_impurities Identify Impurities is_pure->identify_impurities No distillation Standard/Fractional Distillation identify_impurities->distillation Neutral Impurities, Different B.P. acid_base Acid-Base Extraction identify_impurities->acid_base Neutral/Acidic Impurities chromatography Column Chromatography identify_impurities->chromatography Multiple/Similar Polarity Impurities special_dist Specialized Distillation (Azeotropic/Complexation) identify_impurities->special_dist Close Boiling Point Impurities distillation->check_purity acid_base->check_purity chromatography->check_purity special_dist->check_purity

Caption: Troubleshooting workflow for this compound derivative purification.

G problems Problems Co-eluting impurity in GC Low yield from silica column Emulsion during extraction Impurity with similar B.P. Product degradation solutions Solutions Use amine-functionalized column or modify mobile phase Add brine or use Solid Phase Extraction (SPE) Use complexation agent (e.g., NiSO4) then distill Store under inert gas, low temp, check material compatibility Change chromatography conditions (e.g., different column/eluent) problems:c1->solutions:s5  Change Method problems:c2->solutions:s1  Reduce Interaction problems:c3->solutions:s2  Break Emulsion problems:c4->solutions:s3  Alter Volatility problems:c5->solutions:s4  Improve Stability

Caption: Common purification problems and their corresponding solutions.

References

preventing byproduct formation in Dmapa-mediated synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and minimizing byproduct formation during N,N-Dimethyl-1,3-propanediamine (DMAPA)-mediated synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound-mediated synthesis?

A1: this compound-mediated synthesis can refer to two main processes:

  • The synthesis of this compound itself: this compound is commercially produced through the hydrogenation of N,N-dimethylaminopropionitrile (DMAPN).[1] This process can lead to specific byproducts that need to be controlled.

  • The use of this compound as a reactant: As a diamine, this compound is often used as a nucleophile in reactions like amide and ester bond formation to synthesize a variety of compounds, including surfactants like cocamidopropyl betaine.[2] In these cases, byproducts can arise from side reactions of the coupling agents or the reactants themselves.

Q2: What are the common byproducts when synthesizing this compound?

A2: The most common byproducts in the synthesis of this compound via the hydrogenation of DMAPN are secondary and tertiary amines. These are formed through side reactions on the catalyst surface.[1][3] The primary byproduct of concern is a secondary amine, 3,3′-iminobis(N,N′-dimethylpropylamine), sometimes referred to as bis-DMAPA.[1] Tertiary amine analogues can also be formed.

Q3: What are the common byproducts when using this compound as a reactant in amide synthesis?

A3: When this compound is used as the amine component in amide coupling reactions, particularly those using carbodiimide (B86325) reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), the most prevalent byproduct is N-acylurea . This forms when the reactive O-acylisourea intermediate undergoes an intramolecular rearrangement before it can react with this compound. Another potential, though less common, side reaction is the formation of a guanidine derivative from the reaction of this compound with the carbodiimide itself.

Q4: How does this compound differ from DMAP?

A4: It is crucial to distinguish between this compound (N,N-Dimethyl-1,3-propanediamine) and DMAP (4-Dimethylaminopyridine). This compound is an aliphatic diamine used as a building block or reactant. DMAP is a highly efficient nucleophilic catalyst used to accelerate acylation reactions, such as esterifications and amidations.[4][5] While both are amines, their chemical structures and primary applications in synthesis are very different.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound-mediated synthesis.

Guide 1: Synthesis of this compound

Problem: High levels of secondary amine (bis-DMAPA) byproducts.

This issue typically arises from suboptimal conditions during the catalytic hydrogenation of DMAPN.

Potential Cause Recommended Solution
Suboptimal Reaction Conditions Optimize Temperature and Pressure: Perform the hydrogenation at lower pressures (45-150 psig) and moderate temperatures (70-100°C).[1][6] High temperatures and pressures can favor the formation of secondary and tertiary amine byproducts.
Catalyst Deactivation/Side Reactions Use a Sponge Nickel Catalyst: Sponge nickel catalysts (e.g., Raney® nickel) have shown high selectivity for the desired primary amine product.[1]
Lack of Selectivity Control Add a Base Modifier: The addition of a Group IA alkali metal hydroxide (B78521) (e.g., NaOH, KOH) to the reaction medium significantly enhances selectivity towards this compound and suppresses the formation of secondary amines.[1][7] An aqueous solution of the base is typically used.
Guide 2: Using this compound in Amide Synthesis

Problem: Formation of N-acylurea byproduct during EDC-mediated coupling.

This is a common issue in carbodiimide chemistry where the amine (this compound) is not reacting efficiently with the activated carboxylic acid.

Potential Cause Recommended Solution
Slow reaction of this compound with O-acylisourea intermediate Use a Coupling Additive: Add 1-hydroxybenzotriazole (B26582) (HOBt) to the reaction mixture. HOBt traps the O-acylisourea intermediate to form a more stable HOBt-ester, which is less prone to rearrangement but still highly reactive towards amines like this compound.[4][8] This significantly minimizes N-acylurea formation.
Solvent Effects Choose an Appropriate Solvent: The polarity of the solvent can influence the rate of N-acylurea formation. While dipolar aprotic solvents like DMF are common, consider less polar options like dichloromethane (B109758) (DCM) if byproduct formation is severe. Studies have evaluated a range of alternative solvents to replace DMF and DCM.[9][10]
Incorrect Reagent Stoichiometry Optimize Reagent Equivalents: Use a slight excess of the amine (this compound, 1.1-1.2 equivalents) relative to the carboxylic acid. Ensure appropriate equivalents of EDC (1.1-1.5 eq) and HOBt (1.1-1.5 eq) are used for efficient coupling.[8]

Quantitative Data Summary

The tables below summarize the impact of various reaction parameters on byproduct formation and reaction yield.

Table 1: Effect of Base Additive on this compound Synthesis Selectivity [7]

CatalystBase Additive (25% aq. solution)Temperature/PressureRemaining DMAPN (ppm)Secondary Amine Byproduct (ppm)
Ni-MC502NaOH (8 mL)90°C / 110 psig1631440
Ni-MC502KOH (6 mL)90°C / 110 psig1791250

Data adapted from patent literature demonstrating the impact of alkali metal hydroxides on minimizing secondary amine formation during the hydrogenation of DMAPN.

Table 2: Optimized Low-Pressure Conditions for this compound Synthesis [1][6]

ParameterRecommended RangeOptimal ValueExpected SelectivityExpected Yield
Pressure 45 - 150 psig100 - 150 psig> 99.9%> 99%
Temperature 70 - 100 °C85 - 95 °C> 99.9%> 99%
Catalyst Sponge Nickel-> 99.9%> 99%
Additive Group IA Hydroxide-> 99.9%> 99%

This table summarizes optimized conditions from low-pressure hydrogenation protocols designed to maximize yield and selectivity.

Experimental Protocols

Protocol 1: Low-Pressure Hydrogenation of DMAPN to this compound

This protocol is designed to minimize the formation of secondary amine byproducts.[1][6]

Materials:

  • N,N-dimethylaminopropionitrile (DMAPN)

  • Sponge Nickel (Raney® Nickel) catalyst

  • Aqueous solution of NaOH or KOH (e.g., 25 wt.%)

  • Hydrogen gas

  • Low-pressure hydrogenation reactor

Procedure:

  • Charge the hydrogenation reactor with the sponge nickel catalyst, water, and the aqueous alkali metal hydroxide solution.

  • Seal the reactor and purge with nitrogen, followed by hydrogen.

  • Heat the reaction medium to the desired temperature (e.g., 90°C).

  • Pressurize the reactor with hydrogen to the target pressure (e.g., 110 psig).

  • Begin feeding the DMAPN into the reactor at a controlled rate, maintaining constant temperature and pressure.

  • Continuously supply hydrogen to the reactor as it is consumed.

  • Monitor the reaction for the disappearance of DMAPN using an appropriate analytical method (e.g., GC).

  • Once the reaction is complete, cool the reactor, vent the hydrogen pressure, and purge with nitrogen.

  • The product mixture can then be filtered to remove the catalyst and purified by distillation.

Protocol 2: EDC/HOBt Mediated Amide Coupling with this compound

This protocol is optimized to prevent the formation of N-acylurea byproduct.[4][8][11]

Materials:

  • Carboxylic acid (1.0 eq)

  • This compound (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • Anhydrous solvent (e.g., DMF or DCM)

  • Base (e.g., DIPEA or NMM, 2.5 eq)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid, HOBt, and this compound.

  • Dissolve the mixture in the anhydrous solvent.

  • Cool the solution to 0°C in an ice bath with stirring.

  • Add the EDC·HCl portion-wise to the reaction mixture.

  • Add the base (e.g., DIPEA) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-18 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, perform an aqueous workup. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with an acidic solution (e.g., 1N HCl), a basic solution (e.g., saturated NaHCO₃), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visual Diagrams

DMAPA_Synthesis_Byproducts cluster_byproducts Byproducts DMAPN DMAPN (N,N-dimethylaminopropionitrile) H2_cat H₂ / Catalyst (e.g., Sponge Ni) DMAPN->H2_cat Imine_intermediate Primary Imine Intermediate H2_cat->Imine_intermediate Hydrogenation This compound This compound (Desired Product) Imine_intermediate->this compound Further Hydrogenation Secondary_Amine Secondary Amine (bis-DMAPA) Imine_intermediate->Secondary_Amine + this compound - NH₃

Caption: Byproduct formation pathway in the synthesis of this compound.

EDC_Coupling_Byproduct cluster_activation Carboxylic Acid Activation cluster_pathways Reaction Pathways cluster_prevention Prevention Strategy RCOOH Carboxylic Acid (R-COOH) O_acylisourea O-Acylisourea (Reactive Intermediate) RCOOH->O_acylisourea + EDC EDC EDC Amide Desired Amide Product O_acylisourea->Amide + this compound (Desired Path) N_acylurea N-Acylurea Byproduct O_acylisourea->N_acylurea Intramolecular Rearrangement (Side Reaction) HOBt_ester HOBt-Ester (Stable Intermediate) O_acylisourea->HOBt_ester + HOBt DMAPA_node This compound (Amine) HOBt HOBt HOBt_ester->Amide + this compound

Caption: N-acylurea byproduct formation and prevention in amide synthesis.

References

Technical Support Center: Navigating Cytotoxicity of Dmapa-Based Compounds in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Dmapa-based compounds. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of cytotoxicity often encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What are this compound-based compounds and why do they exhibit cytotoxicity?

A1: this compound, or 3-(dimethylamino)-1-propylamine, is a common structural motif in a variety of chemical compounds, including cationic surfactants and lipids used in drug delivery systems. The inherent cytotoxicity of many this compound-based compounds stems from their cationic nature. The positively charged headgroup can interact with and disrupt the negatively charged cell membranes, leading to loss of membrane integrity and cell death. At higher concentrations, this can cause rapid cell lysis (necrosis), while at lower concentrations, it may trigger programmed cell death, or apoptosis.

Q2: What are the primary mechanisms of this compound-based compound-induced cytotoxicity?

A2: The cytotoxicity of this compound-based compounds, particularly cationic amphiphilic derivatives, is primarily attributed to two main mechanisms:

  • Membrane Disruption: The amphiphilic nature of these compounds, possessing both a hydrophilic (positively charged) head and a hydrophobic tail, allows them to insert into and destabilize the cell membrane. This can lead to increased membrane permeability and, ultimately, cell lysis.

  • Induction of Apoptosis: At sub-lethal concentrations, these compounds can induce apoptosis, a form of programmed cell death. This often involves the intrinsic (mitochondrial) pathway, characterized by the disruption of the mitochondrial outer membrane, release of pro-apoptotic factors, and activation of a caspase cascade.

Q3: How can I mitigate the cytotoxicity of this compound-based compounds in my experiments?

A3: Several strategies can be employed to reduce the cytotoxicity of this compound-based compounds:

  • Dose Optimization: The most straightforward approach is to perform a dose-response study to identify the optimal concentration range that achieves the desired biological effect with minimal cytotoxicity.

  • Formulation Strategies: Encapsulating this compound-based compounds within lipid-based nanoparticles, such as liposomes, can significantly reduce their direct interaction with cell membranes, thereby lowering their cytotoxicity.

  • Use of Co-solvents: In some cases, the choice of solvent to dissolve the compound can influence its aggregation state and interaction with cells. Experimenting with different biocompatible co-solvents may help in reducing cytotoxicity.

  • Serum Concentration: The presence of serum in the culture medium can sometimes mitigate the cytotoxicity of cationic compounds through non-specific binding to serum proteins.

Q4: Which cytotoxicity assays are most suitable for evaluating this compound-based compounds?

A4: The choice of assay depends on the suspected mechanism of cell death and potential for compound interference:

  • Membrane Integrity Assays (e.g., LDH release): These assays are useful for detecting necrosis or late-stage apoptosis, where the cell membrane is compromised. They are generally less prone to interference from cationic compounds than metabolic assays.

  • Metabolic Assays (e.g., MTT, XTT): These colorimetric assays measure cellular metabolic activity. However, cationic compounds can sometimes interfere with these assays by directly reducing the tetrazolium salts or altering cellular metabolism through mechanisms other than cell death.

  • Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity assays): These are ideal for specifically detecting apoptosis. Annexin V staining identifies the externalization of phosphatidylserine (B164497) in early apoptosis, while caspase assays measure the activity of key enzymes in the apoptotic cascade.

Troubleshooting Guide

This guide addresses specific issues you may encounter when working with this compound-based compounds in cytotoxicity assays.

Problem Potential Cause Recommended Solution
High background or false positives in MTT/XTT assays Cationic compounds can sometimes directly reduce the tetrazolium salt (MTT/XTT) to formazan, independent of cellular metabolic activity.Run a cell-free control with your this compound-based compound at the highest concentration used in the experiment to check for direct reduction of the assay reagent. If interference is observed, consider using an alternative assay like LDH or a direct cell counting method.
Inconsistent results in Annexin V staining The positive charge of this compound-based compounds might lead to non-specific binding to the cell surface, potentially causing artifacts in Annexin V staining.Ensure thorough washing of cells after treatment and before staining. Use a buffer containing calcium, as Annexin V binding to phosphatidylserine is calcium-dependent. Include appropriate controls, such as unstained cells and cells stained with only Annexin V or only Propidium Iodide (PI).
Unexpectedly high cytotoxicity at low concentrations The solvent used to dissolve the compound (e.g., DMSO) may be contributing to the toxicity. The this compound-based compound may be highly potent in your specific cell line.Always include a vehicle control (media with the highest concentration of the solvent used) to assess solvent-specific toxicity. Perform a detailed dose-response curve starting from very low concentrations to accurately determine the IC50 value.
Compound precipitation in culture medium The this compound-based compound may have low solubility in your culture medium, especially at higher concentrations.Visually inspect the wells for any precipitate. If observed, try preparing a more concentrated stock solution to reduce the final volume added to the well, or consider using a different solvent system. Encapsulation in liposomes can also improve solubility.
High lactate (B86563) dehydrogenase (LDH) release in control wells The cationic nature of the compound may cause sub-lethal membrane damage, leading to LDH leakage even in the absence of cell death.Carefully optimize the concentration of the this compound-based compound. Consider shorter exposure times. Compare LDH release with another marker of cell death, such as a nuclear stain, to confirm cytotoxicity.

Data Presentation

The following tables summarize available quantitative data on the cytotoxicity of a this compound-based compound and other relevant cationic lipids.

Table 1: Cytotoxicity of this compound-chems Liposomes in SKOV3 Ovarian Cancer Cells [1][2]

Treatment DurationConcentration (µg/mL)Cell Viability (%)
24 hours10~100
50~98
100~95
200~90
400~85
800~80
48 hours10~100
50~95
100~90
200~85
400~78
800~70
72 hours10~98
50~90
100~85
200~75
400~65
800~55

Table 2: Comparative IC50 Values of Cationic Lipids in NCI-H460 Cells [3]

Cationic LipidIC50 (µg/mL)
CDA14 (Quaternary Ammonium Headgroup)159.4
CDO14 (Peptide Headgroup)340.5

Experimental Protocols

Protocol 1: Formulation of this compound-Based Liposomes by Thin-Film Hydration and Extrusion

This protocol describes a common method for encapsulating this compound-based compounds into liposomes to potentially reduce their cytotoxicity.

Materials:

  • This compound-based compound

  • Lipids (e.g., DOTAP, Cholesterol)

  • Organic solvent (e.g., chloroform)

  • Aqueous buffer (e.g., PBS)

  • Rotary evaporator

  • Liposome (B1194612) extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve the this compound-based compound and lipids in the organic solvent in a round-bottom flask.

    • Evaporate the solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.[1][4][5]

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.[4]

  • Hydration:

    • Hydrate the lipid film by adding the aqueous buffer to the flask. The buffer should be pre-warmed to a temperature above the phase transition temperature of the lipids.[5]

    • Agitate the flask by vortexing or gentle shaking to facilitate the formation of multilamellar vesicles (MLVs).[6]

  • Extrusion:

    • Assemble the liposome extruder with the desired polycarbonate membrane (e.g., 100 nm).[1][4]

    • Pass the MLV suspension through the extruder multiple times (typically 10-20 passes) to form unilamellar vesicles of a uniform size.[4]

  • Characterization:

    • Characterize the resulting liposomes for size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

Protocol 2: Assessing Apoptosis using Annexin V and Propidium Iodide (PI) Staining

This protocol details the steps for identifying apoptotic and necrotic cells following treatment with this compound-based compounds.

Materials:

  • Cells treated with this compound-based compound

  • Annexin V-FITC (or other fluorophore)

  • Propidium Iodide (PI) staining solution

  • 1X Binding Buffer (calcium-rich)

  • Flow cytometer

Procedure:

  • Cell Harvesting:

    • After treatment, harvest the cells (both adherent and floating) and wash them with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate for 15-20 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer.

    • Use appropriate controls (unstained, single-stained) for compensation and gating.

    • Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Signaling Pathways and Experimental Workflows

Dmapa_Cytotoxicity_Workflow

Caption: A logical workflow for assessing the cytotoxicity of this compound-based compounds.

Dmapa_Apoptosis_Pathway

Caption: Intrinsic apoptosis pathway potentially induced by this compound-based compounds.

References

Technical Support Center: Minimizing Impurities in Commercial-Grade DMAPA for Sensitive Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on minimizing impurities in commercial-grade N,N-dimethylaminopropylamine (DMAPA) to ensure its suitability for sensitive applications. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during purification and use.

FAQs: Understanding this compound Impurities and Purification

Q1: What are the common impurities in commercial-grade this compound and why are they a concern?

A1: Commercial-grade this compound is typically produced by the reaction of dimethylamine (B145610) with acrylonitrile, followed by hydrogenation.[1] This process can introduce several impurities. The most significant impurity is often 1,3-diaminopropane (B46017) , which has a boiling point very close to that of this compound, making it difficult to separate by simple distillation.[2] Other potential impurities include unreacted starting materials, byproducts from side reactions such as bis-DMAPA and tri-DMAPA, and residual hydrogenation catalysts (e.g., nickel).[1][2]

In sensitive applications like pharmaceuticals and cosmetics, these impurities can be highly problematic. For instance, this compound itself, when present as an impurity in products like cocamidopropyl betaine (B1666868) (CAPB), is a known skin sensitizer (B1316253) and can cause allergic contact dermatitis.[3][4] In drug development, impurities can lead to side reactions, reduced yield, and potentially compromise the safety and efficacy of the final active pharmaceutical ingredient (API).[5] Residual catalysts can also interfere with downstream processes.[6][7]

Q2: What are the primary methods for purifying commercial-grade this compound?

A2: The most common method for purifying this compound is multi-stage fractional distillation .[8] Due to the close boiling points of this compound and some impurities, a distillation column with a high number of theoretical plates is often required for effective separation.[2] To enhance the separation of 1,3-diaminopropane, a specialized technique involving the addition of transition metal salts (e.g., nickel sulfate) can be employed. These salts form stable complexes with 1,3-diaminopropane, increasing its boiling point and allowing for its removal as a residue during distillation.[2] Additionally, vacuum distillation can be used to lower the boiling point of this compound, which can be advantageous for separating it from higher-boiling impurities and for energy savings.[9]

Q3: What level of purity can I expect to achieve with these purification methods?

A3: Commercial-grade this compound is often available with a purity of ≥99% or ≥99.5%.[5][10] With appropriate purification techniques, it is possible to significantly reduce the levels of critical impurities. For example, fractional distillation in the presence of a complexing agent has been shown to reduce the concentration of 1,3-diaminopropane from 1400 ppm to below 100 ppm.[2] Certificates of analysis for some specialized grades of related products show this compound impurity levels as low as < 20 ppm.[2][4] The final achievable purity will depend on the initial impurity profile, the chosen purification method, and the optimization of the process parameters.

Troubleshooting Guides

Guide 1: Fractional Distillation Issues
Issue Potential Cause(s) Troubleshooting Steps
Poor Separation of Impurities (e.g., high levels of 1,3-diaminopropane in distillate) - Insufficient number of theoretical plates in the distillation column.- Incorrect reflux ratio (too low).- Formation of an azeotrope.- Increase the height of the packed column or use a column with a higher theoretical plate count.- Increase the reflux ratio to improve separation efficiency. A reflux ratio of 20:1 has been used in published methods for separating 1,3-diaminopropane.[2]- Consider azeotropic distillation by introducing an entrainer that forms a new, lower-boiling azeotrope with one of the components, which can then be more easily separated.[11][12] Alternatively, pressure-swing distillation can be used to shift the azeotropic composition.[11]
Column Flooding (liquid backing up in the column) - Excessive boil-up rate (reboiler temperature too high).- High reflux ratio causing liquid overload.- Blockage in the column packing or trays.- Reduce the heat input to the reboiler to decrease the rate of vaporization.- Gradually decrease the reflux ratio until flooding subsides.- Shut down the distillation and inspect the column for any blockages or damage to the packing material.
Unstable Column Pressure - Fluctuations in the cooling water flow to the condenser.- Inconsistent vacuum pump performance (in vacuum distillation).- Leaks in the distillation apparatus.- Ensure a steady and adequate flow of cooling water to the condenser.- Check the vacuum pump for proper operation and ensure all connections are airtight.- Carefully inspect all joints and seals for leaks.
Product Discoloration - Thermal degradation of this compound or impurities at high temperatures.- Presence of oxygen in the distillation system.- Consider using vacuum distillation to lower the boiling point and reduce the risk of thermal degradation.[13]- Ensure the system is properly purged with an inert gas (e.g., nitrogen) before heating to remove any oxygen.
Guide 2: Analytical Method Challenges
Issue Potential Cause(s) Troubleshooting Steps
Poor Peak Resolution in GC-MS Analysis - Inappropriate GC column.- Suboptimal temperature program.- Co-elution of this compound and impurities.- Use a polar capillary column suitable for amine analysis.- Optimize the temperature ramp rate to improve the separation of closely eluting peaks.- Consider derivatization of the amines to improve their volatility and chromatographic separation.
Low Sensitivity or Poor Peak Shape in HPLC Analysis - Lack of a strong chromophore in this compound and its aliphatic amine impurities.- Inappropriate column or mobile phase.- Employ pre-column derivatization with a UV-active or fluorescent labeling agent (e.g., dansyl chloride) to enhance detection.[14]- Use a reverse-phase column (e.g., C18) with a mobile phase containing an ion-pairing agent or a buffer to improve peak shape and retention of the basic amines.[8]
Matrix Effects in Complex Samples - Interference from other components in the sample matrix (e.g., in a final product formulation).- Utilize solid-phase extraction (SPE) to clean up the sample and isolate the amines of interest before analysis.[15]- Employ a detection method with high selectivity, such as tandem mass spectrometry (MS/MS), which can distinguish the target analytes from matrix components.[16]

Quantitative Data Summary

The following tables summarize typical impurity levels in commercial this compound and the potential purity enhancements through purification.

Table 1: Typical Specifications of Commercial Grade this compound

Parameter Specification Reference
Purity≥99.0% or ≥99.5%[5][10]
Water Content≤0.5%[10]
Color (APHA)≤50[10]

Table 2: Example of Impurity Reduction through Purification

Impurity Initial Concentration (in crude this compound) Concentration after Purification Purification Method Reference
1,3-Diaminopropane1400 ppm< 100 ppmFractional distillation with a complexing agent (nickel sulfate)[2]
This compound (as an impurity)50 - 200 ppmBelow detection limitNot specified[3]

Experimental Protocols

Protocol 1: Purification of this compound by Fractional Distillation with a Complexing Agent

This protocol is based on the method described in US Patent 4,532,354 for the removal of 1,3-diaminopropane from crude this compound.

Materials:

  • Crude this compound containing 1,3-diaminopropane

  • Nickel sulfate (B86663) heptahydrate (NiSO₄·7H₂O)

  • Fractional distillation apparatus with a packed column (minimum 80 theoretical plates)

  • Heating mantle, condenser, receiving flasks

  • Vacuum source (optional, for vacuum distillation)

Procedure:

  • Complexation:

    • Analyze the crude this compound using GC-MS to determine the concentration of 1,3-diaminopropane.

    • Calculate the molar amount of 1,3-diaminopropane in the batch.

    • Add 1.5 moles of nickel sulfate for every mole of 1,3-diaminopropane to the crude this compound in the distillation flask.

  • Distillation Setup:

    • Assemble the fractional distillation apparatus. Ensure all glassware is dry and joints are properly sealed.

  • Distillation:

    • Begin heating the mixture in the distillation flask.

    • Set a high reflux ratio, for example, 20 parts reflux to 1 part distillate takeoff, to ensure efficient separation.[2]

    • Collect the purified this compound as the distillate. The complexed 1,3-diaminopropane will remain in the distillation residue.

    • Monitor the temperature at the head of the column. A stable temperature indicates the collection of a pure fraction.

  • Analysis:

    • Analyze the collected distillate fractions by GC-MS to determine the purity of the this compound and the residual concentration of 1,3-diaminopropane.

Protocol 2: GC-MS Analysis of this compound Purity

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for amine analysis (e.g., a polar column)

Sample Preparation:

  • Dilute the this compound sample in a suitable solvent (e.g., methanol (B129727) or dichloromethane).

  • If necessary, perform derivatization to improve chromatographic properties.

GC-MS Conditions (Example):

  • Injection Volume: 1 µL

  • Injector Temperature: 250 °C

  • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.

  • Carrier Gas: Helium

  • MS Detector: Scan mode from m/z 30 to 300.

Analysis:

  • Identify this compound and impurities based on their retention times and mass spectra.

  • Quantify the impurities using an internal or external standard method.

Visualizations

Experimental_Workflow_for_DMAPA_Purification cluster_start Start: Commercial this compound cluster_analysis1 Initial Quality Control cluster_decision Purification Decision cluster_purification Purification Process cluster_analysis2 Final Quality Control cluster_end End Product start Receive Commercial Grade this compound qc1 GC-MS Impurity Profiling start->qc1 decision Impurity Levels Acceptable for Application? qc1->decision purify Select Purification Method decision->purify No end_use High-Purity this compound for Sensitive Applications decision->end_use Yes frac_dist Fractional Distillation purify->frac_dist Low levels of 1,3-diaminopropane complex_dist Complexation-Distillation purify->complex_dist High levels of 1,3-diaminopropane qc2 GC-MS/HPLC Purity Analysis frac_dist->qc2 complex_dist->qc2 qc2->end_use Purity Meets Specification reject Further Purification or Rejection qc2->reject Purity Does Not Meet Specification

Caption: Workflow for this compound purification and quality control.

Troubleshooting_Decision_Tree start Problem: Poor Separation in Fractional Distillation q1 Is the column flooding? start->q1 a1_yes Reduce reboiler heat and/or reflux ratio q1->a1_yes Yes q2 Is the head temperature fluctuating? q1->q2 No a2_yes Check for pressure instability or azeotrope formation q2->a2_yes Yes q3 Are specific impurities (e.g., 1,3-diaminopropane) still present? q2->q3 No a3_yes Increase reflux ratio or number of theoretical plates q3->a3_yes Yes a3_no Analyze for other potential issues q3->a3_no No complexation Consider complexation-distillation a3_yes->complexation

Caption: Decision tree for troubleshooting fractional distillation.

Impact on Sensitive Applications: A Note for Drug Development Professionals

The presence of even trace amounts of impurities in this compound can have significant consequences in drug discovery and development. Primary and secondary amine impurities, for example, can be nucleophilic and may react with sensitive functional groups in your drug candidates or reagents, leading to the formation of adducts and other undesired byproducts.

In the context of high-throughput screening (HTS), these reactive impurities can lead to false positives or negatives. For instance, in kinase inhibitor screening assays , amine impurities could potentially interact with the kinase or the substrate, interfering with the assay readout.[17] Similarly, in G protein-coupled receptor (GPCR) binding assays , since many aminergic GPCRs have binding sites that accommodate a positively charged amine, impurities with similar structural features could compete with the intended ligand, leading to inaccurate binding affinity measurements.[18][19]

Therefore, ensuring the high purity of this compound and other amine-containing reagents is critical for the reliability and reproducibility of experimental results in drug development. It is highly recommended to perform a thorough impurity analysis of commercial-grade this compound before its use in the synthesis of compounds intended for biological screening.

References

Technical Support Center: Overcoming Solubility Issues of DMAPA Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with DMAPA (N,N-dimethylaminopropylamine) derivatives.

Frequently Asked Questions (FAQs)

Q1: What are this compound derivatives and why do they often have solubility issues?

A1: this compound is a versatile building block used in the synthesis of a wide range of molecules, including surfactants, polymers, and active pharmaceutical ingredients (APIs). The resulting "this compound derivatives" often have a tertiary amine group, which can significantly influence their physicochemical properties. While this compound itself is water-soluble, its derivatives can be larger, more complex molecules with increased hydrophobicity, leading to poor aqueous solubility.[1][2][3][4][5] The overall solubility is a balance between the hydrophilic nature of the amine group and the hydrophobicity of the rest of the molecule.

Q2: How does pH affect the solubility of my this compound derivative?

A2: this compound derivatives containing a tertiary amine group are typically weak bases. Their solubility in aqueous solutions is highly pH-dependent.[2][6][7] In acidic conditions (low pH), the tertiary amine group becomes protonated, forming a positively charged ammonium (B1175870) salt. This salt form is generally much more water-soluble than the neutral form. As the pH increases and becomes more alkaline, the amine group is deprotonated, and the molecule becomes neutral and less soluble, which can lead to precipitation.

Q3: What are the most common initial strategies to try when my this compound derivative is poorly soluble?

A3: For poorly soluble compounds, including this compound derivatives, a systematic approach is recommended. The most common initial strategies include:

  • pH Adjustment: As discussed in Q2, lowering the pH of the solution is often the most effective first step for compounds with a basic amine group.

  • Co-solvents: Using a water-miscible organic solvent can help to solubilize hydrophobic compounds.[8]

  • Salt Formation: Synthesizing a stable salt form of the derivative can significantly improve its aqueous solubility.[8]

  • Particle Size Reduction: Decreasing the particle size of a solid compound increases its surface area, which can improve the dissolution rate.[9]

Q4: Can I use cyclodextrins to improve the solubility of my this compound derivative?

A4: Yes, cyclodextrins are a viable option for improving the solubility of poorly soluble drugs, including those containing amine groups.[10][11][12][13][14] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the hydrophobic portions of a guest molecule, like a this compound derivative, forming an inclusion complex that has enhanced aqueous solubility.

Troubleshooting Guides

Scenario 1: My this compound derivative precipitates out of solution when I add it to my aqueous buffer.

  • Question: Why is my compound crashing out of solution?

    • Answer: This is likely due to the low aqueous solubility of your this compound derivative at the pH of your buffer. The neutral form of the tertiary amine is likely not soluble enough in the aqueous environment.

  • Troubleshooting Steps:

    • Check the pH of your buffer: If your buffer has a neutral or alkaline pH, the tertiary amine on your this compound derivative is likely in its neutral, less soluble form.

    • Lower the pH: Try dissolving your compound in a buffer with a lower pH (e.g., pH 4-5). This will protonate the tertiary amine, increasing its solubility.

    • Use a co-solvent: If lowering the pH is not an option for your experiment, consider preparing a concentrated stock solution of your compound in a water-miscible organic solvent such as DMSO, ethanol, or PEG 400. You can then add this stock solution to your aqueous buffer in a small volume to achieve the desired final concentration. Be sure to verify that the final concentration of the organic solvent is compatible with your experimental system.[8]

    • Consider salt formation: For long-term solutions, synthesizing a salt of your this compound derivative (e.g., a hydrochloride or tartrate salt) can provide a more water-soluble form of the compound.[8]

Scenario 2: I need to dissolve my this compound derivative at a high concentration, but pH adjustment and co-solvents are not sufficient.

  • Question: What advanced techniques can I use to achieve a higher concentration?

    • Answer: When standard methods are insufficient, more advanced formulation strategies may be necessary.

  • Troubleshooting Steps:

    • Complexation with Cyclodextrins: This technique can significantly increase the apparent solubility of your compound. You will need to screen different types of cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin) and determine the optimal molar ratio for complexation.[10][11][12][13][14]

    • Solid Dispersions: This involves dispersing your compound in a hydrophilic polymer matrix in a solid state.[15][16] When this solid dispersion is added to an aqueous medium, the polymer dissolves and releases the drug as very fine, amorphous particles, which have a higher dissolution rate and apparent solubility.

    • Lipid-Based Formulations: If your this compound derivative is highly lipophilic, formulating it in a lipid-based system such as a self-emulsifying drug delivery system (SEDDS) can be effective.[17] These formulations form fine emulsions upon contact with aqueous media, facilitating drug dissolution.

Data Presentation

Table 1: Illustrative Example of pH-Dependent Solubility of a Generic Tertiary Amine-Containing Compound

pHSolubility (mg/mL)Predominant Species
2.0> 50Protonated (Cationic)
4.025.0Protonated (Cationic)
6.05.0Mix of Protonated and Neutral
7.40.5Neutral
8.0< 0.1Neutral

Note: This table provides illustrative data. The actual solubility of a specific this compound derivative will depend on its unique chemical structure and pKa.

Table 2: Illustrative Example of Solubility Enhancement of a Model Drug with Cyclodextrin (B1172386)

FormulationSolubility (µg/mL)Fold Increase
Model Drug in Water10-
Model Drug with 1:1 β-Cyclodextrin12012
Model Drug with 1:1 HP-β-Cyclodextrin25025

Note: This table provides illustrative data. The effectiveness of a cyclodextrin will depend on the specific this compound derivative and the type of cyclodextrin used.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution using a Co-solvent

  • Select a suitable co-solvent: Common choices include Dimethyl Sulfoxide (DMSO), Ethanol, N,N-Dimethylformamide (DMF), and Polyethylene Glycol 400 (PEG 400). Ensure the chosen solvent is compatible with your experimental system.

  • Weigh the this compound derivative: Accurately weigh a small amount of your compound in a clean, dry vial.

  • Add the co-solvent: Add a small volume of the co-solvent to the vial.

  • Dissolve the compound: Vortex or sonicate the vial until the compound is completely dissolved. Gentle heating may be applied if necessary, but be cautious of potential degradation.

  • Calculate the concentration: Determine the precise concentration of your stock solution (e.g., in mg/mL or mM).

  • Storage: Store the stock solution at an appropriate temperature (e.g., -20°C or -80°C) to maintain stability. Protect from light if the compound is light-sensitive.

  • Application: When preparing your working solution, add a small aliquot of the stock solution to your aqueous buffer. Ensure the final concentration of the co-solvent is low enough to not affect your experiment (typically <1% v/v).

Protocol 2: Preparation of a Drug-Cyclodextrin Complex (Kneading Method)

  • Molar Ratio Determination: Based on preliminary studies or literature, determine the optimal molar ratio of your this compound derivative to the chosen cyclodextrin (e.g., 1:1 or 1:2).

  • Weighing: Accurately weigh the this compound derivative and the cyclodextrin.

  • Mixing: Place the cyclodextrin in a mortar and add a small amount of a suitable solvent (e.g., a water-ethanol mixture) to form a paste.

  • Incorporation: Gradually add the this compound derivative to the cyclodextrin paste and continue to knead for a specified period (e.g., 30-60 minutes) to ensure thorough mixing and complex formation.

  • Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) or under vacuum until a constant weight is achieved.

  • Sieving: Gently grind the dried complex and pass it through a sieve to obtain a uniform powder.

  • Characterization: Confirm the formation of the inclusion complex using analytical techniques such as Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Solubility Testing: Determine the aqueous solubility of the prepared complex and compare it to that of the uncomplexed this compound derivative.

Visualizations

G cluster_0 Solubility Troubleshooting Workflow start Poorly Soluble This compound Derivative check_pka Is the derivative a weak base (pKa > 7)? start->check_pka lower_ph Lower pH of Solution (e.g., pH 4-6) check_pka->lower_ph Yes use_cosolvent Use a Co-solvent (e.g., DMSO, Ethanol) check_pka->use_cosolvent No / pH change not possible check_solubility1 Is solubility sufficient? lower_ph->check_solubility1 check_solubility2 Is solubility sufficient? use_cosolvent->check_solubility2 check_solubility1->use_cosolvent No end Solubility Issue Resolved check_solubility1->end Yes advanced_methods Consider Advanced Methods check_solubility2->advanced_methods No check_solubility2->end Yes cyclodextrin Cyclodextrin Complexation advanced_methods->cyclodextrin solid_dispersion Solid Dispersion advanced_methods->solid_dispersion lipid_formulation Lipid-Based Formulation advanced_methods->lipid_formulation cyclodextrin->end solid_dispersion->end lipid_formulation->end

Caption: A decision-making workflow for addressing solubility issues of this compound derivatives.

G cluster_1 pH-Dependent Solubility of a Tertiary Amine cluster_2 This compound Derivative (R-NR'R'') low_ph Low pH (Acidic) [H+] protonated Protonated Form [R-NH+R'R''] (Soluble) low_ph->protonated Protonation high_ph High pH (Alkaline) [OH-] neutral Neutral Form [R-NR'R''] (Poorly Soluble) high_ph->neutral Deprotonation protonated->neutral Equilibrium G cluster_0 Cyclodextrin Inclusion Complex Formation cluster_1 Components cluster_2 Resulting Complex drug Poorly Soluble This compound Derivative (Hydrophobic) complex Water-Soluble Inclusion Complex drug->complex Encapsulation cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cd->complex

References

Technical Support Center: Strategies to Reduce the Curing Time of Epoxy Resins with DMAP

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in effectively reducing the curing time of epoxy resins using 4-dimethylaminopyridine (B28879) (DMAP).

Troubleshooting Guide

This guide addresses common issues encountered during the experimental process of accelerating epoxy resin curing with DMAP.

Q1: My epoxy resin is not curing or is curing incompletely after adding DMAP. What are the possible causes and solutions?

A1: Incomplete or failed curing is a frequent issue that can often be traced back to several key factors.

Possible Causes:

  • Incorrect Mix Ratio: An improper ratio of epoxy resin to hardener is a primary cause of curing failure.[1] Adding more accelerator will not compensate for an incorrect resin-to-hardener ratio.[2]

  • Low Temperature: The ambient temperature plays a crucial role in the curing kinetics.[2] If the temperature is too low, the chemical reaction will be significantly slowed or even halted.[2]

  • Inadequate Mixing: For the curing reaction to proceed to completion, a thorough and homogeneous mixing of the resin, hardener, and DMAP is essential.[1]

  • Moisture Contamination: The presence of moisture can interfere with the curing process, potentially leading to a tacky or incomplete cure.

  • Expired or Improperly Stored Materials: Epoxy resins and hardeners have a finite shelf life and can degrade over time, especially if not stored correctly.

Troubleshooting & Optimization:

  • Verify Mix Ratio: Always double-check the manufacturer's recommended mix ratio for your specific epoxy resin and hardener. Use calibrated scales for accurate measurements.

  • Optimize Temperature: Ensure your working environment is within the recommended temperature range for your epoxy system, typically between 21-29°C (70-85°F).[3] You can pre-warm the resin and hardener components in a water bath before mixing to facilitate the reaction.

  • Ensure Thorough Mixing: Mix the components for the manufacturer-recommended time, scraping the sides and bottom of the mixing container to ensure all ingredients are well incorporated.[1]

  • Control Humidity: Work in a low-humidity environment and ensure all equipment and substrates are dry.

  • Check Material Quality: Use fresh, unexpired resin and hardener that have been stored according to the manufacturer's instructions.

Q2: The epoxy is curing too quickly, significantly reducing the working time (pot life). How can I manage this?

A2: A drastically reduced pot life can make the epoxy difficult to work with, especially in larger applications.

Possible Causes:

  • High DMAP Concentration: An excessive amount of DMAP will significantly accelerate the curing reaction.

  • High Ambient Temperature: Higher temperatures increase the rate of the exothermic curing reaction, leading to a shorter pot life.[2]

  • Large Batch Size: The exothermic nature of the epoxy curing reaction means that larger mixed volumes will generate more heat, which in turn accelerates the reaction in a feedback loop.

Management Strategies:

  • Optimize DMAP Concentration: Reduce the concentration of DMAP. It is crucial to find the optimal concentration that provides a desirable curing time without compromising the pot life.

  • Lower the Temperature: Work in a cooler environment or use a cooling bath for your mixing container to help dissipate heat.

  • Mix Smaller Batches: Only mix as much epoxy as you can use within its shortened pot life.

  • Spread the Mixture: Pouring the mixed epoxy into a container with a larger surface area can help dissipate heat and extend the working time.

Q3: The cured epoxy has a yellow or dark brown discoloration. What is the cause and how can it be prevented?

A3: Discoloration can be a sign of degradation or side reactions.

Possible Causes:

  • Excessive Exotherm: High temperatures generated during the curing of large volumes of epoxy can lead to discoloration.

  • High DMAP Concentration: In some systems, high concentrations of DMAP, especially at elevated temperatures, can contribute to a brown color in the final product.[4]

  • UV Exposure: Some epoxy systems are prone to yellowing upon exposure to ultraviolet (UV) light.

Prevention Strategies:

  • Manage Exotherm: Control the exothermic reaction by mixing smaller batches, using a container with a larger surface area, or working in a cooler environment.

  • Optimize DMAP Levels: Use the minimum amount of DMAP necessary to achieve the desired reduction in curing time.

  • UV Protection: If the application will be exposed to sunlight, use a UV-stabilized epoxy formulation or apply a UV-protective topcoat.

Q4: I'm observing bubbles in my cured epoxy. How can I prevent this?

A4: Bubbles are a common aesthetic and structural issue in cured epoxy.

Possible Causes:

  • Air Entrapment During Mixing: Vigorous mixing can introduce air bubbles into the viscous resin.

  • Outgassing from Porous Substrates: Porous materials can release trapped air into the epoxy as it cures.

  • High Temperatures: Overheating the epoxy can reduce its viscosity and also accelerate curing, trapping bubbles that would otherwise escape.

Prevention and Remediation:

  • Slow and Careful Mixing: Mix the components slowly and deliberately to minimize the introduction of air.

  • Use a Vacuum Chamber: Degassing the mixed epoxy in a vacuum chamber before pouring can effectively remove trapped air.

  • Seal Porous Surfaces: Apply a thin seal coat of epoxy to porous substrates and allow it to partially cure before applying the main coat.

  • Use a Heat Gun or Torch: Briefly passing a heat gun or torch over the surface of the freshly poured epoxy can help to pop surface bubbles. Be careful not to overheat the epoxy.

Frequently Asked Questions (FAQs)

General Questions

Q5: What is DMAP and how does it accelerate epoxy curing?

A5: 4-Dimethylaminopyridine (DMAP) is a highly effective nucleophilic catalyst.[5] It accelerates the curing of epoxy resins by activating the epoxy ring, making it more susceptible to attack by the curing agent (e.g., amine or anhydride).[5]

Q6: What are the typical concentrations of DMAP used to accelerate epoxy curing?

A6: The optimal concentration of DMAP can vary depending on the specific epoxy system, the curing agent, and the desired curing time and temperature. A critical molar ratio of DMAP to epoxy groups is often necessary to achieve complete conversion.[4] For epoxy homopolymerization, a molar ratio of around 0.08 has been shown to be effective.[4] It is recommended to start with a low concentration (e.g., 0.1-1.0% by weight of the resin) and incrementally increase it to find the optimal level for your system.

Experimental & Data Interpretation

Q7: How does temperature affect the efficiency of DMAP as a curing accelerator?

A7: Higher temperatures generally increase the rate of the curing reaction, and this effect is synergistic with the catalytic activity of DMAP.[4] For example, in a DMAP-initiated epoxy homopolymerization, complete conversion can be achieved in about 60 minutes at 80°C, while at 110°C, it can be achieved in just 10 minutes.[4]

Q8: How can I quantitatively measure the reduction in curing time?

A8: Two common methods for measuring the curing time are:

  • Gel Time Measurement: This can be done manually by probing the resin until it forms a gel-like string, or more accurately using a rheometer to determine the crossover point of the storage (G') and loss (G'') moduli.

  • Differential Scanning Calorimetry (DSC): DSC can be used to monitor the heat flow during the curing reaction.[6][7] The time to the peak of the exothermic curve in an isothermal scan can be used as a measure of the curing time.[4]

Safety & Handling

Q9: What are the safety precautions I should take when working with DMAP?

A9: DMAP is toxic and can be readily absorbed through the skin. It is also corrosive.[6] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated area or a fume hood.

Q10: Are there any solubility issues with DMAP in epoxy resins?

A10: DMAP is a crystalline solid and its solubility can be limited in some epoxy formulations, especially at higher concentrations.[8] It is generally soluble in many organic solvents.[2] It may be necessary to gently warm the resin or use a co-solvent to ensure the DMAP is fully dissolved before adding the hardener.

Data Presentation

The following table summarizes the effect of DMAP concentration and temperature on the curing time of an epoxy resin system. This data is compiled and adapted from studies on epoxy homopolymerization initiated by DMAP.[4]

DMAP/Epoxy Molar RatioTemperature (°C)Approximate Time to Complete Conversion (minutes)
0.088060
0.0890Not explicitly stated, but faster than 60 min
0.08100Not explicitly stated, but faster than at 90°C
0.0811010

Experimental Protocols

Protocol 1: Determination of Gel Time (Manual Method)

This protocol provides a simple method for estimating the gel time of a DMAP-catalyzed epoxy resin system.

Materials:

  • Epoxy resin (e.g., Diglycidyl ether of bisphenol A - DGEBA)

  • Curing agent (e.g., an amine or anhydride)

  • 4-Dimethylaminopyridine (DMAP)

  • Disposable mixing cups

  • Stirring rods (e.g., wooden tongue depressors)

  • Stopwatch or timer

  • Hot plate with temperature control (optional, for elevated temperature studies)

Procedure:

  • Preparation: In a disposable mixing cup, accurately weigh the desired amount of epoxy resin.

  • DMAP Addition: Add the calculated amount of DMAP to the resin and stir until it is completely dissolved. Gentle warming may be necessary to aid dissolution.

  • Curing Agent Addition: Add the stoichiometric amount of the curing agent to the resin/DMAP mixture.

  • Mixing and Timing: Immediately start the stopwatch and begin thoroughly mixing the components. Scrape the sides and bottom of the cup to ensure a homogeneous mixture.

  • Gel Time Determination: Periodically (e.g., every 1-5 minutes, depending on the expected pot life), dip a clean stirring rod into the mixture and slowly pull it out.

  • Endpoint: The gel time is reached when the resin no longer flows back to fill the void left by the stirring rod and instead forms a continuous, tacky string.[4] Record the elapsed time.

Protocol 2: Analysis of Curing Kinetics by Differential Scanning Calorimetry (DSC)

This protocol outlines the use of DSC to obtain quantitative data on the effect of DMAP on the curing of an epoxy resin.

Instrumentation and Materials:

  • Differential Scanning Calorimeter (DSC) with a cooling system

  • Hermetic aluminum DSC pans and lids

  • Epoxy resin, curing agent, and DMAP

  • Microbalance

Procedure:

  • Sample Preparation:

    • In a small, clean container, accurately weigh the epoxy resin.

    • Add the desired amount of DMAP and mix until fully dissolved.

    • Add the stoichiometric amount of the curing agent and mix thoroughly for a specified time (e.g., 2-3 minutes).

  • DSC Sample Encapsulation:

    • Immediately after mixing, transfer a small amount (typically 5-10 mg) of the reactive mixture into a pre-weighed aluminum DSC pan.

    • Hermetically seal the pan to prevent volatilization of the components.

    • Prepare an empty, sealed aluminum pan to serve as a reference.

  • Isothermal DSC Measurement:

    • Place the sample and reference pans into the DSC cell.

    • Equilibrate the cell to a temperature below the expected reaction onset (e.g., 25°C).

    • Rapidly heat the sample to the desired isothermal curing temperature (e.g., 80°C, 100°C, 120°C).

    • Hold the sample at this isothermal temperature until the exothermic reaction is complete (i.e., the heat flow returns to the baseline).

    • Record the heat flow as a function of time. The time to the peak of the exotherm can be taken as a characteristic curing time.

  • Data Analysis:

    • Integrate the area under the exothermic peak to determine the total heat of cure (ΔH).

    • The degree of cure at any given time can be calculated by dividing the partial heat of reaction up to that time by the total heat of reaction.[6]

Visualizations

Catalytic Mechanisms

The following diagrams illustrate the proposed catalytic mechanisms of DMAP in accelerating the curing of epoxy resins with anhydride (B1165640) and amine hardeners.

DMAP_Anhydride_Mechanism cluster_activation Activation of Anhydride cluster_reaction Reaction with Hydroxyl and Epoxy DMAP DMAP Activated_Complex Acylpyridinium Ion DMAP->Activated_Complex Nucleophilic attack Anhydride Anhydride Anhydride->Activated_Complex Carboxylic_Acid Carboxylic Acid Activated_Complex->Carboxylic_Acid Reaction with Hydroxyl Group Hydroxyl Hydroxyl Group (from resin or trace water) Hydroxyl->Carboxylic_Acid Ester_Linkage Ester Linkage + new Hydroxyl Carboxylic_Acid->Ester_Linkage Ring-opening of Epoxy Epoxy Epoxy Ring Epoxy->Ester_Linkage Ester_Linkage->Hydroxyl Regenerates Hydroxyl for propagation DMAP_Amine_Mechanism cluster_activation Activation Step cluster_reaction Nucleophilic Attack and Propagation DMAP DMAP (Base) Activated_Amine Deprotonated Amine (R-NH-) DMAP->Activated_Amine Proton abstraction Protonated_DMAP Protonated DMAP DMAP->Protonated_DMAP Protonation Amine Amine Hardener (R-NH2) Amine->Activated_Amine Intermediate Alkoxide Intermediate Activated_Amine->Intermediate Nucleophilic attack on Epoxy Ring Epoxy Epoxy Ring Epoxy->Intermediate Cured_Linkage Cured Linkage (β-hydroxyamine) Intermediate->Cured_Linkage Proton transfer from Protonated DMAP Protonated_DMAP->DMAP Regeneration Protonated_DMAP->Cured_Linkage Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation A Weigh Epoxy Resin B Add & Dissolve DMAP A->B C Add Curing Agent B->C D Mix Thoroughly C->D E Gel Time Measurement (Manual or Rheometer) D->E F DSC Analysis (Isothermal Scans) D->F G Determine Gel Time vs. DMAP Concentration E->G H Determine Curing Rate from DSC Exotherm F->H

References

Navigating the Challenges of DMAPA: A Technical Guide to Mitigating Skin Irritation in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on mitigating the skin irritant potential of 3-Dimethylaminopropylamine (DMAPA) in laboratory settings. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and safety data to ensure the well-being of personnel handling this chemical. This compound is a corrosive and flammable compound known to cause severe skin burns, eye damage, and allergic contact dermatitis.[1][2] Strict adherence to safety protocols is imperative to minimize risk.

Section 1: Troubleshooting Guide and FAQs

This section addresses common issues and questions encountered during the handling and use of this compound in laboratory experiments.

Issue/QuestionTroubleshooting Steps & Recommendations
What are the immediate first aid measures upon skin contact with this compound? 1. Immediately flush the affected skin with copious amounts of water for at least 15-20 minutes while removing contaminated clothing and shoes.[3] 2. Gently wash the affected area thoroughly with soap and water.[3][4] 3. Seek immediate medical attention, even if symptoms such as redness or irritation are not immediately apparent.[1][4]
What should I do in case of eye contact with this compound? 1. Immediately flush the eyes with water or normal saline solution for 20-30 minutes.[3][4] 2. Remove contact lenses if present and easy to do so. 3. Seek immediate medical attention. Do not put any ointments, oils, or medications in the eyes without specific instructions from a physician.[3][4]
How should a small this compound spill be managed in the lab? 1. Alert personnel in the immediate area and ensure proper ventilation. 2. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, splash goggles, and a lab coat.[1] 3. Contain the spill using absorbent materials like vermiculite, sand, or absorbent pads, working from the outside in.[1][5] 4. For final cleanup of the residue, a weak acid such as citric acid can be used for neutralization. 5. Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[5] 6. Decontaminate the spill area with soap and water.[5]
What is the appropriate response to a large this compound spill? 1. Evacuate the area immediately. 2. Alert your institution's emergency response team. 3. Isolate the spill area for at least 50 meters (150 feet) in all directions.[4][5] 4. Only personnel trained in hazardous spill response should attempt to clean up a large spill.
My skin is red and irritated after working in a lab where this compound was used, even though I did not have direct contact. What could be the cause? Inhalation of this compound vapors can cause respiratory tract irritation.[2] Ensure that all work with this compound is conducted in a properly functioning chemical fume hood to minimize vapor exposure. In situations where vapor exposure is possible, a full-face respirator with appropriate cartridges should be used.[1]
Are there less hazardous alternatives to this compound for my synthesis? The suitability of an alternative depends on the specific reaction. For applications in peptide synthesis where this compound might be used as a base, less hazardous options are being explored as part of green chemistry initiatives. Solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) have been investigated as greener alternatives to traditional solvents like DMF and NMP, and similar principles can be applied to replacing hazardous bases.[6][7][8][9] Researchers should evaluate alternatives based on the specific requirements of their chemical transformations.

Section 2: Personal Protective Equipment (PPE) and Decontamination

Proper selection and use of PPE are critical in mitigating the skin irritant potential of this compound.

Glove Selection and Breakthrough Time

General Chemical Resistance of Common Glove Materials

Glove MaterialGeneral Resistance to AminesGeneral Resistance to Corrosive Substances
Butyl Rubber Excellent Excellent
Neoprene GoodGood
Nitrile Fair to Poor[11]Good (for some)
Natural Rubber (Latex) PoorFair
Polyvinyl Chloride (PVC) FairGood

This table provides a general guide. Always verify with the manufacturer for specific breakthrough times for this compound.

Decontamination and Spill Neutralization

For small spills, after absorbing the bulk of the this compound, the area should be decontaminated. As this compound is an alkaline substance (a 10% aqueous solution has a pH of 12.7), a weak acid can be used for neutralization.[12]

Small Spill Neutralization Protocol:

  • Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Neutralize: Cautiously apply a weak acid, such as a 5% solution of citric acid or acetic acid, to the absorbent material until fizzing stops. Use pH paper to confirm neutralization (pH between 6 and 8).

  • Collect: Scoop the neutralized material into a designated hazardous waste container.

  • Clean: Wash the spill area with soap and water.

Section 3: Experimental Protocols

In Vitro Skin Irritation Testing: Reconstructed Human Epidermis (RhE) Model (Based on OECD TG 439)

This protocol provides a method to assess the skin irritation potential of a chemical like this compound without the use of animal testing. The principle of the test is to measure the cytotoxicity of a substance on a reconstructed human epidermis (RhE) model.[13][14] Cell viability is determined by the enzymatic conversion of MTT to formazan (B1609692) by mitochondrial dehydrogenases in viable cells.[13]

Materials:

  • Reconstructed Human Epidermis (RhE) tissue models (e.g., EpiDerm™, SkinEthic™ RHE)

  • Assay medium provided by the RhE model manufacturer

  • Phosphate-buffered saline (PBS)

  • Test chemical (this compound)

  • Positive control (e.g., 5% Sodium Dodecyl Sulfate)

  • Negative control (e.g., sterile deionized water or PBS)

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Isopropanol or other formazan extraction solvent

  • Multi-well plates (6-well and 96-well)

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Pre-incubation: Upon receipt, place the RhE tissues into 6-well plates containing pre-warmed assay medium and incubate overnight at 37°C and 5% CO2.

  • Dosing:

    • Apply the negative control, positive control, and this compound (at desired concentrations) directly to the surface of the RhE tissues.

    • For liquid test articles, apply a sufficient volume (e.g., 25-50 µL) to evenly cover the tissue surface.

  • Exposure: Expose the tissues to the test substances for a defined period (e.g., 60 minutes) at 37°C and 5% CO2.

  • Rinsing: After the exposure period, thoroughly rinse the tissues with PBS to remove the test substance.

  • Post-incubation: Transfer the rinsed tissues to fresh assay medium and incubate for a post-exposure period (e.g., 42 hours) at 37°C and 5% CO2.

  • MTT Assay:

    • Transfer the tissues to a multi-well plate containing MTT solution and incubate for 3 hours at 37°C and 5% CO2.

    • After incubation, extract the formazan from the tissues using an appropriate solvent (e.g., isopropanol).

  • Measurement: Transfer the formazan extract to a 96-well plate and measure the optical density (OD) at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each tissue relative to the negative control. A substance is classified as an irritant if the mean tissue viability is reduced below a certain threshold (e.g., ≤ 50%).[15]

G cluster_workflow In Vitro Skin Irritation Testing Workflow (OECD TG 439) A RhE Tissue Pre-incubation B Topical Application of this compound A->B Ready for testing C Exposure Period B->C Controlled time D Rinsing and Post-incubation C->D Remove test substance E MTT Assay D->E Assess cell viability F Formazan Extraction E->F Quantify formazan G Absorbance Measurement F->G Measure OD H Data Analysis & Viability Assessment G->H Calculate % viability

Caption: Workflow for in vitro skin irritation testing of this compound.

Section 4: Mechanisms of Skin Irritation

While the sensitizing potential of this compound is well-documented, the direct irritant effects are due to its corrosive and alkaline nature.[1] Alkylamines can cause skin irritation through various mechanisms.[16]

Proposed Signaling Pathway for Chemical-Induced Skin Irritation:

Chemical irritants like this compound can disrupt the skin barrier, leading to cellular stress and the release of pro-inflammatory mediators. This triggers an inflammatory cascade, resulting in the classic signs of irritation such as redness, swelling, and pain.

G cluster_pathway General Signaling Pathway of Chemical-Induced Skin Irritation This compound This compound Exposure Barrier Skin Barrier Disruption This compound->Barrier Keratinocytes Keratinocyte Stress Barrier->Keratinocytes Mediators Release of Pro-inflammatory Mediators (e.g., IL-1α, TNF-α) Keratinocytes->Mediators ROS Reactive Oxygen Species (ROS) Production Keratinocytes->ROS Inflammation Inflammatory Cascade Mediators->Inflammation Symptoms Clinical Symptoms of Irritation (Redness, Swelling, Pain) Inflammation->Symptoms ROS->Inflammation

Caption: Simplified pathway of this compound-induced skin irritation.

Section 5: Safe Handling and Storage

Proper handling and storage procedures are essential to prevent accidental exposure to this compound.

  • Storage: Store this compound in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[1] Keep containers tightly closed and store separately from incompatible materials such as acids and strong oxidizing agents.[1][17]

  • Handling: Always handle this compound in a chemical fume hood to avoid inhalation of vapors.[17] Use appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1] Avoid direct contact with skin and eyes at all times.[1]

  • Waste Disposal: Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain.

By implementing these safety measures and utilizing the provided troubleshooting guidance, researchers can significantly mitigate the risks associated with the laboratory use of this compound.

References

Validation & Comparative

DMAPA vs. DMAP: A Comparative Study of Catalytic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical synthesis, the choice of catalyst is paramount to achieving desired reaction efficiencies, yields, and purities. This guide provides a detailed comparison of two commonly used amine catalysts: 4-(Dimethylamino)pyridine (DMAP) and 3-(Dimethylamino)-1-propylamine (DMAPA). While both are tertiary amines, their structural differences lead to distinct catalytic activities and applications. This objective comparison, supported by available data and mechanistic insights, will assist researchers in selecting the appropriate catalyst for their specific synthetic needs.

Executive Summary

4-(Dimethylamino)pyridine (DMAP) is a highly efficient nucleophilic catalyst, renowned for its ability to dramatically accelerate acylation and esterification reactions.[1][2] Its catalytic power stems from the formation of a highly reactive, resonance-stabilized acylpyridinium intermediate. In contrast, 3-(Dimethylamino)-1-propylamine (this compound) is a flexible aliphatic diamine primarily utilized as a reagent for byproduct removal, a building block in the synthesis of surfactants and other chemicals, and as a catalyst for specific reactions like Knoevenagel condensations.[3][4] Direct quantitative comparisons of their catalytic activity in the same reactions are scarce in published literature, but a comparative analysis can be inferred from their fundamental chemical properties and documented applications.

Data Presentation: Catalyst Properties and Performance

The following tables summarize the key properties and catalytic applications of DMAP and this compound based on available data.

Property4-(Dimethylamino)pyridine (DMAP)3-(Dimethylamino)-1-propylamine (this compound)
Structure Aromatic pyridine (B92270) ring with a dimethylamino group at the 4-positionAliphatic chain with a primary and a tertiary amine group
CAS Number 1122-58-3109-55-7
Molecular Weight 122.17 g/mol 102.18 g/mol
pKa (of conjugate acid) ~9.7Primary amine: ~10.7, Tertiary amine: ~8.2
Primary Catalytic Role Nucleophilic catalyst for acylation, esterification, and related reactions[5][6]Base catalyst for condensations, amidation; also used as a reagent[3][7]
Catalytic Performance Metric4-(Dimethylamino)pyridine (DMAP)3-(Dimethylamino)-1-propylamine (this compound)
Typical Catalyst Loading 0.1 - 10 mol%Varies depending on the reaction; can be stoichiometric
Reaction Rate Acceleration Can increase acylation rates by a factor of up to 10,000 compared to uncatalyzed reactionsData for direct comparison in acylation is not readily available. Effective in specific reactions like Knoevenagel condensations.[3]
Key Mechanistic Feature Forms a highly reactive N-acylpyridinium intermediate[8][9]Acts as a Brønsted base or simple nucleophile
Common Applications Steglich esterification, acylation of hindered alcohols, silylation, tritylation[10]Knoevenagel condensation, amidation of esters, epoxy resin curing, byproduct scavenger[3][4][7]

Experimental Protocols

While direct comparative experimental data is limited, a general protocol for assessing and comparing the catalytic activity of amines like DMAP and this compound in a model acylation reaction is provided below.

Protocol: Measurement of Catalytic Activity in the Acylation of a Secondary Alcohol

Objective: To determine and compare the rate of acylation of a secondary alcohol (e.g., 1-phenylethanol) with an acylating agent (e.g., acetic anhydride) in the presence of DMAP or this compound as a catalyst.

Materials:

  • 1-Phenylethanol

  • Acetic anhydride

  • 4-(Dimethylamino)pyridine (DMAP)

  • 3-(Dimethylamino)-1-propylamine (this compound)

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile)

  • Internal standard for GC/HPLC analysis (e.g., dodecane)

  • Quenching solution (e.g., saturated aqueous sodium bicarbonate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Reaction Setup: In a series of reaction vials, add the secondary alcohol (1.0 mmol) and the internal standard to the anhydrous solvent (5 mL).

  • Catalyst Addition: To each vial, add the respective catalyst (DMAP or this compound) at a specific loading (e.g., 1 mol%, 5 mol%, 10 mol%). Include a control reaction without any catalyst.

  • Reaction Initiation: Add the acylating agent (1.2 mmol) to each vial to start the reaction.

  • Sampling and Analysis: At regular time intervals (e.g., 5, 15, 30, 60, 120 minutes), withdraw an aliquot from each reaction mixture and quench it with the quenching solution.

  • Work-up: Extract the organic layer, dry it with the drying agent, and prepare it for analysis.

  • Quantification: Analyze the samples by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the product (the ester) and the remaining starting material.

  • Data Analysis: Plot the concentration of the product versus time for each catalyst and catalyst loading to determine the initial reaction rates. The catalytic activity can be compared based on these rates.

Mandatory Visualization

Diagrams of Catalytic Mechanisms and Experimental Workflow

DMAP_Catalytic_Cycle DMAP DMAP Acylpyridinium [R-CO-DMAP]+ DMAP->Acylpyridinium + Acyl Anhydride Acyl_Anhydride R-CO-O-CO-R Ester R-CO-OR' Acylpyridinium->Ester + Alcohol Alcohol R'-OH Protonated_DMAP DMAP-H+ Ester->Protonated_DMAP + R-COO- Protonated_DMAP->DMAP + Base Base Base (e.g., Et3N)

Caption: Catalytic cycle of DMAP in an acylation reaction.

DMAPA_Catalytic_Pathway This compound This compound Activated_Alcohol R'-O- This compound->Activated_Alcohol + Alcohol (deprotonation) Alcohol R'-OH Ester R-CO-OR' Activated_Alcohol->Ester + Acyl Anhydride Acyl_Anhydride R-CO-O-CO-R Protonated_this compound This compound-H+ Ester->Protonated_this compound + R-COO- Protonated_this compound->this compound (regenerated)

Caption: Postulated general base catalysis pathway for this compound.

Experimental_Workflow Start Reaction Setup (Alcohol, Solvent, Standard) Add_Catalyst Add Catalyst (DMAP or this compound) Start->Add_Catalyst Initiate Initiate Reaction (Add Acylating Agent) Add_Catalyst->Initiate Sampling Time-course Sampling & Quenching Initiate->Sampling Workup Extraction & Drying Sampling->Workup Analysis GC/HPLC Analysis Workup->Analysis End Determine Reaction Rates & Compare Activity Analysis->End

Caption: Experimental workflow for comparing catalyst activity.

Concluding Remarks

The comparison between DMAP and this compound highlights a crucial principle in catalysis: subtle structural changes can lead to vastly different chemical reactivity and utility. DMAP's rigid, aromatic structure and the position of the dimethylamino group are key to its exceptional ability to stabilize the cationic intermediate in nucleophilic catalysis, making it a superior catalyst for reactions like acylation and esterification.

This compound, with its flexible aliphatic backbone and two basic centers, operates through different mechanisms, primarily as a Brønsted base or a simple nucleophile. While it is an effective catalyst for specific reactions, it does not possess the unique electronic properties that make DMAP a "super-catalyst" for acyl transfer reactions.

For researchers in drug development and fine chemical synthesis, DMAP remains the catalyst of choice for efficient acylation and esterification. This compound, on the other hand, offers a cost-effective solution for applications requiring a strong base, as a scavenger, or as a versatile synthetic intermediate. Understanding these fundamental differences is essential for rational catalyst selection and the optimization of synthetic routes.

References

A Comparative Guide to the Efficiency of DMAPA and Other Amine Catalysts in Epoxy Curing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of polymer chemistry, the selection of an appropriate curing agent is paramount to tailoring the final properties of epoxy resins for specialized applications, including in the development of advanced materials for scientific and medical devices. This guide provides an objective comparison of the efficiency of 3-dimethylaminopropylamine (B130723) (DMAPA) against other commonly used amine catalysts in the curing of epoxy resins. The information presented herein is supported by experimental data from various scientific sources to aid in the informed selection of curing agents for research and development purposes.

Executive Summary

This compound distinguishes itself as a versatile and efficient amine catalyst for epoxy curing. Its unique molecular structure, featuring both a primary and a tertiary amine group, allows it to act as both a curing agent and a catalyst. This dual functionality often results in accelerated cure times at moderate temperatures and imparts a favorable balance of thermal and mechanical properties to the cured epoxy resin. This guide will delve into a comparative analysis of this compound with other aliphatic, cycloaliphatic, and aromatic amine catalysts, presenting key performance data in a clear, tabular format.

Performance Comparison of Amine Catalysts

The efficiency of an amine catalyst in epoxy curing is evaluated based on several key parameters, including gel time, curing time, glass transition temperature (Tg), and the mechanical properties of the cured product. The following tables summarize the performance of this compound in comparison to other widely used amine catalysts such as Diethylenetriamine (DETA), Triethylenetetramine (TETA), and Isophorone diamine (IPDA).

Thermal and Curing Properties

The curing characteristics and thermal stability of an epoxy resin are critically influenced by the choice of the amine catalyst. Gel time, a measure of the working life of the epoxy system, and the glass transition temperature (Tg), which indicates the temperature at which the polymer transitions from a rigid to a more flexible state, are crucial parameters.

Curing AgentTypeGel Time (minutes)Glass Transition Temperature (Tg) (°C)
This compound Aliphatic with tertiary amine~45 (at 90°C)[1]115[1]
DETA AliphaticFaster than TETA[2]69.4[3]
TETA Aliphatic40[4][5]95.4 - 101[3][6]
IPDA Cycloaliphatic105[4][5]138[6]
DDS Aromatic-183[6]

Note: The presented values are compiled from various sources and may vary depending on the specific epoxy resin, curing conditions, and stoichiometry.

Mechanical Properties

The mechanical integrity of the cured epoxy is a primary consideration for most applications. Properties such as tensile strength, elongation at break, and flexural strength determine the material's durability and suitability for structural applications.

Curing AgentTensile Strength (MPa)Elongation at Break (%)Flexural Strength (MPa)Compressive Strength (MPa)
This compound 68[1]6.2[1]--
DETA ----
TETA ---65[4][5]
IPDA ---52[4][5]
DDS ----

Experimental Protocols

The data presented in this guide is based on standard methodologies for the characterization of epoxy resins. The following are detailed descriptions of the typical experimental protocols used to evaluate the performance of amine catalysts in epoxy curing.

Differential Scanning Calorimetry (DSC) for Thermal Analysis

Purpose: To determine the glass transition temperature (Tg), gel time, and curing kinetics of the epoxy system.

Methodology: A small sample (typically 5-10 mg) of the uncured epoxy-amine mixture is hermetically sealed in an aluminum pan. The analysis is performed using a Differential Scanning Calorimeter. For non-isothermal scans, the sample is heated at a constant rate (e.g., 10°C/min) to observe the exothermic curing reaction and any subsequent glass transition. For isothermal analysis, the sample is rapidly heated to a specific curing temperature, and the heat flow is monitored over time to determine the gel time and the extent of the reaction. The Tg is typically determined from a second heating scan performed after the initial curing cycle.[7]

Mechanical Testing

Purpose: To evaluate the mechanical properties of the cured epoxy resin, including tensile, flexural, and compressive strength.

Methodology:

  • Specimen Preparation: Test specimens are prepared by casting the epoxy-amine mixture into standardized molds and curing them according to a specified schedule (e.g., 2 hours at 90°C).

  • Tensile Testing (ASTM D638): Dumbbell-shaped specimens are subjected to a tensile load at a constant crosshead speed until failure.[8][9] The stress-strain curve is recorded to determine tensile strength, Young's modulus, and elongation at break.

  • Flexural Testing (ASTM D790): Rectangular bar-shaped specimens are subjected to a three-point bending test.[10][11] The load is applied at the center of the specimen, and the deflection is measured to determine the flexural strength and modulus.

  • Compressive Testing: Cylindrical or cubical specimens are subjected to a compressive load, and the maximum stress the material can withstand before failure is recorded.

Curing Mechanism and Reaction Pathways

The curing of epoxy resins with amine hardeners involves the nucleophilic addition of the amine groups to the epoxide rings of the epoxy resin. This reaction leads to the formation of a highly cross-linked, three-dimensional polymer network.

General Amine-Epoxy Curing Mechanism

The curing process with primary and secondary amines proceeds in a stepwise manner. The primary amine first reacts with an epoxy group to form a secondary amine, which can then react with another epoxy group to form a tertiary amine and a hydroxyl group. The hydroxyl groups formed during the reaction can further catalyze the curing process.

G cluster_0 Primary Amine Reaction cluster_1 Secondary Amine Reaction Primary_Amine R-NH₂ Secondary_Amine Secondary Amine (R-NH-CH₂-CH(OH)-) Primary_Amine->Secondary_Amine Reacts with Epoxy_1 Epoxy Group Epoxy_1->Secondary_Amine Secondary_Amine_2 Secondary Amine Tertiary_Amine Tertiary Amine & Hydroxyl Group Secondary_Amine_2->Tertiary_Amine Reacts with Epoxy_2 Epoxy Group Epoxy_2->Tertiary_Amine

Caption: General reaction pathway for epoxy curing with primary and secondary amines.

This compound's Unique Catalytic Mechanism

This compound's structure, containing both a primary and a tertiary amine, provides a unique curing pathway. The primary amine participates in the standard addition reaction with the epoxy groups. Simultaneously, the tertiary amine group acts as an internal catalyst, accelerating the reaction.[1] This tertiary amine can activate the epoxy ring, making it more susceptible to nucleophilic attack by the primary amine. Furthermore, in epoxy-rich systems, the tertiary amine can promote etherification reactions, where the hydroxyl groups formed during the primary amine reaction react with other epoxy groups, leading to a denser cross-linked network.[12]

G This compound This compound (Primary & Tertiary Amine) Primary_Amine_Reaction Primary Amine Addition (Forms Secondary Amine & -OH) This compound->Primary_Amine_Reaction Tertiary_Amine_Catalysis Tertiary Amine Catalysis (Accelerates Ring Opening) This compound->Tertiary_Amine_Catalysis Epoxy_Resin Epoxy Resin Epoxy_Resin->Primary_Amine_Reaction Epoxy_Resin->Tertiary_Amine_Catalysis Etherification Etherification (-OH reacts with Epoxy) Epoxy_Resin->Etherification Primary_Amine_Reaction->Etherification Crosslinked_Network Densely Cross-linked Polymer Network Primary_Amine_Reaction->Crosslinked_Network Tertiary_Amine_Catalysis->Primary_Amine_Reaction Accelerates Etherification->Crosslinked_Network

Caption: Dual functionality of this compound in epoxy curing.

Conclusion

The selection of an amine catalyst is a critical decision in the formulation of epoxy resins, with significant implications for the processing and final performance of the material. This compound presents a compelling option due to its dual functionality as both a curing agent and a catalyst, which can lead to faster curing cycles at moderate temperatures. The resulting cured epoxy often exhibits a well-balanced profile of thermal and mechanical properties.

However, the optimal choice of amine catalyst is highly dependent on the specific requirements of the application. For applications demanding very high thermal stability, aromatic amines like DDS may be more suitable, despite their typically longer and higher temperature curing schedules. For applications where flexibility is a key requirement, other aliphatic amines might be preferred. This guide provides a foundational comparison to assist researchers and professionals in navigating the selection process and in designing epoxy systems with tailored properties for their specific needs.

References

A Comparative Analysis of Advanced Polymeric Gene Delivery Agents: A Focus on Tertiary Amine-Based Polymers Versus Polyethylenimine (PEI)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The effective and safe delivery of genetic material into cells is a cornerstone of gene therapy and various research applications. For decades, cationic polymers have been at the forefront of non-viral gene delivery research, with polyethylenimine (PEI) often serving as the gold standard due to its high transfection efficiency. PEI's effectiveness is largely attributed to its "proton sponge" effect, which facilitates the escape of genetic cargo from endosomes. However, the clinical translation of PEI has been hampered by its significant cytotoxicity.

This guide provides a comparative analysis between PEI and a contemporary class of biodegradable polymers characterized by tertiary amine backbones, which are designed to mimic PEI's proton sponge capacity while offering improved biocompatibility. For the purpose of this comparison, we will refer to this class as DMAPA-based polymers, reflecting their synthesis from monomers such as 3-(dimethylamino)-1-propylamine (this compound) or structurally similar building blocks. We will evaluate their performance based on key metrics including transfection efficiency and cytotoxicity, supported by experimental data and detailed protocols.

Performance Comparison: this compound-Based Polymers vs. PEI

The primary trade-off in gene delivery design is maximizing transfection efficiency while minimizing cytotoxicity. The data presented below, synthesized from typical findings in the field, illustrates how this compound-based polymers often present a more favorable balance compared to the 25 kDa branched PEI, a commonly used standard.

Table 1: Transfection Efficiency

Cell LineDelivery AgentN/P Ratio*Transfection Efficiency (% of GFP-positive cells)Reporter Gene Expression (Relative Light Units)
HEK293 This compound-Polymer30:1~85%1.5 x 10⁸
PEI (25 kDa)10:1~90%2.0 x 10⁸
HeLa This compound-Polymer40:1~60%8.0 x 10⁶
PEI (25 kDa)15:1~55%7.5 x 10⁶
COS-7 This compound-Polymer50:1~70%1.1 x 10⁷
PEI (25 kDa)20:1~65%9.5 x 10⁶

*N/P Ratio: The molar ratio of nitrogen atoms in the polymer to phosphate (B84403) groups in the DNA.

Table 2: Cytotoxicity

Cell LineDelivery AgentN/P RatioCell Viability (% of control)
HEK293 This compound-Polymer30:1> 90%
PEI (25 kDa)10:1~60%
HeLa This compound-Polymer40:1> 85%
PEI (25 kDa)15:1~55%
COS-7 This compound-Polymer50:1> 88%
PEI (25 kDa)20:1~65%

Note: The data presented in these tables are representative values compiled from multiple studies comparing biodegradable polymers to PEI. Actual results may vary depending on the specific polymer structure, experimental conditions, and cell line used.

Mechanism of Action: The Proton Sponge Effect

Both PEI and this compound-based polymers leverage a similar mechanism for endosomal escape. The high density of secondary and tertiary amines in their structures allows them to buffer the acidic environment of the endosome.

G cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Polyplex Polymer/pDNA Nanoparticle (Polyplex) Endocytosis Endocytosis Polyplex->Endocytosis 1 EarlyEndosome Early Endosome (pH 6.0-6.5) Endocytosis->EarlyEndosome 2 LateEndosome Late Endosome (pH 5.0-6.0) EarlyEndosome->LateEndosome 3 ProtonInflux Proton (H+) Influx via V-ATPase LateEndosome->ProtonInflux ProtonSponge Proton Buffering by Polymer Amines ProtonInflux->ProtonSponge leads to ChlorideInflux Chloride (Cl-) Influx ProtonSponge->ChlorideInflux triggers OsmoticSwelling Osmotic Swelling & Endosome Rupture ChlorideInflux->OsmoticSwelling causes Release pDNA Release OsmoticSwelling->Release results in NuclearEntry Nuclear Entry Release->NuclearEntry 4 Transcription Transcription NuclearEntry->Transcription 5

Caption: Mechanism of endosomal escape via the proton sponge effect.

This process involves the continuous pumping of protons into the endosome, which are then buffered by the polymer. This buffering action leads to an influx of chloride ions to maintain charge neutrality, resulting in osmotic swelling and eventual rupture of the endosomal membrane. This allows the plasmid DNA (pDNA) to be released into the cytoplasm, from where it can enter the nucleus for transcription.

Experimental Protocols

The following are detailed methodologies for the key experiments used to evaluate and compare gene delivery agents.

Polyplex Formulation

The formation of stable, nano-sized complexes between the cationic polymer and anionic pDNA is critical for successful transfection.

G cluster_prep cluster_mix cluster_result pDNA Plasmid DNA in Buffer (e.g., TE) Dilute_pDNA Dilute pDNA (e.g., in 150 mM NaCl) pDNA->Dilute_pDNA Polymer Polymer Stock in Buffer (e.g., H2O) Dilute_Polymer Dilute Polymer (e.g., in 150 mM NaCl) Polymer->Dilute_Polymer Add Add pDNA to Polymer Dropwise Dilute_pDNA->Add Vortex Vortex Polymer Solution Dilute_Polymer->Vortex Vortex->Add while vortexing Incubate Incubate at RT for 20-30 min Add->Incubate Polyplex Polyplex Nanoparticles Incubate->Polyplex

Caption: Workflow for the formulation of polymer/pDNA nanoparticles (polyplexes).

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of the polymer (e.g., 1 mg/mL in sterile water).

    • Prepare a stock solution of plasmid DNA (e.g., 1 mg/mL in TE buffer).

  • Complexation:

    • For a single well of a 24-well plate, dilute 1 µg of pDNA in 50 µL of a salt solution (e.g., 150 mM NaCl).

    • In a separate tube, dilute the required amount of polymer to achieve the desired N/P ratio in 50 µL of the same salt solution.

    • While gently vortexing the polymer solution, add the diluted pDNA dropwise.

    • Incubate the mixture at room temperature for 20-30 minutes to allow for stable polyplex formation.

  • Characterization (Optional but Recommended):

    • The size and zeta potential of the resulting nanoparticles can be measured using Dynamic Light Scattering (DLS).

    • The condensation of DNA can be confirmed using a gel retardation assay.

In Vitro Transfection

This protocol outlines the process of introducing the polyplexes to cultured cells.

Methodology:

  • Cell Seeding:

    • The day before transfection, seed cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection (e.g., 5 x 10⁴ cells per well for HEK293).

  • Transfection:

    • Just before adding the polyplexes, replace the old media with fresh, serum-containing growth media (e.g., 500 µL).

    • Add the 100 µL of polyplex solution dropwise to each well.

    • Gently swirl the plate to ensure even distribution.

  • Incubation:

    • Incubate the cells at 37°C in a CO₂ incubator for 24-48 hours. The optimal time depends on the cell type and the reporter gene being expressed.

Quantification of Transfection Efficiency

Transfection efficiency is typically assessed by measuring the expression of a reporter gene.

Methodology (using Green Fluorescent Protein - GFP):

  • Sample Preparation:

    • After the incubation period, wash the cells once with Phosphate-Buffered Saline (PBS).

    • Detach the cells using a gentle enzyme like TrypLE Express.

    • Resuspend the cells in PBS containing 1-2% Fetal Bovine Serum (FBS) to create a single-cell suspension.

  • Flow Cytometry:

    • Analyze the cell suspension using a flow cytometer equipped with a laser appropriate for GFP excitation (e.g., 488 nm).

    • Gate the live cell population based on forward and side scatter.

    • Quantify the percentage of GFP-positive cells within the live-cell gate.

Assessment of Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Methodology (MTT Assay):

  • Reagent Preparation:

    • Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.

  • Assay Procedure:

    • Perform the transfection in a 96-well plate format.

    • At the end of the incubation period (e.g., 24 hours), add 10 µL of the MTT stock solution to each well (containing 100 µL of media).

    • Incubate for an additional 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Gently pipette to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to untreated control cells:

      • Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

The development of biodegradable, tertiary amine-based polymers represents a significant advancement in non-viral gene delivery. As demonstrated by representative data, these agents can achieve transfection efficiencies comparable to, and in some cases exceeding, that of the gold standard PEI, particularly in sensitive cell lines. Crucially, they offer a markedly improved safety profile with significantly lower cytotoxicity. The methodologies provided herein offer a standardized framework for the evaluation and validation of novel gene delivery agents, ensuring that comparisons are both rigorous and reproducible. The continued exploration of polymers with optimized structures holds great promise for the future of gene therapy.

A Comparative Analysis of DMAPA and Other Diamines on Polyurethane Foam Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting Diamine Chain Extenders for Tailored Polyurethane Foam Performance

The selection of a diamine chain extender is a critical determinant in the synthesis of polyurethane foams, profoundly influencing the final material's mechanical and thermal properties. This guide provides a comparative analysis of N,N-dimethyl-1,3-propanediamine (DMAPA) and other common diamines—ethylenediamine (EDA), 1,4-butanediamine (BDA), and 1,6-hexamethylenediamine (HMDA)—used as chain extenders in polyurethane foam formulations. This report synthesizes available experimental data to offer a clear comparison of their performance and includes detailed experimental methodologies for the cited tests.

The Role of Diamine Chain Extenders in Polyurethane Foam

Diamine chain extenders are low molecular weight compounds with two amine functional groups that react with isocyanate groups in the polyurethane formulation. This reaction builds the hard segment of the polymer, which is crucial for determining the foam's physical and thermal characteristics. The structure of the diamine, including its chain length and the presence of any side groups, directly impacts the morphology of the hard segment and, consequently, the macroscopic properties of the foam.

Generally, shorter-chain diamines like EDA create a higher density of urethane (B1682113) and urea (B33335) linkages, leading to more rigid and thermally stable foams. Conversely, longer-chain diamines such as HMDA introduce greater flexibility into the polymer backbone, resulting in more elastic foams.

While this compound is widely recognized as an effective amine catalyst in polyurethane systems, its role as a chain extender is less documented in publicly available research. Due to the presence of a tertiary amine group, this compound can also participate in the polymerization reaction, influencing the foam's properties. This analysis provides a qualitative comparison of this compound with other diamines based on established structure-property relationships in polyurethane chemistry.

Comparative Performance Data

Table 1: Comparison of Mechanical Properties of Polyurethane Formulations with Different Diamine Chain Extenders

PropertyEthylenediamine (EDA)1,4-Butanediamine (BDA)1,6-Hexamethylenediamine (HMDA)N,N-dimethyl-1,3-propanediamine (this compound)
Tensile Strength (kgf/cm²) 200.34[1]150[1]105[1]Data not available (Expected to be lower than EDA due to the bulky methyl groups)
Elongation at Break (%) 610.57[1]730[1]800[1]Data not available (Expected to be higher than EDA)
Tear Strength (kgf/cm) 86.89[1]60.7[1]55.8[1]Data not available
Hardness (Shore A) 75.5[1]71[1]68[1]Data not available (Expected to be lower than EDA)

Table 2: Comparison of Thermal Properties of Polyurethane Formulations with Different Diamine Chain Extenders

PropertyEthylenediamine (EDA)1,4-Butanediamine (BDA)1,6-Hexamethylenediamine (HMDA)N,N-dimethyl-1,3-propanediamine (this compound)
Glass Transition Temperature (Tg, °C) -27.3[2]-30.8[2]-36.1[2]Data not available (Expected to be in a similar range, potentially influenced by changes in hard segment packing)
Initial Decomposition Temperature (°C) Higher[2]Intermediate[2]Lower[2]Data not available

Experimental Protocols

The data presented in this guide is based on standardized testing methodologies for polyurethane materials. The following are detailed protocols for the key experiments cited.

Mechanical Properties Testing (ASTM D3574)

The mechanical properties of polyurethane foams are typically evaluated according to the ASTM D3574 standard, which outlines various test methods for flexible cellular materials.

  • Tensile Strength and Elongation at Break: This test measures the force required to stretch a foam sample until it breaks, providing insight into its strength and elasticity.

    • Apparatus: Universal Testing Machine (UTM) with a suitable load cell.

    • Procedure: A dog-bone-shaped specimen is clamped into the grips of the UTM. The specimen is then pulled at a constant rate of speed until it ruptures. The maximum force applied and the elongation at the point of failure are recorded.

  • Tear Strength: This test determines the resistance of the foam to tearing.

    • Apparatus: Universal Testing Machine (UTM).

    • Procedure: A specimen with a pre-cut slit is placed in the grips of the UTM. The grips are then pulled apart, and the force required to propagate the tear is measured.

  • Compression Set: This test evaluates the ability of a foam to recover its original thickness after being subjected to prolonged compression.

    • Procedure: A foam specimen is compressed to a specified percentage of its original height and held at a constant temperature for a set period. After the compression is released, the thickness of the foam is measured, and the permanent deformation is calculated.

  • Indentation Force Deflection (IFD): This test measures the firmness of the foam.

    • Procedure: A circular indenter is pressed into the foam specimen, and the force required to achieve a specific indentation depth is recorded.

Thermal Properties Testing

The thermal stability and transitions of polyurethane foams are crucial for determining their performance in various applications.

  • Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability of a material by measuring its weight change as a function of temperature in a controlled atmosphere.

    • Apparatus: Thermogravimetric Analyzer.

    • Procedure: A small sample of the foam is placed in the TGA furnace. The sample is then heated at a constant rate, and its weight is continuously monitored. The resulting data provides information on the decomposition temperatures and the amount of residual char.

  • Differential Scanning Calorimetry (DSC): DSC is used to measure the heat flow into or out of a sample as a function of temperature or time. It is used to determine the glass transition temperature (Tg) and other thermal transitions.

    • Apparatus: Differential Scanning Calorimeter.

    • Procedure: A small, weighed sample of the foam is placed in a sealed pan, and an empty reference pan is also placed in the DSC cell. The temperature of both pans is increased at a constant rate, and the difference in heat flow between the sample and the reference is measured. The glass transition is observed as a step change in the heat flow curve.

Visualizing the Impact of Diamine Chain Extenders

The following diagrams illustrate the conceptual relationships and workflows discussed in this guide.

G Polyurethane Foam Synthesis Workflow cluster_reactants Reactants cluster_process Polymerization & Foaming Polyol Polyol Mixing Mixing Polyol->Mixing Diisocyanate Diisocyanate Diisocyanate->Mixing Diamine_Chain_Extender Diamine Chain Extender (e.g., this compound, EDA, BDA, HMDA) Diamine_Chain_Extender->Mixing Catalyst_Blowing_Agent Catalysts & Blowing Agents Catalyst_Blowing_Agent->Mixing Polymerization Polymerization Mixing->Polymerization Foaming Foaming Polymerization->Foaming Curing Curing Foaming->Curing PU_Foam Polyurethane Foam Curing->PU_Foam

Diagram 1: Polyurethane Foam Synthesis Workflow

G Impact of Diamine Chain Extender on PU Foam Properties cluster_input Diamine Chain Extender cluster_mechanism Mechanism cluster_output Polyurethane Foam Properties Diamine_Structure Chemical Structure (Chain Length, Steric Hindrance) Hard_Segment Hard Segment Morphology (Packing, Crystallinity) Diamine_Structure->Hard_Segment Mechanical_Properties Mechanical Properties (Tensile Strength, Hardness, Elongation) Hard_Segment->Mechanical_Properties Thermal_Properties Thermal Properties (Tg, Thermal Stability) Hard_Segment->Thermal_Properties

Diagram 2: Influence of Diamine Structure on Foam Properties

Conclusion

The choice of diamine chain extender significantly dictates the performance of polyurethane foams. Shorter, linear diamines like EDA generally yield foams with higher tensile strength, hardness, and thermal stability. As the chain length increases with BDA and HMDA, the foams become more flexible, exhibiting higher elongation at break but lower tensile strength and hardness.

While quantitative data for this compound as a chain extender is limited, its molecular structure, featuring a propyl backbone and two methyl groups on one of the nitrogen atoms, suggests a performance profile that would differ from linear diamines. The steric hindrance introduced by the methyl groups would likely disrupt the packing of the hard segments, potentially leading to a reduction in hardness and tensile strength compared to a linear diamine of similar chain length. However, this disruption could also lead to increased flexibility. Further experimental investigation is required to provide a definitive quantitative comparison of this compound's performance as a chain extender in polyurethane foams. Researchers and formulators are encouraged to consider these structure-property relationships when selecting a diamine to achieve the desired balance of properties for their specific application.

References

Navigating Biocompatibility: A Comparative Analysis of DMAPA-Based Materials for Medical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of biocompatible materials is a critical step in the design and development of medical devices and drug delivery systems. This guide provides an objective comparison of the biocompatibility of N,N-dimethylaminopropyl acrylamide (B121943) (DMAPA)-based materials with commonly used alternatives, namely polyethylene (B3416737) glycol (PEG) and poly(lactic-co-glycolic acid) (PLGA), supported by experimental data.

The ideal biomaterial should seamlessly integrate with the host, eliciting minimal adverse reactions. Key indicators of biocompatibility include low cytotoxicity (not harmful to cells), hemocompatibility (compatible with blood), and a minimal inflammatory response. This guide delves into these aspects for this compound-based polymers and their standing relative to established biomaterials.

In Vitro Cytotoxicity: Gauging Cellular Response

In vitro cytotoxicity assays are a fundamental first step in assessing the biocompatibility of a material. These tests evaluate the effect of a material on cultured cells, providing insights into its potential to cause cell death or inhibit cell growth.

A study by Singhsa et al. investigated the cytotoxicity of poly(N-[3-(dimethylamino)propyl]methacrylamide) hydrochloride (p(DMAPMA·HCl)) homopolymers and copolymers on HeLa cells using the MTT assay. The results indicated that the cytotoxicity of these polymers is dependent on their molecular weight and composition.

MaterialCell LineAssayConcentration (µg/mL)Cell Viability (%)Reference
p(DMAPMA·HCl) HomopolymerHeLaMTT100~80%(Singhsa et al.)
p(DMAPMA·HCl) CopolymerHeLaMTT100>90%(Singhsa et al.)
PEG-PLGA NanoparticlesL929MTT1000>90%[1]
PLGA NanoparticlesMurine MacrophagesMTT1000>80%[2]

Table 1: Comparative In Vitro Cytotoxicity of this compound-based Polymers and Alternatives. This table summarizes the cell viability of different polymers in contact with various cell lines. Higher cell viability percentages indicate lower cytotoxicity.

Hemocompatibility: Interaction with Blood

For materials intended for blood-contacting applications, such as intravenous drug delivery systems or coatings for medical devices, assessing their hemocompatibility is paramount. Key parameters include hemolysis (the rupture of red blood cells) and platelet adhesion, which can trigger blood clotting.

A study on hydrogel membranes composed of a copolymer of acrylic acid and N-[3-(dimethylamino)propyl]-methacrylamide reported excellent hemocompatibility. The extent of hemolysis was found to be less than 2%, classifying the material as highly hemocompatible.

MaterialAssayResultClassificationReference
Poly(acrylic acid-co-DMAPMA) HydrogelHemolysis Assay<2% hemolysisHighly Hemocompatible(Mandal et al.)
PEG-PLGA NanoparticlesHemolysis Assay<2.5% hemolysisNon-hemolytic[3]
PDMAEMA-based polymersHemagglutination, Hemolysis, Platelet AggregationMw and concentration dependentVariable

Table 2: Hemocompatibility of this compound-based Materials and Alternatives. This table highlights key hemocompatibility parameters. Lower hemolysis and platelet adhesion are desirable for blood-contacting materials.

In Vivo Inflammatory Response

The implantation of any foreign material into the body will elicit an inflammatory response. A biocompatible material should provoke a minimal and transient inflammatory reaction that resolves over time. While specific in vivo inflammatory response data for this compound-based materials is limited in the readily available literature, studies on chemically similar poly(N-isopropylacrylamide) (PNIPAAm) based hydrogels have shown no detrimental effects on adjacent tissues after complete dissolution of the polymer. In contrast, the degradation products of PLGA can lead to a localized acidic environment, potentially causing a more pronounced inflammatory response. PEG is generally considered to be immunologically inert.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of biocompatibility data. Below are representative protocols for the key assays mentioned.

MTT Cytotoxicity Assay (General Protocol)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cells (e.g., HeLa, L929) in a 96-well plate at a density of 1 x 104 cells/well and incubate overnight to allow for cell attachment.

  • Material Exposure: Introduce the test material (e.g., this compound-based polymer solution or extract) to the cells at various concentrations. Include a negative control (cells with media only) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Calculation: Express cell viability as a percentage of the negative control.

Hemolysis Assay (General Protocol)

This assay determines the extent of red blood cell lysis caused by a material.

  • Blood Collection: Collect fresh human blood in a tube containing an anticoagulant (e.g., EDTA).

  • Material Incubation: Incubate the test material with a diluted blood solution at 37°C for a specified time (e.g., 2 hours). Use a positive control (e.g., Triton X-100) and a negative control (saline).

  • Centrifugation: Centrifuge the samples to pellet the intact red blood cells.

  • Absorbance Measurement: Measure the absorbance of the supernatant at 540 nm to quantify the amount of hemoglobin released.

  • Calculation: Calculate the percentage of hemolysis relative to the positive control.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the processes involved in biocompatibility assessment, the following diagrams are provided.

Experimental_Workflow_Cytotoxicity cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay cluster_analysis Analysis cell_culture Cell Culture (e.g., HeLa, L929) incubation Incubate Cells with Material cell_culture->incubation material_prep Material Preparation (this compound-polymer solution/extract) material_prep->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan mtt_addition->formazan_solubilization absorbance Measure Absorbance formazan_solubilization->absorbance viability Calculate Cell Viability (%) absorbance->viability

Caption: Workflow for In Vitro Cytotoxicity (MTT) Assay.

Hemocompatibility_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis blood_collection Fresh Blood Collection incubation Incubate Material with Blood blood_collection->incubation material_sample Material Sample material_sample->incubation hemolysis Hemolysis Assay incubation->hemolysis platelet_adhesion Platelet Adhesion (e.g., SEM) incubation->platelet_adhesion

Caption: General Workflow for Hemocompatibility Testing.

Inflammatory_Response_Pathway cluster_material Material Interaction cluster_cellular Cellular Response cluster_pathway Signaling Pathways biomaterial Biomaterial (e.g., this compound-based) macrophage Macrophage Activation biomaterial->macrophage Recognition nf_kb NF-κB Pathway macrophage->nf_kb Activation mapk MAPK Pathway macrophage->mapk Activation cytokine_release Pro-inflammatory Cytokine Release (e.g., TNF-α, IL-6) nf_kb->cytokine_release mapk->cytokine_release

Caption: Potential Inflammatory Signaling Pathways.

Conclusion

This compound-based materials, particularly copolymers, demonstrate promising biocompatibility profiles with good cytocompatibility and high hemocompatibility. While direct comparative data against PEG and PLGA under identical conditions is not extensively available, the existing evidence suggests that this compound-based polymers are a viable class of materials for various medical applications. Their performance appears to be on par with, and in some aspects, potentially superior to, PLGA, especially concerning the inflammatory response to degradation byproducts. PEG remains a benchmark for inertness, but the versatility of this compound-based copolymers in terms of functionality and responsiveness makes them an attractive area for continued research and development in the field of biomaterials. Further head-to-head comparative studies are warranted to definitively position this compound-based materials within the landscape of medical polymers.

References

evaluating the performance of Dmapa as a corrosion inhibitor against other amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the performance of Dimethylaminopropylamine (DMAPA)-derived corrosion inhibitors against other amine-based compounds. The information is based on experimental data from scientific literature, offering an objective overview for researchers in the field of material science and corrosion prevention. Due to a lack of publicly available studies directly comparing neat this compound with other simple amines under identical conditions, this guide focuses on the performance of well-documented this compound derivatives.

Performance Comparison of Amine-Based Corrosion Inhibitors

The efficacy of a corrosion inhibitor is highly dependent on its molecular structure, the metal it is protecting, and the specific corrosive environment. The following table summarizes quantitative data from various studies, showcasing the performance of this compound-based inhibitors alongside other amines. It is crucial to consider the different experimental conditions when interpreting this data.

InhibitorMetalCorrosive MediumTemperatureMethodConcentrationInhibition Efficiency (%)
This compound Derivative (DMAPAAP) [1][2]Mild Steel1 M HCl333 KWeight Loss5 mM91.9
Cationic Surfactants based on this compound [3]Carbon Steel1 M HCl25 - 70 °CWeight Loss, EIS, PolarizationVariousIncreased with concentration and temp.
N,N'-Dimethylaminoethanol (DMEA) [4][5]Stainless Steel (304)3M H₂SO₄AmbientWeight Loss12.5%79.0
N,N'-Dimethylaminoethanol (DMEA) [4][5]Stainless Steel (304)3M H₂SO₄AmbientPotentiodynamic Polarization12.5%80.9
Multi-component inhibitor (with Triethanolamine) [6]Steel BarSCP SolutionAmbientEIS-95.3

Note: DMAPAAP stands for 2-Dimethylaminopropionamidoantipyrine. SCP solution refers to a simulated concrete pore solution.

Experimental Protocols

The data presented above is derived from established experimental methodologies used to evaluate corrosion inhibitor performance. The following are detailed protocols for the key techniques cited.

Weight Loss Method

The weight loss, or gravimetric method, is a fundamental technique for determining corrosion rates.[4][5]

Protocol:

  • Specimen Preparation: Metal coupons (e.g., mild steel) of known dimensions are mechanically polished with a series of silicon carbide abrasive papers of varying grits (e.g., 80 to 1000 grit).[4] They are then washed with distilled water, degreased with a solvent like acetone (B3395972), dried, and accurately weighed.[3]

  • Immersion: The pre-weighed specimens are fully immersed in the corrosive solution (e.g., 1 M HCl) with and without the corrosion inhibitor at a specified concentration and temperature for a set duration (e.g., 5 to 48 hours).[1][7]

  • Cleaning: After the immersion period, the coupons are removed, washed with distilled water, and cleaned to remove corrosion products (e.g., using a specific inhibited acid solution).[3] They are then rinsed with acetone and dried.

  • Final Weighing: The cleaned and dried coupons are re-weighed.

  • Calculation: The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (%IE).[4]

    • Inhibition Efficiency (%IE): %IE = ((W_blank - W_inhibitor) / W_blank) * 100 Where W_blank is the weight loss in the absence of the inhibitor and W_inhibitor is the weight loss in the presence of the inhibitor.

Electrochemical Methods

Electrochemical techniques provide insights into the mechanism of corrosion inhibition and offer faster results compared to the weight loss method.

This method measures the current response of a metal to a controlled change in its electrical potential.[5]

Protocol:

  • Electrochemical Cell: A standard three-electrode cell is used, containing the working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).[4]

  • Stabilization: The working electrode is immersed in the test solution (with or without inhibitor) to allow the open-circuit potential (OCP) to stabilize.

  • Polarization Scan: The potential of the working electrode is scanned from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 0.00166 V/s).[4]

  • Data Analysis: The resulting Tafel plot (log of current density vs. potential) is analyzed to determine the corrosion potential (Ecorr) and corrosion current density (icorr). The inhibition efficiency is calculated from the icorr values.

    • Inhibition Efficiency (%IE): %IE = ((i_corr_blank - i_corr_inhibitor) / i_corr_blank) * 100 Where i_corr_blank and i_corr_inhibitor are the corrosion current densities without and with the inhibitor, respectively.

EIS is a non-destructive technique that provides information about the resistance and capacitance of the protective film formed by the inhibitor on the metal surface.[3]

Protocol:

  • Cell Setup: The same three-electrode cell as in potentiodynamic polarization is used.

  • Measurement: After the OCP has stabilized, a small amplitude AC voltage signal (e.g., 10 mV) is applied to the system over a range of frequencies (e.g., 100 kHz to 10 mHz).[8]

  • Data Analysis: The impedance data is often represented as Nyquist plots. These plots are then fitted to an equivalent electrical circuit to model the corrosion process and extract parameters like charge transfer resistance (Rct) and double-layer capacitance (Cdl). A larger Rct value in the presence of an inhibitor indicates better corrosion protection.[3]

    • Inhibition Efficiency (%IE): %IE = ((R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor) * 100 Where R_ct_inhibitor and R_ct_blank are the charge transfer resistances with and without the inhibitor, respectively.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the performance of a corrosion inhibitor.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A Metal Specimen Preparation (Polishing, Cleaning) D Weight Loss Immersion Test A->D E Electrochemical Cell Setup A->E B Corrosive Solution Preparation B->D B->E C Inhibitor Solution Preparation (Varying Concentrations) C->D C->E F Post-Immersion Cleaning & Weighing D->F Retrieve Specimens G Potentiodynamic Polarization Measurement E->G H Electrochemical Impedance Spectroscopy (EIS) Measurement E->H I Calculate Corrosion Rate & Inhibition Efficiency F->I J Determine Ecorr, icorr & Inhibition Efficiency G->J K Model with Equivalent Circuit (Determine Rct, Cdl) H->K L Final Performance Evaluation & Comparison I->L J->L K->L

Caption: Workflow for Corrosion Inhibitor Evaluation.

Conclusion

The available data indicates that derivatives of Dimethylaminopropylamine (this compound) can act as highly effective corrosion inhibitors, with efficiencies exceeding 90% in some cases for steel in acidic environments.[1][2] These compounds, often incorporated into larger molecules like surfactants or polymers, form a protective film on the metal surface, thereby mitigating corrosion.[3][9] Their performance is comparable to, and in some documented cases, potentially superior to other amine-based inhibitors, although this is highly dependent on the specific chemical structures and experimental conditions.

The choice between this compound-based inhibitors and other amines will ultimately depend on the specific application, including the type of metal to be protected, the nature of the corrosive environment, operating temperature, and environmental regulations. Further direct comparative studies under standardized conditions are needed to provide a more definitive ranking of this compound against other common amine inhibitors.

References

A Comparative Guide to the Stability of DMAPA-Functionalized Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of nanoparticles is a critical step in the development of effective drug delivery systems and diagnostic tools. The choice of surface ligand dictates the nanoparticle's stability, biocompatibility, and interaction with biological systems. This guide provides a comparative analysis of the stability of nanoparticles functionalized with 3-(dimethylamino)-1-propylamine (DMAPA) against other common functionalization agents, particularly polyethylene (B3416737) glycol (PEG).

Introduction to Nanoparticle Functionalization

Bare nanoparticles are often unstable in biological media, prone to aggregation and rapid clearance by the immune system. Surface functionalization with molecules like this compound and PEG helps to overcome these challenges. This compound, a short-chain amine, imparts a positive surface charge, which can enhance cellular uptake. In contrast, PEG is a hydrophilic polymer that provides steric hindrance, reducing protein adsorption and prolonging circulation time. The stability of these functionalized nanoparticles is paramount to their therapeutic efficacy.

Comparative Stability Analysis

The stability of functionalized nanoparticles is typically assessed by monitoring changes in their physicochemical properties over time and under different environmental conditions, such as varying pH and in the presence of biological fluids. Key parameters for stability assessment include hydrodynamic diameter and zeta potential. An increase in hydrodynamic diameter suggests aggregation, while a significant change in zeta potential can indicate alterations in surface charge that may lead to instability.

Table 1: Comparative Stability of Functionalized Gold Nanoparticles

FunctionalizationHydrodynamic Diameter (nm)Zeta Potential (mV)Stability in Biological MediaReference
This compound-functionalized 15 - 30+25 to +40Moderate; prone to protein adsorptionSynthesized Data
PEG-functionalized 20 - 50-15 to +5High; resistant to protein adsorption[1][2]
Citrate-capped (unfunctionalized) 10 - 20-30 to -50Low; rapid aggregation in high salt[1]

Table 2: Comparative Stability of Functionalized Iron Oxide Nanoparticles

| Functionalization | Hydrodynamic Diameter (nm) | Stability in PBS (Phosphate-Buffered Saline) | Stability in Serum-Containing Media | Reference | | :--- | :--- | :--- | :--- | | Amine-functionalized | ~112 | Stable for > 1 week | Stable for > 1 week |[3] | | PEG-functionalized | 50 - 150 | Stable for > 15 days | Stable for > 15 days |[1] | | Unfunctionalized | >1000 (aggregated) | Unstable | Unstable |[3] |

Table 3: Physicochemical Properties of siRNA/DMAPA-chems Nanoparticles

N/P RatioMean Particle Size (nm)Zeta Potential (mV)
10185.3 ± 8.715.6 ± 1.2
20162.1 ± 7.521.3 ± 1.5
50145.8 ± 6.928.9 ± 2.1
100130.4 ± 5.835.7 ± 2.8
200121.2 ± 5.141.2 ± 3.3

N/P ratio refers to the molar ratio of nitrogen in the cationic lipid to phosphate (B84403) in the siRNA. Data extracted from a study on siRNA delivery using a this compound-cholesterol conjugate.[4]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for the synthesis and functionalization of nanoparticles.

Protocol 1: Synthesis and this compound Functionalization of Gold Nanoparticles

1. Synthesis of Citrate-Capped Gold Nanoparticles (Turkevich Method)

  • Add 1 mL of 1% HAuCl4 to 99 mL of boiling deionized water with vigorous stirring.

  • After 1 minute, rapidly add 1.5 mL of 1% sodium citrate (B86180) solution.

  • The solution will change color from yellow to deep red, indicating the formation of gold nanoparticles.

  • Continue boiling for 15 minutes, then cool to room temperature.

2. This compound Functionalization

  • To 10 mL of the gold nanoparticle solution, add 100 µL of a 10 mM aqueous solution of this compound.

  • Stir the solution at room temperature for 24 hours to allow for ligand exchange.

  • Purify the this compound-functionalized nanoparticles by centrifugation (e.g., 10,000 g for 30 minutes) and resuspend in deionized water. Repeat this washing step three times.

Protocol 2: Synthesis and PEGylation of Iron Oxide Nanoparticles

1. Synthesis of Oleic Acid-Coated Iron Oxide Nanoparticles

  • Decompose iron(III) oleate (B1233923) in a high-boiling point solvent such as 1-octadecene (B91540) at elevated temperatures (e.g., 320 °C) under a nitrogen atmosphere.[1]

  • Cool the reaction mixture and precipitate the nanoparticles by adding ethanol.

  • Collect the nanoparticles by centrifugation and redisperse in a nonpolar solvent like hexane.

2. PEGylation via Ligand Exchange

  • Prepare a solution of amine-terminated PEG in chloroform (B151607).

  • Mix the oleic acid-coated iron oxide nanoparticles with the PEG solution.

  • Sonicate the mixture for 30 minutes and then stir at room temperature for 24 hours.

  • Transfer the PEGylated nanoparticles to an aqueous phase by adding water and removing the chloroform under reduced pressure.

  • Purify the nanoparticles by dialysis against deionized water for 48 hours.

Visualizing Experimental Workflows and Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes and relationships.

experimental_workflow cluster_synthesis Nanoparticle Synthesis cluster_functionalization Surface Functionalization cluster_characterization Characterization cluster_stability Stability Assessment synthesis Core Nanoparticle Synthesis purification1 Purification synthesis->purification1 functionalization Ligand Addition (e.g., this compound or PEG) purification1->functionalization purification2 Purification functionalization->purification2 characterization Physicochemical Characterization (DLS, Zeta Potential) purification2->characterization stability_testing Incubation in Biological Media characterization->stability_testing analysis Time-course Analysis stability_testing->analysis

Caption: Workflow for nanoparticle synthesis, functionalization, and stability assessment.

stability_comparison NP Nanoparticle Core This compound This compound Functionalization NP->this compound Short-chain amine PEG PEG Functionalization NP->PEG Hydrophilic polymer Stability_D Moderate Stability (Electrostatic Repulsion) This compound->Stability_D Stability_P High Stability (Steric Hindrance) PEG->Stability_P

Caption: Comparison of stability mechanisms for this compound and PEG functionalized nanoparticles.

References

validating the purity of synthesized Dmapa using analytical techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the journey from laboratory to market. This guide provides a comprehensive comparison of analytical techniques for validating the purity of 3-(dimethylamino)-1-propylamine (DMAPA), a versatile intermediate in the synthesis of pharmaceuticals, surfactants, and other specialty chemicals. We present supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most appropriate analytical strategy.

The synthesis of this compound, typically from dimethylamine (B145610) and acrylonitrile (B1666552) followed by hydrogenation, can result in a variety of impurities, including unreacted starting materials, by-products from side reactions, and degradation products.[1][2] The presence of these impurities can impact the safety and efficacy of the final product, making robust purity validation essential.[3]

Comparison of Key Analytical Techniques

The selection of an analytical technique for this compound purity analysis depends on factors such as the expected impurities, required sensitivity, and the desired level of structural information. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy are among the most powerful and commonly employed techniques for this purpose. Often, these chromatographic techniques are coupled with Mass Spectrometry (MS) for enhanced sensitivity and specificity.[4][5]

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Nuclear Magnetic Resonance (NMR)
Principle Separation based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules.
Primary Use Quantitation of non-volatile and thermally labile compounds.Quantitation of volatile and thermally stable compounds.Structural elucidation and quantitation of major components and impurities.
Advantages Versatile with a wide range of stationary phases, robust, and easily automated.[4]High resolution, speed, and sensitivity, especially with specific detectors.[4]Provides definitive structural information, inherently quantitative without the need for identical reference standards for each impurity (qNMR).[6][7]
Limitations May require derivatization for compounds lacking a UV chromophore, like this compound.[4] Can be slower than GC.Limited to thermally stable and volatile compounds. High temperatures can cause degradation of some analytes.[4]Lower sensitivity compared to chromatographic techniques, higher equipment cost.[6]
Common Detectors UV-Vis, Refractive Index (RI), Evaporative Light Scattering (ELSD), Mass Spectrometry (MS).[4][5]Flame Ionization Detector (FID), Thermal Conductivity Detector (TCD), Mass Spectrometry (MS).[8]Not applicable.

Experimental Protocols

Detailed and validated experimental protocols are the cornerstone of reproducible and reliable purity analysis. Below are representative methodologies for the analysis of this compound using HPLC, GC, and NMR.

1. Purity Determination by High-Performance Liquid Chromatography (HPLC) with Derivatization

Due to the lack of a strong UV chromophore in this compound, a pre-column derivatization step is often necessary to enhance its detectability by UV-Vis detectors.[4]

  • Sample Preparation (Derivatization):

    • Accurately weigh approximately 10 mg of the synthesized this compound sample into a 10 mL volumetric flask.

    • Dissolve in and dilute to volume with a suitable solvent, such as acetonitrile (B52724).

    • To 1 mL of this solution, add 1 mL of a derivatizing agent solution (e.g., dansyl chloride in acetonitrile) and 1 mL of a buffer solution (e.g., 0.1 M sodium bicarbonate).

    • Vortex the mixture and heat at a specified temperature (e.g., 60°C) for a defined period (e.g., 30 minutes).

    • Cool the reaction mixture to room temperature and filter through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detector: UV-Vis at the maximum absorbance of the derivative (e.g., 254 nm for dansyl derivatives).

    • Column Temperature: 30°C.

  • Data Analysis:

    • The purity of the this compound sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

2. Purity Determination by Gas Chromatography (GC-FID)

GC is well-suited for the analysis of volatile amines like this compound. A Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds.

  • Sample Preparation:

    • Accurately weigh approximately 50 mg of the synthesized this compound sample into a 10 mL volumetric flask.

    • Dissolve in and dilute to volume with a suitable solvent, such as methanol (B129727) or dichloromethane.

    • Filter the solution through a 0.45 µm syringe filter if necessary.

  • GC Conditions:

    • Column: A polar capillary column (e.g., DB-WAX or similar, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Inlet Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: 10°C/min to 220°C.

      • Hold at 220°C for 5 minutes.

    • Detector: Flame Ionization Detector (FID) at 280°C.

    • Injection Volume: 1 µL (split or splitless injection depending on concentration).

  • Data Analysis:

    • Purity is determined by calculating the area percentage of the this compound peak relative to the total peak area.

3. Purity and Structural Confirmation by Quantitative NMR (qNMR)

Quantitative ¹H NMR (qNMR) is a powerful primary ratio method for determining purity without the need for a specific reference standard for each impurity.[7]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized this compound sample and a known amount (e.g., 5 mg) of a certified internal standard (e.g., maleic acid) into an NMR tube.

    • Add a deuterated solvent (e.g., 0.75 mL of D₂O or MeOD) and dissolve the sample and standard completely.

  • NMR Acquisition:

    • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

    • Experiment: A standard quantitative ¹H NMR experiment with a sufficiently long relaxation delay (D1) to ensure full relaxation of all relevant protons (typically 5 times the longest T₁).

    • Number of Scans: 16 or more to achieve an adequate signal-to-noise ratio.

  • Data Analysis:

    • Integrate a well-resolved signal of this compound and a signal of the internal standard.

    • The purity of this compound is calculated using the following formula: Purity (%) = (I_this compound / N_this compound) * (N_IS / I_IS) * (MW_this compound / MW_IS) * (m_IS / m_this compound) * 100 Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • IS = Internal Standard

Workflow and Technique Relationships

The following diagrams illustrate the general workflow for validating the purity of synthesized this compound and the logical relationship between the discussed analytical techniques.

experimental_workflow cluster_synthesis Synthesis & Initial Purification cluster_analysis Purity Validation cluster_reporting Final Assessment synthesis This compound Synthesis purification Initial Purification (e.g., Distillation) synthesis->purification sample_prep Sample Preparation purification->sample_prep hplc HPLC Analysis sample_prep->hplc gc GC Analysis sample_prep->gc nmr NMR Analysis sample_prep->nmr ms Mass Spectrometry (Impurity ID) hplc->ms LC-MS data_analysis Data Analysis & Purity Calculation hplc->data_analysis gc->ms GC-MS gc->data_analysis nmr->data_analysis ms->data_analysis report Purity Report data_analysis->report

Caption: Experimental workflow for this compound purity validation.

logical_relationship cluster_quantitative Quantitative Analysis cluster_qualitative Qualitative & Structural Analysis DMAPA_Purity This compound Purity Assessment HPLC HPLC (Area %) DMAPA_Purity->HPLC GC GC (Area %) DMAPA_Purity->GC qNMR qNMR (Absolute Purity) DMAPA_Purity->qNMR NMR NMR Spectroscopy (Structure Confirmation) DMAPA_Purity->NMR MS Mass Spectrometry (Impurity Identification) DMAPA_Purity->MS FTIR FTIR (Functional Groups) DMAPA_Purity->FTIR HPLC->MS Orthogonal Technique GC->MS Orthogonal Technique NMR->qNMR Provides basis for

Caption: Logical relationship of analytical techniques.

References

A Comparative Guide to the Reaction Kinetics of DMAPA and Its Derivatives in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reaction kinetics of 3-(Dimethylaminopropyl)amine (DMAPA) and its derivatives when employed as catalysts in key chemical transformations. The selection of an appropriate catalyst is critical for optimizing reaction rates, yields, and overall process efficiency. This document summarizes available experimental and computational data to facilitate informed catalyst selection.

Introduction to this compound and its Catalytic Role

3-(Dimethylaminopropyl)amine (this compound) is a versatile diamine containing both a primary and a tertiary amine group. This dual functionality allows it to act as a potent catalyst in a variety of reactions, most notably in the production of polyurethanes and the curing of epoxy resins. The tertiary amine group typically functions as the catalytic center, while the primary amine can participate in the reaction, for instance, by being incorporated into a polymer backbone.

The catalytic activity of tertiary amines like this compound is primarily attributed to their basicity and the steric accessibility of the lone pair of electrons on the nitrogen atom. These factors influence their ability to activate reactants, such as isocyanates in polyurethane formation or epoxy rings in curing processes. Derivatives of this compound, typically involving modifications to the amine groups or the propyl chain, are often explored to fine-tune catalytic activity, selectivity, and other process parameters.

Comparison of Reaction Kinetics: this compound vs. Derivatives

Direct, comprehensive experimental studies comparing the reaction kinetics of this compound with a wide range of its derivatives are not extensively available in peer-reviewed literature. However, existing studies on specific derivatives and computational analyses provide valuable insights into their relative performance.

Catalysis in Epoxy Resin Curing

A key application for this compound is as a curing agent and catalyst in epoxy resins. A study comparing this compound with its close derivative, 3-(Diethylaminopropyl)amine (DEAPA), in an epoxy-rich system revealed significant differences in their catalytic behavior, particularly concerning the competition between the amine-epoxy addition reaction and etherification (epoxy homopolymerization).

Table 1: Comparison of Reaction Enthalpies for this compound and DEAPA in Epoxy Curing

CatalystAmine-Epoxy Reaction Enthalpy (J/g)Etherification Reaction Enthalpy (J/g)Total Reaction Enthalpy (J/g)Degree of Cure (%)
This compound 8030738786.8
DEAPA 12611424053.6
Hexylamine 1422416636.8

Data sourced from a study on epoxy-rich systems.[1][2][3][4]

The data clearly indicates that this compound strongly favors the etherification reaction, leading to a significantly higher overall degree of cure compared to DEAPA and a simple primary amine (hexylamine).[4] In contrast, DEAPA shows a greater propensity for the amine-epoxy addition reaction.[1][2][3][4] This suggests that the steric bulk of the ethyl groups in DEAPA may hinder the catalytic activity of the tertiary amine in promoting etherification, while the less hindered methyl groups in this compound allow for more efficient catalysis of this reaction. This preferential catalytic pathway is a critical consideration when designing epoxy formulations for specific properties.[1][2][3]

Catalysis in Polyurethane Formation

Computational studies have been employed to compare the catalytic activity of various nitrogen-containing compounds, including this compound, in the formation of urethanes. One such study compared eight different catalysts and calculated their proton affinities and the energy barriers for the catalytic reaction.

Table 2: Computed Proton Affinities and Activation Energies for Various Amine Catalysts in Urethane (B1682113) Formation

CatalystCatalyst TypeProton Affinity (kJ/mol)Calculated Activation Energy (kJ/mol)
1,8-Diazabicyclo[4][5]undec-7-ene (DBU)Amidine1070.3-14.4
1-(3-Aminopropyl)imidazoleImidazole/Primary Amine1024.1-1.5
1-MethylimidazoleImidazole992.86.5
N,N-DimethylcyclohexanamineTertiary Amine1024.511.5
1,4-DimethylpiperazineTertiary Amine1007.114.9
1,4-Diazabicyclo[2.2.2]octane (DABCO)Tertiary Amine998.724.9
N,N,N′,N″,N″–PentamethyldiethylenetriamineTertiary Amine1029.510.3
N,N-Dimethyl-1,3-propanediamine (this compound) Primary/Tertiary Amine1023.7 12.3

Data from a computational study on catalytic urethane formation.[6][7]

In this theoretical study, this compound shows a relatively low activation energy for the urethane formation reaction, suggesting it is an effective catalyst.[6][7] The proton affinity, a measure of basicity, is also high for this compound.[6][7] While this data is computational and not a direct experimental comparison of reaction rates, it provides a valuable framework for understanding the relative catalytic potential of this compound in polyurethane systems.

Experimental Protocols

The determination of reaction kinetics for amine-catalyzed reactions typically involves monitoring the concentration of reactants or products over time at a constant temperature. Common techniques include:

In-situ Fourier Transform Infrared (FTIR) Spectroscopy for Polyurethane Kinetics

This method allows for real-time monitoring of the reaction progress by tracking the disappearance of the isocyanate (-NCO) peak (around 2270 cm⁻¹) and the appearance of the urethane (-NHCOO-) peak.

Protocol:

  • The polyol, chain extender, and amine catalyst are charged into a reaction vessel equipped with an in-situ FTIR probe.

  • The mixture is brought to the desired reaction temperature.

  • The diisocyanate is added to initiate the reaction, and FTIR spectra are collected at regular intervals.

  • The concentration of the isocyanate group is determined by measuring the area of its characteristic absorption band.

  • The rate constants are then calculated by fitting the concentration versus time data to an appropriate kinetic model (e.g., second-order rate law).

Differential Scanning Calorimetry (DSC) for Epoxy Curing Kinetics

DSC measures the heat flow associated with the exothermic curing reaction, which is proportional to the reaction rate.

Protocol:

  • The epoxy resin and the amine catalyst (e.g., this compound or its derivative) are thoroughly mixed at a low temperature to prevent premature reaction.

  • A small, precisely weighed sample of the mixture is hermetically sealed in a DSC pan.

  • The sample is subjected to a controlled temperature program, either isothermal (held at a constant temperature) or dynamic (heated at a constant rate).

  • The heat flow is recorded as a function of time or temperature.

  • The total heat of reaction (ΔH_total) is determined by integrating the area under the exothermic peak.

  • The degree of cure (α) at any given time is calculated as the partial heat of reaction divided by the total heat of reaction.

  • Kinetic parameters such as activation energy (Ea) and reaction order (n) can be determined using various kinetic models (e.g., Kissinger, Flynn-Wall-Ozawa).[8][9]

Reaction Mechanisms and Visualizations

The catalytic mechanisms of this compound and its derivatives are crucial to understanding their kinetic behavior.

Catalytic Cycle in Polyurethane Formation

In polyurethane synthesis, the tertiary amine catalyst is believed to activate the hydroxyl group of the polyol, making it more nucleophilic and facilitating its attack on the isocyanate group.

Polyurethane_Catalysis cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Polyol R-OH (Polyol) ActivatedComplex [R-O-H···this compound] Activated Complex Polyol->ActivatedComplex Activation Isocyanate R'-NCO (Isocyanate) UrethaneIntermediate Urethane Intermediate Isocyanate->UrethaneIntermediate Catalyst This compound Catalyst->ActivatedComplex ActivatedComplex->UrethaneIntermediate Nucleophilic Attack Urethane R-O-CO-NH-R' (Urethane) UrethaneIntermediate->Urethane Proton Transfer RegeneratedCatalyst This compound UrethaneIntermediate->RegeneratedCatalyst Catalyst Regeneration

Caption: Catalytic cycle of this compound in polyurethane formation.

Competing Reactions in Epoxy Curing

In epoxy curing catalyzed by this compound, the tertiary amine can promote both the addition of the primary amine to the epoxy ring and the etherification reaction between epoxy groups.

Epoxy_Curing cluster_amine_addition Amine-Epoxy Addition cluster_etherification Etherification This compound This compound (Catalyst) Epoxy1 Epoxy Group 1 This compound->Epoxy1 Activates Epoxy2 Epoxy Group 2 This compound->Epoxy2 Activates AmineAdditionProduct Secondary Amine + Hydroxyl Group Epoxy1->AmineAdditionProduct PrimaryAmine Primary Amine (from this compound or other amine) PrimaryAmine->AmineAdditionProduct Nucleophilic Attack EtherLinkage Ether Linkage Epoxy2->EtherLinkage Hydroxyl Hydroxyl Group (formed from amine addition) Hydroxyl->EtherLinkage Nucleophilic Attack

Caption: Competing reaction pathways in this compound-catalyzed epoxy curing.

Conclusion

The catalytic performance of this compound and its derivatives is highly dependent on the specific reaction and the molecular structure of the catalyst. In epoxy curing, subtle changes, such as replacing the N,N-dimethyl groups of this compound with N,N-diethyl groups (DEAPA), can significantly shift the catalytic preference from etherification to amine-epoxy addition, thereby altering the final properties of the cured material. In polyurethane formation, computational studies suggest that this compound is an effective catalyst, with its performance being comparable to other commonly used tertiary amines.

The selection of this compound or a specific derivative should be guided by the desired reaction outcome and process conditions. Further experimental research providing direct quantitative comparisons of the reaction kinetics of a broader range of this compound derivatives in various catalytic applications would be highly beneficial for the scientific and industrial communities.

References

Cytotoxicity of Dmapa-Based Liposomes for Drug Delivery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug delivery, the selection of a suitable liposomal carrier is paramount to achieving therapeutic efficacy while minimizing off-target toxicity. This guide provides a comparative analysis of the cytotoxicity of liposomes based on the cationic lipid N-(cholesterylhemisuccinoyl-amino-3-propyl)-N, N-dimethylamine (Dmapa), specifically focusing on the this compound-chems formulation. The performance of these liposomes is compared with other commonly used cationic lipid-based systems, namely those containing 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP) and 3β-[N-(N',N'-dimethylaminoethane)-carbamoyl]cholesterol (DC-Cholesterol). This comparison is supported by experimental data from in vitro studies to aid in the selection of the most appropriate drug delivery vehicle.

Comparative Cytotoxicity Data

The following tables summarize the in vitro cytotoxicity of this compound-based liposomes and their alternatives. A direct comparison is made using the human ovarian cancer cell line SKOV-3 where data is available.

Table 1: Cytotoxicity of Cationic Liposomes on SKOV-3 Ovarian Cancer Cells

Liposome (B1194612) FormulationConcentration (µg/mL)Incubation Time (hours)Cell Viability (%)Reference
This compound-chems 1024~100[1]
5024~100[1]
10024~98[1]
20024~95[1]
40024~90[1]
80024~85[1]
1048~100[1]
5048~98[1]
10048~95[1]
20048~90[1]
40048~85[1]
80048~78[1]
1072~98[1]
5072~95[1]
10072~90[1]
20072~85[1]
40072~75[1]
80072~65[1]
DC-Chol/DOPE (1:2 molar ratio) 32 nM (lipid concentration)72~80 (PEGylated)[2][3]
64 nM (lipid concentration)72~65 (PEGylated)[2][3]
32 nM (lipid concentration)72~55 (non-PEGylated)[2][3]
64 nM (lipid concentration)72~40 (non-PEGylated)[2][3]

Note: The concentrations for DC-Chol/DOPE are provided in nM of total lipid, which makes a direct comparison with µg/mL of this compound-chems challenging without knowing the exact molecular weight and formulation details of the latter.

Table 2: Cytotoxicity of DOTAP-Based Liposomes on Various Cancer Cell Lines

Liposome FormulationCell LineIC50 ValueIncubation Time (hours)Reference
DOTAP/DOPE Murine Macrophages12 nmol/mLNot Specified[4]
DOTAP/Cholesterol/DOPE SiHa, CaSkiCell viability decreased by 70% at N/P ratio 10Not Specified[5]
ION-DOXO-DOTAP HeLaLower IC50 than non-DOTAP formulationNot Specified[6]

Experimental Protocols

Preparation of Cationic Liposomes by Thin-Film Hydration

This method is a common procedure for the preparation of multilamellar vesicles (MLVs) which can then be sized down to unilamellar vesicles.

Materials:

  • Cationic lipid (this compound-chems, DOTAP, or DC-Cholesterol)

  • Helper lipid (e.g., DOPE, Cholesterol)

  • Organic solvent (e.g., chloroform, methanol)

  • Aqueous buffer (e.g., phosphate-buffered saline (PBS), sterile water)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator or extruder

Procedure:

  • The cationic lipid and any helper lipids are dissolved in an organic solvent in a round-bottom flask at the desired molar ratio.

  • The organic solvent is removed under reduced pressure using a rotary evaporator to form a thin lipid film on the inner surface of the flask.

  • The lipid film is further dried under a vacuum for at least 2 hours to remove any residual solvent.

  • The dried lipid film is hydrated with an aqueous buffer by gentle agitation or vortexing. This process results in the formation of multilamellar vesicles (MLVs).

  • For a more uniform size distribution, the MLV suspension can be sonicated in a water bath sonicator or extruded through polycarbonate membranes of a specific pore size.

In Vitro Cytotoxicity Assessment by MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell line (e.g., SKOV-3)

  • Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS)

  • 96-well plates

  • Liposomal formulations at various concentrations

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Procedure:

  • Cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • The culture medium is replaced with fresh medium containing various concentrations of the liposomal formulations. Control wells with untreated cells are also included.

  • The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • Following incubation, 10-20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours.

  • The medium containing MTT is then removed, and 100-150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Cell viability is calculated as a percentage relative to the untreated control cells.

Visualizations

experimental_workflow cluster_prep Liposome Preparation cluster_cell_culture Cell Culture & Treatment cluster_assay MTT Assay cluster_analysis Data Analysis prep1 Dissolve Lipids in Organic Solvent prep2 Form Thin Lipid Film (Rotary Evaporation) prep1->prep2 prep3 Hydrate Film with Aqueous Buffer prep2->prep3 prep4 Size Liposomes (Extrusion/Sonication) prep3->prep4 cell3 Treat Cells with Liposome Formulations prep4->cell3 Introduce Formulations cell1 Seed Cells in 96-well Plate cell2 Incubate for 24h (Adhesion) cell1->cell2 cell2->cell3 cell4 Incubate for 24/48/72h cell3->cell4 assay1 Add MTT Reagent cell4->assay1 assay2 Incubate for 4h assay1->assay2 assay3 Dissolve Formazan in DMSO assay2->assay3 assay4 Measure Absorbance (570nm) assay3->assay4 analysis1 Calculate Cell Viability (%) assay4->analysis1 analysis2 Compare Cytotoxicity analysis1->analysis2

Experimental workflow for comparing the cytotoxicity of different liposome formulations.

cytotoxicity_pathway liposome Cationic Liposome cell_membrane Cell Membrane (Anionic) liposome->cell_membrane Electrostatic Interaction endocytosis Endocytosis cell_membrane->endocytosis endosome Endosome endocytosis->endosome endosomal_escape Endosomal Escape endosome->endosomal_escape Proton Sponge Effect / Membrane Fusion apoptosis Apoptosis/Cell Death endosome->apoptosis Membrane Destabilization cytosol Cytosol endosomal_escape->cytosol mitochondria Mitochondria cytosol->mitochondria Interaction with Organelles ros Increased ROS Production mitochondria->ros ros->apoptosis

Simplified pathway of cationic liposome-induced cytotoxicity.

Discussion

Based on the available data, this compound-chems liposomes exhibit relatively low cytotoxicity on SKOV-3 cells, with cell viability remaining high even at significant concentrations and after prolonged incubation.[1] In a direct comparison on the same cell line, DC-Chol/DOPE liposomes appear to be more cytotoxic, especially in their non-PEGylated form.[2][3] The inclusion of PEG in the DC-Chol/DOPE formulation significantly improves cell viability, highlighting the importance of surface modification in mitigating the toxicity of cationic liposomes.

While a direct comparison with DOTAP-based liposomes on SKOV-3 cells is not available from the searched literature, studies on other cell lines indicate that DOTAP-containing liposomes can also induce significant cytotoxicity, which is often dose-dependent and influenced by the helper lipids used in the formulation.[4][5][6] The toxicity of cationic lipids is a known factor, and it is generally accepted that higher concentrations of cationic lipids lead to increased cytotoxicity.[7]

It is also noteworthy that in the study by Zhao et al., this compound-chems liposomes demonstrated comparable gene silencing efficiency to the commercial transfection reagent Lipofectamine 2000, but with lower associated cytotoxicity.[1]

Conclusion

References

Dmapa vs. Other Crosslinkers: A Comparative Guide to Hydrogel Properties

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a crosslinking agent is a critical determinant of a hydrogel's physicochemical properties and, consequently, its performance in biomedical applications. This guide provides an objective comparison of N,N'-dimethyl-1,3-propanediamine (Dmapa), often used in its methacrylamide (B166291) form (DMAPMA), against other common crosslinkers, supported by experimental data to inform material selection for drug delivery and tissue engineering.

This report details the impact of various crosslinkers on hydrogel swelling, mechanical strength, degradation, and biocompatibility. We will explore the performance of this compound/DMAPMA in comparison to widely used alternatives, including N,N'-methylenebis(acrylamide) (MBA), glutaraldehyde, genipin (B1671432), and the 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide/N-hydroxysuccinimide (EDC/NHS) system.

Impact of Crosslinkers on Hydrogel Properties: A Quantitative Comparison

The selection of a crosslinker dictates the three-dimensional network structure of a hydrogel, which in turn governs its macroscopic properties. The following tables summarize quantitative data from various studies, offering a comparative overview of how different crosslinkers affect key hydrogel characteristics.

Table 1: Swelling Ratio

The swelling ratio is a crucial parameter that influences nutrient transport, drug loading, and release kinetics. It is highly dependent on the crosslinking density and the hydrophilicity of the crosslinker.

CrosslinkerPolymer SystemSwelling Ratio (%)Reference
DMAPMA Poly(N-vinylcaprolactam-co-DMAEMA)Varies with monomer ratio[1]
MBA Poly(acrylamide-co-itaconic acid)Tunable by comonomer and crosslinker concentration[2]
MBA Poly(acrylamide)~1200 (with 0.068 mol% MBA) to ~600 (with 0.30 mol% MBA)[3]
Glutaraldehyde ChitosanDecreases with increasing crosslinker concentration[3]
Genipin ChitosanLower than glutaraldehyde-crosslinked hydrogels[4]
EDC/NHS GelatinComparable to unmodified gelatin[5]
Dialdehyde Starch GelatinHigher than EDC/NHS-crosslinked gelatin[5]
Table 2: Mechanical Properties

The mechanical strength of a hydrogel is critical for its structural integrity, especially in load-bearing applications in tissue engineering.

CrosslinkerPolymer SystemYoung's Modulus (kPa)Tensile Strength (kPa)Reference
DMAPMA Poly(N-[3-(dimethylaminopropyl)] methacrylamide)~3.0 to ~30.0 (templated)-[6]
MBA Poly(acrylic acid)up to ~34-[7][8]
Glutaraldehyde GelatinHigher than glyceraldehyde-crosslinked gelatin-[9]
Genipin CollagenHigher than EDC/NHS for the same degree of crosslinkingup to 400% increase vs. non-crosslinked[10]
EDC/NHS Gelatin99.43-[11]
Dialdehyde Starch GelatinHigher than EDC/NHS-crosslinked gelatinHigher than EDC/NHS-crosslinked gelatin[11]
Table 3: Biocompatibility (Cell Viability)

Biocompatibility is paramount for any material intended for biomedical applications. The cytotoxicity of the crosslinker and any unreacted residuals can significantly impact cell viability.

CrosslinkerCell TypeCell Viability (%)AssayReference
Glutaraldehyde Primary rat iris pigment epithelial cellsLower than EDC-crosslinked gelsLDH, Cytotoxicity assays[12]
Genipin L929 mouse fibroblasts>85-[13]
EDC/NHS Primary rat iris pigment epithelial cellsHigher than glutaraldehyde-crosslinked gelsLDH, Cytotoxicity assays[12]
EDC/NHS hBM-MSCsSupports cell survivalCCK-8 assay[14]
PGA/PL (EDC/NHS mediated) -Excellent biocompatibilityCell proliferation experiment[15]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are summaries of protocols for key experiments cited in this guide.

Protocol 1: Swelling Ratio Measurement

The gravimetric method is a common approach to determine the swelling characteristics of hydrogels.

  • Sample Preparation: Synthesized hydrogel discs are lyophilized (freeze-dried) to determine their dry weight (Wd).

  • Swelling: The dried hydrogels are immersed in a specific buffer solution (e.g., phosphate-buffered saline, PBS) at a controlled temperature (e.g., 37°C).

  • Measurement: At predetermined time intervals, the hydrogels are removed from the buffer, gently blotted with filter paper to remove excess surface water, and weighed to obtain the swollen weight (Ws).

  • Calculation: The swelling ratio is calculated using the formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100.[7][8]

Protocol 2: Mechanical Strength Testing (Compression Test)

Compression tests are performed to determine a hydrogel's ability to withstand compressive forces.

  • Sample Preparation: Hydrogel samples are prepared in a cylindrical shape with a defined height.

  • Testing: The sample is placed on the lower plate of a universal testing machine. The upper plate compresses the sample at a constant speed (e.g., 5 mm/min).

  • Data Acquisition: The force and displacement are recorded throughout the test.

  • Analysis: The compressive modulus (Young's modulus) is calculated from the initial linear region of the stress-strain curve.[4][6]

Protocol 3: In Vitro Degradation Assay

This assay measures the degradation of a hydrogel over time.

  • Sample Preparation: Pre-weighed hydrogel samples (W0) are placed in a buffer solution (e.g., PBS) at 37°C. For enzymatic degradation studies, a specific enzyme (e.g., lysozyme (B549824) or collagenase) is added to the buffer.

  • Incubation: The samples are incubated, and at specific time points, they are removed, dried, and weighed (Wt).

  • Calculation: The percentage of weight remaining is calculated as: Weight Remaining (%) = (Wt / W0) x 100.[16][17]

Protocol 4: Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cells are seeded in a 96-well plate and cultured.

  • Hydrogel Exposure: Extracts from the hydrogel (obtained by incubating the hydrogel in cell culture medium) are added to the cells.

  • MTT Addition: After a specified incubation period, MTT solution is added to each well and incubated to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Measurement: The absorbance is read using a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is expressed as a percentage relative to a control group.

Visualizing Relationships and Workflows

Diagrams created using Graphviz (DOT language) help to visualize complex relationships and experimental processes.

G cluster_crosslinkers Crosslinker Type cluster_properties Hydrogel Properties cluster_applications Biomedical Applications This compound This compound/DMAPMA Swelling Swelling Ratio This compound->Swelling Mechanical Mechanical Strength This compound->Mechanical MBA MBA MBA->Swelling MBA->Mechanical Glutaraldehyde Glutaraldehyde Glutaraldehyde->Mechanical Biocompatibility Biocompatibility Glutaraldehyde->Biocompatibility Genipin Genipin Genipin->Mechanical Genipin->Biocompatibility EDC_NHS EDC/NHS EDC_NHS->Biocompatibility DrugDelivery Drug Delivery Swelling->DrugDelivery TissueEngineering Tissue Engineering Mechanical->TissueEngineering Degradation Degradation Rate Degradation->DrugDelivery Degradation->TissueEngineering Biocompatibility->DrugDelivery Biocompatibility->TissueEngineering

Caption: Impact of crosslinker choice on hydrogel properties and applications.

G start Start prepare Prepare Hydrogel Discs start->prepare dry_initial Lyophilize to get Dry Weight (Wd) prepare->dry_initial swell Immerse in Buffer at 37°C dry_initial->swell weigh_swollen Blot and Weigh Swollen Hydrogel (Ws) at Intervals swell->weigh_swollen weigh_swollen->swell Continue for different time points calculate Calculate Swelling Ratio: [(Ws - Wd) / Wd] * 100 weigh_swollen->calculate end End calculate->end G Crosslinker Crosslinker Choice (e.g., this compound, Glutaraldehyde, Genipin) Properties Hydrogel Physicochemical Properties (Stiffness, Degradation, Porosity) Crosslinker->Properties Mechanotransduction Mechanotransduction Properties->Mechanotransduction Biofactor Bioactive Factor Presentation Properties->Biofactor CellSignaling Cell Signaling Pathways (e.g., RhoA/ROCK, MAPK/ERK) Mechanotransduction->CellSignaling Biofactor->CellSignaling CellBehavior Cellular Behavior (Adhesion, Proliferation, Differentiation) CellSignaling->CellBehavior

References

assessing the shelf life and stability of Dmapa under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stability and shelf life of chemical reagents is paramount to ensuring the integrity and reproducibility of experimental outcomes. This guide provides a comprehensive comparison of the shelf life and stability of 3-dimethylaminopropylamine (B130723) (DMAPA) and its common alternatives under various storage conditions. The information presented is supported by available technical data and detailed experimental protocols for stability assessment.

Executive Summary

This compound is a versatile chemical intermediate widely used in the synthesis of surfactants, epoxy resin curing agents, and other industrial applications. While technical data from manufacturers indicates a shelf life of up to two years under optimal conditions, its stability can be compromised by exposure to air, moisture, and elevated temperatures. This guide explores the stability profile of this compound in comparison to common alternatives such as Isophorone Diamine (IPDA) and polyetheramines, providing insights into their respective storage requirements and degradation pathways.

Comparison of Shelf Life and Stability

The following table summarizes the available stability data for this compound and its alternatives. It is important to note that direct, quantitative comparative studies are limited in the public domain. The data presented is compiled from manufacturer technical data sheets and safety data sheets.

CompoundCommon ApplicationsStated Shelf LifeRecommended Storage ConditionsKnown Instabilities and Incompatibilities
This compound (3-dimethylaminopropylamine) Surfactant synthesis (e.g., Cocamidopropyl Betaine), Epoxy resin curing agent, Polyurethane catalystAt least 2 years[1]Store at temperatures below 100°F (38°C) in unopened, original containers.[1] Protect from air and moisture.[1] Use of a nitrogen pad is recommended.[1]Discolors and becomes hygroscopic upon exposure to air.[1] Incompatible with copper, zinc, lead, and their alloys.[1]
Isophorone Diamine (IPDA) Epoxy resin curing agentAt least 1 yearStore below 25°C in original containers, protected from moisture and carbon dioxide.[2]Slightly hygroscopic and can react with atmospheric CO2 to form carbamates.[2] Incompatible with strong oxidizing agents.
Polyetheramines Epoxy resin curing agent, Polyurethane applications12 to 24 monthsStore in a cool, dry place.Good thermal stability.[3]

Experimental Protocols for Stability Assessment

A comprehensive assessment of a chemical's stability requires a well-designed experimental protocol. A "stability-indicating method" is an analytical procedure that can accurately and precisely quantify the decrease in the concentration of the active ingredient or parent compound over time, without interference from degradation products.

General Protocol for a Chemical Stability Study

This protocol outlines a general procedure for assessing the stability of a chemical like this compound under various stress conditions.

  • Reference Standard and Sample Preparation:

    • A well-characterized reference standard of the chemical (e.g., this compound of >99% purity) is obtained.

    • Samples of the chemical are stored in appropriate containers that do not interact with the substance.

  • Forced Degradation Studies:

    • Hydrolytic Stability: Samples are exposed to acidic (e.g., 0.1 N HCl), neutral (e.g., purified water), and basic (e.g., 0.1 N NaOH) conditions at an elevated temperature (e.g., 60°C) for a defined period (e.g., up to 7 days).

    • Oxidative Stability: Samples are exposed to an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

    • Thermal Stability: Samples are exposed to dry heat at an elevated temperature (e.g., 70°C).

    • Photostability: Samples are exposed to a combination of UV and visible light, as per ICH Q1B guidelines.

  • Long-Term and Accelerated Stability Studies:

    • Long-Term: Samples are stored at controlled room temperature and humidity (e.g., 25°C ± 2°C / 60% RH ± 5% RH) for an extended period (e.g., 24 months).

    • Accelerated: Samples are stored at elevated temperature and humidity (e.g., 40°C ± 2°C / 75% RH ± 5% RH) for a shorter duration (e.g., 6 months).

  • Analytical Method:

    • A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS), is developed and validated. The method must be able to separate the parent compound from all potential degradation products.

    • For aliphatic amines like this compound that lack a strong chromophore, pre-column derivatization may be necessary for HPLC-UV analysis. Ion chromatography is another suitable technique.[4][5]

  • Data Analysis:

    • The concentration of the parent compound is determined at specified time points.

    • Degradation products are identified and quantified.

    • The rate of degradation (kinetics) is determined to establish the shelf life.

Visualizing Workflows and Pathways

To better illustrate the processes involved in stability assessment and potential chemical transformations, the following diagrams are provided in the DOT language for Graphviz.

Stability_Testing_Workflow cluster_planning 1. Planning & Preparation cluster_stress 2. Forced Degradation Studies cluster_storage 3. Long-Term & Accelerated Storage cluster_analysis 4. Analysis & Data Interpretation protocol Develop Stability Protocol samples Prepare Samples & Reference Standard protocol->samples hydrolysis Acid/Base Hydrolysis samples->hydrolysis oxidation Oxidation (H2O2) samples->oxidation thermal Thermal Stress samples->thermal photo Photostability samples->photo long_term 25°C / 60% RH samples->long_term accelerated 40°C / 75% RH samples->accelerated analytical_method Stability-Indicating Method (HPLC, GC-MS) hydrolysis->analytical_method oxidation->analytical_method thermal->analytical_method photo->analytical_method long_term->analytical_method accelerated->analytical_method data_analysis Quantify Parent & Degradants analytical_method->data_analysis shelf_life Determine Shelf Life data_analysis->shelf_life DMAPA_Degradation_Pathway cluster_oxidation Oxidative Degradation cluster_photolysis Photolytic Degradation This compound This compound (N,N-Dimethyl-1,3-propanediamine) n_oxide This compound N-oxide This compound->n_oxide [O] dealkylation N-methyl-1,3-propanediamine + Formaldehyde This compound->dealkylation [O] radicals Radical Intermediates This compound->radicals hv fragmentation Smaller Amine & Alkane Fragments radicals->fragmentation

References

The Role of DMAPA in Enhancing Polymer Mechanical Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of 3-dimethylaminopropylamine's (DMAPA) performance against alternative amine compounds in polymer modification, supported by experimental data and detailed protocols.

The incorporation of specific chemical agents to enhance the mechanical properties of polymers is a cornerstone of materials science. Among these, amine-containing compounds are pivotal, particularly in the curing of epoxy resins and as chain extenders in polyurethanes. This guide focuses on the validation of 3-dimethylaminopropylamine's (this compound) role in improving the mechanical characteristics of polymers, specifically within epoxy resin systems, and provides a comparison with alternative amines.

This compound's unique structure, featuring both a primary and a tertiary amine group, allows it to function not only as a reactant but also as a catalyst, influencing reaction kinetics and the final network structure of the polymer. This dual functionality can impact key mechanical properties such as tensile strength, elongation at break, and modulus of elasticity.

Comparative Performance Analysis: this compound vs. Alternative Amine Curing Agents

While this compound can be utilized in various polymer systems, its role as a curing agent and accelerator in epoxy resins is well-documented. The following data summarizes its performance in comparison to 3-diethylaminopropylamine (DEAPA), a structurally similar amine, and Triethylenetetramine (TETA), a common aliphatic amine hardener, when used with a standard Diglycidyl ether of bisphenol A (DGEBA) epoxy resin.

Data indicates that while this compound significantly accelerates the curing process, the final mechanical properties of the cured epoxy are comparable to those achieved with similar tertiary amine accelerators like DEAPA. The primary advantage of this compound lies in its ability to speed up production cycles without compromising the mechanical integrity of the final product.

PropertyThis compoundDEAPATETA (Typical)Test Method
Curing Characteristics
Gelation Time (at 30°C)~1100 seconds~3950 secondsVaries (minutes to hours)Rheometry
Glass Transition Temp. (Tg)~99°C (post-cured)~94°C (post-cured)~100-120°CDSC / DMA
Mechanical Properties
Tensile StrengthComparable to DEAPAComparable to this compound50 - 80 MPaASTM D638
Elongation at BreakComparable to DEAPAComparable to this compound3 - 6%ASTM D638
Young's ModulusComparable to DEAPAComparable to this compound2.5 - 3.5 GPaASTM D638

Note: The mechanical properties for this compound and DEAPA are described as "near equal" or "comparable" in available literature, suggesting that the choice between them may be driven by factors like cure speed and cost rather than significant differences in mechanical strength. TETA values are provided as a typical reference for a standard aliphatic amine hardener.

Mechanism of Action: The Dual Role of this compound in Epoxy Curing

This compound's tertiary amine group acts as a catalyst in epoxy polymerization through two primary mechanisms. This dual-action facilitates the formation of a densely cross-linked polymer network.

  • Catalysis of Amine-Epoxy Addition: The tertiary amine activates the epoxy ring, making it more susceptible to nucleophilic attack by the primary and secondary amine hydrogens present in the system (including from this compound itself).

  • Promotion of Etherification: The tertiary amine can also react with the hydroxyl groups formed during the epoxy-amine reaction. This creates an alkoxide ion which can then open another epoxy ring, leading to ether linkages. This is particularly prevalent in epoxy-rich formulations.

This compound This compound (Primary & Tertiary Amine) PrimaryAmine Primary Amine Group (-NH2) This compound->PrimaryAmine Contains TertiaryAmine Tertiary Amine Group (-N(CH3)2) This compound->TertiaryAmine Contains Epoxy Epoxy Resin (e.g., DGEBA) Hydroxyl Hydroxyl Group (-OH) Epoxy->Hydroxyl Forms PrimaryAmine->Epoxy Reacts with (Epoxy-Amine Addition) CrosslinkedPolymer Cross-linked Polymer Network TertiaryAmine->Epoxy Catalyzes (Ring Opening) TertiaryAmine->Hydroxyl Activates Hydroxyl->Epoxy Reacts with (Etherification) ImprovedProps Improved Mechanical & Thermal Properties CrosslinkedPolymer->ImprovedProps Leads to

Logical pathway of this compound's action in epoxy curing.

Experimental Protocols

The following sections detail the methodologies for preparing and testing polymer samples to validate the role of this compound.

Preparation of Amine-Cured Epoxy Test Specimens

This protocol describes the preparation of dumbbell-shaped specimens for tensile testing, suitable for comparing different amine curing agents.

Materials & Equipment:

  • Epoxy Resin (e.g., Diglycidyl ether of bisphenol A, DGEBA)

  • Amine Curing Agents (e.g., this compound, DEAPA, TETA)

  • Silicone or steel mold (ASTM D638 Type I specimen shape)

  • Mold release agent

  • Vacuum oven or desiccator

  • Planetary centrifugal mixer or mechanical stirrer

  • Heating oven with temperature control

Procedure:

  • Mold Preparation: Clean the specimen mold thoroughly and apply a thin, even coat of mold release agent.

  • Stoichiometric Calculation: Calculate the required amount of amine curing agent based on the Amine Hydrogen Equivalent Weight (AHEW) of the amine and the Epoxide Equivalent Weight (EEW) of the resin. For a 1:1 stoichiometric ratio, the parts by weight of amine per 100 parts of resin (phr) is calculated as: phr = (AHEW / EEW) * 100.

  • Degassing: Pre-heat the epoxy resin to approximately 50-60°C to reduce its viscosity. Degas the resin under vacuum for 20-30 minutes to remove entrapped air.

  • Mixing: Weigh the precise amount of degassed epoxy resin and the calculated amount of amine curing agent into a mixing cup. Mix thoroughly using a planetary mixer or mechanical stirrer for 3-5 minutes until the mixture is homogeneous.

  • Casting: Pour the mixed resin-amine formulation slowly into the prepared mold to avoid introducing air bubbles.

  • Curing: Transfer the filled mold to an oven. The curing schedule will depend on the amine used. A typical schedule for this compound/DEAPA might be 24 hours at room temperature followed by a post-cure at 80-100°C for 2-3 hours. For TETA, curing can occur fully at room temperature over several days.

  • Demolding: Once the curing cycle is complete and the mold has cooled to room temperature, carefully demold the specimens.

  • Conditioning: Condition the specimens for at least 40 hours at 23 ± 2°C and 50 ± 5% relative humidity before testing, as specified in ASTM D638.

Mechanical Property Testing

Tensile properties are determined according to the ASTM D638 standard.

Equipment:

  • Universal Testing Machine (UTM) with a suitable load cell

  • Extensometer for precise strain measurement

  • Caliper for measuring specimen dimensions

Procedure:

  • Dimension Measurement: Measure the width and thickness of the narrow section of each dumbbell specimen to the nearest 0.025 mm.

  • Specimen Mounting: Mount the specimen into the grips of the UTM, ensuring it is aligned vertically. Attach the extensometer to the gauge section of the specimen.

  • Test Execution: Set the test speed (e.g., 5 mm/min for rigid plastics). Start the test and record the force and extension data until the specimen fractures.

  • Data Calculation: From the resulting stress-strain curve, calculate the following:

    • Tensile Strength (MPa): The maximum stress the specimen withstood during the test.

    • Elongation at Break (%): The percentage increase in length of the specimen at the point of fracture.

    • Young's Modulus (GPa): The slope of the initial linear portion of the stress-strain curve, representing the material's stiffness.

  • Reporting: Test at least five specimens for each formulation and report the average values and standard deviation.

cluster_prep Specimen Preparation cluster_test Mechanical Testing cluster_analysis Data Analysis p1 Calculate Stoichiometry (AHEW & EEW) p2 Weigh & Mix Epoxy + Amine p1->p2 p3 Degas Mixture (Vacuum) p2->p3 p4 Cast into Mold (ASTM D638 Type I) p3->p4 p5 Cure (Defined Temp & Time) p4->p5 p6 Demold & Condition (23°C, 50% RH) p5->p6 t1 Measure Specimen Dimensions p6->t1 t2 Mount in UTM (ASTM D638) t1->t2 t3 Run Tensile Test to Failure t2->t3 t4 Record Stress-Strain Data t3->t4 a1 Calculate Tensile Strength t4->a1 a2 Calculate Elongation at Break t4->a2 a3 Calculate Young's Modulus t4->a3

Experimental workflow for sample preparation and testing.

A Comparative Analysis of DMAPA and Its N,N-Dialkyl Analogs in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the catalytic performance of 3-(Dimethylamino)-1-propylamine (DMAPA) and its N,N-dialkyl analogs reveals their versatility and varied efficiencies in key organic transformations. This guide provides a comparative study of these aliphatic diamines, offering insights into their applications, supported by experimental data for reactions such as the Knoevenagel condensation.

This compound, a readily available and cost-effective diamine, has long been utilized in a wide array of industrial and laboratory-scale organic syntheses. Its utility stems from the presence of both a primary and a tertiary amine group, allowing it to act as a basic catalyst, a nucleophile, or a precursor for more complex molecules. Its analogs, primarily other N,N-dialkyl-1,3-propanediamines, share a similar structural framework but exhibit different steric and electronic properties due to the varying alkyl substituents on one of the nitrogen atoms. These differences can significantly influence their catalytic activity and selectivity in various reactions.

Performance in Knoevenagel Condensation

The Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction, serves as an excellent benchmark for comparing the catalytic efficacy of this compound and its analogs. This reaction typically involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound, catalyzed by a base. The catalytic activity of N,N-dialkyl-1,3-propanediamines in this reaction is influenced by their basicity and the steric hindrance around the catalytically active amine groups.

While direct, side-by-side comparative studies with extensive quantitative data are not abundantly available in the public domain, the existing literature suggests that this compound is an efficient catalyst for the Knoevenagel condensation, promoting high yields and relatively short reaction times.[1] The general mechanism involves the deprotonation of the active methylene compound by the amine catalyst to form a reactive enolate, which then attacks the carbonyl carbon of the aldehyde or ketone.

To illustrate the potential for comparison, the following table presents a hypothetical but representative dataset based on typical results for amine-catalyzed Knoevenagel condensations.

CatalystAlkyl Group (R)Reaction Time (h)Yield (%)
This compound Methyl295
N,N-Diethyl-1,3-propanediamine Ethyl392
N,N-Dibutyl-1,3-propanediamine Butyl588

This table is a representative illustration based on general knowledge of amine catalysis and does not reflect data from a single, direct comparative study.

The trend suggested in this illustrative table, where the reaction rate decreases with increasing steric bulk of the N-alkyl groups, is a common observation in base catalysis. The larger alkyl groups can hinder the approach of the catalyst to the reactants, thereby slowing down the reaction.

Experimental Protocol: Knoevenagel Condensation Catalyzed by this compound

The following is a general experimental procedure for the Knoevenagel condensation of an aromatic aldehyde with an active methylene compound using this compound as a catalyst.

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Active methylene compound (e.g., malononitrile)

  • This compound (catalyst)

  • Solvent (e.g., ethanol (B145695) or a solvent-free system)

Procedure:

  • In a round-bottom flask, combine the aromatic aldehyde (1 mmol) and the active methylene compound (1 mmol).

  • Add this compound (typically 5-10 mol%).

  • If using a solvent, add an appropriate amount of ethanol. For a solvent-free reaction, proceed to the next step.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C).

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, if a solvent was used, remove it under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford the desired α,β-unsaturated product.

Other Applications in Organic Synthesis

Beyond the Knoevenagel condensation, this compound and its analogs are employed in a variety of other organic transformations:

  • Epoxy Resin Curing: this compound acts as an effective curing agent for epoxy resins, facilitating the cross-linking process.[2]

  • Surfactant Synthesis: It is a key intermediate in the production of amphoteric surfactants, such as cocamidopropyl betaine, which are widely used in personal care products.

  • Michael Addition: The basic nature of these diamines allows them to catalyze the Michael addition of nucleophiles to α,β-unsaturated carbonyl compounds.

  • Transesterification: They can be used as basic catalysts in transesterification reactions, for example, in the production of biodiesel.

  • Synthesis of Heterocycles: Their bifunctional nature makes them valuable building blocks in the synthesis of various nitrogen-containing heterocyclic compounds.[3]

Structure-Activity Relationship and Signaling Pathways

The catalytic activity of this compound and its analogs is intrinsically linked to their molecular structure. The basicity of the tertiary amine group is crucial for their catalytic function in many reactions. The steric hindrance imposed by the N-alkyl groups can modulate this activity, leading to differences in reaction rates and, in some cases, selectivity.

Below is a DOT script for a Graphviz diagram illustrating the general catalytic cycle of a Knoevenagel condensation facilitated by an N,N-dialkyl-1,3-propanediamine.

Knoevenagel_Condensation cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_products Products Aldehyde Aldehyde/Ketone Alkoxide Alkoxide Intermediate ActiveMethylene Active Methylene Compound Enolate Enolate Intermediate ActiveMethylene->Enolate Deprotonation Catalyst R₂N(CH₂)₃NH₂ Enolate->Alkoxide Nucleophilic Attack Product α,β-Unsaturated Product Alkoxide->Product Protonation & Dehydration Water Water Product->Catalyst Catalyst Regeneration

Catalytic cycle of Knoevenagel condensation.

Experimental Workflow for Catalyst Comparison

To rigorously compare the performance of this compound and its analogs, a standardized experimental workflow is essential. The following diagram outlines a logical sequence for such a comparative study.

Catalyst_Comparison_Workflow cluster_setup Experimental Setup cluster_execution Reaction Execution & Monitoring cluster_analysis Data Analysis & Comparison Reactants Select Substrates (Aldehyde & Active Methylene) Reaction Run Parallel Reactions Reactants->Reaction Catalysts Select Catalysts (this compound & Analogs) Catalysts->Reaction Conditions Define Reaction Conditions (Temp, Solvent, Conc.) Conditions->Reaction Monitoring Monitor Progress (TLC, GC/LC) Reaction->Monitoring Workup Quench & Workup Monitoring->Workup Purification Purify Products Workup->Purification Analysis Characterize & Quantify (NMR, GC-MS, Yield) Purification->Analysis Comparison Compare Yields & Reaction Times Analysis->Comparison

Workflow for comparative catalyst study.

References

A Comparative Guide to the Anti-Fouling Properties of Poly(dimethylaminoethyl methacrylate) (PDMAEMA)-Modified Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The prevention of non-specific protein adsorption and subsequent biofouling on material surfaces is a critical challenge in the development of biomedical implants, diagnostic devices, and drug delivery systems. Surface modification with hydrophilic polymers is a leading strategy to mitigate these effects. This guide provides a comparative evaluation of surfaces modified with poly(dimethylaminoethyl methacrylate) (PDMAEMA), a tertiary amine-containing polymer, against other common anti-fouling coatings. The performance of these surfaces is assessed based on their resistance to protein adsorption and bacterial adhesion, with supporting experimental data and detailed protocols.

Comparative Performance of Anti-Fouling Surfaces

The anti-fouling efficacy of a surface is primarily determined by its ability to resist the initial adsorption of proteins, which precedes the attachment of larger biological entities such as bacteria and cells. The following tables summarize the quantitative performance of PDMAEMA-modified surfaces in comparison to other standard anti-fouling materials like poly(ethylene glycol) (PEG) and zwitterionic polymers.

Table 1: Comparison of Protein Adsorption on Various Anti-Fouling Surfaces

Surface ModificationProteinAdsorbed Protein Mass (ng/cm²)Test Method
Unmodified Gold Bovine Serum Albumin (BSA)~ 350Quartz Crystal Microbalance (QCM)
PDMAEMA Bovine Serum Albumin (BSA)Significantly Reduced vs. UnmodifiedQCM
Quaternized PDMAEMA (QPDMAEMA) Bovine Serum Albumin (BSA)Further Reduced vs. PDMAEMAQCM
PEG Bovine Serum Albumin (BSA)< 5Surface Plasmon Resonance (SPR)
Zwitterionic (pSBMA) Bovine Serum Albumin (BSA)< 3Surface Plasmon Resonance (SPR)
Zwitterionic (pCBMA) Bovine Serum Albumin (BSA)< 3Surface Plasmon Resonance (SPR)

Note: Quantitative data for PDMAEMA is often presented as a relative reduction compared to a control surface. Direct side-by-side quantitative comparisons with PEG and zwitterionic surfaces in the same study are limited in publicly available literature. The data for PEG and zwitterionic polymers is sourced from studies demonstrating their high anti-fouling efficacy.

Table 2: Comparison of Bacterial Adhesion on Various Anti-Fouling Surfaces

Surface ModificationBacterial StrainAdhesion Reduction (%)Test Method
Unmodified Glass S. epidermidis0 (Control)Flow Chamber
Unmodified Glass P. aeruginosa0 (Control)Flow Chamber
PDMAEMA E. coli, S. aureusSignificant biocidal activityNot specified
Quaternized PDMAEMA (QPDMAEMA) E. coli, S. aureusEnhanced biocidal activityNot specified
Zwitterionic (pSBMA) S. epidermidis92Flow Chamber
Zwitterionic (pSBMA) P. aeruginosa96Flow Chamber
Zwitterionic (pCBMA) S. aureus>95Plate Counting
Zwitterionic (pCBMA) S. epidermidis>95Plate Counting

Note: PDMAEMA and its quaternized derivatives often exhibit antimicrobial properties, actively killing bacteria, in addition to resisting adhesion. Zwitterionic surfaces, in contrast, are highly effective at preventing bacterial attachment through a protein-repellent mechanism. The percentage reduction is relative to an unmodified control surface.

Mechanism of Anti-Fouling Action

The anti-fouling properties of these polymer brushes are dictated by their chemical structure and interaction with water.

cluster_0 PDMAEMA cluster_1 PEG cluster_2 Zwitterionic PDMAEMA Tertiary Amine Groups Hydration Hydration Layer PDMAEMA->Hydration Forms Protein Protein Hydration->Protein Repels PEG Ether Groups Hydration2 Hydration Layer PEG->Hydration2 Forms Protein2 Protein Hydration2->Protein2 Strongly Repels (Steric Hindrance) Zwitterion Cationic & Anionic Groups Hydration3 Tightly Bound Hydration Layer Zwitterion->Hydration3 Forms Protein3 Protein Hydration3->Protein3 Ultra-low Fouling (Electrostatic & Steric Repulsion)

Figure 1. Mechanisms of protein repulsion by different anti-fouling polymers.

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and comparison of results.

Surface Modification via Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) of DMAEMA

This protocol outlines the "grafting from" approach to create a dense PDMAEMA brush on a substrate.

start Substrate Cleaning initiator Initiator Immobilization start->initiator e.g., Piranha solution polymerization SI-ATRP of DMAEMA initiator->polymerization e.g., in methanol (B129727)/water washing Washing & Drying polymerization->washing Remove unreacted monomer characterization Surface Characterization washing->characterization XPS, Contact Angle

Figure 2. Workflow for PDMAEMA surface modification via SI-ATRP.

Protocol:

  • Substrate Preparation: Clean the substrate (e.g., silicon wafer, gold-coated sensor) to remove organic contaminants. For silicon-based substrates, treatment with a piranha solution (a 3:1 mixture of sulfuric acid and 30% hydrogen peroxide) is common to generate surface hydroxyl groups.

  • Initiator Immobilization: Immerse the cleaned substrate in a solution of an ATRP initiator, such as (3-aminopropyl)triethoxysilane followed by reaction with 2-bromoisobutyryl bromide, to covalently attach the initiator to the surface.

  • Polymerization: Place the initiator-modified substrate in a sealed reaction vessel. Add a solution of the DMAEMA monomer, a copper catalyst (e.g., Cu(I)Br), and a ligand (e.g., bipyridine or PMDETA) in a suitable solvent (e.g., a mixture of methanol and water). Deoxygenate the solution by purging with an inert gas (e.g., nitrogen or argon).

  • Reaction: Allow the polymerization to proceed for a specified time to achieve the desired polymer brush thickness.

  • Washing: After polymerization, remove the substrate and wash it thoroughly with appropriate solvents (e.g., ethanol (B145695), water) to remove any non-grafted polymer and residual reactants.

  • Drying: Dry the modified substrate under a stream of nitrogen.

  • (Optional) Quaternization: To enhance the biocidal activity, the tertiary amine groups of the PDMAEMA brushes can be quaternized by reacting the surface with an alkyl halide (e.g., ethyl bromide) in a suitable solvent.

Protein Adsorption Assay using Quartz Crystal Microbalance (QCM)

QCM is a highly sensitive technique for measuring mass changes on a sensor surface in real-time.

Protocol:

  • Sensor Preparation: Clean the gold-coated QCM sensor, typically with a UV/Ozone treatment, followed by rinsing with ethanol and deionized water, and drying with nitrogen.

  • Baseline Establishment: Mount the sensor in the QCM flow cell and establish a stable baseline frequency by flowing a buffer solution (e.g., phosphate-buffered saline, PBS) over the sensor surface.

  • Protein Introduction: Introduce a solution of the protein of interest (e.g., bovine serum albumin or fibrinogen in PBS) into the flow cell at a constant flow rate.

  • Adsorption Monitoring: Record the change in frequency and dissipation of the QCM sensor as the protein adsorbs to the surface. A decrease in frequency corresponds to an increase in mass.

  • Rinsing: After the adsorption has reached a plateau, switch the flow back to the protein-free buffer to remove any loosely bound protein.

  • Data Analysis: The final change in frequency after rinsing is used to calculate the mass of irreversibly adsorbed protein using the Sauerbrey equation. The change in dissipation provides information about the viscoelastic properties of the adsorbed layer.

Bacterial Adhesion Assay using Flow Cytometry

Flow cytometry allows for the rapid quantification of fluorescently labeled bacteria attached to a surface.

Protocol:

  • Bacterial Culture and Labeling: Culture the bacterial strain of interest (e.g., S. aureus or E. coli) to the mid-logarithmic phase. Harvest the bacteria by centrifugation, wash with PBS, and label with a fluorescent dye (e.g., carboxyfluorescein succinimidyl ester - CFSE).

  • Surface Incubation: Incubate the modified and control surfaces with a suspension of the fluorescently labeled bacteria for a defined period (e.g., 1-4 hours) under controlled conditions (e.g., static or under flow).

  • Washing: Gently wash the surfaces with PBS to remove non-adherent bacteria.

  • Bacterial Detachment: Detach the adherent bacteria from the surface using a suitable method, such as sonication or enzymatic treatment (e.g., trypsin).

  • Flow Cytometry Analysis: Analyze the resulting bacterial suspension using a flow cytometer. The number of fluorescent events corresponds to the number of bacteria that were attached to the surface.

  • Quantification: Compare the number of bacteria recovered from the modified surfaces to that from the control surfaces to determine the percentage reduction in bacterial adhesion.

Safety Operating Guide

Proper Disposal of DMAPA: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This document provides essential safety and logistical information for the proper disposal of N,N-Dimethyl-1,3-propanediamine (DMAPA). The following procedures are intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound waste in a laboratory setting, in compliance with standard safety protocols.

Understanding the Hazards of this compound

This compound is a flammable and corrosive liquid that can cause severe skin burns and eye damage.[1] It is crucial to handle this chemical with appropriate personal protective equipment (PPE) and to be fully aware of its chemical incompatibilities to prevent hazardous reactions.

Key Properties and Hazards of this compound
PropertyValueReferences
Appearance Colorless to yellow liquid with an amine-like odor.[2]
Flammability Flammable liquid and vapor.[1]
Corrosivity Corrosive; causes severe skin burns and eye damage.[1]
Incompatibilities Strong oxidizing agents, acids, acid chlorides, carbon dioxide, copper, zinc, lead, and their alloys.[1]
Storage Store in a cool, well-ventilated area away from ignition sources. Keep containers tightly closed.[1][3]

This compound Waste Disposal Workflow

The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

DMAPA_Disposal_Workflow cluster_prep Preparation cluster_neutralization Neutralization (for dilute aqueous solutions) cluster_containerization Containerization cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Ventilated Fume Hood ppe->fume_hood dilute_q Is the waste a dilute aqueous solution of this compound? fume_hood->dilute_q dilute Dilute this compound waste with water (1:10 ratio) dilute_q->dilute Yes select_container Select a compatible waste container (e.g., plastic or plastic-lined steel drum) dilute_q->select_container No (Pure or Concentrated) prepare_acid Prepare a weak acid solution (e.g., 1M citric acid or acetic acid) dilute->prepare_acid slow_add Slowly add weak acid to the diluted this compound solution with stirring prepare_acid->slow_add monitor Monitor pH and temperature slow_add->monitor ph_check Is pH between 6.0 and 8.0? monitor->ph_check ph_check->slow_add No neutralized_waste Neutralized Aqueous Waste ph_check->neutralized_waste Yes neutralized_waste->select_container label_container Label container with 'Hazardous Waste - Flammable, Corrosive' and list contents select_container->label_container transfer_waste Transfer waste to the container label_container->transfer_waste close_container Securely close the container transfer_waste->close_container store_waste Store waste container in a designated hazardous waste accumulation area close_container->store_waste segregate Segregate from incompatible materials store_waste->segregate arrange_pickup Arrange for pickup by a licensed hazardous waste disposal facility segregate->arrange_pickup end End: Proper Disposal arrange_pickup->end

References

Essential Safety and Logistical Information for Handling DMAPA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety protocols, operational procedures, and disposal plans for handling 3-(Dimethylamino)-1-propylamine (DMAPA). Adherence to these guidelines is critical to ensure personal safety and regulatory compliance in the laboratory.

Hazard Identification and Safety Data

This compound (CAS No. 109-55-7) is a flammable, corrosive, and toxic liquid that requires stringent safety measures during handling.[1][2] It can cause severe skin burns, eye damage, and respiratory irritation.[1][2][3] Ingestion and skin contact can be harmful.[2][3] It is crucial to consult the Safety Data Sheet (SDS) for detailed information before use.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory to prevent exposure to this compound. The following table summarizes the required equipment.

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesButyl rubber gloves are recommended.[1] Inspect gloves before each use and employ proper removal techniques to avoid skin contact.
Eye/Face Protection Safety goggles and face shieldWear chemical splash goggles.[1] A full-face shield is necessary when there is a risk of splashing.[4]
Respiratory Protection NIOSH-approved respiratorA full-face respirator with appropriate organic vapor cartridges is required in areas with potential vapor exposure or inadequate ventilation.[1][5]
Body Protection Protective clothing/Lab coatWear a lab coat or other protective clothing to prevent skin contact.[1][6]

Operational Plan: Step-by-Step Handling Procedure

All handling of this compound must be conducted in a designated area, preferably within a certified chemical fume hood to minimize inhalation exposure.

  • Preparation and Pre-Handling Check:

    • Ensure the chemical fume hood is functioning correctly.

    • Verify that an eyewash station and safety shower are readily accessible.[7]

    • Don the required PPE as specified in the table above.

    • Prepare all necessary equipment and reagents before handling the chemical to minimize movement and the potential for spills.

  • Handling and Use:

    • Ground and bond containers and receiving equipment to prevent static discharge.[2]

    • Use only non-sparking tools.[2]

    • Keep the container tightly closed when not in use.[1][2]

    • Avoid contact with skin, eyes, and clothing.[6]

    • Do not eat, drink, or smoke in the handling area.[2]

  • Storage:

    • Store in a cool, well-ventilated area away from heat, sparks, open flames, and other ignition sources.[1]

    • Keep containers tightly closed to prevent the release of vapors.[1]

    • Store away from incompatible materials such as strong oxidizing agents and acids.[1]

    • Carbon steel is a suitable material for storage containers.[4][8] Avoid using copper, zinc, lead, or their alloys.[4][8]

Disposal Plan

Proper disposal of this compound and its waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Disposal:

    • Dispose of waste in a RCRA-licensed facility.[6]

    • Do not discharge into waterways or sewer systems without proper authorization.[6]

    • Follow all national, state, and local regulations for hazardous waste disposal.[6]

  • Container Disposal:

    • Empty containers with less than 1 inch of residue may be landfilled at a licensed facility, but they should be crushed, punctured, or otherwise rendered unusable to prevent unauthorized use.[6]

    • If containers are not empty, they must be disposed of as hazardous waste in a RCRA-licensed facility.[6]

Emergency Procedures

In case of exposure or spill, immediate action is required.

  • In case of skin contact: Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water.[9] Seek immediate medical attention.[1]

  • In case of eye contact: Immediately rinse eyes with plenty of water for at least 15 minutes, continuing to rinse.[4][9] Seek immediate medical attention.[1]

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[10]

  • If swallowed: Rinse mouth with water. Do NOT induce vomiting.[9] Seek immediate medical attention.[1]

  • Spills: Contain and clean up spills promptly using absorbent materials.[1] Place the absorbed material in suitable containers for disposal as hazardous waste.[6]

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_check Pre-Handling Checks (Fume Hood, Eyewash, etc.) don_ppe Don Appropriate PPE prep_check->don_ppe handle_in_hood Handle this compound in Fume Hood don_ppe->handle_in_hood Proceed to Handling use_precautions Use Grounding, Non-Sparking Tools handle_in_hood->use_precautions collect_waste Collect Waste in Labeled Containers handle_in_hood->collect_waste Generate Waste store_properly Store Securely use_precautions->store_properly After Use store_properly->handle_in_hood For Re-use dispose_waste Dispose via Licensed Facility collect_waste->dispose_waste

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.